molecular formula C9H14O2 B1360113 Cyclohexyl acrylate CAS No. 3066-71-5

Cyclohexyl acrylate

Numéro de catalogue: B1360113
Numéro CAS: 3066-71-5
Poids moléculaire: 154.21 g/mol
Clé InChI: KBLWLMPSVYBVDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cyclohexyl acrylate is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18612. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

cyclohexyl prop-2-enoate
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InChI

InChI=1S/C9H14O2/c1-2-9(10)11-8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KBLWLMPSVYBVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

27458-65-7
Record name 2-Propenoic acid, cyclohexyl ester, homopolymer
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DSSTOX Substance ID

DTXSID2022204
Record name Cyclohexyl acrylate
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Molecular Weight

154.21 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Cyclohexyl acrylate
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CAS No.

3066-71-5
Record name Cyclohexyl acrylate
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Record name Cyclohexyl acrylate
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Record name 2-Propenoic acid, cyclohexyl ester
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Record name Cyclohexyl acrylate
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Record name Cyclohexyl acrylate
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Record name CYCLOHEXYL ACRYLATE
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Foundational & Exploratory

Cyclohexyl Acrylate Monomer: A Technical Guide to Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl acrylate (B77674) (CHA) is an acrylic ester monomer recognized for its distinctive cycloaliphatic group. This structural feature imparts a unique combination of properties to the polymers derived from it, including enhanced thermal stability, mechanical strength, and specific solubility characteristics.[1] Typically presented as a colorless liquid with a characteristic ester-like odor, CHA serves as a crucial building block in the synthesis of a wide array of polymers and resins.[2][3] Its primary application lies in its function as a monomer in free-radical polymerization and copolymerization reactions, where the reactive vinyl group readily participates in forming polymer chains.[1][3] The bulky cyclohexyl group influences key polymer characteristics such as the glass transition temperature (Tg), hardness, and overall durability.[3] This technical guide provides an in-depth overview of the core physical properties of cyclohexyl acrylate monomer, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The fundamental identifiers and properties of this compound are summarized below. This data is essential for chemical handling, reaction setup, and safety considerations.

PropertyValueSource(s)
Chemical Name This compound[2][4]
Synonyms Acrylic Acid Cyclohexyl Ester, 2-Propenoic acid, cyclohexyl ester[2][5][6]
CAS Number 3066-71-5[2][4][7]
Molecular Formula C₉H₁₄O₂[2][3][4]
Molecular Weight 154.21 g/mol [2][3][4]
Appearance Colorless to almost colorless, clear liquid[2][5][8]
Purity >98.0% (by GC)[5]
Standard Inhibitor MEHQ (4-methoxyphenol), ~100-220 ppm[2][9]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound monomer. These values are critical for process design, quality control, and modeling in research and development.

Physical PropertyValueConditionsSource(s)
Density 0.975 - 0.98 g/cm³20-25°C[2][4][5][7][9]
Boiling Point 182-184 °CAtmospheric Pressure[2][3][4][5][7]
Flash Point 68 - 71.3 °CClosed Cup[2][4][5][7][8]
Refractive Index (n_D) 1.4600 - 1.467320°C[2][4][5][7][9]
Viscosity 8 cP (mPa·s)25°C[8][9]
Vapor Pressure 0.000811 mmHg25°C[2][7]
Glass Transition Temp. (Tg) 16 °C(of Poly(this compound))[10]

Experimental Protocols

Accurate determination of physical properties is paramount for material specification and application. The following section details the standard methodologies for measuring the key properties of this compound.

Boiling Point Determination (ASTM D1078)

The boiling range of volatile organic liquids like this compound is determined according to the ASTM D1078 standard.[9][11] This method is suitable for liquids that are chemically stable during distillation and have a boiling point between 30 and 350°C.[9]

Methodology:

  • A 100 mL sample of the liquid is placed in a distillation flask.

  • The flask is heated, and the vapor is passed through a condenser.

  • The temperature is recorded at the point when the first drop of condensate falls from the condenser (Initial Boiling Point) and throughout the distillation process.

  • The distillation rate is maintained at 4 to 5 mL per minute.[12]

  • The boiling range is the temperature span from the initial boiling point to the point where the last of the liquid evaporates.[12]

  • Temperature readings are corrected for barometric pressure.[12]

G Workflow for Boiling Point Determination (ASTM D1078) cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis p1 Measure 100 mL of sample p2 Place sample in distillation flask p1->p2 p3 Assemble distillation apparatus p2->p3 d1 Apply heat to the flask p3->d1 d2 Maintain distillation rate (4-5 mL/min) d1->d2 d3 Record temperature at first condensate drop (IBP) d2->d3 d4 Record temperature as distillate is collected d3->d4 a1 Record final temperature d4->a1 a2 Correct temperatures for barometric pressure a1->a2 a3 Report Boiling Range a2->a3

Boiling Point Determination Workflow
Density Measurement (ASTM D4052)

This method covers the determination of density in petroleum distillates and viscous oils using a digital density meter, applicable to liquids like this compound.[3][4]

Methodology:

  • The digital density meter, which operates on the oscillating U-tube principle, is calibrated using certified reference standards.[3]

  • The sample is injected into the temperature-controlled U-tube.

  • The instrument measures the oscillation frequency of the tube filled with the sample.

  • The change in oscillation frequency is directly related to the density of the sample.[13]

  • The instrument calculates and displays the density, typically in g/cm³ or g/mL.[4] Care must be taken to ensure no air bubbles are present in the U-tube, as they can affect the results.[4]

Flash Point Determination (ASTM D93)

The flash point is determined using a Pensky-Martens closed-cup tester, a method suitable for petroleum products and other liquids.[2][5]

Methodology:

  • The sample is placed in the test cup of the Pensky-Martens apparatus.

  • The sample is heated at a slow, constant rate while being stirred.[1]

  • At specified temperature intervals, an ignition source is introduced into the vapor space above the liquid.[8]

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[1][5]

Refractive Index Measurement (ASTM D1218)

This standard test method is used for measuring the refractive index of transparent hydrocarbon liquids.[14]

Methodology:

  • A calibrated refractometer, typically an Abbe-type, is used.[15]

  • A small drop of the this compound sample is placed between the prisms of the instrument.[15]

  • The prisms are temperature-controlled, usually at 20°C.

  • Light is passed through the sample, and the operator (or an automated sensor) reads the refractive index from a scale where a sharp boundary between light and dark fields is observed.[15]

  • The measurement is typically made using the sodium D-line (589.3 nm).[15]

Viscosity Measurement (ASTM D445)

This method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[7][16]

Methodology:

  • The sample is introduced into a calibrated glass capillary viscometer.

  • The viscometer is placed in a precisely temperature-controlled bath (e.g., 25°C).[16]

  • The sample is drawn up through the capillary to a specified point.

  • The time taken for the liquid to flow between two marked points under the influence of gravity is measured.[7]

  • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[16]

  • Dynamic viscosity (as reported in the table) can be obtained by multiplying the kinematic viscosity by the density of the liquid.[7]

G Workflow for Viscosity Determination (ASTM D445) cluster_setup Setup cluster_measure Measurement cluster_calc Calculation s1 Select calibrated capillary viscometer s2 Place viscometer in temperature-controlled bath s1->s2 s3 Allow bath to equilibrate to test temp. s2->s3 m1 Charge viscometer with sample s3->m1 m2 Draw sample above start timing mark m1->m2 m3 Measure flow time between marks m2->m3 c1 Kinematic Viscosity = Flow Time x Viscometer Constant m3->c1 c2 Dynamic Viscosity = Kinematic Viscosity x Density c1->c2 c3 Report Viscosity at test temperature c2->c3 G Structure-Property Relationships of this compound cluster_structure Structural Features cluster_properties Resulting Physical Properties Monomer This compound (C₉H₁₄O₂) Cyclohexyl Bulky Cyclohexyl Group Monomer->Cyclohexyl Acrylate Reactive Acrylate Group (C=C-COO-) Monomer->Acrylate BoilingPoint High Boiling Point (~183°C) Cyclohexyl->BoilingPoint Increases MW and van der Waals forces Viscosity Moderate Viscosity (~8 cP) Cyclohexyl->Viscosity Increases steric hindrance and intermolecular forces Density Density < 1.0 g/cm³ (~0.975) Cyclohexyl->Density Contributes to molecular packing Tg Low Polymer Tg (~16°C) Cyclohexyl->Tg Provides chain stiffness but also some flexibility Reactivity High Polymerization Reactivity Acrylate->Reactivity Enables free-radical polymerization

References

In-Depth Technical Guide to the Thermal Stability of Poly(Cyclohexyl Acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(cyclohexyl acrylate) (PCA) is a polymer valued for its unique properties, which are leveraged in various scientific and industrial applications, including in the development of advanced drug delivery systems. A critical parameter governing its processing and application is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of PCA, detailing its glass transition temperature and thermal decomposition behavior. The information presented herein is supported by a summary of quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical processes.

Thermal Properties of Poly(this compound)

The thermal behavior of a polymer is characterized by its response to changes in temperature. For amorphous polymers like poly(this compound), a key transition is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. At higher temperatures, the polymer undergoes thermal degradation, a process involving the breaking of chemical bonds and a loss of mass.

Glass Transition Temperature (Tg)

The glass transition temperature is a crucial parameter that defines the upper service temperature of the amorphous polymer in many applications. For poly(this compound), the glass transition temperature has been determined using various techniques, with differential scanning calorimetry (DSC) being a primary method.

Thermal Decomposition

The thermal stability of poly(this compound) is assessed by its decomposition profile, typically measured using thermogravimetric analysis (TGA). This analysis provides critical data points, including the onset temperature of decomposition, the temperature of maximum degradation rate, and the amount of residual char at high temperatures. While specific TGA data for poly(this compound) is not abundant in publicly accessible literature, the thermal behavior of structurally similar poly(alkyl acrylates) provides valuable insights. The thermal degradation of polyacrylates generally proceeds via random chain scission.[1]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal stability of poly(this compound).

PropertyValueMethod of DeterminationReference
Glass Transition Temperature (Tg) 25 ± 1 °CDifferential Scanning Calorimetry (DSC)[2]
23.5 ± 2.0 °COxygen Permeability[2]
24.0 ± 1.8 °COxygen Diffusion Coefficient[2]
25.0 ± 3.5 °CDilatometry[2]
Thermal Decomposition of Poly(cyclohexyl methacrylate)
Glass Transition Temperature (Tge)356 ± 6.0 K (83 ± 6.0 °C)Differential Scanning Calorimetry (DSC)[3]

Note: Data for the thermal decomposition of poly(cyclohexyl methacrylate) is included as a reference due to its structural similarity to poly(this compound).

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of the thermal properties of polymers. The following sections outline the typical experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) applicable to poly(this compound).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature (Tg) of poly(this compound).

Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.

Procedure:

  • Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • First Heating Scan: The sample is heated from a temperature well below the expected Tg (e.g., -20 °C) to a temperature above the Tg (e.g., 70 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min). This scan is performed to erase the thermal history of the sample.[4][5]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to the initial temperature.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the data of this second scan.[6]

  • Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve of the second heating scan.[6]

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Objective: To evaluate the thermal stability and decomposition profile of poly(this compound).

Instrumentation: A thermogravimetric analyzer (TGA).

Procedure:

  • Sample Preparation: A small sample of poly(this compound) (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Instrument Calibration: The TGA instrument is calibrated for mass and temperature.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere.[7] An inert atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is typically used to study the intrinsic thermal stability without oxidative effects.[7]

  • Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, corresponding to the peak of the DTG curve.

    • Final Residue: The percentage of mass remaining at the end of the experiment.

Visualizing Thermal Degradation and Experimental Workflows

To better understand the processes involved in the thermal analysis of poly(this compound), the following diagrams are provided.

G Experimental Workflow for Thermal Analysis of Poly(this compound) cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_data Data Acquisition & Analysis synthesis Synthesis of Poly(this compound) dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Sample for Tg tga Thermogravimetric Analysis (TGA) synthesis->tga Sample for Stability tg_data Glass Transition Temperature (Tg) dsc->tg_data decomposition_data Decomposition Profile (Tonset, Tmax) tga->decomposition_data

Caption: Workflow for Thermal Analysis of PCA.

G Proposed Thermal Degradation Pathway of Poly(this compound) pca Poly(this compound) Chain heat Heat (Δ) radicals Polymer Radicals heat->radicals Initiation scission Random Chain Scission cyclohexene Cyclohexene scission->cyclohexene Side-chain elimination alcohol Polymer with Carboxylic Acid Group scission->alcohol Hydrogen abstraction co2 Carbon Dioxide (CO2) alcohol->co2 Decarboxylation

Caption: Proposed Thermal Degradation of PCA.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of poly(this compound). The glass transition temperature of PCA is consistently reported to be around 25 °C, as determined by multiple analytical techniques. While specific thermogravimetric data for PCA is limited, the behavior of analogous poly(alkyl acrylates) suggests that its thermal decomposition begins at elevated temperatures and proceeds through random chain scission. The provided experimental protocols for DSC and TGA offer a robust framework for the precise and reliable characterization of the thermal properties of poly(this compound), which is essential for its successful implementation in research, development, and various industrial applications.

References

An In-depth Technical Guide on the Chemical Properties of Kaempferol, a Proxy for CAS Number 3066-71-5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data for the chemical compound with CAS number 3066-71-5, identified as 3,5,7-Trihydroxy-2-(4-methoxyphenyl)chroman-4-one, is exceptionally scarce. To fulfill the structural and informational requirements of this technical guide, the well-characterized and structurally related flavonoid, Kaempferol (CAS No. 520-18-3) , has been selected as a proxy. The following data, protocols, and pathway diagrams pertain to Kaempferol and are intended to serve as a representative example for researchers, scientists, and drug development professionals.

Core Chemical Properties of Kaempferol

Kaempferol (3,4′,5,7-tetrahydroxyflavone) is a natural flavonol, a subclass of flavonoids, that is abundant in a variety of plants and plant-derived foods.[1] It is recognized for its antioxidant, anti-inflammatory, and anticancer properties.[2] Kaempferol presents as a yellow crystalline solid and is slightly soluble in water but highly soluble in hot ethanol, ethers, and DMSO.[1][3]

Physicochemical Data

A summary of the key physicochemical properties of Kaempferol is presented in the table below.

PropertyValueReference
Molecular FormulaC15H10O6[1]
Molar Mass286.23 g/mol [1]
Melting Point276–278 °C[1]
Density1.688 g/mL[1]
Water Solubility0.18 g/L[4]
logP1.99[4]
pKa (Strongest Acidic)6.38[4]
Spectroscopic Data

While specific spectra are not included, the structural elucidation of Kaempferol and its derivatives is typically achieved through standard spectroscopic techniques, including:

  • UV Spectroscopy: Used to observe the characteristic absorption bands of the flavonoid structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For detailed structural analysis and assignment of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Synthesis and Experimental Protocols

The synthesis of flavanones and flavonols like Kaempferol often involves the cyclization of a chalcone (B49325) precursor.[5][6]

General Synthesis of a Flavanone (B1672756) Scaffold

A common method for synthesizing the flavanone core involves the intramolecular cyclization of a 2'-hydroxychalcone (B22705).[5][7]

Experimental Protocol: Cyclization of 2'-Hydroxychalcone to Flavanone [5][7]

  • Reaction Setup: A mixture of the 2'-hydroxychalcone (1.0 mmol) and a catalytic amount of an acid (e.g., methane (B114726) sulphonic acid, 10 mol %) or a base (e.g., proton sponge) is prepared in a suitable solvent (e.g., acetic acid, methanol/dichloromethane).[5][7]

  • Reaction Condition: The mixture is refluxed for a period ranging from 2 to 24 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[5][7]

  • Workup and Purification: Upon completion, the reaction is worked up with water, affording the crude flavanone as a solid. The solid is then filtered and purified by column chromatography using a suitable eluent system (e.g., ethyl acetate:petroleum ether).[7]

G Flavanone Synthesis Workflow A 2'-Hydroxychalcone + Catalyst in Solvent B Reflux (2-24h) A->B C Reaction Monitoring (TLC) B->C C->B Continue Reflux D Workup with Water C->D Reaction Complete E Filtration D->E F Column Chromatography E->F G Pure Flavanone F->G

Flavanone Synthesis Workflow.
In Vitro Antioxidant Activity Assays

The antioxidant capacity of flavonoids like Kaempferol is frequently evaluated using various in vitro assays.[8]

Experimental Protocol: DPPH Radical Scavenging Assay [8][9]

  • Reagent Preparation: Prepare a stock solution of the test compound (e.g., Kaempferol) and a positive control (e.g., Ascorbic Acid) in a suitable solvent. Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well microplate, add the DPPH working solution to serial dilutions of the test compound and positive control.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Data Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

G DPPH Assay Workflow A Prepare Serial Dilutions of Test Compound & Control B Add DPPH Solution to 96-well Plate A->B C Incubate in Dark (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging & IC50 D->E

DPPH Assay Workflow.

Biological Activity and Signaling Pathways

Kaempferol has been shown to exert its biological effects, particularly its anticancer and anti-inflammatory activities, by modulating various cellular signaling pathways.[10][11][12]

Anticancer Activity and Associated Signaling Pathways

Kaempferol can induce apoptosis and inhibit cell proliferation in cancer cells by targeting key signaling pathways such as PI3K/Akt and MAPK/ERK.[12][13] It has been shown to trigger cancer cell death through mechanisms like cell cycle arrest and caspase activation.[10]

PI3K/Akt Signaling Pathway Inhibition by Kaempferol:

The PI3K/Akt pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer.[12] Kaempferol has been reported to downregulate this pathway, leading to apoptotic effects.[13]

G Kaempferol's Effect on PI3K/Akt Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Kaempferol's Effect on PI3K/Akt Pathway.
Anti-inflammatory Activity and NF-κB Signaling

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit the NF-κB signaling pathway.[14][15] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.[14] Some flavanones have been shown to decrease the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS by modulating the NF-κB/MAPK pathway.[15]

Experimental Protocol: In Vitro Anti-inflammatory Assay [15][16]

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: The cells are treated with various concentrations of the test compound (e.g., a flavanone) prior to or concurrently with LPS stimulation.

  • Measurement of Inflammatory Markers: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The expression levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified by ELISA.

  • Western Blot Analysis: The expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, JNK, ERK) are determined by Western blotting to elucidate the mechanism of action.[16]

G NF-κB Pathway Inhibition by Flavanones LPS LPS IKK IKK LPS->IKK Flavanone Flavanone Flavanone->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

NF-κB Pathway Inhibition by Flavanones.

References

Cyclohexyl Acrylate: A Technical Health and Safety Compendium

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: Cyclohexyl acrylate (B77674) (CAS No. 3066-71-5) is an acrylic acid ester utilized in the synthesis of polymers, resins, and coatings.[1][2] Its utility as a monomer necessitates a thorough understanding of its health and safety profile for proper handling in research and development settings.[1] This document provides a consolidated overview of its hazards, quantitative toxicological data, and standard safety protocols, compiled from various safety data sheets and toxicological databases.

Quantitative Health and Safety Data

The following tables summarize the key physical, chemical, and toxicological properties of cyclohexyl acrylate.

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₉H₁₄O₂ [1][3][4]
Molecular Weight 154.21 g/mol [1][3]
Appearance Colorless, clear liquid [1][4]
Boiling Point 182-184°C [1][4][5]
Density 0.975 g/cm³ [1][4][5]
Flash Point 68°C [1][4][6]
Vapor Pressure 0.000811 mmHg at 25°C [1][4]

| Refractive Index | 1.4600 |[1][4][5] |

Table 2: Toxicological Data

Test Endpoint Species Value Source(s)
Acute Oral Toxicity LD50 Rat 8980 µL/kg [3][6]
Acute Dermal Toxicity LD50 Rabbit 2520 µL/kg (2469.6 mg/kg) [3][7]

| Aquatic Toxicity | LC50 | Fathead Minnow | 1.4 - 1.56 mg/L (96h) |[8] |

Table 3: GHS Hazard Classifications

Hazard Class Category Hazard Statement Source(s)
Skin Corrosion/Irritation 2 H315: Causes skin irritation [3][7][9]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation [7][9]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation [3][7][9]
Hazardous to the Aquatic Environment (Chronic) 2 H411: Toxic to aquatic life with long lasting effects [7][9]

| Flammable Liquids | 4 | H227: Combustible liquid |[9][10] |

Standardized Experimental Protocols

The toxicological data presented in safety data sheets are derived from standardized tests, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. While the specific study reports for this compound are not publicly available, the methodologies below describe the standard protocols used to generate such data.

2.1 Acute Oral Toxicity (Ref: OECD Guideline 401, 420, or 423)

  • Principle: This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[11] The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimum number of animals to classify a chemical's toxicity.[12]

  • Methodology:

    • Test Animals: Healthy, young adult rodents (often rats), typically of a single sex (usually females), are used.[11][12] Animals are acclimatized to laboratory conditions (e.g., 22°C ± 3°C) for at least 5 days before the study.[11][13]

    • Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[11] The volume administered to rodents should generally not exceed 1 ml/100 g of body weight.[11]

    • Procedure (OECD 423): The procedure uses defined doses (e.g., 5, 50, 300, 2000 mg/kg) and the results from one step determine the next step.[12][14] It typically involves dosing 3 animals per step.[12]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[14]

    • Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[11] The data is also used to classify the substance according to GHS criteria.[12]

2.2 Acute Dermal Toxicity (Ref: OECD Guideline 402)

  • Principle: This test assesses the adverse effects following a single, uninterrupted dermal exposure to a chemical for up to 24 hours.[15]

  • Methodology:

    • Test Animals: Young adult animals (e.g., rats, 200-300g) with healthy, intact skin are used.[15] Typically, one sex (females) is sufficient.[15]

    • Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

    • Administration: The substance is applied uniformly over an area that is approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing.

    • Procedure: This guideline uses a stepwise procedure with up to 3 animals per step at defined dose levels.[15] The mortality and moribund status of the animals determine the need for further steps.[15]

    • Observation: Animals are observed for clinical signs of toxicity and mortality for 14 days. Body weight is recorded weekly.

    • Endpoint: The test allows for hazard classification and, where possible, the determination of an LD50 value.[15]

Logical Workflow Visualization

The following diagram illustrates the recommended first aid response workflow following an accidental exposure to this compound, based on standard safety data sheet instructions.

FirstAid_Workflow First Aid Workflow for this compound Exposure cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_symptoms Symptoms / Conditions cluster_medical Professional Medical Attention Inhalation Inhalation MoveFreshAir Remove to fresh air. Keep at rest. Inhalation->MoveFreshAir P304+P340 SkinContact Skin Contact WashSkin Take off contaminated clothing. Wash with soap and plenty of water. SkinContact->WashSkin P302+P352 EyeContact Eye Contact RinseEyes Rinse cautiously with water for at least 15 minutes. EyeContact->RinseEyes P305+P351 Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth MedicalHelp Seek immediate medical advice/attention Ingestion->MedicalHelp If symptoms persist BreathingDifficult Breathing is difficult or absent MoveFreshAir->BreathingDifficult MoveFreshAir->MedicalHelp If feeling unwell [P312] SkinIrritation Skin irritation persists WashSkin->SkinIrritation EyeIrritation Eye irritation persists RinseEyes->EyeIrritation ArtificialRespiration Give artificial respiration BreathingDifficult->ArtificialRespiration SkinIrritation->MedicalHelp P332+P313 EyeIrritation->MedicalHelp P337+P313 Unwell If you feel unwell ArtificialRespiration->MedicalHelp

Caption: First aid response workflow for this compound exposure routes.

References

Solubility of Cyclohexyl Acrylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyl acrylate (B77674), a key monomer in various industrial and research applications. Due to a notable lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility based on established chemical principles and provides a detailed experimental protocol for determining miscibility.

Core Concepts: Understanding Cyclohexyl Acrylate Solubility

This compound (C9H14O2) is an ester characterized by a polar acrylate group and a nonpolar cyclohexyl ring. This amphiphilic nature dictates its solubility in various organic solvents. The general principle of "like dissolves like" is paramount in predicting its solubility. The bulky, nonpolar cyclohexyl group tends to favor solubility in nonpolar to moderately polar organic solvents, while the polar ester group can interact with more polar solvent molecules.

Qualitative Solubility Data

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolSoluble / MiscibleThe polar hydroxyl group of the alcohol can interact with the ester group of this compound.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble / MiscibleKetones are polar aprotic solvents that can effectively solvate the ester functionality.
Esters Ethyl Acetate, Butyl AcetateSoluble / MiscibleAs an ester itself, this compound is expected to be fully miscible with other low-molecular-weight esters.
Aromatic Hydrocarbons Toluene, XyleneSoluble / MiscibleThe nonpolar aromatic ring interacts favorably with the nonpolar cyclohexyl group.
Aliphatic Hydrocarbons Hexane, HeptaneSoluble / MiscibleThe nonpolar nature of both the solvent and the cyclohexyl group promotes solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble / MiscibleEthers are good solvents for a wide range of organic compounds, including esters.
Chlorinated Solvents Dichloromethane, ChloroformSoluble / MiscibleThese solvents are effective at dissolving a broad spectrum of organic molecules.
Water Very Slightly Soluble / ImmiscibleThe large, nonpolar cyclohexyl group significantly reduces its ability to form hydrogen bonds with water, leading to very low solubility.

Experimental Protocol: Determination of Miscibility

The following protocol outlines a standard method for the qualitative determination of the miscibility of this compound in various organic solvents at ambient temperature.

Objective: To visually assess whether this compound is miscible, partially miscible, or immiscible with a range of organic solvents.

Materials:

  • This compound (stabilized)

  • A selection of organic solvents (e.g., methanol, acetone, ethyl acetate, toluene, hexane, THF, deionized water)

  • Small, clear glass vials or test tubes with caps

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer (optional)

  • Safety glasses, gloves, and a lab coat

Methodology:

  • Preparation: Ensure all glassware is clean and dry. Perform the experiment in a well-ventilated fume hood.

  • Solvent Addition: Into a series of labeled vials, add a fixed volume (e.g., 2 mL) of each of the selected organic solvents.

  • This compound Addition: To each vial, add a specific volume of this compound in a defined ratio to the solvent (e.g., 1:1 v/v, adding 2 mL of this compound).

  • Mixing: Cap each vial securely and invert it several times (e.g., 10-15 times) to ensure thorough mixing. A vortex mixer can be used for a short duration (e.g., 30 seconds) to ensure homogeneity.

  • Observation: Allow the vials to stand undisturbed for a period of time (e.g., 5-10 minutes). Observe each mixture against a well-lit background.

  • Data Recording: Record the observations for each solvent system:

    • Miscible: The mixture remains a single, clear, homogeneous phase with no visible separation or cloudiness.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time. Two distinct layers may form upon standing.

    • Immiscible: Two distinct, clear layers are observed.

  • Confirmation (Optional): For mixtures that appear miscible, hold them up to a light source to check for any slight cloudiness (opalescence) that might indicate partial miscibility.

Synthesis of this compound

This compound is typically synthesized via the esterification of acrylic acid with cyclohexanol. This reaction is often catalyzed by a strong acid.

Synthesis_of_Cyclohexyl_Acrylate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Acrylic_Acid Acrylic Acid (CH₂=CHCOOH) Esterification Esterification Acrylic_Acid->Esterification Cyclohexanol Cyclohexanol (C₆H₁₁OH) Cyclohexanol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Esterification Heat Heat Heat->Esterification Cyclohexyl_Acrylate This compound (C₉H₁₄O₂) Esterification->Cyclohexyl_Acrylate Water Water (H₂O) Esterification->Water

Caption: Synthesis of this compound via Acid-Catalyzed Esterification.

Experimental Workflow for Miscibility Testing

The following diagram illustrates the logical flow of the experimental protocol for determining the miscibility of this compound.

Miscibility_Workflow start Start prep Prepare Materials: - this compound - Organic Solvents - Glass Vials start->prep add_solvent Add 2 mL of a Specific Solvent to a Vial prep->add_solvent add_acrylate Add 2 mL of This compound to the Vial add_solvent->add_acrylate mix Cap and Mix Thoroughly add_acrylate->mix observe Allow to Stand and Observe mix->observe decision Is the Mixture a Single, Clear Phase? observe->decision miscible Record as 'Miscible' decision->miscible Yes immiscible Record as 'Immiscible' or 'Partially Miscible' decision->immiscible No repeat Repeat for Each Solvent miscible->repeat immiscible->repeat repeat->add_solvent Next Solvent end End repeat->end All Solvents Tested

Caption: Workflow for Determining the Miscibility of this compound.

An In-depth Technical Guide to the Glass Transition Temperature of Cyclohexyl Acrylate Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of cyclohexyl acrylate (B77674) polymers, a critical parameter influencing their physical properties and applications. This document details the experimental methodologies for determining Tg, presents a summary of reported Tg values, and discusses the factors that influence this key thermal transition.

Introduction to the Glass Transition Temperature

The glass transition is a reversible physical transition in amorphous or semi-crystalline polymers from a hard, rigid, glassy state to a more flexible, rubbery state.[1][2] The temperature at which this transition occurs is the glass transition temperature (Tg). Below the Tg, polymer chains have limited mobility, resulting in a brittle material. Above the Tg, the polymer chains have sufficient thermal energy for segmental motion, leading to a softer and more pliable material.[1][2] The Tg is a crucial characteristic for determining the processing conditions and end-use applications of a polymer.[3]

Quantitative Data Summary

The glass transition temperature of cyclohexyl acrylate polymers can vary depending on the specific polymer (poly(this compound) vs. poly(cyclohexyl methacrylate)), the method of measurement, and factors such as molecular weight and copolymer composition. The following table summarizes the reported Tg values for these polymers.

PolymerMeasurement TechniqueGlass Transition Temperature (Tg)Reference
Poly(this compound) (PCA)Differential Scanning Calorimetry (DSC)25 ± 1 °C[3][4]
Poly(this compound) (PCA)Dilatometry25.0 ± 3.5 °C[3][4]
Poly(this compound) (PCA)Oxygen Permeability23.5 ± 2.0 °C[3][4]
Poly(this compound)Not specified19 °C[5]
Poly(cyclohexyl methacrylate) (PCHA)Differential Scanning Calorimetry (DSC)86 °C[6]
Poly(cyclohexyl methacrylate) (PCHA)Inverse Gas Chromatography (IGC)100 °C (373 K)[7]
Acrylonitrile-Styrene-Acrylate (ASA) CopolymerDifferential Scanning Calorimetry (DSC)-50 °C (Acrylate component)[8]

Factors Influencing the Glass Transition Temperature

Several molecular and experimental factors can significantly influence the measured Tg of this compound polymers:

  • Molecular Structure: The presence of the bulky cyclohexyl group restricts the rotational freedom of the polymer chain, leading to a higher Tg compared to linear alkyl acrylates. The additional methyl group in poly(cyclohexyl methacrylate) further hinders rotation, resulting in a significantly higher Tg than poly(this compound).

  • Copolymerization: The Tg of a copolymer can be tailored by adjusting the ratio of its constituent monomers.[10] For instance, copolymerizing this compound with a monomer that has a different homopolymer Tg will result in a copolymer with a Tg that is intermediate between the two homopolymers. The Fox equation is commonly used to predict the Tg of random copolymers.[11]

  • Measurement Technique and Conditions: The measured Tg value can be influenced by the experimental method and its parameters. For example, in DSC and TMA, the heating rate can affect the Tg value, with higher heating rates generally resulting in higher measured Tgs.[12] In DMA, the oscillation frequency influences the Tg, with higher frequencies leading to higher Tg values.[12][13]

Experimental Protocols

Accurate determination of the glass transition temperature requires standardized experimental procedures. Below are detailed methodologies for the most common techniques used to measure the Tg of polymers.

Differential Scanning Calorimetry (DSC)

DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] The glass transition is observed as a step-like change in the heat flow curve.[1]

Methodology:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Thermal Program:

    • An initial heating scan is often performed to erase the thermal history of the sample.

    • The sample is then cooled to a temperature well below the expected Tg (e.g., -20°C for poly(this compound)).

    • A second heating scan is performed at a constant heating rate (e.g., 10°C/min or 20°C/min) through the glass transition region.[1][6]

  • Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[14]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_program Thermal Program cluster_output Output weigh Weigh 5-10 mg of Polymer seal Seal in Aluminum Pan weigh->seal calibrate Calibrate Instrument load Load Sample and Reference calibrate->load program Run Thermal Program load->program analyze Analyze Heat Flow Curve program->analyze heat1 Initial Heating (erase history) program->heat1 tg_value Determine Tg (Midpoint of Step) analyze->tg_value cool Cool to -20°C heat1->cool heat2 Heat at 10°C/min to 70°C cool->heat2

Figure 1. Experimental workflow for determining Tg by DSC.
Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg by measuring the mechanical response of a material to an oscillatory force as a function of temperature.[13] The glass transition is characterized by a sharp drop in the storage modulus (E') and a peak in the loss modulus (E'') and the tan delta (the ratio of loss modulus to storage modulus).[13]

Methodology:

  • Sample Preparation: A rectangular film or bar of the polymer with well-defined dimensions is prepared.

  • Instrument Setup: The DMA instrument is configured with a suitable clamping system (e.g., single cantilever or tension).

  • Experimental Parameters:

    • An oscillatory strain or stress is applied to the sample at a fixed frequency (e.g., 1 Hz).[15]

    • The temperature is ramped at a controlled rate (e.g., 2-3°C/min) through the glass transition region.[12][15]

  • Data Analysis: The glass transition temperature is often taken as the temperature at the peak of the tan delta curve.[13]

DMA_Workflow cluster_prep Sample Preparation cluster_analysis DMA Analysis cluster_output Output prepare Prepare Rectangular Film/Bar mount Mount Sample in Clamp prepare->mount apply_force Apply Oscillatory Force (1 Hz) mount->apply_force heat Ramp Temperature (2-3°C/min) apply_force->heat measure Measure Moduli and Tan Delta heat->measure tg_value Determine Tg (Peak of Tan Delta) measure->tg_value

Figure 2. Experimental workflow for determining Tg by DMA.
Thermomechanical Analysis (TMA)

TMA measures the dimensional changes of a material as a function of temperature. The glass transition is identified by a change in the slope of the dimensional change versus temperature curve, which corresponds to a change in the coefficient of thermal expansion (CTE).[12]

Methodology:

  • Sample Preparation: A small, flat sample of the polymer is prepared.

  • Instrument Setup: A probe with a specific geometry (e.g., expansion or penetration) is placed on the sample surface with a small, constant force.

  • Thermal Program: The sample is heated at a constant rate (e.g., 2-5°C/min) through the glass transition region.[12]

  • Data Analysis: The glass transition temperature is determined from the onset of the change in the slope of the dimension versus temperature plot.

TMA_Workflow cluster_prep Sample Preparation cluster_analysis TMA Analysis cluster_output Output prepare Prepare Flat Polymer Sample place_sample Place Sample Under Probe prepare->place_sample apply_force Apply Small Constant Force place_sample->apply_force heat Ramp Temperature (2-5°C/min) apply_force->heat measure Measure Dimensional Change heat->measure tg_value Determine Tg (Onset of CTE Change) measure->tg_value

Figure 3. Experimental workflow for determining Tg by TMA.

Conclusion

The glass transition temperature is a fundamental property of this compound polymers that dictates their behavior and suitability for various applications. This technical guide has provided a consolidated source of quantitative Tg data, detailed the primary experimental techniques for its measurement, and outlined the key factors that influence this critical parameter. For researchers and professionals in drug development and material science, a thorough understanding and precise measurement of the Tg of this compound polymers are essential for optimizing formulation, processing, and product performance.

References

Cyclohexyl Acrylate Monomer: A Technical Guide to Its Refractive Index

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the refractive index of Cyclohexyl Acrylate (B77674) (CHA) monomer, a crucial physical property for its application in various scientific and industrial fields, including polymer synthesis, coatings, and adhesives.[1][2][3] This document outlines the established refractive index values, details the experimental methodology for its measurement, and presents other pertinent physical and chemical properties in a structured format for ease of reference.

Core Properties of Cyclohexyl Acrylate

This compound is an alicyclic acrylate ester recognized for imparting desirable characteristics such as hardness, flexibility, and chemical resistance to polymers.[1] It is a colorless liquid with a characteristic odor and is primarily used as a monomer in the production of polymers and resins.[1][3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueUnitNotes
Refractive Index (n) 1.4600Typically measured at 20°C using the sodium D-line (589 nm). Variations (1.456, 1.4673) may be reported based on measurement conditions.[1][4][5][6][7]
Molecular Formula C₉H₁₄O₂[2][4][7]
Molecular Weight 154.21 g/mol [1][2][7]
Density 0.975 - 0.98g/cm³At 25°C.[1][4][6]
Boiling Point 182 - 184°C[1][4][7]
Flash Point 68 - 71.3°C[1][4][7]
Viscosity 8cPAt 25°C.[7]
Appearance Colorless Liquid[1][3]
CAS Number 3066-71-5[1][2][4]

Experimental Protocol for Refractive Index Measurement

The refractive index of a liquid monomer like this compound is a fundamental physical constant that can be used to assess its purity.[8] The standard method for determining the refractive index of a liquid is through the use of an Abbe refractometer.

Principle

The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. An Abbe refractometer measures the critical angle of total internal reflection between a prism of known high refractive index and the sample. This critical angle is directly related to the refractive index of the sample.

Apparatus and Materials
  • Abbe Refractometer

  • This compound monomer sample

  • Constant temperature water bath (set to 20.0 ± 0.1 °C)

  • Dropper or pipette

  • Lint-free lens paper

  • Ethanol (B145695) or isopropanol (B130326) for cleaning

Procedure
  • Temperature Calibration: Ensure the refractometer prisms are brought to the desired temperature (typically 20.0 °C) by circulating water from the constant temperature bath. Allow the instrument to thermally equilibrate for at least 10-15 minutes.

  • Instrument Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water (n_D^20 = 1.3330).

  • Sample Application: Open the prism assembly of the refractometer. Using a clean dropper, place 2-3 drops of the this compound monomer onto the surface of the measuring prism.

  • Measurement: Close the prism assembly firmly. Direct a light source onto the prism. Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view. A boundary line separating a light and a dark region should be visible.

  • Sharpening the Boundary: Adjust the chromaticity screw to eliminate any color fringe at the boundary, resulting in a sharp, single line.

  • Reading the Value: Align the boundary line precisely with the crosshairs in the eyepiece using the fine adjustment knob.

  • Data Acquisition: Read the refractive index value from the instrument's scale.

  • Cleaning: Open the prisms and gently clean both the upper and lower prism surfaces with a soft lens paper moistened with ethanol or isopropanol.

  • Replicates: Repeat the measurement at least two more times with fresh sample aliquots to ensure reproducibility. The readings should agree within ±0.0002.

Logical Workflow for Monomer Characterization

The following diagram illustrates the logical workflow for the characterization of this compound monomer, emphasizing the role of refractive index measurement in quality assessment.

G cluster_0 Monomer Synthesis and Purification cluster_1 Quality Control and Characterization cluster_2 Application Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification RI_Measurement Refractive Index Measurement (n_D^20) Purification->RI_Measurement GC_Analysis Purity Assessment (Gas Chromatography) Purification->GC_Analysis FTIR_Analysis Structural Confirmation (FT-IR Spectroscopy) Purification->FTIR_Analysis Polymerization Polymerization Reactions RI_Measurement->Polymerization GC_Analysis->Polymerization FTIR_Analysis->Polymerization Product_Formulation Product Formulation (Coatings, Adhesives) Polymerization->Product_Formulation

Caption: Workflow for this compound Characterization.

Synthesis Overview

The industrial production of this compound typically involves the esterification of acrylic acid with cyclohexanol. This reaction is generally catalyzed by a strong acid. To ensure high purity of the final monomer, which is critical for its refractive index and polymerization performance, the product is often purified by distillation under reduced pressure.

References

synthesis of Cyclohexyl acrylate via esterification of acrylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Cyclohexyl Acrylate (B77674) via Esterification of Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl acrylate is a versatile acrylic ester monomer utilized in the synthesis of polymers with desirable characteristics such as high refractive index, excellent weather and water resistance, and high hardness.[1] These properties make it a valuable component in the formulation of advanced coatings, optical lenses, and other specialized materials. The most common and industrially significant method for its synthesis is the direct esterification of acrylic acid with cyclohexanol (B46403). This technical guide provides a comprehensive overview of this synthesis, detailing the reaction mechanism, experimental protocols, and purification procedures. Quantitative data from cited experiments are summarized for comparative analysis, and key workflows are visualized to enhance understanding.

Synthesis Overview: Esterification Pathway

The synthesis of this compound is achieved through the acid-catalyzed esterification of acrylic acid with cyclohexanol, a classic example of Fischer-Speier esterification.[2] The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the ester product.[2]

Reaction Scheme:

Reaction Mechanism

The acid catalyst protonates the carbonyl oxygen of acrylic acid, increasing its electrophilicity. Cyclohexanol then acts as a nucleophile, attacking the protonated carbonyl carbon. Following a series of proton transfer steps, a water molecule is eliminated, and deprotonation of the resulting ester yields this compound and regenerates the acid catalyst.

Figure 1: Acid-catalyzed esterification mechanism.
Key Reaction Parameters

The efficiency of this compound synthesis is influenced by several critical parameters:

  • Catalyst: Strong acid catalysts are essential for this reaction. Commonly used catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid, phosphoric acid, and solid acid catalysts like sulfonic acid-type cation exchange resins and zeolites.[1][3] PTSA is often preferred due to its high catalytic activity and relatively mild reaction conditions.[1]

  • Reactant Molar Ratio: The molar ratio of acrylic acid to cyclohexanol can be varied to optimize yield. Ratios typically range from 1:5 to 5:1, with a common choice being a slight excess of one reactant to shift the equilibrium.[1]

  • Temperature: The reaction is typically conducted at temperatures between 80°C and 150°C.[1] A preferred range is often 90°C to 120°C to ensure a reasonable reaction rate without promoting side reactions or polymerization.[1]

  • Water Removal: To drive the reaction to completion, water is continuously removed from the reaction mixture. This is typically achieved by azeotropic distillation using a water-carrying agent, or entrainer, such as cyclohexane (B81311) or toluene.[1][4]

  • Polymerization Inhibitor: Acrylic acid and its esters are prone to polymerization at elevated temperatures. To prevent this, a polymerization inhibitor, such as phenothiazine (B1677639) or hydroquinone, is added to the reaction mixture.[1][5]

Experimental Protocols

The following section details a representative experimental procedure for the synthesis of this compound, based on methodologies described in the literature.[1]

Synthesis Workflow

The general workflow involves charging the reactor, running the esterification reaction with continuous water removal, and then proceeding to product work-up and purification.

G start Start charge Charge Reactor: - Acrylic Acid - Cyclohexanol - Cyclohexane - Catalyst (PTSA) - Inhibitor (Phenothiazine) start->charge heat Heat & Stir (e.g., 95-98°C) charge->heat react Esterification Reaction (e.g., 5 hours) - Azeotropic removal of water heat->react monitor Monitor Reaction (e.g., GC analysis) react->monitor Periodically monitor->react Incomplete cool Cool Reaction Mixture monitor->cool Complete workup Proceed to Purification cool->workup end End of Synthesis workup->end

Figure 2: Experimental workflow for synthesis.
Detailed Experimental Procedure

Materials and Equipment:

  • 5L reaction kettle equipped with a mechanical stirrer, thermometer, and a Dean-Stark water separator with a condenser.

  • Acrylic Acid

  • Cyclohexanol

  • p-Toluenesulfonic acid (catalyst)

  • Cyclohexane (water-carrying agent)

  • Phenothiazine (polymerization inhibitor)

  • Heating mantle

Procedure: [1]

  • Charge the 5L reaction kettle with 720g of acrylic acid, 1000g of cyclohexanol, 1080g of cyclohexane, 72g of p-toluenesulfonic acid, and 0.72g of phenothiazine.

  • Begin stirring the mixture, setting the speed to approximately 250 rpm.

  • Heat the mixture to the reaction temperature of 95°C.

  • Maintain the reaction at 95°C for 5 hours. During this time, the cyclohexane-water azeotrope will distill into the water separator. The denser water phase will be collected, and the cyclohexane will be returned to the reactor.

  • After the 5-hour reaction period, turn off the heating and allow the reaction mixture to cool to room temperature.

  • The crude product is now ready for purification. The progress and completion of the reaction can be monitored by analyzing samples using gas chromatography (GC) to determine the conversion of acrylic acid.

Data Presentation: Reaction Conditions and Outcomes

The selection of catalyst and the molar ratio of reactants significantly impact the reaction's efficiency. The following tables summarize quantitative data from experimental studies.

Table 1: Effect of Catalyst and Molar Ratio on Acrylic Acid Conversion. [1]

Catalyst (10 wt% of Acrylic Acid)Molar Ratio (Acrylic Acid:Cyclohexanol)Acrylic Acid Conversion (%)This compound Selectivity (%)
p-Toluenesulfonic Acid1:1.591.597.2
Sulfuric Acid1:1.588.395.4
Phosphoric Acid1:1.582.696.1
p-Toluenesulfonic Acid1:185.296.8
p-Toluenesulfonic Acid1:293.897.5

Table 2: Detailed Reaction Parameters and Results for a Specific Experiment. [1]

ParameterValue
Acrylic Acid720g
Cyclohexanol1000g
Molar Ratio (Acid:Alcohol)~1:1
Catalyst (p-Toluenesulfonic Acid)72g (10 wt% of acid)
Entrainer (Cyclohexane)1080g (150 wt% of acid)
Inhibitor (Phenothiazine)0.72g (1000 ppm of acid)
Reaction Temperature95°C
Reaction Time5 hours
Result
Acrylic Acid Conversion91.5%
This compound Selectivity97.2%

Purification of this compound

After the synthesis, the crude product contains this compound, unreacted starting materials, the catalyst, the entrainer, and by-products. A multi-step purification process is required to obtain the pure ester.[4][6]

  • Neutralization and Washing: The acidic catalyst and any remaining acrylic acid are neutralized by washing the crude product with an alkaline solution, such as sodium hydroxide (B78521) solution. This is followed by washing with water to remove salts.[4]

  • Distillation: The washed organic phase is subjected to a series of distillation steps under reduced pressure to separate the components.[4][6]

    • Low Boiler Removal: An initial distillation step removes the entrainer (cyclohexane) and other low-boiling components, including any remaining cyclohexanol.[4]

    • Product Distillation: The desired this compound is then distilled from the remaining mixture, leaving behind high-boiling impurities and the polymerization inhibitor.[4]

G crude Crude Reaction Product neutralize Neutralization (e.g., with NaOH solution) crude->neutralize wash Wash with Water neutralize->wash separate Separate Aqueous & Organic Layers wash->separate distill1 Distillation 1 (Reduced Pressure) Remove Low Boilers (Cyclohexane, Cyclohexanol) separate->distill1 Organic Phase waste1 Aqueous Waste (Salts) separate->waste1 Aqueous Phase distill2 Distillation 2 (Reduced Pressure) Collect Pure Product distill1->distill2 Bottoms pure Pure this compound (Add storage stabilizer) distill2->pure Distillate waste2 High-Boiling Residue distill2->waste2 Bottoms

Figure 3: General purification workflow.

Conclusion

The synthesis of this compound via the direct esterification of acrylic acid and cyclohexanol is a well-established and efficient method. High conversion and selectivity can be achieved by carefully controlling key reaction parameters, including the choice of an appropriate acid catalyst, reaction temperature, and the continuous removal of water using an entrainer. The use of a polymerization inhibitor is critical to prevent undesired side reactions. A systematic purification process involving neutralization, washing, and multi-stage distillation is necessary to obtain a high-purity product suitable for polymerization and other advanced applications.

References

chemical structure and functional groups of Cyclohexyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexyl Acrylate (B77674)

Introduction

Cyclohexyl acrylate (CHA) is an acrylic ester with the chemical formula C₉H₁₄O₂.[1][2][3] It is a colorless liquid with a characteristic ester-like odor.[1][4][5] This monomer is of significant interest to researchers and professionals in polymer science, materials science, and drug development due to its unique combination of a flexible acrylate backbone and a bulky, hydrophobic cyclohexyl group. These structural features allow for the synthesis of polymers with tailored properties such as good adhesion, flexibility, thermal stability, and chemical resistance.[4] this compound is utilized in the production of polymers, resins, plastics, adhesives, sealants, and coatings.[1][4] It is commonly stabilized with inhibitors like 4-methoxyphenol (B1676288) (MEHQ) to prevent premature polymerization.[5][6]

Chemical Structure and Functional Groups

The molecular structure of this compound consists of two primary functional components: a cyclohexyl ring and an acrylate group.[1][4] The IUPAC name for this compound is cyclohexyl prop-2-enoate.[3][4]

The key functional groups are:

  • Acrylate Group: This is an ester of acrylic acid and contains a vinyl group directly attached to a carbonyl carbon. This group is highly reactive and readily participates in polymerization reactions.[4][5]

  • Cyclohexyl Group: This is a six-carbon cycloalkane ring attached to the ester oxygen. This bulky, non-polar group contributes to the polymer's properties, influencing its glass transition temperature (Tg), hardness, and solubility.[5]

Caption: Chemical structure of this compound.

G cluster_0 This compound cluster_1 Functional Groups mol C=CC(=O)OC₁CCCCC₁ acrylate Acrylate Group (C=CC(=O)O-R) mol->acrylate contains cyclohexyl Cyclohexyl Group (-C₆H₁₁) mol->cyclohexyl contains

Caption: Functional groups of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1][2]
CAS Number 3066-71-5[1][2][3][6]
Appearance Colorless liquid[1][5][6]
Density 0.975 g/cm³[1][5]
Boiling Point 182-184 °C[1][5]
Flash Point 68 °C[1]
Refractive Index ~1.4600[1][5]
Vapor Pressure 0.000811 mmHg at 25°C[1]
SMILES C=CC(=O)OC1CCCCC1[3][4][7]
InChIKey KBLWLMPSVYBVDK-UHFFFAOYSA-N[3][4]

Experimental Protocols

Synthesis of this compound

A common industrial method for synthesizing this compound is through the acid-catalyzed esterification of acrylic acid with cyclohexanol (B46403).[5] Another documented method involves the transesterification of an acrylic acid ester (like methyl acrylate) with cyclohexanol.[8]

Detailed Methodology: Esterification of Acrylic Acid with Cyclohexanol

  • Reactant Preparation: Acrylic acid and cyclohexanol are mixed, typically in a stoichiometric ratio or with a slight excess of one reactant to drive the reaction to completion.

  • Catalyst Addition: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture.[5]

  • Reaction Conditions: The mixture is heated to reflux. The water produced during the esterification is continuously removed using a Dean-Stark apparatus to shift the equilibrium towards the product side.

  • Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of reactants.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The crude product is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and filtered.

    • The final product is purified by vacuum distillation to obtain pure this compound.

G start Reactant Mixing (Acrylic Acid + Cyclohexanol) catalyst Add Acid Catalyst (e.g., H₂SO₄) start->catalyst reaction Heat to Reflux (Remove H₂O via Dean-Stark) catalyst->reaction monitoring Monitor Progress (e.g., GC/TLC) reaction->monitoring workup Neutralization & Washing (NaHCO₃, Brine) monitoring->workup Reaction Complete purification Purification (Vacuum Distillation) workup->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.
Analysis of this compound

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and separation of this compound.[9] A reverse-phase (RP) method is commonly employed.

Detailed Methodology: Reverse-Phase HPLC Analysis

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile). Working standards of known concentrations are prepared by serial dilution for calibration.

  • Instrumentation:

    • Column: A C18 reverse-phase column is typically used.[9]

    • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is used as the mobile phase. Phosphoric acid may be added to control the pH.[9] For mass spectrometry (MS) compatible methods, formic acid is used instead of phosphoric acid.[9]

    • Detector: A UV detector is commonly used, with the wavelength set appropriately for acrylates (e.g., around 210 nm).

  • Chromatographic Conditions:

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: A standard injection volume is 10-20 µL.

    • Temperature: The column is maintained at a constant temperature (e.g., 25°C).

  • Data Acquisition and Analysis: The chromatogram is recorded, and the peak corresponding to this compound is identified by its retention time compared to a standard. The peak area is used to quantify the concentration based on the calibration curve.

G prep Sample Preparation (Dilute in Acetonitrile) inject Inject Sample into HPLC prep->inject separate Separation on C18 Column (Mobile Phase: MeCN/H₂O) inject->separate detect UV Detection separate->detect analyze Data Analysis (Retention Time & Peak Area) detect->analyze result Quantification of This compound analyze->result

Caption: Experimental workflow for RP-HPLC analysis.

Reactivity and Applications in Polymer Science

The acrylate functional group makes this compound a versatile monomer for polymerization.[4] It readily undergoes free-radical polymerization to form poly(this compound).[4] This reactivity is central to its use in creating a wide range of polymeric materials.

Free-Radical Polymerization of this compound

The polymerization process involves three main stages:

  • Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate initial free radicals. These radicals then react with a this compound monomer to form a monomer radical.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

  • Termination: The growth of polymer chains is terminated by combination or disproportionation reactions between two growing radical chains.

G Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation (Heat/Light) MonomerRadical Monomer Radical (RM•) Radical->MonomerRadical adds to Monomer Monomer (M) (this compound) Monomer->MonomerRadical M GrowingChain Growing Polymer Chain (RMₙ•) MonomerRadical->GrowingChain Propagation (+ (n-1)M) Polymer Poly(this compound) GrowingChain->Polymer Termination

Caption: Signaling pathway of free-radical polymerization.

This compound is also used in controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for precise control over the polymer architecture.[4] The resulting polymers are used in advanced applications, including:

  • Biocompatible Scaffolds: For tissue engineering, where they provide mechanical support and promote cell adhesion.[4]

  • Drug Delivery Systems: As a component of biodegradable polymers for controlled drug release.[4]

  • Coatings and Adhesives: Providing desirable properties such as hardness, flexibility, and strong bonding.[1]

References

An In-depth Technical Guide to the Reactivity of the Acrylates Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acrylate (B77674) functional group, characterized by a vinyl group directly attached to a carbonyl group, is a cornerstone in polymer chemistry and a key electrophilic "warhead" in the design of targeted covalent inhibitors. Its reactivity is dominated by two primary pathways: Michael addition and radical polymerization. This guide provides a comprehensive overview of these reactions, including their mechanisms, kinetics, influencing factors, and relevant experimental protocols.

Core Reactivity Principles

The reactivity of the acrylate moiety stems from the electronic conjugation between the carbon-carbon double bond and the carbon-oxygen double bond of the ester. This conjugation polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while the π-system is also amenable to radical addition.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is the nucleophilic addition to the β-carbon of the acrylate. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction.[1] The general mechanism involves the attack of the nucleophile on the electrophilic β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.[1]

The reactivity in Michael additions is influenced by several factors:

  • Nucleophile Strength and Sterics: Stronger, less sterically hindered nucleophiles generally react faster. For instance, primary amines are often more reactive than secondary amines.[2]

  • Solvent: The reaction rate can be significantly influenced by the solvent.[3]

  • Catalyst: The reaction is often catalyzed by bases (e.g., K₂CO₃, DBU) or nucleophiles (e.g., phosphines), which can dramatically increase the reaction rate.[3][4]

Radical Polymerization

Acrylates readily undergo radical polymerization to form polyacrylates, a diverse class of polymers with wide-ranging applications.[5] The process consists of three main stages: initiation, propagation, and termination.[5][6]

  • Initiation: Free radicals are generated from an initiator molecule (e.g., AIBN, benzoyl peroxide) through thermal or photochemical decomposition. These radicals then add to the double bond of an acrylate monomer.[7]

  • Propagation: The newly formed monomer radical rapidly adds to other acrylate monomers in a chain reaction.[7]

  • Termination: The growing polymer chains are terminated through combination or disproportionation of two radical chain ends.[5]

The kinetics of radical polymerization are affected by:

  • Monomer Structure: The structure of the ester group (R in CH₂=CHCOOR) influences reactivity through steric and electronic effects. For example, the rate constants for polymerization increase from methyl acrylate to ethyl acrylate and then decrease for butyl acrylate.[8]

  • Functionality: Monomers with higher acrylate functionality generally exhibit decreased kinetic constants due to increased viscosity.[9]

  • Temperature: Increasing the temperature generally increases the rates of both propagation and termination.[9]

  • Initiator Concentration and Light Intensity (for photopolymerization): Higher initiator concentrations or light intensities lead to a greater concentration of radicals and thus faster reaction rates.[10]

Quantitative Data on Acrylate Reactivity

The following tables summarize key quantitative data for Michael addition and radical polymerization of acrylates.

Table 1: Kinetic Data for Michael Addition Reactions of Acrylates

Michael AcceptorNucleophileCatalystSolventApparent Rate Constant (k)Reference(s)
Ethyl AcrylatePrimary Amines-AproticFaster than secondary amines[2]
Ethyl AcrylateSecondary Amines-AproticSlower than primary amines[2]
Hexyl AcrylateHexanethiolHexylamine-53.4 L mol⁻¹ s⁻¹[11]
Hexyl AcrylateHexanethiolTriethylamine-Low reactivity[4]
Hexyl AcrylateHexanethiolDBU-Rapid reaction (<10s)[4]
Ethyl Acetoacetate2-Ethylhexyl AcrylateDBUTHFSolvent dependent[3]
Ethyl Acetoacetate2-Ethylhexyl AcrylateK₂CO₃THFSolvent dependent[3]

Table 2: Propagation Rate Constants (k_p) for Emulsion Polymerization of Various Acrylate Monomers at 60°C

Monomerk_p (L mol⁻¹ s⁻¹)
Acrylic Acid1000 ± 100
Methyl Acrylate1300 ± 130
Ethyl Acrylate1720 ± 170
Butyl Acrylate1550 ± 150

Data adapted from Lovering and Laidler.[8]

Table 3: Kinetic Constants for Photopolymerization of Multifunctional Acrylates

MonomerFunctionalityPropagation Rate Constant (k_p)Termination Rate Constant (k_t)
AcrylatesVaries3 orders of magnitude > Methacrylates3 orders of magnitude > Methacrylates
Higher FunctionalityIncreasingDecreasesDecreases

Data trends from Anseth et al.[9]

Experimental Protocols

Microwave-Assisted Michael Addition of Amines to Methyl Acrylate

This protocol is adapted from Escalante et al.[12] and describes a rapid and efficient method for the Michael addition of amines to methyl acrylate.

Materials:

Procedure:

  • In a microwave reactor vessel, combine the amine (e.g., 0.24 g, 2 mmol of (S)-(-)-α-methylbenzylamine), methyl acrylate (0.18 g, 2 mmol), and methanol (3 mL).

  • Seal the vessel and heat the reaction mixture in the microwave reactor at 80°C and 18 psi for 10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to afford the pure Michael adduct.

  • Characterize the product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR).

Free-Radical Photopolymerization of Acrylates

This protocol provides a general procedure for the photopolymerization of acrylate monomers using a photoinitiator and UV light, based on the methodologies described by Anseth et al.[9] and Wen et al.[10]

Materials:

  • Acrylate monomer (e.g., di-, tri-, or tetraacrylate)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)

  • Differential Scanning Calorimeter (DSC) equipped with a UV light source or an in-situ Fourier Transform Infrared (FTIR) spectrometer.

  • Aluminum DSC pans (for DSC) or appropriate sample holder for FTIR.

Procedure:

  • Prepare a solution of the acrylate monomer containing a specific weight percentage of the photoinitiator (e.g., 0.1 wt% DMPA).

  • For DSC analysis: Place a small amount of the sample (3-5 mg) in an uncovered aluminum DSC pan.

  • For FTIR analysis: Place a thin film of the sample between two appropriate windows (e.g., KBr plates).

  • Place the sample in the instrument (DSC or FTIR).

  • Initiate the polymerization by exposing the sample to UV light of a specific intensity (e.g., 0.6 to 4.7 mW/cm²).

  • Monitor the reaction progress in real-time.

    • DSC: Measure the heat flow as a function of time, which is proportional to the rate of polymerization.

    • FTIR: Monitor the decrease in the absorbance of the acrylate C=C double bond peak (around 1635 cm⁻¹) over time to determine the conversion.

  • Continue the UV exposure until the reaction reaches completion (i.e., the heat flow or the change in absorbance becomes negligible).

  • Analyze the data to determine the polymerization rate, conversion, and other kinetic parameters.

Application in Drug Development: Covalent Kinase Inhibitors

The acrylate moiety, particularly in the form of an acrylamide (B121943), serves as a key "warhead" in many targeted covalent inhibitors.[13][14] These drugs first bind non-covalently to the target protein, and then the acrylate group forms an irreversible covalent bond with a nucleophilic amino acid residue, typically a cysteine, in or near the active site.[14][15] This permanent inactivation of the target protein can lead to high potency and prolonged duration of action.

Mechanism of Covalent Inhibition

The mechanism of action involves a Michael addition reaction where the thiol group of a cysteine residue acts as the nucleophile, attacking the β-carbon of the acrylamide warhead.[14]

Covalent_Inhibition_Mechanism cluster_binding Reversible Binding cluster_reaction Covalent Reaction Drug Drug with Acrylate Warhead Complex Non-covalent Complex Drug->Complex Ki Kinase Kinase with Cysteine Kinase->Complex Covalent_Adduct Covalently Modified Kinase (Inactive) Complex->Covalent_Adduct k_inact (Michael Addition)

Signaling Pathway Example: Inhibition of Bruton's Tyrosine Kinase (BTK)

Ibrutinib is an FDA-approved covalent inhibitor that targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[13] BTK plays a crucial role in B-cell proliferation and survival, and its inhibition is effective in treating certain B-cell malignancies. Ibrutinib contains an acrylamide warhead that irreversibly binds to Cys481 in the active site of BTK.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Cell_Survival Cell Proliferation & Survival NFkB->Cell_Survival Ibrutinib Ibrutinib (Covalent Inhibitor) Ibrutinib->BTK Inhibits (Covalent bond with Cys481)

Experimental Workflow for Studying Covalent Kinase Inhibition

The following workflow outlines the key steps to characterize the covalent inhibition of a kinase by an acrylate-containing compound.

Covalent_Inhibition_Workflow cluster_0 Initial Characterization cluster_1 Confirmation of Covalent Binding cluster_2 Cellular and In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (IC50 determination) Kinetics Time-dependent Inhibition Assay (kinact/Ki determination) Enzyme_Assay->Kinetics Mass_Spec Intact Protein Mass Spectrometry (Confirm covalent adduct) Kinetics->Mass_Spec Tryptic_Digest Tryptic Digest & LC-MS/MS (Identify modification site) Mass_Spec->Tryptic_Digest Cell_Assay Cellular Target Engagement Assay (e.g., NanoBRET) Tryptic_Digest->Cell_Assay Western_Blot Western Blot (Assess downstream signaling) Cell_Assay->Western_Blot In_Vivo In Vivo Efficacy Studies (Animal models) Western_Blot->In_Vivo

Conclusion

The acrylate functional group possesses a rich and versatile reactivity profile, making it a valuable tool in both materials science and drug discovery. A thorough understanding of the principles governing its participation in Michael additions and radical polymerizations is crucial for designing novel polymers with tailored properties and for the rational design of potent and selective covalent inhibitors. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working with this important functional group.

References

Cyclohexyl Acrylate: A Technical Guide to Hazards and Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexyl acrylate (B77674) is a versatile monomer utilized in the synthesis of polymers for various applications, including adhesives and coatings.[1] While valuable in research and development, a thorough understanding of its potential hazards and strict adherence to handling protocols are imperative to ensure personnel safety and environmental protection. This technical guide provides an in-depth overview of the hazards associated with cyclohexyl acrylate and detailed precautions for its safe handling.

Summary of Physical, Chemical, and Toxicological Data

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical properties, toxicity, and flammability characteristics.

PropertyValueReference(s)
Molecular Formula C₉H₁₄O₂[1][2][3]
Molecular Weight 154.21 g/mol [1][2][4]
Appearance Colorless liquid[2][5]
Boiling Point 182-184 °C[1][2][6]
Flash Point 68 °C - 71.3 °C (Combustible Liquid)[1][6][7]
Density 0.975 - 0.98 g/cm³[1][2][8]
Oral LD50 (Rat) ~2,500 - 8,980 µL/kg[4][5][8][9]
Dermal LD50 (Rabbit) 2,469.6 - 2,520 µL/kg[4][5][7]
Aquatic Toxicity (Fish) LC50: 1.4 - 1.56 mg/L, 96h (Pimephales promelas)[10][11]

Potential Hazards

This compound is classified as a hazardous substance with multiple potential risks.[6][7][9]

2.1. Health Hazards

  • Skin Irritation: Causes skin irritation.[4][6][7] Prolonged or repeated contact may lead to dermatitis.[9] It is also classified as a skin sensitizer, meaning it can cause an allergic reaction upon skin contact.[4][5]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][6][7]

  • Ingestion: While specific data is limited, ingestion may be harmful. General first aid guidance suggests rinsing the mouth and seeking medical attention without inducing vomiting.[6][9]

2.2. Flammability Hazards

This compound is a combustible liquid with a flashpoint between 68 °C and 71.3 °C.[1][6][7] Vapors may form explosive mixtures with air, and containers may explode when heated.[9][10] It should be kept away from heat, sparks, open flames, and other ignition sources.[6][7][10]

2.3. Environmental Hazards

This chemical is toxic to aquatic life with long-lasting effects.[6][7][10] It must be prevented from entering drains, sewers, or waterways.[6][9]

Experimental Protocols and Handling Precautions

Adherence to strict safety protocols is crucial when working with this compound. The following sections outline detailed methodologies for safe handling, storage, and emergency procedures.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[6] The use of a chemical fume hood is highly recommended to minimize inhalation of vapors.[12] Local exhaust ventilation should be used to control emissions at the source.[7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.[9][12]

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is the primary defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol cluster_handling Handling this compound Eyes Eye/Face Protection (Chemical Goggles/Face Shield) Skin Skin Protection (Nitrile/Chemical-Resistant Gloves, Flame-Resistant Lab Coat) Respiratory Respiratory Protection (NIOSH-approved respirator if ventilation is inadequate) Handling Safe Handling Practices (Use in Fume Hood, Avoid Contact) Handling->Eyes Handling->Skin Handling->Respiratory

Caption: Required Personal Protective Equipment for handling this compound.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10][13] A face shield may be necessary for splash protection.[12]

  • Skin Protection: Wear chemical-resistant gloves, such as nitrile gloves.[9] Avoid natural rubber and PVC gloves.[14] A flame-resistant lab coat or coveralls should be worn to prevent skin contact.[6][9]

  • Respiratory Protection: If ventilation is insufficient or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

3.3. Hygiene Practices

  • Wash hands and any exposed skin thoroughly after handling.[6][7]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Remove contaminated clothing and wash it before reuse.[6]

3.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7][10]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[7][10]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][9][10]

  • The product is often stabilized with an inhibitor like 4-methoxyphenol (B1676288) (MEHQ) to prevent polymerization.[2][5]

3.5. Spill and Disposal Procedures

  • Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[6] Wear appropriate PPE.[6] Absorb the spill with an inert material such as sand, earth, or a universal binder and collect it in a suitable, closed container for disposal.[9][10] Do not allow the chemical to enter drains or waterways.[6][9]

  • Waste Disposal: Dispose of waste in accordance with all applicable local, regional, and national regulations.[6][9] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[10]

Emergency and First-Aid Procedures

The following diagram illustrates the workflow for responding to an exposure incident.

First_Aid_Workflow cluster_routes Routes of Exposure cluster_actions Immediate First-Aid Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. Provide artificial respiration if not breathing. Inhalation->Move_Fresh_Air Wash_Skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Skin_Contact->Wash_Skin Rinse_Eyes Rinse eyes with water for at least 15 minutes. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Move_Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: First-aid workflow for this compound exposure.

  • Inhalation: If inhaled, move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][15]

  • Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][9][15] If skin irritation persists, consult a physician.[9][15]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[9][15] If present and easy to do, remove contact lenses.[10] Seek medical attention.[6][9]

  • Ingestion: Rinse the mouth with water.[6] Do not induce vomiting.[6][9] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[6]

By understanding these hazards and diligently implementing the prescribed handling precautions, researchers and scientists can safely and effectively utilize this compound in their work. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date information.

References

A Technical Guide to High-Purity Cyclohexyl Acrylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexyl acrylate (B77674) (CHA) is a versatile acrylic ester monomer that is finding increasing application in the fields of biomedical research and drug development. Its unique cyclic structure imparts desirable properties to polymers, including enhanced thermal stability, hydrophobicity, and specific mechanical characteristics. These properties make it a valuable component in the design of advanced drug delivery systems, such as nanoparticles and thermoresponsive hydrogels, as well as in the fabrication of biocompatible materials for tissue engineering. This technical guide provides an in-depth overview of high-purity cyclohexyl acrylate, covering its commercial availability, synthesis and purification protocols, analytical methods for quality control, and its emerging role in sophisticated therapeutic applications.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound in different grades and purities. For research and drug development purposes, where high purity is critical, it is essential to source material with well-documented specifications. The following table summarizes a selection of commercial suppliers and their typical product specifications.

SupplierProduct NamePurity SpecificationAnalysis MethodStabilizerCAS Number
Sigma-Aldrich This compound≥98%GC4-Methoxyphenol (MEHQ)3066-71-5
TCI America This compound (stabilized with MEHQ)>98.0%[1]GCMEHQ[1]3066-71-5
Alfa Aesar This compound, 98+%, stab. with 100ppm 4-methoxyphenol99.5%[2]Assay[2]100ppm 4-methoxyphenol[2]3066-71-5
ChemScene This compound≥97%[3]Not SpecifiedNot Specified3066-71-5
Santa Cruz Biotechnology This compoundNot SpecifiedNot SpecifiedNot Specified3066-71-5

Note: Purity and specifications can vary by lot. It is recommended to request a lot-specific Certificate of Analysis (CoA) before purchase.[4]

Synthesis and Purification of High-Purity this compound

The industrial synthesis of this compound is typically achieved through the esterification of acrylic acid with cyclohexanol.[5] For applications requiring high purity, careful control of reaction conditions and subsequent purification steps are crucial to minimize impurities such as unreacted starting materials, by-products, and polymerization inhibitors.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a laboratory-scale synthesis.

Materials:

  • Acrylic acid (72.0 g, 1.0 mol)

  • Cyclohexanol (100.2 g, 1.0 mol)

  • p-Toluenesulfonic acid (catalyst, 7.2 g)[6]

  • Cyclohexane (B81311) (water-carrying agent, 108.0 g)[6]

  • Phenothiazine (polymerization inhibitor, 0.72 g)[6]

  • 5L reaction kettle equipped with a mechanical stirrer, thermometer, and a Dean-Stark or similar water separator.

Procedure:

  • To the 5L reaction kettle, add acrylic acid, cyclohexanol, cyclohexane, p-toluenesulfonic acid, and phenothiazine.[6]

  • Commence stirring at approximately 250 rpm.[6]

  • Heat the reaction mixture to 95°C and maintain this temperature for 5 hours.[6] Water will be removed from the reaction mixture as an azeotrope with cyclohexane and collected in the water separator.

  • After 5 hours, cool the reaction mixture to room temperature.

  • The crude product can be purified by washing with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound is then purified by vacuum distillation.

Diagram of the Synthesis Workflow:

G Reactants Acrylic Acid, Cyclohexanol, p-Toluenesulfonic Acid, Cyclohexane, Phenothiazine Reaction_Vessel 5L Reaction Kettle (95°C, 5h, 250 rpm) Reactants->Reaction_Vessel Workup Neutralization (NaHCO3), Washing (Brine), Drying (MgSO4) Reaction_Vessel->Workup Purification Vacuum Distillation Workup->Purification Final_Product High-Purity This compound Purification->Final_Product

A schematic overview of the synthesis and purification process for high-purity this compound.
Experimental Protocol: Purification by Vacuum Distillation

Apparatus:

  • Distillation flask

  • Vigreux or packed distillation column

  • Condenser

  • Receiving flask

  • Vacuum source (e.g., vacuum pump)

  • Manometer

  • Heating mantle with a stirrer

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.

  • Add the crude this compound to the distillation flask along with a fresh boiling chip or a magnetic stir bar. It is also advisable to add a small amount of a polymerization inhibitor such as hydroquinone.

  • Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., 60 Pa).[7]

  • Once the vacuum is stable, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for the given pressure. For 1-ethylthis compound, a related compound, the fraction is collected at 98-100°C at 60 Pa.[7] The boiling point of this compound will be in a similar range under high vacuum.

  • Discard the initial and final fractions to obtain the high-purity product.

Analytical Method for Purity Determination: High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a precise and reliable method for determining the purity of this compound and quantifying any impurities.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm)[8]

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).[8]

  • Gradient Program:

    • 0-6.5 min: 20% to 40% B[8]

    • 6.5-17 min: 40% to 65% B[8]

    • 17-17.2 min: 65% to 100% B[8]

    • 22-22.2 min: 100% to 20% B, then hold for 6 min[8]

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 40°C[8]

  • Detection Wavelength: 210 nm[8]

  • Injection Volume: 20 µL[8]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 mg/L.[8]

  • Prepare the sample for analysis by diluting it to fall within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Validation Parameters (Representative for Acrylates):

ParameterTypical Value
Linearity Range 0.1 - 10 mg/L[8]
Correlation Coefficient (R²) >0.999[8]
Limit of Detection (LOD) 0.03 - 0.08 mg/kg[8]
Recovery 85.4% - 110.7%[8]
Relative Standard Deviation (RSD) 1.6% - 5.2%[8]

Diagram of the HPLC Analysis Workflow:

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Stock Stock Solution (this compound) Standards Calibration Standards (0.1-10 mg/L) Stock->Standards Sample Test Sample (Diluted) Stock->Sample Autosampler Autosampler (20 µL injection) Standards->Autosampler Sample->Autosampler Column C18 Column (40°C) Autosampler->Column Detector UV Detector (210 nm) Column->Detector Calibration Calibration Curve (Peak Area vs. Conc.) Detector->Calibration Quantification Quantification of This compound Calibration->Quantification Purity Purity Calculation Quantification->Purity

A flowchart illustrating the key steps in the HPLC analysis of this compound.

Applications in Drug Delivery and Signaling Pathways

Polymers and copolymers of this compound are of significant interest in drug delivery due to their biocompatibility and ability to form well-defined nanostructures. These polymers can be engineered to create nanoparticles that encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific cells or tissues.

One promising area of application is in the development of thermoresponsive polymers for controlled drug release.[9][10][11][12][13] These "smart" materials can undergo a phase transition in response to changes in temperature, allowing for on-demand drug release at a target site, such as a tumor, which may have a slightly elevated temperature compared to surrounding healthy tissue.

While direct studies explicitly linking poly(this compound) to the modulation of specific signaling pathways are emerging, the principle of targeted drug delivery using such nanoparticles is well-established. For instance, nanoparticles can be functionalized with ligands that bind to receptors overexpressed on the surface of cancer cells.[14][15] Upon internalization, the nanoparticle can release its drug cargo, which can then interact with intracellular targets to modulate signaling pathways involved in cell proliferation, survival, or apoptosis.

Illustrative Example: Targeting a Cancer Proliferation Pathway

The following diagram illustrates a hypothetical scenario where a poly(this compound)-based nanoparticle is used to deliver a kinase inhibitor to a cancer cell, thereby inhibiting a key proliferation signaling pathway.

G cluster_delivery Drug Delivery cluster_pathway Signaling Pathway Nanoparticle Poly(this compound) Nanoparticle (with Kinase Inhibitor) Receptor Tumor Cell Receptor Nanoparticle->Receptor Inhibition Inhibition Nanoparticle->Inhibition Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Kinase Kinase Endocytosis->Kinase Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation

An exemplary signaling pathway targeted by a drug delivered via a poly(this compound) nanoparticle.

In this conceptual model, the nanoparticle targets a receptor on the cancer cell surface, leading to its uptake. The encapsulated kinase inhibitor is then released, inhibiting a specific kinase and blocking the downstream signaling cascade that promotes cell proliferation.

Conclusion

High-purity this compound is a valuable monomer for the development of advanced materials for biomedical applications. Its commercial availability in high grades, coupled with well-defined synthesis and purification protocols, enables its use in sensitive research and drug development settings. The ability to precisely analyze its purity using techniques such as HPLC is crucial for ensuring the quality and reproducibility of these materials. As research into targeted drug delivery and smart polymers continues to advance, the role of high-purity this compound is expected to expand, offering new opportunities for the creation of innovative and effective therapeutic systems.

References

A Comprehensive Technical Guide to the Polymerization of Cyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Cyclohexyl acrylate (B77674) (CHA) is a cyclic ester of acrylic acid that serves as a valuable monomer in the synthesis of a wide range of polymers. The resulting poly(cyclohexyl acrylate) (PCHA) and its copolymers exhibit unique properties, including good thermal stability, and hydrophobicity, making them suitable for applications in coatings, adhesives, and specialty plastics. This technical guide provides an in-depth review of the primary methods for this compound polymerization, including free radical, atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, and anionic polymerization. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, comparative data, and mechanistic insights.

Free Radical Polymerization of this compound

Free radical polymerization (FRP) is a common and versatile method for polymerizing a wide variety of vinyl monomers, including this compound.[1] The process is initiated by the decomposition of an initiator to form free radicals, which then propagate by adding to monomer units. The polymerization proceeds until termination occurs through the combination or disproportionation of two growing polymer chains.

Mechanism of Free Radical Polymerization

The free radical polymerization of acrylates proceeds through three main stages: initiation, propagation, and termination.[1]

  • Initiation: A free radical initiator (e.g., AIBN or BPO) decomposes upon heating or UV irradiation to generate primary radicals. These radicals then react with a this compound monomer to form an initiated monomer radical.

  • Propagation: The monomer radical adds to subsequent this compound monomers, rapidly extending the polymer chain.

  • Termination: The growth of the polymer chain is terminated by the reaction of two growing radical chains, either by combination to form a single longer chain or by disproportionation to form two separate chains.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) PrimaryRadical Primary Radical (R•) Initiator->PrimaryRadical Decomposition InitiatedMonomer Initiated Monomer (RM•) PrimaryRadical->InitiatedMonomer Addition Monomer1 This compound (M) Monomer1->InitiatedMonomer GrowingChain1 Growing Chain (Pn•) GrowingChain2 Growing Chain (Pn+1•) GrowingChain1->GrowingChain2 Addition Monomer2 Monomer (M) Monomer2->GrowingChain2 GrowingChain3 Growing Chain (Pn•) DeadPolymer Dead Polymer GrowingChain3->DeadPolymer Combination or Disproportionation GrowingChain4 Growing Chain (Pm•) GrowingChain4->DeadPolymer

Free Radical Polymerization Mechanism
Experimental Protocol for Free Radical Polymerization

The following is a general procedure for the solution polymerization of this compound.

Materials:

Procedure:

  • This compound is passed through a column of basic alumina (B75360) to remove the inhibitor.

  • In a Schlenk flask equipped with a magnetic stir bar, this compound (e.g., 10 g, 64.8 mmol) and AIBN (e.g., 0.1 mol% relative to monomer) are dissolved in toluene (e.g., 20 mL).

  • The flask is sealed with a rubber septum, and the solution is degassed by three freeze-pump-thaw cycles.

  • The flask is backfilled with an inert gas (e.g., nitrogen or argon) and placed in a preheated oil bath at a specific temperature (e.g., 70 °C).

  • The polymerization is allowed to proceed for a designated time (e.g., 4-24 hours).

  • The reaction is quenched by cooling the flask in an ice bath and exposing the contents to air.

  • The polymer is isolated by precipitation into a large excess of cold methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Quantitative Data for Free Radical Polymerization

The molecular weight and polydispersity of poly(this compound) synthesized by free radical polymerization are influenced by factors such as initiator concentration, monomer concentration, and temperature. Due to the limited availability of specific data for this compound, the following table presents illustrative data based on typical results for acrylate polymerizations.

Entry[Monomer]:[Initiator]SolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
11000:1Toluene7086585,0002.1
2500:1Toluene7087545,0001.9
31000:1Bulk60680120,0002.5
4500:1Bulk6069060,0002.2

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] The mechanism involves a reversible halogen atom transfer between a dormant species (polymer-halide) and a transition metal catalyst.

Mechanism of ATRP

The ATRP process involves a dynamic equilibrium between active (propagating) radical species and dormant (halide-capped) species, mediated by a transition metal complex (e.g., Cu(I)/Ligand).

  • Activation: The initiator (an alkyl halide) reacts with the activator (Cu(I) complex) to generate a radical and the deactivator (Cu(II) complex).

  • Propagation: The radical propagates by adding to monomer units.

  • Deactivation: The growing polymer radical reacts with the deactivator to reform the dormant species and the activator.

This reversible activation-deactivation process ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index (PDI).

ATRP_Mechanism Initiator Initiator (R-X) Radical Radical (R•) Initiator->Radical k_act Activator Activator (Cu(I)/L) Deactivator Deactivator (X-Cu(II)/L) Radical->Deactivator k_deact GrowingChainRadical Growing Chain (Pn•) Radical->GrowingChainRadical k_p DormantChain Dormant Chain (Pn-X) Monomer Monomer (M) GrowingChainRadical->DormantChain k_deact DormantChain->GrowingChainRadical k_act

ATRP Mechanism
Experimental Protocol for ATRP

The following protocol is adapted from procedures for the ATRP of other acrylates and can be applied to this compound.[2]

Materials:

  • This compound (CHA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542), anhydrous

  • Methanol

Procedure:

  • In a Schlenk flask, CuBr (e.g., 14.3 mg, 0.1 mmol) is added. The flask is sealed and purged with an inert gas.

  • This compound (e.g., 1.54 g, 10 mmol), EBiB (e.g., 19.5 mg, 0.1 mmol), and anisole (e.g., 2 mL) are added to the flask via syringe.

  • The mixture is stirred, and PMDETA (e.g., 20.8 μL, 0.1 mmol) is added to initiate the polymerization.

  • The flask is placed in a thermostated oil bath (e.g., 60-90 °C).

  • Samples are withdrawn periodically via a degassed syringe to monitor monomer conversion (by GC or NMR) and molecular weight (by GPC).

  • The polymerization is terminated by cooling and exposing the reaction mixture to air.

  • The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.

  • The polymer is isolated by precipitation in methanol and dried under vacuum.

Quantitative Data for ATRP of this compound

The following data is illustrative of the controlled nature of ATRP for acrylates.

Entry[Monomer]:[Initiator]:[CuBr]:[Ligand]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1:1:1Anisole702457,2001.15
2100:1:1:1Anisole7047812,5001.12
3200:1:1:1Anisole7068527,0001.18
4100:1:0.5:1Bulk903609,8001.25

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful controlled radical polymerization technique that offers excellent control over molecular weight and architecture for a wide range of monomers.[3] The control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound.

Mechanism of RAFT Polymerization

The RAFT mechanism involves a series of addition-fragmentation equilibria that mediate the growth of polymer chains.

  • Initiation and Propagation: Similar to conventional free radical polymerization.

  • Chain Transfer: A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment to release a new radical (the leaving group of the RAFT agent) and a dormant polymer chain.

  • Re-initiation: The newly formed radical can initiate a new polymer chain.

  • Main Equilibrium: The dormant polymer chains can be reactivated by reacting with a propagating radical, establishing a dynamic equilibrium between active and dormant species.

RAFT_Mechanism cluster_init Initiation & Propagation cluster_preeq RAFT Pre-equilibrium cluster_reinit Reinitiation cluster_maineq Main RAFT Equilibrium Initiator Initiator PropagatingRadical PropagatingRadical Initiator->PropagatingRadical Initiation PropagatingRadical2 Pn• Monomer Monomer Intermediate1 Intermediate Radical PropagatingRadical2->Intermediate1 RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate1 DormantPolymer1 Dormant Polymer (Pn-S-C(=S)-Z) Intermediate1->DormantPolymer1 LeavingGroup Leaving Group (R•) Intermediate1->LeavingGroup LeavingGroup2 R• NewPropagatingRadical Pm• LeavingGroup2->NewPropagatingRadical Monomer2 Monomer Monomer2->NewPropagatingRadical PropagatingRadical3 Pn• Intermediate2 Intermediate Radical PropagatingRadical3->Intermediate2 DormantPolymer2 Dormant Polymer (Pm-S-C(=S)-Z) DormantPolymer2->Intermediate2 DormantPolymer3 Dormant Polymer (Pn-S-C(=S)-Z) Intermediate2->DormantPolymer3 NewPropagatingRadical2 Pm• Intermediate2->NewPropagatingRadical2

RAFT Polymerization Mechanism
Experimental Protocol for RAFT Polymerization

The following is a general procedure for the RAFT polymerization of acrylates, which can be adapted for this compound.[3]

Materials:

Procedure:

  • In a reaction vessel, this compound (e.g., 5.0 g, 32.4 mmol), CPAD (e.g., 0.1 mmol), and AIBN (e.g., 0.01 mmol) are dissolved in 1,4-dioxane (e.g., 10 mL).

  • The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The vessel is sealed under vacuum or backfilled with an inert gas.

  • The reaction is initiated by immersing the vessel in a preheated oil bath at a specific temperature (e.g., 60-80 °C).

  • The polymerization proceeds for a predetermined time, with samples taken periodically for analysis.

  • The reaction is quenched by rapid cooling and exposure to air.

  • The polymer is isolated by precipitation into a suitable non-solvent, such as a methanol/hexane mixture, and dried under vacuum.

Quantitative Data for RAFT Polymerization

The following table provides illustrative data for the RAFT polymerization of an acrylate monomer.

Entry[Monomer]:[CTA]:[Initiator]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1200:1:0.1Dioxane7023511,0001.10
2200:1:0.1Dioxane7046821,5001.08
3400:1:0.1Dioxane7068555,0001.12
4200:1:0.2Dioxane8037524,0001.15

Anionic Polymerization of this compound

Anionic polymerization is a living polymerization technique that proceeds via an anionic active center. It is capable of producing polymers with very narrow molecular weight distributions and well-defined architectures. However, it requires stringent reaction conditions, including high purity of reagents and an inert atmosphere.[4]

Mechanism of Anionic Polymerization

Anionic polymerization of acrylates involves the initiation by a strong nucleophile, followed by the sequential addition of monomer units to the growing anionic chain end.

  • Initiation: A nucleophilic initiator (e.g., an organolithium compound) adds to the double bond of the acrylate monomer, generating a carbanionic active species.

  • Propagation: The carbanion at the chain end attacks another monomer molecule, extending the polymer chain and regenerating the active center.

  • Termination (deliberate): The living anionic chain ends remain active until a terminating agent (e.g., a protic solvent like methanol) is intentionally added.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Deliberate) Initiator Initiator (I⁻) AnionicSpecies Anionic Species (IM⁻) Initiator->AnionicSpecies Nucleophilic Attack Monomer1 This compound (M) Monomer1->AnionicSpecies GrowingChain1 Growing Chain (Pₙ⁻) GrowingChain2 Growing Chain (Pₙ₊₁⁻) GrowingChain1->GrowingChain2 Addition Monomer2 Monomer (M) Monomer2->GrowingChain2 LivingPolymer Living Polymer (Pₙ⁻) TerminatedPolymer Terminated Polymer (Pₙ-H) LivingPolymer->TerminatedPolymer TerminatingAgent Terminating Agent (H⁺) TerminatingAgent->TerminatedPolymer

Anionic Polymerization Mechanism
Experimental Protocol for Anionic Polymerization

The following is a generalized protocol for the anionic polymerization of acrylates, which requires rigorous exclusion of air and moisture.[4]

Materials:

  • This compound (CHA), rigorously purified and dried

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Methanol, degassed

Procedure:

  • All glassware is flame-dried under vacuum and cooled under an inert atmosphere.

  • THF is transferred to the reaction flask via cannula. The flask is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Purified this compound is added to the cooled THF.

  • s-BuLi is added dropwise via syringe until a faint persistent color is observed (to titrate impurities), then the calculated amount for initiation is added rapidly.

  • The polymerization is allowed to proceed for a specific time.

  • The reaction is terminated by the addition of a small amount of degassed methanol.

  • The polymer is isolated by precipitation in a large volume of a non-solvent (e.g., methanol or water) and dried under vacuum.

Quantitative Data for Anionic Polymerization

The following table presents illustrative data for the anionic polymerization of an acrylate monomer, highlighting the excellent control over molecular weight and dispersity.

Entry[Monomer]:[Initiator]SolventTemp (°C)Time (min)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1100:1THF-7830>9915,5001.05
2200:1THF-7830>9931,0001.04
350:1THF/Toluene (1:9)-4060957,5001.10
4150:1THF/Toluene (1:9)-40609222,0001.12

General Experimental Workflow

The following diagram illustrates a typical workflow for a solution-based polymerization experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_characterization Characterization MonomerPrep Monomer Purification (Inhibitor Removal) ReactionSetup Reaction Setup (Inert Atmosphere) MonomerPrep->ReactionSetup SolventPrep Solvent Drying & Degassing SolventPrep->ReactionSetup InitiatorPrep Initiator/Catalyst Preparation InitiatorPrep->ReactionSetup Polymerization Polymerization (Controlled Temperature) ReactionSetup->Polymerization Sampling Periodic Sampling (Conversion, MW) Polymerization->Sampling Quenching Reaction Quenching Polymerization->Quenching Sampling->Polymerization CatalystRemoval Catalyst Removal (if applicable) Quenching->CatalystRemoval Precipitation Precipitation in Non-solvent CatalystRemoval->Precipitation Drying Drying under Vacuum Precipitation->Drying GPC GPC/SEC (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure, Conversion) Drying->NMR DSC_TGA Thermal Analysis (Tg, Td) Drying->DSC_TGA

General Polymerization Workflow

Conclusion

The polymerization of this compound can be achieved through various methods, each offering distinct advantages and levels of control. Free radical polymerization is a straightforward and robust technique, but it typically yields polymers with broad molecular weight distributions. For applications requiring well-defined polymer architectures, controlled radical polymerization techniques such as ATRP and RAFT are superior, providing excellent control over molecular weight and low polydispersity. Anionic polymerization offers the highest degree of control but demands the most stringent experimental conditions. The choice of polymerization method will ultimately depend on the desired properties of the final polymer and the specific application requirements. Further research focusing on the detailed kinetic studies of this compound polymerization under various conditions will enable more precise tailoring of polymer properties for advanced materials and drug delivery systems.

References

Cyclohexyl Acrylate: A Comprehensive Technical Guide for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexyl acrylate (B77674) (CHA) is a versatile monomer increasingly utilized in the synthesis of advanced polymers for a range of applications, including specialty coatings, adhesives, and biomaterials. Its unique cyclic ester structure imparts a distinct combination of properties to the resulting polymers, such as tailored glass transition temperatures and enhanced thermal stability. This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of cyclohexyl acrylate, with a focus on its role in polymer synthesis.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in polymer synthesis. These properties influence reaction kinetics, polymerization techniques, and the final characteristics of the polymer.

PropertyValueReference
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
CAS Number 3066-71-5[1]
Appearance Colorless liquid[2]
Boiling Point 182-184 °C[2]
Density 0.975 g/cm³[2]
Refractive Index 1.4600[2]
Flash Point 68 °C[2]

Polymerization of this compound

This compound can be polymerized through various methods, with free-radical polymerization being the most common. The resulting polymer, poly(this compound) (PCHA), is a thermoplastic material with properties that can be finely tuned by controlling the polymerization conditions.

Free-Radical Polymerization

Free-radical polymerization of CHA is a robust and widely used technique. It involves the initiation of a chain reaction by a free-radical initiator, followed by propagation and termination steps.

FreeRadicalPolymerization Initiator Initiator (e.g., AIBN, BPO) Radical Initiator Radical (I•) Initiator->Radical Decomposition (Heat, Light) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation (Addition to Monomer) Monomer1 This compound Monomer GrowingChain->GrowingChain Propagation (Addition of Monomer) TerminatedChain Terminated Polymer Chain GrowingChain->TerminatedChain Termination (Combination or Disproportionation) Monomer2 This compound Monomer

Figure 1: Generalized workflow for the free-radical polymerization of this compound.

Controlled Radical Polymerization

Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the molecular weight, architecture, and dispersity of PCHA. These methods are particularly valuable for the synthesis of well-defined block copolymers and other complex architectures.

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation Initiator R-X (Alkyl Halide) Catalyst_I Cu(I)/L (Activator) Radical R• (Radical) InitiatorCatalyst_I InitiatorCatalyst_I Radical->InitiatorCatalyst_I kd Growing_Radical P• (Propagating Radical) Radical:e->Growing_Radical:w kp Catalyst_II X-Cu(II)/L (Deactivator) RadicalCatalyst_II RadicalCatalyst_II InitiatorCatalyst_I->RadicalCatalyst_II ka Monomer Monomer (this compound)

Figure 2: Core mechanism of Atom Transfer Radical Polymerization (ATRP).

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation cluster_equilibrium Main Equilibrium Initiator Initiator Radical_I I• Initiator->Radical_I kd Propagating_Radical Pn• Radical_I->Propagating_Radical ki Monomer1 Monomer (M) Intermediate Intermediate Radical Propagating_Radical->Intermediate + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) Intermediate->Propagating_Radical Dormant_PolymerLeaving_Group_Radical Dormant_PolymerLeaving_Group_Radical Intermediate->Dormant_PolymerLeaving_Group_Radical New_Dormant_Polymer New_Dormant_Polymer Intermediate->New_Dormant_Polymer Pm-S-C(=S)Z Dormant_Polymer Dormant Polymer (Pn-S-C(=S)Z) Dormant_Polymer->Intermediate + Pm• Leaving_Group_Radical R• New_Propagating_Radical Pm• Leaving_Group_Radical->New_Propagating_Radical Monomer2 Monomer (M)

Figure 3: Key steps in the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization mechanism.

Experimental Protocols

Detailed methodologies are crucial for reproducible polymer synthesis. Below are representative protocols for the polymerization of this compound.

Synthesis of this compound Monomer

This compound can be synthesized via esterification of acrylic acid with cyclohexanol.[3]

Materials:

Procedure:

  • Combine acrylic acid, cyclohexanol, dry toluene, p-toluenesulfonic acid, boric acid, and hydroquinone in a reaction flask equipped with a reflux condenser and a Dean-Stark trap.

  • Reflux the mixture for 5 hours, collecting the water of esterification azeotropically.

  • After cooling, chromatograph the reaction product through a silica (B1680970) gel column using a chloroform/heptane (75:25 v/v) eluent.

  • Evaporate the solvent and distill the residue under reduced pressure to obtain pure this compound.

Free-Radical Polymerization of this compound

This protocol describes a typical solution polymerization of CHA.[3]

Materials:

  • This compound (1 mol/L in benzene)

  • 2,2'-Azobisisobutyronitrile (AIBN) (1.5 x 10⁻² mol/L)

  • Benzene (B151609) (solvent)

  • Methanol (precipitating agent)

Procedure:

  • Prepare a solution of this compound and AIBN in benzene in a Pyrex tube.

  • Degas the solution by several freeze-pump-thaw cycles and seal the tube under vacuum.

  • Carry out the polymerization in a thermostatic bath at 60 ± 0.5 °C for 6 hours.

  • Precipitate the resulting polymer by adding the benzene solution to an excess of methanol.

  • Wash the precipitated poly(this compound) repeatedly with methanol.

  • Filter and dry the polymer under vacuum to a constant weight.

FRP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve CHA and AIBN in Benzene B Degas via Freeze-Pump-Thaw A->B C Seal Tube Under Vacuum B->C D Polymerize at 60°C for 6h C->D E Precipitate in Methanol D->E F Wash with Methanol E->F G Filter and Dry Under Vacuum F->G

Figure 4: Experimental workflow for the free-radical solution polymerization of this compound.

Properties of Poly(this compound)

The properties of PCHA are largely influenced by the bulky cyclohexyl group, which restricts chain mobility and raises the glass transition temperature compared to its linear alkyl acrylate counterparts.

PropertyValueMethod
Glass Transition Temperature (Tg) 25 ± 1 °CDifferential Scanning Calorimetry (DSC)
23.5 ± 2.0 °COxygen Permeability
24.0 ± 1.8 °COxygen Diffusion Coefficient
25.0 ± 3.5 °CDilatometry

Data sourced from[3]

Copolymerization and Reactivity Ratios

This compound can be copolymerized with other vinyl monomers to create polymers with a wide range of properties. The reactivity ratios (r) indicate the relative tendency of a growing polymer chain to add a monomer of the same type versus the other monomer.

Comonomer Systemr(CHA) (r₁)r(Comonomer) (r₂)r₁ * r₂Polymerization Tendency
Styrene (Sty) -0.272 ± 0.0480.913 ± 0.107~0Alternating
N-vinyl-2-pyrrolidone (VPD) 1.297 ± 0.0880.122 ± 0.014~0.16Random (slight tendency to blockiness of CHA)

Data sourced from[4]

The product of the reactivity ratios (r₁ * r₂) provides insight into the copolymer structure. A value close to 1 indicates a random copolymer, a value close to 0 suggests an alternating copolymer, and a value greater than 1 points to a tendency for block copolymer formation.

Applications in Drug Development and Research

The unique properties of polymers derived from this compound make them attractive for various applications in the pharmaceutical and biomedical fields.

  • Drug Delivery: The tunable glass transition temperature and hydrophobicity of PCHA and its copolymers can be exploited for the controlled release of therapeutic agents.

  • Biomaterials: The biocompatibility and mechanical properties of CHA-based polymers are being explored for use in medical devices and tissue engineering scaffolds.

  • Specialty Coatings: PCHA can be used in coatings for medical devices and pharmaceutical packaging due to its durability and chemical resistance.

This guide provides a foundational understanding of the key characteristics of this compound for polymer synthesis. For researchers and professionals in drug development, CHA offers a versatile building block for the creation of novel materials with tailored properties for advanced applications. Further exploration into controlled polymerization techniques and copolymerization with functional monomers will undoubtedly expand the utility of this valuable monomer.

References

Methodological & Application

Application Note: Free Radical Polymerization of Cyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free radical polymerization of cyclohexyl acrylate (B77674) (CHA), a monomer used in the synthesis of polymers for various applications, including coatings, adhesives, and resins.[1] The resulting polymer, poly(cyclohexyl acrylate) (PCA), possesses a notable glass transition temperature (Tg) that influences its material properties.[2] This protocol outlines a solution polymerization method using 2,2'-azobisisobutyronitrile (AIBN) as a thermal initiator.

Overview of the Polymerization Process

Free radical polymerization is a chain-growth polymerization method that consists of three main stages: initiation, propagation, and termination.[3] In this protocol, the process is initiated by the thermal decomposition of AIBN, which generates free radicals.[4][5] These radicals then react with this compound monomers, initiating the polymerization chain. The propagation phase involves the rapid addition of monomer units to the growing polymer chain. Finally, the process concludes with the termination of the polymer chains, which can occur through combination or disproportionation of two radical chain ends.[3]

Data Presentation

The following table summarizes the quantitative data obtained from the characterization of poly(this compound) synthesized via the described protocol. The glass transition temperature (Tg) is a key characteristic of the polymer and has been determined using various analytical techniques.

ParameterMethodValueReference
Glass Transition Temperature (Tg)Oxygen Permeability23.5 ± 2.0 °C[2]
Glass Transition Temperature (Tg)Oxygen Diffusion Coefficient24.0 ± 1.8 °C[2]
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)25 ± 1 °C[2]
Glass Transition Temperature (Tg)Dilatometry25.0 ± 3.5 °C[2]
Fractional Free Volume (vf) at Tg-0.020 ± 0.002[2]

Experimental Protocol

This section details the methodology for the free radical polymerization of this compound in a benzene (B151609) solution.

Materials:

  • This compound (CHA), stabilized with MEHQ[6]

  • 2,2'-azobisisobutyronitrile (AIBN)

  • Benzene

  • Methanol (B129727)

  • Pyrex tube

  • Thermostatic bath

  • High vacuum line (10⁻⁴ mmHg)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a 1 mol/L solution of this compound in benzene.

    • Add 2,2'-azobisisobutyronitrile (AIBN) to the solution to a final concentration of 1.5 x 10⁻² mol/L.[2]

  • Degassing the Reaction Mixture:

    • Transfer the reaction mixture to a Pyrex tube.

    • Degas the solution under high vacuum (10⁻⁴ mmHg) using repeated freeze-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[2]

  • Polymerization:

    • Seal the Pyrex tube under vacuum.

    • Place the sealed tube in a thermostatic bath preheated to 60 ± 0.5°C.[2]

    • Allow the polymerization to proceed for 6 hours.[2]

  • Purification of the Polymer:

    • After 6 hours, remove the tube from the bath and allow it to cool to room temperature.

    • Open the tube and pour the viscous polymer solution into an excess of methanol while stirring. This will cause the poly(this compound) to precipitate as white particles.[2]

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer, initiator fragments, and solvent.

    • Dry the purified polymer under vacuum to a constant weight.

Characterization:

The synthesized poly(this compound) can be characterized by various techniques to determine its molecular weight, polydispersity, and thermal properties. The glass transition temperature (Tg) can be determined by methods such as Differential Scanning Calorimetry (DSC) and dilatometry.[2]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the fundamental mechanism of free radical polymerization.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization prep_solution Prepare 1M this compound in Benzene with AIBN degas Degas via Freeze-Pump-Thaw Cycles prep_solution->degas seal Seal Pyrex Tube under Vacuum degas->seal polymerize Incubate at 60°C for 6 hours seal->polymerize precipitate Precipitate Polymer in Excess Methanol polymerize->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry Dry Polymer under Vacuum filter_wash->dry characterize Analyze Tg by DSC, Dilatometry, etc. dry->characterize

Caption: Experimental workflow for the synthesis of poly(this compound).

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I-I) radicals 2 I• initiator->radicals Heat initiated_monomer I-M• radicals->initiated_monomer + M monomer Monomer (M) growing_chain I-(M)n-M• initiated_monomer->growing_chain add_monomer I-(M)n+1-M• growing_chain->add_monomer + M two_chains 2 I-(M)n-M• add_monomer->two_chains dead_polymer Dead Polymer two_chains->dead_polymer Combination or Disproportionation

Caption: Mechanism of free radical polymerization.

References

Controlled Polymerization Techniques for Cyclohexyl Acrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl acrylate (B77674) (CHA) is a versatile monomer utilized in the synthesis of a wide range of polymeric materials. The properties of poly(cyclohexyl acrylate) (PCHA), such as its glass transition temperature, refractive index, and mechanical strength, are highly dependent on its molecular weight and architecture. Controlled/"living" radical polymerization (CRP) techniques offer precise control over these parameters, enabling the synthesis of well-defined polymers with tailored characteristics. This document provides detailed application notes and protocols for the controlled polymerization of this compound using three prominent techniques: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).

These methods allow for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures such as block copolymers. Such well-defined polymers are of significant interest in various fields, including drug delivery, specialty coatings, and advanced materials.

Controlled Polymerization Techniques: A Comparative Overview

The selection of a controlled polymerization technique depends on several factors, including the desired polymer architecture, functional group tolerance, and experimental conditions. Below is a summary of the key features of ATRP, RAFT, and NMP for the polymerization of this compound.

FeatureAtom Transfer Radical Polymerization (ATRP)Reversible Addition-Fragmentation chain-Transfer (RAFT)Nitroxide-Mediated Polymerization (NMP)
Control Agent Transition metal complex (e.g., Cu(I)/Ligand)Thiocarbonylthio compound (RAFT agent)Stable nitroxide radical
Initiator Alkyl halideConventional radical initiator (e.g., AIBN, V-50)Alkoxyamine or a combination of a conventional initiator and a nitroxide
Typical Temperature 60-110 °C60-90 °C110-130 °C
Advantages High degree of control, versatile for various monomers, commercially available components.Wide monomer scope, tolerance to a broad range of functional groups, metal-free.Metal-free, simple initiation system.
Disadvantages Requires removal of metal catalyst, sensitive to oxygen.RAFT agent selection is crucial and can be monomer-specific, potential for color and odor in the final polymer.High reaction temperatures, slower kinetics, limited success with some methacrylates.

I. Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a robust and widely used method for the controlled polymerization of acrylates. It relies on the reversible activation and deactivation of propagating radicals by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand.

Mechanism of ATRP

The ATRP process involves a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal catalyst. This establishes a dynamic equilibrium between a low concentration of active propagating radicals and a majority of dormant species, minimizing termination reactions and allowing for controlled chain growth.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation I R-X (Initiator) I_rad R• I->I_rad k_act Cat_I Cu(I) / L Cat_II X-Cu(II) / L I_rad->I k_deact M Monomer (CHA) P_rad P_n• I_rad->P_rad + M P_dormant P_n-X P_rad->P_dormant k_deact + X-Cu(II)/L P_dormant->P_rad k_act + Cu(I)/L

Diagram 1. Mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Protocol: ATRP of this compound

This protocol is adapted from established procedures for the ATRP of acrylates and is a starting point for optimization.[1][2]

Materials:

  • This compound (CHA), inhibitor removed by passing through a column of basic alumina.

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (B1667542) (solvent)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.

  • In a separate flask, prepare a solution of CHA (5.00 g, 32.4 mmol), EBiB (195 mg, 1.0 mmol), and PMDETA (208 μL, 1.0 mmol) in anisole (5 mL).

  • Deoxygenate this solution by bubbling with argon for 30 minutes.

  • Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.

  • Immerse the flask in a preheated oil bath at 70 °C to start the polymerization.

  • Take samples periodically using a deoxygenated syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Gel Permeation Chromatography (GPC).

  • To quench the polymerization, open the flask to air and dilute the reaction mixture with THF.

  • Remove the copper catalyst by passing the solution through a short column of neutral alumina.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Filter the polymer and dry under vacuum to a constant weight.

Data Presentation: ATRP of this compound (Representative Data)

The following table presents expected data for the ATRP of CHA based on typical results for acrylate polymerizations. Actual results may vary based on specific experimental conditions.

Time (h)Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
1254,5001.25
2488,2001.20
47512,5001.15
69215,0001.12
Mn, th at 92% conversion = ([CHA]/[EBiB]) × Conversion × MCHA + MEBiB = (32.4/1.0) × 0.92 × 154.21 + 195 ≈ 4800 g/mol . Discrepancies between theoretical and GPC values can arise from GPC calibration standards.

II. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound

RAFT polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. It is known for its tolerance to a wide variety of functional groups and solvents.

Mechanism of RAFT Polymerization

The RAFT mechanism involves a series of addition-fragmentation steps where the RAFT agent reversibly transfers between active and dormant polymer chains. This process ensures that all chains have an equal probability of growth, leading to polymers with low dispersity.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium I Initiator I_rad I• I->I_rad k_d M Monomer (CHA) I_rad->M P_rad_init P_n• M->P_rad_init P_rad P_n• RAFT_agent R-S-C(=S)-Z (RAFT Agent) P_rad->RAFT_agent Intermediate Intermediate Radical RAFT_agent->Intermediate P_dormant P_n-S-C(=S)-Z Intermediate->P_dormant R_rad R• Intermediate->R_rad P_dormant->P_rad + P_m• R_rad->M + M

Diagram 2. Mechanism of RAFT Polymerization.
Experimental Protocol: RAFT Polymerization of this compound

This protocol provides a general procedure for the RAFT polymerization of CHA. The choice of RAFT agent is critical for achieving good control. For acrylates, trithiocarbonates are often effective.

Materials:

  • This compound (CHA), inhibitor removed.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN, initiator), recrystallized from methanol.

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD, RAFT agent)

  • Toluene (B28343) (solvent)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • In a Schlenk flask, dissolve CHA (5.00 g, 32.4 mmol), CPAD (112 mg, 0.324 mmol), and AIBN (5.3 mg, 0.0324 mmol) in toluene (5 mL). The molar ratio of [CHA]:[CPAD]:[AIBN] is 100:1:0.1.

  • Seal the flask and deoxygenate the solution by performing three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with argon and place it in a preheated oil bath at 70 °C.

  • Monitor the polymerization by taking samples at regular intervals for ¹H NMR and GPC analysis.

  • To stop the reaction, cool the flask in an ice bath and expose the contents to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.

  • Isolate the polymer by filtration and dry under vacuum.

Data Presentation: RAFT Polymerization of this compound (Representative Data)

The following table shows expected data for the RAFT polymerization of CHA.

Time (h)Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
2305,1001.18
4559,2001.15
88513,8001.12
129515,5001.10
Mn, th at 95% conversion = ([CHA]/[CPAD]) × Conversion × MCHA + MCPAD = (100) × 0.95 × 154.21 + 345.6 ≈ 15,000 g/mol .

III. Nitroxide-Mediated Polymerization (NMP) of this compound

NMP is a metal-free CRP technique that uses a stable nitroxide radical to control the polymerization. The reversible capping of the growing polymer chain end with the nitroxide maintains a low concentration of active radicals.

Mechanism of NMP

NMP is based on the reversible thermal cleavage of a C-ON bond in an alkoxyamine. This generates a propagating radical and a persistent nitroxide radical. The nitroxide reversibly combines with the propagating radical, establishing an equilibrium between active and dormant chains.[3][4]

NMP_Mechanism cluster_activation Activation/Deactivation cluster_propagation Propagation Alkoxyamine P_n-O-NR_2 (Dormant) P_rad P_n• (Active) Alkoxyamine->P_rad k_act Nitroxide •O-NR_2 (Nitroxide) P_rad->Alkoxyamine k_deact M Monomer (CHA) P_rad->M P_rad_prop P_{n+m}• M->P_rad_prop P_rad_prop->Alkoxyamine k_deact

Diagram 3. Mechanism of Nitroxide-Mediated Polymerization (NMP).
Experimental Protocol: NMP of this compound

This protocol is a generalized procedure for the NMP of acrylates. The choice of the alkoxyamine initiator is crucial for successful polymerization.[5]

Materials:

  • This compound (CHA), inhibitor removed.

  • N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (if using a bicomponent initiating system) or a pre-formed alkoxyamine initiator (e.g., MAMA-SG1).

  • Toluene or bulk polymerization.

  • Argon or Nitrogen gas (high purity)

Procedure (using a pre-formed alkoxyamine initiator):

  • To a Schlenk flask, add CHA (5.00 g, 32.4 mmol) and the alkoxyamine initiator (e.g., MAMA-SG1, molar ratio of monomer to initiator to be determined based on target molecular weight, e.g., 200:1, which would be ~0.162 mmol).

  • If conducting in solution, add toluene (5 mL).

  • Deoxygenate the mixture using three freeze-pump-thaw cycles.

  • After backfilling with argon, place the flask in a preheated oil bath at 120 °C.

  • Monitor the reaction progress via ¹H NMR and GPC.

  • Terminate the polymerization by cooling to room temperature and exposing to air.

  • Dilute with THF and precipitate the polymer in cold methanol.

  • Filter and dry the polymer under vacuum.

Data Presentation: NMP of this compound (Representative Data)

The following table provides expected data for the NMP of CHA.

Time (h)Conversion (%)Mn, GPC ( g/mol )Đ (Mw/Mn)
3206,8001.35
64514,5001.30
127022,0001.25
249028,5001.22
Mn, th at 90% conversion = ([CHA]/[Initiator]) × Conversion × MCHA + MInitiator = (200) × 0.90 × 154.21 + MInitiator ≈ 27,758 g/mol + MInitiator.

Experimental Workflow Visualization

The general workflow for performing a controlled radical polymerization experiment is outlined below. Rigorous exclusion of oxygen is critical for the success of ATRP and beneficial for RAFT and NMP.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Analysis Monomer_Prep Purify Monomer (Remove Inhibitor) Reagent_Prep Weigh/Measure Reagents (Monomer, Initiator, Catalyst/RAFT Agent/Nitroxide, Ligand, Solvent) Monomer_Prep->Reagent_Prep Degas_Liquid Deoxygenate Liquid Mixture (Freeze-Pump-Thaw or Argon Bubbling) Reagent_Prep->Degas_Liquid Assembly Assemble Glassware (Schlenk Flask, Stir Bar) Degas_Solid Deoxygenate Solids (Catalyst/RAFT Agent) Assembly->Degas_Solid Combine Combine Reagents Under Inert Atmosphere Degas_Solid->Combine Degas_Liquid->Combine Heating Heat to Reaction Temperature Combine->Heating Monitoring Monitor Reaction (¹H NMR, GPC) Heating->Monitoring Quench Quench Polymerization Monitoring->Quench Purification Purify Polymer (Catalyst Removal, Precipitation) Quench->Purification Drying Dry Polymer Purification->Drying Characterization Characterize Final Polymer (GPC, NMR, etc.) Drying->Characterization

Diagram 4. General experimental workflow for controlled radical polymerization.

Conclusion

Controlled radical polymerization techniques provide powerful tools for the synthesis of well-defined poly(this compound) with precise control over molecular weight, dispersity, and architecture. The choice between ATRP, RAFT, and NMP will depend on the specific requirements of the target polymer and the available laboratory infrastructure. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement these advanced polymerization methods for this compound. Careful optimization of the reaction conditions is recommended to achieve the desired polymer characteristics for specific applications in drug development and materials science.

References

Application of Cyclohexyl Acrylate in Dental Resin Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of cyclohexyl acrylate (B77674) in the synthesis of dental resin composites. Due to a lack of extensive direct research on cyclohexyl acrylate in dental literature, this guide leverages data from studies on structurally similar cycloaliphatic monomers, such as isobornyl methacrylate (B99206) (IBOMA), to provide valuable insights and a robust starting point for experimental design.

Introduction

Dental resin composites are a cornerstone of modern restorative dentistry, prized for their aesthetic qualities and adhesive properties. The organic matrix of these composites typically consists of a blend of dimethacrylate monomers, such as Bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). While this combination offers good mechanical strength, it is often associated with significant polymerization shrinkage, which can lead to marginal gaps, microleakage, and secondary caries.

The incorporation of cycloaliphatic acrylate monomers, like this compound, presents a promising strategy to mitigate these drawbacks. The bulky, cyclic structure of these monomers can reduce volumetric shrinkage and enhance the hydrophobicity of the polymer network, potentially improving the longevity of dental restorations. This compound, as a monofunctional monomer, can act as a diluent to reduce the viscosity of the resin mixture, facilitating higher filler loading and better handling characteristics.

Rationale for Using this compound

The inclusion of this compound in dental resin formulations is predicated on several key potential benefits:

  • Reduced Polymerization Shrinkage: The rigid and bulky cyclohexyl group is expected to decrease the overall volumetric shrinkage of the resin during polymerization compared to more flexible linear diluents like TEGDMA.[1][2]

  • Enhanced Hydrophobicity: The non-polar nature of the cyclohexane (B81311) ring can increase the hydrophobicity of the resulting polymer network. This may lead to lower water sorption and solubility, which are critical factors in the long-term stability and degradation of dental composites in the oral environment.[2][3]

  • Improved Handling Properties: As a low-viscosity monomer, this compound can effectively reduce the viscosity of highly viscous base monomers like Bis-GMA, allowing for easier mixing, higher filler incorporation, and better adaptation to the tooth cavity.[1][3]

  • Tailored Mechanical Properties: By adjusting the concentration of this compound, it is possible to modulate the mechanical properties of the final composite, such as flexural strength and elastic modulus, to meet specific clinical requirements.

Quantitative Data Summary

The following tables summarize the expected influence of a cycloaliphatic monomethacrylate, based on data from studies using isobornyl methacrylate (IBOMA) as a diluent in a Bis-GMA-based resin system. These values provide a comparative baseline for formulating and evaluating resins containing this compound.

Table 1: Effect of Cycloaliphatic Monomethacrylate (IBOMA) on Mechanical Properties and Degree of Conversion [1]

Resin Composition (wt%)Flexural Strength (MPa)Elastic Modulus (GPa)Degree of Conversion (%)
Bis-GMA/TEGDMA (50/50)105.3 ± 8.22.8 ± 0.265.4 ± 1.5
Bis-GMA/IBOMA (50/50)85.7 ± 7.52.1 ± 0.358.9 ± 2.1
Bis-GMA/TEGDMA/IBOMA (50/25/25)110.1 ± 9.12.6 ± 0.268.2 ± 1.8

Table 2: Effect of Cycloaliphatic Monomethacrylate (IBOMA) on Volumetric Shrinkage, Water Sorption, and Solubility [2][3]

Resin Composition (wt%)Volumetric Shrinkage (%)Water Sorption (µg/mm³)Water Solubility (µg/mm³)
Bis-GMA/TEGDMA (50/50)6.8 ± 0.435.8 ± 2.52.1 ± 0.3
Bis-GMA/IBOMA (50/50)4.9 ± 0.325.4 ± 1.91.5 ± 0.2
Bis-GMA/TEGDMA/IBOMA (50/25/25)5.5 ± 0.329.6 ± 2.11.7 ± 0.3

Experimental Protocols

The following are detailed protocols for the preparation and characterization of experimental dental resin composites incorporating this compound.

Protocol 1: Formulation of Experimental Dental Resin Composite

Materials:

Procedure:

  • Resin Matrix Preparation: In a light-proof container, prepare the desired resin matrix by blending Bis-GMA, TEGDMA, and this compound in the desired weight ratios (e.g., see Table 1 for starting points).

  • Initiator System Addition: Add the photoinitiator system to the resin matrix. A typical concentration is 0.5 wt% camphorquinone and 1.0 wt% EDMAB relative to the total monomer weight.

  • Inhibitor Addition: Add approximately 0.1 wt% of butylated hydroxytoluene (BHT) to the mixture to prevent premature polymerization.

  • Homogenization: Stir the mixture in the dark using a magnetic stirrer until all components are fully dissolved and a homogenous solution is obtained.

  • Filler Incorporation: Gradually add the silanized filler to the resin matrix in small increments. After each addition, thoroughly mix using a heavy-duty mixer or by hand with a spatula until a uniform, paste-like consistency is achieved. A typical filler loading is 60-70 wt% of the final composite.

  • Storage: Store the prepared composite paste in a light-proof syringe or container in a cool, dark place.

Protocol 2: Determination of Degree of Conversion (DC) by FTIR Spectroscopy

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Uncured Spectrum: Place a small amount of the uncured composite paste on the ATR crystal and record the FTIR spectrum. Identify the absorbance peak of the aliphatic C=C bond at approximately 1638 cm⁻¹ and an aromatic C=C reference peak at approximately 1608 cm⁻¹ (from Bis-GMA).

  • Curing: Place the composite paste into a standardized mold (e.g., 2 mm thick) between two Mylar strips. Light-cure the specimen for the recommended time (e.g., 40 seconds) using a dental curing light.

  • Cured Spectrum: Immediately after curing, record the FTIR spectrum of the polymerized sample.

  • Calculation: Calculate the degree of conversion using the following formula: DC (%) = [1 - (Abs¹⁶³⁸/Abs¹⁶⁰⁸)cured / (Abs¹⁶³⁸/Abs¹⁶⁰⁸)uncured] x 100

Protocol 3: Measurement of Flexural Strength and Modulus

Apparatus:

  • Universal Testing Machine

  • Three-point bending fixture

  • Rectangular molds (25 mm x 2 mm x 2 mm)

Procedure:

  • Specimen Preparation: Fill the rectangular molds with the uncured composite paste, cover with Mylar strips, and light-cure from both sides.

  • Storage: After curing, remove the specimens from the molds and store them in distilled water at 37°C for 24 hours.

  • Testing: Place the specimen on the supports of the three-point bending fixture in the universal testing machine. Apply a load at a crosshead speed of 0.5 mm/min until the specimen fractures.

  • Calculation: Calculate the flexural strength (σ) and flexural modulus (E) using the standard formulas for a three-point bending test.

Protocol 4: Evaluation of Water Sorption and Solubility

Apparatus:

  • Analytical balance (accurate to 0.01 mg)

  • Desiccator with silica gel

  • Incubator at 37°C

  • Disc-shaped molds (15 mm diameter, 1 mm thick)

Procedure:

  • Specimen Preparation: Prepare at least five disc-shaped specimens for each composite formulation.

  • Initial Drying and Weighing: Place the cured specimens in a desiccator at 37°C until a constant mass (m₁) is achieved.

  • Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.

  • Wet Weighing: After 7 days, remove the specimens from the water, blot dry, and weigh to obtain the wet mass (m₂).

  • Final Drying and Weighing: Re-dry the specimens in the desiccator at 37°C until a constant mass (m₃) is achieved.

  • Calculation: Calculate the water sorption (Wsp) and water solubility (Wsl) using the following equations:

    • Wsp (µg/mm³) = (m₂ - m₃) / V

    • Wsl (µg/mm³) = (m₁ - m₃) / V where V is the volume of the specimen in mm³.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationships in the design of dental resins with this compound.

Experimental_Workflow cluster_Formulation Resin Formulation cluster_Curing Curing cluster_Characterization Characterization F1 Monomer Blending (Bis-GMA, TEGDMA, CHA) F2 Initiator System Addition (CQ, EDMAB) F1->F2 F3 Filler Incorporation F2->F3 C1 Light Curing (470 nm, 40s) F3->C1 Composite Paste T1 Degree of Conversion (FTIR) C1->T1 Cured Composite T2 Mechanical Properties (Flexural Strength, Modulus) C1->T2 Cured Composite T3 Physical Properties (Water Sorption, Solubility) C1->T3 Cured Composite

Caption: Experimental workflow for the formulation and characterization of dental composites.

Logical_Relationship cluster_Properties Resin Properties cluster_Performance Clinical Performance CHA This compound (CHA) Shrinkage Reduced Polymerization Shrinkage CHA->Shrinkage Hydrophobicity Increased Hydrophobicity CHA->Hydrophobicity Viscosity Reduced Viscosity CHA->Viscosity Marginal_Integrity Enhanced Marginal Integrity Shrinkage->Marginal_Integrity Durability Improved Durability Hydrophobicity->Durability Handling Better Handling Viscosity->Handling

Caption: Logical relationship between this compound and dental resin properties.

References

Application of Poly(Cyclohexyl Acrylate) in Coatings and Adhesives: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(cyclohexyl acrylate) (PCHA) is an acrylic polymer that offers a unique combination of properties making it a valuable component in the formulation of advanced coatings and adhesives. The bulky cyclohexyl group imparts distinct characteristics to the polymer, including a relatively high glass transition temperature (Tg) for an acrylate (B77674), good thermal stability, and hydrophobicity. These attributes can be leveraged to enhance the performance of coatings and adhesives in various applications. This document provides detailed application notes, experimental protocols, and performance data for the utilization of PCHA in these fields.

Core Concepts: The Role of the Cyclohexyl Group

The incorporation of the cyclohexyl moiety into the acrylate polymer backbone via the this compound monomer is central to its performance. This bulky, non-polar side group influences the polymer's properties in several key ways:

  • Glass Transition Temperature (Tg): The rigid cyclohexyl ring restricts segmental motion of the polymer chains, resulting in a higher Tg compared to linear alkyl acrylates of similar carbon number. The Tg of PCHA is typically around 25°C[1]. This property is crucial for formulating materials with a specific balance of hardness, flexibility, and tack.

  • Hardness and Mechanical Properties: The increased Tg contributes to the formation of harder and more rigid polymers. This is beneficial for protective coatings requiring good scratch and abrasion resistance.

  • Hydrophobicity: The non-polar nature of the cyclohexyl group increases the hydrophobicity of the polymer, leading to enhanced water and moisture resistance in coatings and adhesives.

  • Adhesion: The copolymerization of this compound with other monomers can be used to tailor the adhesive properties. The cyclohexyl group can influence the wetting characteristics and the viscoelastic response of the adhesive, impacting peel strength, shear strength, and tack. For instance, in some acrylic adhesive formulations, the incorporation of a similar cyclic monomer, cyclohexyl methacrylate, has been shown to increase shear strength while decreasing loop tack[2][3].

Applications in Coatings

PCHA and its copolymers are utilized in various coating applications where hardness, clarity, and water resistance are desired.

Protective and Decorative Coatings

The inherent hardness and good thermal stability of PCHA make it a suitable candidate for protective and decorative coatings on a variety of substrates, including metal, plastic, and wood.

Key Performance Enhancements in Coatings:

  • Improved Hardness and Scratch Resistance: The higher Tg of PCHA contributes to a harder coating surface.

  • Enhanced Water and Chemical Resistance: The hydrophobic nature of the cyclohexyl group provides a barrier against moisture and certain chemicals.

  • UV Stability: Acrylic polymers, in general, exhibit good resistance to UV degradation, making them suitable for outdoor applications.

Table 1: Typical Properties of Poly(this compound) for Coating Applications

PropertyTypical Value/RangeTest Method Reference
Glass Transition Temp. (Tg)23.5 - 25.0 °CDSC[1]
Appearance of FilmClear, transparentVisual Inspection
Water Contact Angle> 90° (hydrophobic)Goniometry
Pencil HardnessH - 2H (estimated)ASTM D3363[4][5]
Adhesion to SteelGood (with proper formulation)ASTM D3359
Experimental Protocol: Formulation of a Simple PCHA-Based Protective Coating

This protocol describes the preparation of a simple solvent-borne protective coating based on a PCHA copolymer.

Materials:

  • Poly(this compound-co-methyl methacrylate) (P(CHA-co-MMA)) (50:50 molar ratio)

  • Toluene (B28343) or Xylene (solvent)

  • Crosslinking agent (e.g., melamine-formaldehyde resin or polyisocyanate)

  • Acid catalyst (e.g., p-toluenesulfonic acid, if using melamine (B1676169) resin)

  • Leveling agent

Procedure:

  • Polymer Dissolution: Dissolve the P(CHA-co-MMA) copolymer in the chosen solvent to achieve a desired solids content (e.g., 30-50 wt%). Stir until the polymer is completely dissolved.

  • Formulation: To the polymer solution, add the crosslinking agent at a predetermined ratio based on the reactive groups of the polymer and crosslinker. If using a melamine resin, add the acid catalyst.

  • Additive Incorporation: Add a small amount of a leveling agent to ensure a smooth and uniform film upon application.

  • Viscosity Adjustment: Adjust the viscosity of the coating formulation with additional solvent for the intended application method (e.g., spray, brush, or dip coating).

  • Application: Apply the formulated coating to a prepared substrate (e.g., a cleaned steel panel).

  • Curing: Cure the coated substrate in an oven at a temperature and time suitable for the chosen crosslinking system (e.g., 120-150°C for 20-30 minutes for a melamine-cured system).

Workflow for Coating Formulation and Testing

CoatingWorkflow cluster_prep Formulation cluster_process Application & Curing cluster_eval Performance Evaluation Polymer PCHA Copolymer Mixing Mixing Polymer->Mixing Solvent Solvent Solvent->Mixing Crosslinker Crosslinker Crosslinker->Mixing Additives Additives Additives->Mixing Application Coating Application Mixing->Application Curing Curing Application->Curing Hardness Hardness Test (ASTM D3363) Curing->Hardness Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Resistance Solvent Resistance Curing->Resistance

Coating Formulation and Evaluation Workflow

Applications in Adhesives

PCHA can be incorporated into adhesive formulations, particularly pressure-sensitive adhesives (PSAs), to modify their viscoelastic properties and enhance performance on specific substrates.

Pressure-Sensitive Adhesives (PSAs)

In PSAs, the balance of tack, peel adhesion, and shear strength is critical. The inclusion of this compound in the polymer backbone can influence these properties.

Key Performance Modifications in Adhesives:

  • Increased Shear Strength: The higher Tg and rigidity imparted by the cyclohexyl group can increase the cohesive strength of the adhesive, leading to higher shear resistance[2][3]. This is beneficial for applications where the adhesive is under constant stress.

  • Tailored Adhesion: By copolymerizing this compound with low-Tg monomers like 2-ethylhexyl acrylate or butyl acrylate, the overall Tg of the adhesive can be tuned to achieve the desired tack and peel adhesion for a specific application[6][7].

  • Improved Water Resistance: The hydrophobicity of PCHA can enhance the performance of the adhesive in humid or wet environments.

Table 2: Influence of Cyclohexyl Group on PSA Properties (Conceptual)

PropertyEffect of Increasing this compound ContentRationale
TackTends to decreaseHigher Tg reduces the ability of the adhesive to flow and wet the substrate at room temperature[3].
Peel StrengthCan increase or decreaseDependent on the balance between increased cohesive strength and changes in wetting and viscoelasticity[3].
Shear StrengthTends to increaseIncreased cohesive strength due to higher Tg and chain stiffness[2][3].
Experimental Protocol: Synthesis of a PCHA-based PSA Copolymer

This protocol outlines the solution polymerization of a PCHA-containing copolymer for PSA applications.

Materials:

  • This compound (CHA)

  • 2-Ethylhexyl acrylate (2-EHA)

  • Acrylic acid (AA) (for adhesion promotion)

  • Toluene (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

Procedure:

  • Monomer Mixture: In a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, prepare a mixture of the monomers (e.g., 45 mol% CHA, 50 mol% 2-EHA, and 5 mol% AA) in toluene.

  • Initiator Addition: Dissolve the AIBN initiator in a small amount of toluene and add it to the monomer mixture. The amount of initiator will influence the final molecular weight of the polymer.

  • Degassing: Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to 70-80°C under a nitrogen atmosphere with continuous stirring. Maintain this temperature for several hours (e.g., 6-8 hours) until a high monomer conversion is achieved.

  • Cooling and Storage: Cool the resulting polymer solution to room temperature. The polymer solution can be used directly for adhesive formulation.

Workflow for PSA Synthesis and Characterization

PSAWorkflow cluster_synth Synthesis cluster_proc Polymerization cluster_char Characterization Monomers CHA, 2-EHA, AA Mixing Mixing & Degassing Monomers->Mixing Solvent Toluene Solvent->Mixing Initiator AIBN Initiator->Mixing Reaction Polymerization (70-80°C) Mixing->Reaction Peel Peel Strength (ASTM D3330) Reaction->Peel Shear Shear Strength (ASTM D3654) Reaction->Shear Tack Tack Measurement Reaction->Tack

PSA Synthesis and Property Evaluation Workflow

Key Experimental Protocols in Detail

Synthesis of Poly(this compound) Homopolymer

This protocol provides a more detailed procedure for the laboratory-scale synthesis of PCHA via solution polymerization.

Materials:

  • This compound monomer (inhibitor removed by passing through a column of basic alumina)

  • Benzene (B151609) or Toluene (solvent, dried)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator, recrystallized from methanol)

  • Methanol (B129727) (for precipitation)

  • Pyrex reaction tube

  • High-vacuum line

Procedure:

  • Preparation of Reaction Mixture: In a Pyrex tube, prepare a solution of this compound in benzene (e.g., 1 mol/L). Add the AIBN initiator (e.g., 1.5 x 10⁻² mol/L)[1].

  • Degassing: Connect the tube to a high-vacuum line and degas the solution through several freeze-pump-thaw cycles to remove all dissolved oxygen[1].

  • Sealing: After degassing, seal the Pyrex tube under vacuum.

  • Polymerization: Place the sealed tube in a thermostatic bath at a controlled temperature (e.g., 60 ± 0.5°C) for a specified duration (e.g., 6 hours)[1].

  • Polymer Precipitation: After the polymerization is complete, cool the tube and carefully open it. Pour the viscous polymer solution into a beaker containing an excess of methanol while stirring. The poly(this compound) will precipitate as a white solid[1].

  • Purification: Decant the solvent and wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and initiator residues[1].

  • Drying: Filter the purified polymer and dry it under vacuum to a constant weight[1].

Standard Test Methods for Performance Evaluation

Table 3: Standardized Test Protocols for Coatings and Adhesives

Performance MetricStandard Test MethodBrief Description
Coatings
Film HardnessASTM D3363 - Pencil Test[4][5][8][9]Determines the hardness of a coating by the scratching of pencil leads of known hardness against the surface. The hardness is reported as the grade of the hardest pencil that does not scratch the coating.
AdhesionASTM D3359 - Tape TestMeasures the adhesion of coatings by applying and removing pressure-sensitive tape over cuts made in the film. Adhesion is assessed on a scale based on the amount of coating removed.
Adhesives
Peel AdhesionASTM D3330 / D3330M - 180° Peel[10][11][12][13]Measures the force required to peel a pressure-sensitive tape from a standard test panel at a specified angle and speed. Results are typically reported in force per unit width.
Shear StrengthASTM D3654 / D3654M - Holding Power[14][15][16][17][18]Determines the ability of a pressure-sensitive tape to resist a static shear force. The time it takes for a standard area of tape to slide from a test panel under a constant load is measured.
TackASTM D2979 - Probe TackMeasures the force required to separate a probe of a specified material and surface finish from the adhesive with a specified speed.

Conclusion

Poly(this compound) is a versatile monomer that can be used to engineer the properties of coatings and adhesives. Its bulky cyclohexyl group provides a means to increase the glass transition temperature, hardness, and hydrophobicity of acrylic polymers. By carefully selecting comonomers and controlling the polymer architecture, researchers and formulators can develop high-performance coatings with excellent protective properties and pressure-sensitive adhesives with a tailored balance of tack, peel, and shear. The protocols and data presented herein provide a foundation for the exploration and application of poly(this compound) in these fields.

References

Application Notes and Protocols for the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Cholesteryl Acrylate (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1][2] This method is particularly well-suited for the polymerization of a wide variety of monomers, including acrylates.[1][3] Cholesteryl acrylate (B77674) (CHA) is a cholesterol-containing monomer, and its polymerization is of significant interest for various biomedical applications, including drug delivery, gene therapy, and tissue engineering, owing to the biocompatibility and unique self-assembly properties imparted by the cholesterol moiety.[4][5]

This document provides detailed application notes and experimental protocols for the RAFT polymerization of cholesteryl acrylate.

Core Concepts of RAFT Polymerization

The RAFT process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (RAFT agent), typically a thiocarbonylthio compound.[1] The RAFT agent reversibly transfers a propagating radical chain, allowing for the controlled growth of polymer chains. The general mechanism is depicted in the diagram below. The choice of the RAFT agent is critical for successful polymerization and depends on the monomer being used.[1] For acrylate monomers like CHA, trithiocarbonates and dithiobenzoates are generally suitable RAFT agents.[1][6]

Experimental Protocols

Below is a detailed protocol for the RAFT polymerization of cholesteryl acrylate. This protocol is a general guideline and may require optimization depending on the desired polymer characteristics.

Materials

  • Cholesteryl acrylate (CHA) (monomer)

  • A suitable RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPAD))

  • A thermal initiator (e.g., Azobisisobutyronitrile (AIBN) or 1,1'-Azobis(cyclohexanecarbonitrile))[7][8]

  • Anhydrous solvent (e.g., toluene, dioxane, or N,N-dimethylformamide (DMF))[8]

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or reaction vessel with a magnetic stir bar

  • Oil bath with a temperature controller

  • Vacuum line for degassing

Procedure: Solution RAFT Polymerization of CHA

  • Reagent Preparation: In a Schlenk flask, add the cholesteryl acrylate monomer, the RAFT agent, and the thermal initiator. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer. The initiator concentration is typically much lower than the RAFT agent concentration.

  • Solvent Addition: Add the anhydrous solvent to the flask to dissolve the reagents. The concentration of the monomer in the solvent can influence the polymerization kinetics.

  • Degassing: To remove dissolved oxygen, which can terminate the polymerization, the reaction mixture must be degassed. This is typically achieved by subjecting the flask to three freeze-pump-thaw cycles.[2][9] Alternatively, for less sensitive systems, bubbling with an inert gas like nitrogen or argon for 15-30 minutes can be sufficient.[8]

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-90 °C). The optimal temperature depends on the initiator used.[2][8]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques like ¹H NMR to determine monomer conversion and Gel Permeation Chromatography (GPC) to measure the molecular weight and polydispersity index (PDI) of the polymer.[9]

  • Termination: Once the desired monomer conversion is reached, the polymerization can be terminated by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

  • Purification: The resulting polymer is typically purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or isopropanol), followed by filtration and drying under vacuum to remove any unreacted monomer and other impurities.[8]

Data Presentation

The following tables summarize typical experimental conditions and expected outcomes for the RAFT polymerization of acrylates, which can be adapted for cholesteryl acrylate.

Table 1: Typical Reagent Ratios for RAFT Polymerization of Acrylates

ParameterMolar Ratio RangePurpose
[Monomer] / [RAFT Agent]20:1 to 500:1Controls the target degree of polymerization and molecular weight.
[RAFT Agent] / [Initiator]2:1 to 10:1Ensures that most chains are initiated from the RAFT agent, leading to good control.

Table 2: Example Experimental Conditions for Acrylate Polymerization

MonomerRAFT AgentInitiatorSolventTemperature (°C)Time (h)Mn ( g/mol )PDIReference
Butyl AcrylateCMDTTCVazo 67Ethyl Acetate75--< 1.2[6]
Methyl Methacrylate722987AIBNBenzene6015-< 1.2[2]
Hydroxyethyl AcrylateDDMATAIBNButanone/Ethanol704--[7]
Stearyl AcrylateDDMATAIBNButanone/Ethanol70---[7][10]

Mandatory Visualizations

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process cluster_reinitiation Re-initiation & Propagation cluster_equilibrium Main Equilibrium I Initiator R Primary Radical (R.) I->R kd P1 Propagating Radical (P1.) R->P1 + M Pn Propagating Radical (Pn.) P1->Pn M Monomer (M) Intermediate RAFT Adduct Radical Pn->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R') RAFT_agent->Intermediate Intermediate->Pn Fragmentation Intermediate->RAFT_agent Fragmentation Dormant Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation R_prime Leaving Group Radical (R'.) Intermediate->R_prime Fragmentation Pn_dormant Dormant Species Dormant->Pn_dormant R_prime2 R'. R_prime->R_prime2 Pm New Propagating Radical (Pm.) R_prime2->Pm + M M2 Monomer (M) Pn_active Active Species (Pn.) Pn_dormant->Pn_active Activation

Caption: General mechanism of RAFT polymerization.

RAFT_Workflow start Start reagents 1. Add Monomer (CHA), RAFT Agent, and Initiator to Schlenk Flask start->reagents solvent 2. Add Anhydrous Solvent reagents->solvent degas 3. Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) solvent->degas polymerize 4. Heat to Reaction Temperature in Oil Bath degas->polymerize monitor 5. Monitor Reaction Progress (NMR, GPC) polymerize->monitor terminate 6. Terminate Polymerization (Cooling and Exposure to Air) monitor->terminate purify 7. Purify Polymer (Precipitation and Drying) terminate->purify characterize 8. Characterize Final Polymer (GPC, NMR, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for RAFT polymerization of CHA.

References

Application Notes and Protocols: Synthesis of Biocompatible Scaffolds Using Cyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of biocompatible scaffolds based on cyclohexyl acrylate (B77674) (CHA). The information is intended to guide researchers in fabricating and evaluating these scaffolds for applications in tissue engineering and drug delivery.

Introduction

Cyclohexyl acrylate (CHA) is an acrylic monomer that can be polymerized to form scaffolds with tunable mechanical properties and good biocompatibility. When copolymerized with monomers like acrylic acid (AA), the resulting scaffolds can exhibit enhanced hydrophilicity and cell-material interactions, making them suitable for a variety of biomedical applications. Photopolymerization is a common and versatile method for fabricating CHA-based scaffolds, allowing for rapid curing and the creation of complex three-dimensional structures.

Data Presentation

A summary of key quantitative data for CHA-based and other relevant acrylate scaffolds is presented below for comparative analysis.

PropertyPolymer SystemValueCitation
Mechanical Properties
Compressive ModulusPoly(ethylene glycol) diacrylate (PEGDA) Blends (20/80 PEGDA3400/400, 20 wt%)~0.4 MPa[1]
Compressive ModulusPoly(ethylene glycol) diacrylate (PEGDA) Blends (20/80 PEGDA3400/400, 40 wt%)~1.6 MPa[1]
Tensile StrengthPoly(lactic-co-glycolic acid) (PLGA) with embedded PGA fibersHigher than PLGA alone[2]
Biocompatibility
Cell ViabilityHuman Adipose-Derived Stem Cells on PEGDA scaffolds (7 days)>90%[1]
Cell ViabilityHuman Mesenchymal Stem Cells in PhotoCol® (collagen methacrylate) bioink (1 day)>90%
Cell ViabilityPEGDA Drug Delivery Devices with Endothelial Cells (24 hours)70.9%[2]
Cytotoxicity (LDH Activity)PEGDA Drug Delivery Devices with Endothelial Cells (24 hours)2.17%[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound-co-Acrylic Acid) Scaffolds via Photopolymerization

This protocol describes the fabrication of a biocompatible scaffold by photopolymerizing a mixture of this compound and acrylic acid.

Materials:

  • This compound (CHA), inhibitor removed

  • Acrylic acid (AA), inhibitor removed

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Crosslinking agent (e.g., poly(ethylene glycol) diacrylate (PEGDA))

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile molds (e.g., polydimethylsiloxane, PDMS)

  • UV light source (365 nm)

Procedure:

  • Prepare the Pre-polymer Solution:

    • In a light-protected vessel, mix CHA and AA at the desired molar ratio (e.g., 80:20 CHA:AA).

    • Add the crosslinking agent (e.g., 1-5 mol% PEGDA).

    • Add the photoinitiator (e.g., 0.5-1% w/v).

    • Vortex the mixture until all components are fully dissolved.

  • Scaffold Fabrication:

    • Pipette the pre-polymer solution into sterile molds of the desired shape and size.

    • Expose the molds to UV light (365 nm) for a specified time (e.g., 5-15 minutes) to initiate polymerization and crosslinking. The exposure time will depend on the light intensity and the specific formulation.

    • Carefully remove the polymerized scaffolds from the molds.

  • Post-Processing and Sterilization:

    • Wash the scaffolds extensively with sterile PBS (pH 7.4) for 24-48 hours, with frequent changes of the buffer, to remove any unreacted monomers and photoinitiator.

    • Sterilize the scaffolds for cell culture applications, for example, by soaking in 70% ethanol (B145695) followed by washing with sterile PBS, or by UV irradiation.

Protocol 2: Characterization of Mechanical Properties

This protocol outlines the procedure for measuring the compressive modulus of the fabricated scaffolds.

Equipment:

  • Universal testing machine with a compression platen

  • Calipers

Procedure:

  • Prepare cylindrical scaffold samples with a known diameter and height.

  • Equilibrate the scaffolds in PBS at 37°C for at least 24 hours before testing.

  • Place a hydrated scaffold on the lower platen of the universal testing machine.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min).

  • Record the stress-strain data.

  • Calculate the compressive modulus from the initial linear region of the stress-strain curve.

Protocol 3: In Vitro Biocompatibility Assessment - Cell Viability Assay

This protocol describes how to assess the viability of cells cultured on the CHA-based scaffolds using a Live/Dead staining assay.

Materials:

  • Fabricated and sterilized CHA-based scaffolds

  • Cell line of interest (e.g., fibroblasts, mesenchymal stem cells)

  • Complete cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place the sterilized scaffolds into a multi-well culture plate.

    • Seed the desired cell type onto the scaffolds at a specific density (e.g., 1 x 10^5 cells/scaffold).

    • Add complete cell culture medium to each well and incubate at 37°C in a 5% CO2 atmosphere.

  • Cell Culture and Observation:

    • Culture the cells on the scaffolds for the desired time points (e.g., 1, 3, and 7 days), changing the medium every 2-3 days.

  • Live/Dead Staining:

    • At each time point, rinse the cell-seeded scaffolds with PBS.

    • Prepare the Live/Dead staining solution according to the manufacturer's instructions.

    • Incubate the scaffolds in the staining solution for the recommended time in the dark.

  • Imaging and Analysis:

    • Rinse the stained scaffolds with PBS.

    • Visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

    • Capture images and quantify the percentage of live and dead cells to determine cell viability.

Mandatory Visualizations

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_characterization Scaffold Characterization cluster_biocompatibility Biocompatibility Assessment A Prepare Pre-polymer Solution (CHA, AA, Crosslinker, Photoinitiator) B Pipette into Molds A->B C UV Photopolymerization B->C D Wash and Sterilize C->D E Mechanical Testing (Compressive Modulus) D->E F Cell Seeding D->F G Cell Culture F->G H Live/Dead Staining G->H I Fluorescence Microscopy and Analysis H->I

Caption: Experimental workflow for the synthesis, characterization, and biocompatibility assessment of CHA-based scaffolds.

signaling_pathway cluster_cell_interaction Cell-Scaffold Interaction Scaffold CHA-co-AA Scaffold (Hydrophilic Surface) Integrin Integrin Binding Scaffold->Integrin FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK Actin Actin Cytoskeleton Organization FAK->Actin Proliferation Cell Proliferation and Survival Actin->Proliferation

Caption: Simplified signaling pathway of cell interaction with a hydrophilic CHA-co-AA scaffold surface.

References

Application Notes and Protocols for Cyclohexyl Acrylate Polymer-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of drug delivery systems utilizing Cyclohexyl Acrylate (B77674) (CHA) polymers. CHA, a versatile acrylic monomer, can be polymerized into biocompatible and biodegradable matrices suitable for the controlled release of therapeutic agents. Its hydrophobic nature makes it particularly well-suited for encapsulating lipophilic drugs, enhancing their solubility and bioavailability.

Introduction to Cyclohexyl Acrylate Polymers in Drug Delivery

This compound polymers are a class of synthetic polymers that have gained interest in the field of drug delivery.[1] These polymers are typically synthesized through the polymerization of this compound monomers. The resulting polymers possess a unique combination of properties, including hydrophobicity and biocompatibility, making them attractive candidates for various drug delivery applications.[2][3]

The bulky cyclohexyl group in the polymer backbone imparts significant hydrophobicity, which is advantageous for the encapsulation of poorly water-soluble drugs.[4] This can lead to improved drug loading and protection from premature degradation. Furthermore, the acrylate backbone allows for potential modification and functionalization to tailor the polymer's properties for specific drug delivery needs.[5] Polymeric nanoparticles (PNPs) formulated from CHA can enhance the therapeutic efficacy of drugs by providing controlled release, improving stability, and enabling targeted delivery.[6]

Synthesis of this compound Nanoparticles

This compound nanoparticles can be synthesized using various polymerization techniques, with emulsion polymerization and nanoprecipitation being the most common methods.[7]

Emulsion Polymerization Protocol

This method allows for the synthesis of narrowly dispersed nanoparticles.

Materials:

  • This compound (monomer)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Preparation of Aqueous Phase: In a three-neck round-bottom flask, dissolve SDS (1-2% w/v) in deionized water.[8]

  • Purging with Nitrogen: Purge the system with nitrogen gas for 30 minutes to remove oxygen, which can inhibit polymerization.

  • Pre-emulsification: Add the this compound monomer to the aqueous phase while stirring vigorously to form a pre-emulsion.[8]

  • Initiation of Polymerization: Heat the pre-emulsion to 70-80°C under a nitrogen atmosphere with constant stirring. Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.[8]

  • Polymerization: Allow the reaction to proceed for 4-6 hours while maintaining the temperature and stirring.[8]

  • Cooling and Filtration: After polymerization is complete, cool the reactor to room temperature and filter the resulting nanoparticle dispersion to remove any large aggregates.[8]

  • Purification: Purify the nanoparticles by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.

Experimental Workflow for Emulsion Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification A Dissolve SDS in Water B Purge with Nitrogen A->B C Add CHA Monomer (Pre-emulsification) B->C D Heat to 70-80°C C->D E Add KPS Initiator D->E F React for 4-6 hours E->F G Cool to Room Temperature F->G H Filter Large Aggregates G->H I Dialysis H->I J CHA Nanoparticles I->J Characterization

Caption: Workflow for CHA nanoparticle synthesis via emulsion polymerization.

Nanoprecipitation Protocol

Nanoprecipitation, or solvent displacement, is a simple and rapid method for preparing polymeric nanoparticles.[7]

Materials:

  • This compound polymer

  • Acetone (organic solvent)

  • Deionized water containing a stabilizer (e.g., Pluronic F-127)

Equipment:

  • Beakers

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Polymer Solution: Dissolve the pre-formed this compound polymer in acetone. The drug can also be co-dissolved in this phase.

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic F-127).

  • Nanoparticle Formation: Using a syringe pump, add the polymer solution dropwise to the aqueous phase under moderate magnetic stirring.[7] Nanoparticles will form instantaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.

  • Solvent Evaporation: Stir the suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash with deionized water to remove excess stabilizer and any unencapsulated drug.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, safety, and efficacy of the nanoparticles for drug delivery.[9][10][11]

ParameterTechniqueTypical Values for CHA Nanoparticles
Particle Size & PDI Dynamic Light Scattering (DLS)100 - 300 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering-15 to -30 mV (for anionic surfactant)
Morphology SEM / TEMSpherical
Drug Loading (%) UV-Vis Spectroscopy / HPLC5 - 20% (drug dependent)
Encapsulation Eff. (%) UV-Vis Spectroscopy / HPLC70 - 95% (drug dependent)

PDI: Polydispersity Index

Protocol for Particle Size and Zeta Potential Measurement
  • Sample Preparation: Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • DLS Measurement: Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and polydispersity index.

  • Zeta Potential Measurement: Analyze the diluted suspension using an electrophoretic light scattering instrument to determine the surface charge.

Protocol for Drug Loading and Encapsulation Efficiency
  • Separation of Free Drug: Centrifuge a known amount of the drug-loaded nanoparticle suspension to pellet the nanoparticles.

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

Drug Loading and Release Studies

The hydrophobic nature of CHA polymers makes them ideal for encapsulating lipophilic drugs.[12]

Drug Encapsulation Protocol (using Nanoprecipitation)
  • Dissolve both the this compound polymer and the hydrophobic drug in a water-miscible organic solvent like acetone.[13]

  • Follow the nanoprecipitation protocol as described in section 2.2.

  • The hydrophobic drug will be entrapped within the precipitating polymer matrix.[14]

In Vitro Drug Release Protocol

This protocol simulates the release of the drug from the nanoparticles in a physiological environment.

Materials:

  • Drug-loaded CHA nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

Equipment:

  • Dialysis bags/cassettes

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS and place it inside a dialysis bag.

  • Dialysis: Place the dialysis bag in a larger volume of PBS (the release medium) and keep it at 37°C with gentle agitation.[15]

  • Sampling: At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a validated analytical method.[16]

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[17]

Biocompatibility and Cellular Uptake

Biocompatibility is a critical requirement for any material intended for in vivo use.[18] Acrylate-based polymers are generally considered biocompatible.[2]

Biocompatibility Assessment (MTT Assay Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with different concentrations of CHA nanoparticles for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Cellular Uptake Mechanisms

Nanoparticles can enter cells through various endocytic pathways.[19][20] The specific pathway depends on the physicochemical properties of the nanoparticles, such as size, shape, and surface charge.[21]

Cellular Uptake Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NP CHA Nanoparticle Clathrin NP->Clathrin Clathrin-mediated Endocytosis Caveolae NP->Caveolae Caveolae-mediated Endocytosis Macro NP->Macro Macropinocytosis Endosome Endosome Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Lysosome->DrugRelease Degradation & Release Clathrin->Endosome Caveolae->Endosome Macro->Endosome

Caption: Common endocytic pathways for nanoparticle cellular uptake.

Understanding the cellular uptake mechanism is crucial for designing effective drug delivery systems that can deliver the therapeutic agent to the desired intracellular target.[22] For instance, if the drug is sensitive to enzymatic degradation, formulation strategies may be employed to facilitate endosomal escape and avoid the lysosomal pathway.

References

Application Notes and Protocols for Optimizing Initiator Concentration in Cyclohexyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl acrylate (B77674) (CHA) is a versatile monomer utilized in the synthesis of polymers with applications in coatings, adhesives, and biomedical devices. The molecular weight, polydispersity index (PDI), and reaction kinetics of poly(cyclohexyl acrylate) (PCHA) are critically influenced by the concentration of the initiator in free-radical polymerization. Proper optimization of the initiator concentration is paramount to achieving desired polymer characteristics and ensuring efficient and controlled polymerization. These application notes provide a comprehensive guide to understanding and experimentally determining the optimal initiator concentration for the polymerization of this compound.

Core Concepts: The Role of the Initiator

In free-radical polymerization, the initiator undergoes thermal or photochemical decomposition to generate free radicals. These radicals then react with monomer units, initiating the polymer chain growth. The concentration of the initiator directly impacts the polymerization process in several key ways:

  • Polymerization Rate: A higher initiator concentration leads to a greater number of free radicals, which in turn increases the rate of polymerization.[1][2]

  • Molecular Weight: An inverse relationship generally exists between initiator concentration and the average molecular weight of the resulting polymer. Higher initiator concentrations result in the simultaneous growth of many polymer chains, leading to shorter chains and lower molecular weight.[3]

  • Polydispersity Index (PDI): The PDI is a measure of the distribution of molecular weights in a given polymer sample. While the effect can be complex, very high or very low initiator concentrations can lead to a broader PDI. An optimized concentration can help achieve a more uniform initiation process and a narrower PDI.

Commonly used initiators for the free-radical polymerization of acrylates include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator is often dictated by the desired reaction temperature and the solvent system.

Data Presentation: Illustrative Effects of Initiator Concentration

Due to a lack of specific comprehensive data for the homopolymerization of this compound, the following tables present illustrative data based on general trends observed for the polymerization of other acrylate monomers. These tables are intended to provide a qualitative and quantitative understanding of the expected outcomes when varying the initiator concentration.

Table 1: Illustrative Effect of AIBN Initiator Concentration on the Solution Polymerization of an Acrylate Monomer

Initiator Concentration (mol/L)Monomer Conversion (%)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.00565150,0002.1
0.0178110,0001.9
0.059250,0001.8
0.19525,0002.0

Note: This data is illustrative and based on general principles of free-radical polymerization. Actual results for this compound may vary.

Table 2: Common Initiators for Acrylate Polymerization and Their Typical Reaction Temperatures

InitiatorAbbreviationTypical Decomposition Temperature (°C)
2,2'-AzobisisobutyronitrileAIBN60-80
Benzoyl PeroxideBPO70-90
Potassium PersulfateKPS50-70 (often used in emulsion polymerization)

Experimental Protocols

The following are detailed protocols for the free-radical polymerization of this compound, designed to allow for the optimization of initiator concentration.

Materials and Equipment
  • This compound (CHA) monomer (inhibitor removed)

  • Initiator (e.g., AIBN or BPO)

  • Anhydrous solvent (e.g., toluene, benzene, or dioxane)

  • Reaction flask (e.g., three-neck round-bottom flask)

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon) with a bubbler

  • Heating mantle or oil bath with temperature controller

  • Syringes and needles

  • Standard laboratory glassware

  • Apparatus for polymer characterization (e.g., Gel Permeation Chromatography - GPC)

Protocol for Solution Polymerization of this compound

This protocol describes a typical setup for the solution polymerization of this compound, which can be adapted for varying initiator concentrations.

  • Monomer Purification: Pass the this compound monomer through a column of basic alumina (B75360) to remove the inhibitor (e.g., hydroquinone).

  • Reaction Setup: Assemble a clean, dry reaction flask with a condenser, a magnetic stir bar, and a gas inlet/outlet.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Reagent Preparation:

    • In the reaction flask, add the desired amount of purified this compound and anhydrous solvent. A typical monomer concentration is in the range of 1-2 mol/L.

    • In a separate, sealed vial, dissolve the desired amount of initiator (e.g., AIBN) in a small amount of the anhydrous solvent. The initiator concentration can be varied, for example, from 0.005 mol/L to 0.1 mol/L relative to the monomer concentration.

  • Polymerization:

    • Heat the monomer solution in the reaction flask to the desired temperature (e.g., 70°C for AIBN).

    • Once the temperature has stabilized, inject the initiator solution into the reaction flask using a syringe.

    • Maintain the reaction under a positive pressure of inert gas with continuous stirring for the desired reaction time (e.g., 6 hours).

  • Termination and Isolation:

    • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Analyze the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC).

Protocol for Bulk Polymerization of this compound
  • Monomer and Initiator Preparation: In a reaction tube, dissolve the desired amount of initiator (e.g., BPO) in the purified this compound monomer.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the reaction tube under vacuum and place it in a thermostatically controlled bath at the desired temperature (e.g., 70°C) for the specified time.

  • Isolation and Characterization: After the reaction, dissolve the polymer in a suitable solvent (e.g., toluene) and precipitate it in a non-solvent (e.g., methanol). Filter, dry, and characterize the polymer as described in the solution polymerization protocol.

Visualizations

Free-Radical Polymerization Mechanism

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R 2 R• (Free Radicals) I->R Decomposition (Heat/Light) RM R-M• R->RM Addition M Monomer (M) M->RM RMn R-(M)n-M• RMn1 R-(M)n+1-M• RMn->RMn1 Addition M2 Monomer (M) M2->RMn1 P1 R-(M)n-M• DeadPolymer Dead Polymer P1->DeadPolymer Combination or Disproportionation P2 R-(M)m-M• P2->DeadPolymer

Caption: Mechanism of free-radical polymerization.

Experimental Workflow for Optimizing Initiator Concentration

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_opt Optimization A Select Initiator (e.g., AIBN) B Define Range of Initiator Concentrations A->B C Prepare Stock Solutions of Monomer and Initiator B->C D Set up Parallel Polymerization Reactions C->D E Vary Initiator Concentration in Each Reaction D->E F Maintain Constant Monomer Conc., Temp., and Time E->F G Isolate and Purify Polymer from Each Reaction F->G H Characterize Polymer (GPC for Mn, PDI) G->H I Determine Monomer Conversion G->I J Plot Data (Mn, PDI, Conversion vs. [I]) H->J I->J K Identify Optimal Initiator Concentration J->K

Caption: Workflow for optimizing initiator concentration.

References

Application Notes and Protocols: The Effect of Temperature on Cyclohexyl Acrylate Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polymerization of cyclohexyl acrylate (B77674) (CHA) is a critical process in the synthesis of various polymeric materials utilized in biomedical applications, coatings, and adhesives. The kinetics of this free-radical polymerization are highly sensitive to temperature, which influences the rates of initiation, propagation, and termination. A thorough understanding of these temperature effects is paramount for controlling the polymerization process, tailoring polymer properties such as molecular weight and polydispersity, and ensuring process safety and efficiency. These application notes provide a detailed overview of the temperature-dependent kinetics of CHA polymerization and offer experimental protocols for its investigation.

Due to the limited availability of specific kinetic data for cyclohexyl acrylate in the reviewed literature, data for a structurally similar monomer, n-butyl acrylate, is presented as a representative analogue. This provides valuable insight into the expected kinetic behavior of CHA.

Effect of Temperature on Polymerization Kinetics

In free-radical polymerization, the overall rate of polymerization (R_p) is governed by the concentrations of the monomer ([M]) and the initiator ([I]), as well as the rate constants for initiator decomposition (k_d), propagation (k_p), and termination (k_t). The temperature dependence of these rate constants is described by the Arrhenius equation:

k = A * exp(-E_a / RT)

where k is the rate constant, A is the pre-exponential factor, E_a is the activation energy, R is the ideal gas constant, and T is the absolute temperature.

Increasing the temperature generally leads to:

  • Increased Rate of Initiation: The rate of thermal decomposition of the initiator increases, generating more primary radicals and thus increasing the concentration of active polymer chains.

  • Increased Rate of Propagation: The rate at which monomer units add to the growing polymer chain increases, leading to a higher rate of polymerization.

  • Increased Rate of Termination: The rate at which growing polymer chains are deactivated also increases.

The overall effect of temperature on the polymerization rate is a combination of these factors. Typically, the activation energies for initiation and propagation are higher than that for termination, resulting in a net increase in the overall polymerization rate with increasing temperature. However, at very high temperatures, side reactions such as chain transfer and depropagation can become more significant, potentially affecting the polymer structure and molecular weight.

Quantitative Data

The following tables summarize the Arrhenius parameters for the key reactions in the free-radical polymerization of n-butyl acrylate, which serves as an analogue for this compound.

Table 1: Arrhenius Parameters for Propagation and Termination of n-Butyl Acrylate

ParameterPre-exponential Factor (A)Activation Energy (E_a) (kJ/mol)
Propagation (k_p)1.52 x 10⁶ L·mol⁻¹·s⁻¹[1]28.9[1]
Backbiting (k_bb)4.84 x 10⁷ s⁻¹[1]31.7[1]
β-scission (k_β)5.36 x 10¹² s⁻¹81.1[2]
Chain Transfer to Monomer (C_M)0.01615.2[3]

Note: The data for n-butyl acrylate is presented as a representative example due to the lack of specific data for this compound in the searched literature.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps and their relationships in the free-radical polymerization of an acrylate monomer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_side_reactions Side Reactions Initiator Initiator Primary Radicals Primary Radicals Initiator->Primary Radicals kd (Temperature) Monomer Radical Monomer Radical Primary Radicals->Monomer Radical Monomer Growing Polymer Chain Growing Polymer Chain Monomer Radical->Growing Polymer Chain kp (Temperature) + Monomer Monomer Radical->Growing Polymer Chain Growing Polymer Chain->Growing Polymer Chain kp (Temperature) + Monomer Dead Polymer Dead Polymer Growing Polymer Chain->Dead Polymer kt (Temperature) + Another Radical Branched Polymer Branched Polymer Growing Polymer Chain->Branched Polymer Chain Transfer Shorter Polymer + Monomer Shorter Polymer + Monomer Growing Polymer Chain->Shorter Polymer + Monomer Depropagation (High Temperature)

Caption: Key steps in free-radical polymerization.

Experimental Protocols

Protocol 1: Kinetic Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to monitor the heat evolved during the bulk polymerization of this compound, which is directly proportional to the rate of polymerization.[4][5][6][7]

Materials:

  • This compound (inhibitor removed)

  • Thermal initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • DSC instrument

  • Aluminum DSC pans and lids

  • Micropipette

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound monomer into an aluminum DSC pan.

    • Add a precise amount of the chosen initiator (typically 0.1-1 mol%).

    • Hermetically seal the DSC pan to prevent monomer evaporation.

    • Prepare an empty, sealed DSC pan as a reference.

  • DSC Measurement (Isothermal Method):

    • Place the sample and reference pans into the DSC cell.

    • Rapidly heat the sample to the desired isothermal polymerization temperature (e.g., 60°C, 70°C, 80°C).

    • Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total).

    • The rate of polymerization (R_p) at any given time is proportional to the heat flow (dH/dt).

    • The monomer conversion (X) at any time (t) can be calculated by dividing the partial heat of reaction at that time by the total heat of reaction.

    • Determine the polymerization rate constant at different temperatures to calculate the activation energy using the Arrhenius plot.

Protocol 2: Kinetic Analysis by Dilatometry

This protocol describes the use of dilatometry to follow the volume contraction that occurs during the polymerization of this compound.[8][9][10]

Materials:

  • This compound (inhibitor removed)

  • Thermal initiator (e.g., AIBN)

  • Dilatometer

  • Constant temperature water bath

  • Cathetometer or a camera with a macro lens

  • Syringe and needle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Prepare a solution of the initiator in this compound monomer at the desired concentration.

    • Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Filling the Dilatometer:

    • Carefully fill the dilatometer with the monomer-initiator solution using a syringe and needle, avoiding the introduction of air bubbles.

    • The liquid level should be adjusted to be within the graduated capillary section of the dilatometer.

  • Measurement:

    • Place the filled dilatometer in a constant temperature water bath set to the desired reaction temperature.

    • Allow the dilatometer to thermally equilibrate for a few minutes.

    • Record the height of the liquid in the capillary at regular time intervals using a cathetometer or by taking images.

  • Data Analysis:

    • The change in the height of the liquid column is proportional to the change in volume of the reaction mixture.

    • The fractional conversion of the monomer at any time (t) can be calculated from the change in volume.

    • The initial rate of polymerization can be determined from the initial slope of the conversion versus time plot.

    • By conducting experiments at different temperatures, the activation energy for the overall polymerization can be determined from an Arrhenius plot.

Experimental Workflow

The following diagram outlines the general workflow for studying the effect of temperature on polymerization kinetics.

G A Monomer Purification (Inhibitor Removal) B Initiator Selection and Preparation of Monomer/Initiator Mixture A->B C Choice of Kinetic Monitoring Technique (e.g., DSC, Dilatometry, FTIR) B->C D Isothermal Polymerization at a Set Temperature (T1) C->D E Data Acquisition (e.g., Heat Flow vs. Time, Volume Change vs. Time) D->E F Repeat Polymerization at Different Temperatures (T2, T3, ...) D->F G Data Analysis: - Calculate Rate of Polymerization (Rp) - Determine Conversion vs. Time Profiles E->G F->E H Calculate Rate Constants (kp, kt) at each Temperature G->H I Construct Arrhenius Plot (ln(k) vs. 1/T) H->I J Determine Activation Energies (Ep, Et) I->J

Caption: Experimental workflow for kinetic analysis.

References

Application Notes and Protocols for Bulk Polymerization of Cyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the bulk polymerization of cyclohexyl acrylate (B77674) (CHA), a process relevant for the synthesis of poly(cyclohexyl acrylate) (PCHA). PCHA is a polymer of interest in various fields, including specialty adhesives, coatings, and biomedical applications, due to its specific thermal and mechanical properties. Bulk polymerization is a straightforward method that yields a pure polymer without the need for solvents.[1] This protocol outlines the necessary steps from monomer purification to polymer characterization. The procedure detailed is a conventional free-radical polymerization initiated by azobisisobutyronitrile (AIBN). While this method is direct, it is important to note that bulk polymerizations are highly exothermic and can lead to a broad molecular weight distribution due to the gel effect.[1][2]

Introduction to Bulk Polymerization

Bulk polymerization is a method of polymer synthesis where the monomer is polymerized in its liquid state without the use of any solvent or dispersant.[1] The reaction is typically initiated by adding a small amount of a soluble radical initiator, such as an azo compound or an organic peroxide, and then applying heat or radiation.[1][2]

Advantages:

  • High Purity: The resulting polymer is theoretically pure, containing only the polymer and residual initiator fragments.[1]

  • Simple Formulation: The system is simple, consisting only of the monomer and initiator.[1]

  • Direct Casting: Large articles can be cast directly into a mold.[1]

Disadvantages:

  • Heat Dissipation: The polymerization of vinyl monomers is highly exothermic. As the reaction proceeds, the viscosity of the mixture increases dramatically, which severely hinders heat transfer and stirring.[1][2]

  • Autoacceleration (Gel Effect): The increase in viscosity slows down termination reactions between growing polymer chains, leading to a rapid increase in the polymerization rate and the formation of polymers with a very broad molecular weight distribution (high polydispersity index, PDI).[1]

  • Difficult to Control: Without efficient cooling, the reaction can become uncontrollable, posing a safety risk.[2]

Experimental Workflow

The following diagram outlines the complete experimental workflow for the bulk polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification (Remove Inhibitor) Mixing Mix Monomer and Initiator Monomer_Purification->Mixing Initiator_Prep Initiator Preparation (Weigh AIBN) Initiator_Prep->Mixing Degassing Degas Mixture (Freeze-Pump-Thaw) Mixing->Degassing Polymerization Heat Reaction (e.g., 60-80 °C) Degassing->Polymerization Dissolution Dissolve Polymer (e.g., in THF) Polymerization->Dissolution Precipitation Precipitate in Non-Solvent (Methanol) Dissolution->Precipitation Drying Dry Polymer (Vacuum Oven) Precipitation->Drying GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC DSC DSC Analysis (Tg) Drying->DSC NMR_FTIR Spectroscopy (1H NMR, FTIR) Drying->NMR_FTIR

Caption: Experimental workflow for bulk polymerization of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the bulk free-radical polymerization of vinyl monomers.[3]

3.1. Materials and Equipment

  • Monomer: this compound (CHA), stabilized with hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ).

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN).

  • Inhibitor Remover: Basic alumina (B75360), activated (Brockmann I).[4]

  • Solvents: Tetrahydrofuran (THF, for dissolution), Methanol (B129727) (for precipitation).

  • Equipment:

    • Schlenk flask or heavy-walled reaction tube with a rubber septum.

    • Chromatography column.

    • Vacuum line with a cold trap.

    • Constant temperature oil bath.

    • Magnetic stirrer and stir bars.

    • Standard laboratory glassware (beakers, funnels, etc.).

    • Vacuum filtration apparatus.

    • Vacuum oven.

3.2. Monomer Purification (Inhibitor Removal)

It is crucial to remove the polymerization inhibitor from the monomer to achieve reproducible results.[5][6]

  • Prepare the Column: Pack a glass chromatography column with basic alumina. Use approximately 10 g of alumina for every 100 mL of monomer.[4]

  • Elute the Monomer: Pass the this compound monomer through the alumina column directly into a clean, dry Schlenk flask.[3][6]

  • Storage: The purified monomer is now uninhibited and should be used immediately. If short-term storage is necessary, keep it under an inert atmosphere (e.g., argon or nitrogen) at low temperature (e.g., in a refrigerator) and in the dark.

3.3. Polymerization Procedure

  • Charging the Flask: To the Schlenk flask containing the freshly purified this compound (e.g., 10.0 g), add the desired amount of AIBN initiator. A typical initiator concentration is 0.1-1.0 mol% relative to the monomer.

  • Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the monomer-initiator mixture to at least three freeze-pump-thaw cycles.

    • Freeze the mixture in a liquid nitrogen bath.

    • Apply a high vacuum to the flask.

    • Close the flask to the vacuum and thaw the mixture.

    • Backfill with an inert gas (argon or nitrogen). Repeat this cycle two more times.

  • Reaction: Place the sealed Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 60-80 °C). The decomposition rate of AIBN is temperature-dependent.[7]

  • Monitoring: The reaction mixture will become progressively more viscous. Allow the polymerization to proceed for a set amount of time (e.g., 2-6 hours). The reaction can be stopped when the mixture becomes too viscous to stir or after the desired time has elapsed.

  • Termination: To stop the reaction, remove the flask from the oil bath and cool it rapidly in an ice-water bath.

3.4. Polymer Isolation and Purification

  • Dissolution: Due to the high viscosity of the polymer, it may be necessary to dissolve it in a suitable solvent like THF to facilitate handling. Add a small amount of THF directly to the reaction flask and stir until the polymer is fully dissolved.

  • Precipitation: Slowly pour the polymer solution into a large beaker containing a stirred non-solvent, such as methanol (a 10:1 volume ratio of methanol to polymer solution is recommended). The poly(this compound) will precipitate as a white solid or a gummy substance.[3]

  • Washing: Continue stirring the mixture for 15-20 minutes to ensure complete precipitation and to wash away any unreacted monomer and initiator residues.

  • Collection: Collect the polymer by vacuum filtration. Wash the collected polymer several times with fresh methanol.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Representative Data

ParameterCondition A (Low Initiator)Condition B (High Initiator)
Monomer This compoundThis compound
Initiator AIBNAIBN
[Monomer]/[Initiator] 500:1100:1
Temperature (°C) 7070
Time (h) 42
Conversion (%) ~95>99
Mn ( g/mol ) High (e.g., >100,000)Lower (e.g., 20,000-50,000)
Mw ( g/mol ) Very HighHigh
PDI (Mw/Mn) High to Very High (e.g., 3.0 - 8.0)High (e.g., 2.5 - 5.0)
Appearance Clear, rigid solidClear, rigid solid
Tg (°C) ~25[9]~25[9]

Note: This data is illustrative. Actual results will vary based on precise reaction conditions. The high PDI values are characteristic of conventional bulk free-radical polymerizations due to the gel effect.[8]

Characterization Methods

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8][10]

  • Differential Scanning Calorimetry (DSC): Employed to measure the glass transition temperature (Tg) of the polymer, which for PCHA is approximately 25 °C.[9]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the polymer structure by identifying the characteristic proton signals of the cyclohexyl and acrylate backbone moieties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the polymerization by observing the disappearance of the C=C stretching vibration from the acrylate monomer and the appearance of characteristic ester and alkane stretches of the polymer.

Safety Precautions

  • Acrylate monomers can be irritants and sensitizers. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Bulk polymerizations are highly exothermic and can accelerate uncontrollably. Conduct the reaction behind a safety shield, especially when working on a larger scale.

  • AIBN is a thermally sensitive compound that releases nitrogen gas upon decomposition. Ensure the reaction vessel is not sealed airtight to avoid pressure buildup.

  • Liquid nitrogen should be handled with care, using appropriate cryogenic gloves and safety glasses.

References

Application Note: Solution Polymerization of Cyclohexyl Acrylate in Toluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of poly(cyclohexyl acrylate) via free-radical solution polymerization in toluene. The procedure outlines the necessary reagents, equipment, and step-by-step instructions for polymerization, purification, and characterization of the resulting polymer. Key quantitative data from representative syntheses are summarized, and characterization techniques, including Size Exclusion Chromatography (SEC), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy, are described. Visual workflows and reaction mechanisms are included to facilitate understanding and execution of the experimental process.

Introduction

Poly(this compound) (PCHA) is a polymer with applications in coatings, adhesives, and biomedical devices, owing to its specific thermal and mechanical properties. Solution polymerization is a widely used technique for synthesizing PCHA, offering good control over reaction temperature and viscosity. Toluene is a common solvent for this process as it effectively dissolves both the monomer and the resulting polymer, while minimizing certain side reactions like chain termination that can occur in bulk polymerization[1]. This application note details a standard laboratory-scale protocol for the free-radical polymerization of cyclohexyl acrylate (B77674) using 2,2'-azobisisobutyronitrile (AIBN) as a thermal initiator.

Experimental Protocols

2.1. Materials and Equipment

The following tables summarize the necessary materials and equipment for the synthesis and characterization of poly(this compound).

Table 1: Materials for Free-Radical Polymerization

Reagent Grade Purpose Notes
This compound (CHA) ≥98% Monomer Should be passed through a basic alumina (B75360) column to remove inhibitor before use[1].
Toluene Anhydrous, ≥99.8% Solvent Purified by distilling under reduced pressure[1].
2,2'-Azobisisobutyronitrile (AIBN) ≥98% Initiator Should be recrystallized from a suitable solvent like methanol (B129727) if necessary.
Methanol ACS Grade Non-solvent for Precipitation Used to precipitate and wash the synthesized polymer[2].

| Nitrogen or Argon Gas | High Purity | Inert Atmosphere | Used to deoxygenate the reaction mixture. |

2.2. Protocol: Free-Radical Polymerization of this compound

This protocol is adapted from a standard procedure for acrylate polymerization[2].

  • Monomer Preparation: Pass this compound monomer through a column packed with basic alumina to remove the polymerization inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (to achieve a final concentration of ~1.0 mol L⁻¹) and AIBN (to achieve a final concentration of ~1.5 x 10⁻² mol L⁻¹) in the required volume of anhydrous toluene[2].

  • Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with high-purity nitrogen or argon for 30-45 minutes. Alternatively, for more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles[2].

  • Polymerization: Immerse the sealed flask in a preheated oil bath set to 60°C. Allow the polymerization to proceed for 6 hours with continuous stirring[2]. The solution will become more viscous as the polymer forms.

  • Reaction Quenching: After 6 hours, remove the flask from the oil bath and quench the reaction by immersing it in an ice-water bath and exposing the solution to air.

  • Polymer Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the polymer solution) while stirring vigorously. The polymer will precipitate as white particles[2].

  • Purification: Allow the precipitate to settle, then decant the supernatant. Wash the polymer repeatedly with fresh methanol to remove unreacted monomer and initiator residues[2].

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. A typical yield for this procedure is approximately 95% by weight[2].

Data Presentation

The following tables provide representative data for the synthesis and characterization of poly(this compound).

Table 2: Typical Reaction Conditions and Results

Parameter Value Reference
Monomer Concentration 1.0 mol L⁻¹ in Toluene [2] (adapted from Benzene)
Initiator (AIBN) Concentration 1.5 x 10⁻² mol L⁻¹ [2]
Reaction Temperature 60 ± 0.5 °C [2]
Reaction Time 6 hours [2]

| Expected Yield | ~95% |[2] |

Table 3: Polymer Characterization Data

Technique Parameter Typical Value Reference
Differential Scanning Calorimetry (DSC) Glass Transition Temp. (T₉) 25 ± 1 °C [2]
Size Exclusion Chromatography (SEC) Number Average Molecular Weight (Mₙ) Varies with conditions N/A
Size Exclusion Chromatography (SEC) Polydispersity Index (PDI) > 1.5 (typically) Free-radical polymerization
Solubility Solvents THF, Chloroform, Toluene, Dioxane [3]

| Solubility | Non-solvents | Hexanes, Methanol, Ethanol |[3] |

Characterization Methodologies

4.1. Size Exclusion Chromatography (SEC) SEC is used to determine the molecular weight and polydispersity index (PDI) of the polymer.

  • System: A liquid chromatograph equipped with refractive index (RI) and UV detectors[3].

  • Solvent (Mobile Phase): Tetrahydrofuran (THF) is a common solvent[3].

  • Procedure: Dissolve a small amount of the dried polymer in THF. Filter the solution and inject it into the SEC system. The molecular weight is calculated relative to polystyrene or poly(methyl methacrylate) standards.

4.2. Differential Scanning Calorimetry (DSC) DSC is performed to determine the glass transition temperature (T₉) of the polymer.

  • System: A differential scanning calorimeter (e.g., TA Instruments Q100)[3].

  • Procedure: A small sample of the dried polymer is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The T₉ is typically determined as the midpoint of the transition in the heat flow curve from the second heating scan[3]. A T₉ of approximately 25°C can be expected for PCHA[2].

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to confirm the chemical structure of the polymer.

  • System: A 400 or 500 MHz NMR spectrometer[3].

  • Procedure: Dissolve the polymer in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). The resulting spectrum should show characteristic peaks corresponding to the protons of the poly(this compound) repeating unit.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical mechanism of the polymerization.

G Experimental Workflow for Solution Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification cluster_analysis Analysis prep_reactants 1. Prepare Reactants (Purify Monomer) setup_apparatus 2. Assemble & Dry Glassware prep_reactants->setup_apparatus prep_solution 3. Prepare Monomer/ Initiator Solution setup_apparatus->prep_solution degas 4. Deoxygenate Solution (N2 Purge or Freeze-Pump-Thaw) prep_solution->degas polymerize 5. Run Polymerization (e.g., 60°C, 6h) degas->polymerize quench 6. Cool and Quench Reaction polymerize->quench precipitate 7. Precipitate Polymer in Methanol quench->precipitate wash_filter 8. Wash and Filter Polymer precipitate->wash_filter dry 9. Dry Under Vacuum wash_filter->dry characterize 10. Characterize Final Polymer (SEC, DSC, NMR) dry->characterize

Caption: A flowchart of the major steps involved in the solution polymerization of this compound.

Caption: The three key stages of free-radical polymerization: initiation, propagation, and termination.

References

Application Notes and Protocols for the Characterization of Poly(Cyclohexyl Acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(cyclohexyl acrylate) (PCHA) is a polymer with applications in various fields, including coatings, adhesives, and biomedical devices, owing to its specific thermal and mechanical properties. A thorough characterization of its analytical properties is crucial for quality control, understanding its behavior in different applications, and for the development of new materials. These application notes provide a detailed overview of the key analytical techniques for characterizing PCHA, including experimental protocols and data interpretation.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Application Note:

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution.[1] This information is critical as the molecular weight and its distribution (polydispersity index, PDI) significantly influence the mechanical and rheological properties of the polymer. For PCHA, GPC analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).[2]

Quantitative Data Summary:

ParameterTypical Value for Poly(cyclohexyl methacrylate)*Reference
Number-Average Molecular Weight (Mn)70,000 g/mol [3]
Weight-Average Molecular Weight (Mw)87,500 g/mol [3]
Polydispersity Index (PDI)1.25[3]

*Note: Data for poly(cyclohexyl methacrylate) is provided as a close structural analog to PCHA. A number-average molecular weight of 150,000 daltons has been reported for PCHA as determined by membrane osmometry.[4]

Experimental Protocol:

Objective: To determine the Mn, Mw, and PDI of a PCHA sample.

Materials:

  • PCHA sample

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene or poly(methyl methacrylate) standards of known molecular weight

  • Syringe filters (0.45 µm)

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range (e.g., a set of Styragel columns)

Procedure:

  • Solvent Preparation: Prepare the mobile phase by filtering and degassing HPLC-grade THF.

  • Standard Preparation: Prepare a series of polystyrene or poly(methyl methacrylate) standards of known molecular weights in THF at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Dissolve the PCHA sample in THF to a concentration of approximately 1-2 mg/mL. Gently agitate until fully dissolved.

  • Filtration: Filter the standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.

  • GPC System Setup:

    • Set the column oven temperature (e.g., 35-40 °C).

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).

    • Allow the system to equilibrate until a stable baseline is achieved on the RI detector.

  • Calibration: Inject the prepared standards into the GPC system, starting from the lowest molecular weight. Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

  • Sample Analysis: Inject the PCHA sample solution.

  • Data Analysis: Using the calibration curve, the software will calculate the Mn, Mw, and PDI of the PCHA sample.[5]

Diagram of GPC Workflow:

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing Solvent THF (Mobile Phase) GPC_System GPC System (Pump, Columns, RI Detector) Solvent->GPC_System Polymer PCHA Sample Dissolve_Sample Dissolve in THF Polymer->Dissolve_Sample Standards Polymer Standards Dissolve_Standards Dissolve in THF Standards->Dissolve_Standards Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standards Filter (0.45 µm) Dissolve_Standards->Filter_Standards Filter_Sample->GPC_System Filter_Standards->GPC_System Calibration Calibration Curve GPC_System->Calibration Analysis Calculate Mn, Mw, PDI Calibration->Analysis

GPC experimental workflow.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Application Note:

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time.[6] For amorphous polymers like PCHA, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[6] This transition has significant implications for the material's mechanical properties and applications.

Quantitative Data Summary:

ParameterValue for PCHAReference
Glass Transition Temperature (Tg)25 ± 1 °C[4][7]

Experimental Protocol:

Objective: To determine the glass transition temperature (Tg) of a PCHA sample.

Materials:

  • PCHA sample (5-10 mg)

  • Aluminum DSC pans and lids

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the PCHA sample into an aluminum DSC pan. Seal the pan with a lid. Prepare an empty sealed pan to be used as a reference.[8]

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[9]

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a low temperature (e.g., -20 °C) to a temperature well above the expected Tg (e.g., 70 °C) at a constant rate (e.g., 10 °C/min). This step is to erase the thermal history of the sample.[4]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The data from this second heating scan is used for the analysis of Tg.[3]

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[10]

Thermogravimetric Analysis (TGA)

Application Note:

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is used to determine the thermal stability and decomposition profile of polymers. For PCHA, TGA can identify the onset temperature of degradation and the temperature of maximum decomposition rate, which are crucial for defining the processing window and upper use temperature of the material.[12]

Quantitative Data Summary:

ParameterExpected Range for PolyacrylatesReference
Onset of Decomposition (in N2)~300-400 °C[5]

Experimental Protocol:

Objective: To evaluate the thermal stability of a PCHA sample.

Materials:

  • PCHA sample (5-10 mg)

  • TGA sample pans (e.g., platinum or alumina)

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the PCHA sample into a tared TGA pan.

  • TGA Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[13]

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature where complete decomposition is expected (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[13]

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition is the temperature at which significant weight loss begins.

    • The temperature of the maximum rate of weight loss can be determined from the peak of the first derivative of the TGA curve (DTG).[14]

Diagram of Thermal Analysis Workflow:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Polymer PCHA Sample (5-10 mg) DSC_Pan Seal in DSC Pan Polymer->DSC_Pan TGA_Pan Place in TGA Pan Polymer->TGA_Pan DSC DSC Instrument DSC_Pan->DSC TGA TGA Instrument TGA_Pan->TGA DSC_Curve Heat Flow vs. Temp. Determine Tg DSC->DSC_Curve TGA_Curve Weight Loss vs. Temp. Determine T_onset, T_max TGA->TGA_Curve

Workflow for DSC and TGA.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to determine the chemical structure, composition, and stereochemistry (tacticity) of PCHA.[15] The chemical shifts of the protons and carbons in the polymer backbone and the cyclohexyl side group provide detailed information about the local chemical environment.

Quantitative Data Summary (¹³C NMR in CDCl₃):

Carbon AtomChemical Shift (ppm)Reference
Carbonyl (C=O)~174-175[15]
CH-O~73-74[15]
Backbone CH~41-42[15]
Backbone CH₂~35-37[15]
Cyclohexyl CH₂~23-32[15]

Experimental Protocol:

Objective: To obtain ¹H and ¹³C NMR spectra of a PCHA sample for structural characterization.

Materials:

  • PCHA sample (10-20 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the PCHA sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the PCHA structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer.[16] For PCHA, FTIR is used to confirm the presence of the characteristic ester carbonyl group and the hydrocarbon backbone and side chain. It is a valuable tool for quality control and for detecting chemical changes in the polymer due to degradation or modification.

Quantitative Data Summary:

Functional GroupWavenumber (cm⁻¹)Vibration ModeReference
C=O (ester)~1720-1731Stretching[17]
C-H (aliphatic)~2848-2956Stretching[17]
C-O (ester)~1170-1182Stretching[17]

Experimental Protocol:

Objective: To obtain an FTIR spectrum of a PCHA sample to identify its characteristic functional groups.

Materials:

  • PCHA sample

  • Solvent for casting (e.g., THF) or KBr for pellet preparation

Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory

Procedure (using ATR-FTIR):

  • Sample Preparation: No specific preparation is needed for a solid PCHA film. If the sample is a powder, a small amount is placed on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Place the PCHA sample on the ATR crystal and ensure good contact using the pressure clamp. Record the sample spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups in the PCHA molecule.[18]

Diagram of Spectroscopic Analysis Relationship:

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy PCHA Poly(this compound) Structure H_NMR ¹H NMR PCHA->H_NMR C_NMR ¹³C NMR PCHA->C_NMR FTIR FTIR PCHA->FTIR NMR_Info Detailed Structure - Chemical Connectivity - Stereochemistry H_NMR->NMR_Info C_NMR->NMR_Info FTIR_Info Functional Groups - C=O (Ester) - C-H (Aliphatic) - C-O (Ester) FTIR->FTIR_Info

Relationship between PCHA structure and spectroscopic data.

Morphological Analysis by Scanning Electron Microscopy (SEM)

Application Note:

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface of a material.[4] For PCHA, SEM can be used to study the surface morphology, texture, and to identify any defects or inhomogeneities in films or molded parts.[7] This is particularly important for applications where surface properties are critical, such as in coatings and biomedical devices.

Experimental Protocol:

Objective: To visualize the surface morphology of a PCHA film.

Materials:

  • PCHA film or solid sample

  • Conductive adhesive tab

  • Sputter coater with a conductive target (e.g., gold or palladium)

Instrumentation:

  • Scanning Electron Microscope (SEM)

Procedure:

  • Sample Mounting: Mount a small piece of the PCHA sample onto an SEM stub using a conductive adhesive tab.

  • Conductive Coating: Since polymers are typically non-conductive, the sample surface needs to be coated with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater. This prevents charging of the sample surface by the electron beam.[7]

  • Imaging:

    • Introduce the coated sample into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an accelerating voltage (e.g., 5-15 kV) and focus the electron beam on the sample surface.

    • Scan the beam across the desired area and collect the secondary electrons to form an image of the surface topography.

    • Capture images at different magnifications to observe the overall morphology and fine surface details.

Rheological Analysis

Application Note:

Rheology is the study of the flow and deformation of materials. For polymers like PCHA, rheological measurements are crucial for understanding their processability and performance in applications where flow behavior is important. Melt rheology, typically studied using a rheometer, provides information on viscosity as a function of shear rate and temperature, as well as viscoelastic properties.[19]

Experimental Protocol (Melt Rheology):

Objective: To characterize the melt viscosity and viscoelastic properties of PCHA.

Materials:

  • PCHA sample (dried to remove moisture)

Instrumentation:

  • Rotational rheometer with parallel plate or cone-and-plate geometry and a temperature-controlled chamber

Procedure:

  • Sample Loading: Place a pre-molded disk or a sufficient amount of PCHA powder or pellets onto the lower plate of the rheometer. Heat the sample to the desired measurement temperature (above its Tg) to allow it to melt and form a uniform layer.

  • Gap Setting: Lower the upper plate to the desired gap setting (e.g., 1 mm) and trim any excess material.

  • Equilibration: Allow the sample to equilibrate at the set temperature for a few minutes to ensure thermal uniformity.

  • Oscillatory Shear Measurement (Frequency Sweep):

    • Perform a strain sweep to determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Conduct a frequency sweep at a constant strain within the LVER. This will provide information on the viscoelastic behavior of the polymer melt.

  • Steady Shear Measurement (Flow Sweep):

    • Apply a range of shear rates and measure the corresponding shear stress to determine the shear viscosity as a function of shear rate.

  • Data Analysis:

    • Plot the storage modulus (G') and loss modulus (G'') as a function of frequency.

    • Plot the viscosity as a function of shear rate to observe any shear-thinning behavior.

Diagram of Characterization Techniques Relationship:

Characterization_Techniques cluster_mw Molecular Properties cluster_thermal Thermal Properties cluster_structure Structural Properties cluster_morphology Physical Properties PCHA Poly(this compound) GPC GPC PCHA->GPC DSC DSC PCHA->DSC TGA TGA PCHA->TGA NMR NMR PCHA->NMR FTIR FTIR PCHA->FTIR SEM SEM PCHA->SEM Rheology Rheology PCHA->Rheology MWD Molecular Weight Distribution (Mn, Mw, PDI) GPC->MWD Thermal_Props Glass Transition (Tg) Thermal Stability DSC->Thermal_Props TGA->Thermal_Props Structure_Info Chemical Structure Functional Groups NMR->Structure_Info FTIR->Structure_Info Physical_Props Surface Morphology Flow Behavior SEM->Physical_Props Rheology->Physical_Props

Interrelation of analytical techniques for PCHA.

References

Application Notes and Protocols for UV-Curable Coatings Formulated with Cyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ultraviolet (UV) curable coatings are a cornerstone of modern materials science, offering rapid, energy-efficient, and solvent-free curing processes. These coatings are integral to a vast array of applications, from industrial finishes to critical components in medical devices. The final properties of a UV-cured film are highly dependent on its chemical formulation, which typically consists of oligomers, photoinitiators, additives, and reactive diluents.

This document provides detailed application notes on the formulation of UV-curable coatings utilizing Cyclohexyl Acrylate (B77674) (CHA) as a key reactive diluent. CHA is a monofunctional acrylate monomer known for its ability to modify coating properties such as hardness, flexibility, adhesion, and viscosity. Its bulky cycloaliphatic group can impart unique characteristics to the polymer network. These notes are intended for researchers and professionals seeking to develop and evaluate high-performance UV-curable coatings, with a special focus on methodologies relevant to industrial and biomedical applications.

The Science of UV Curing with Acrylates

UV-curable coatings harden, or cure, through a process called photopolymerization. For acrylate-based systems, this is a free-radical polymerization initiated by ultraviolet light. The process can be summarized in three main stages:

  • Initiation: Photoinitiator molecules within the liquid formulation absorb UV energy, causing them to cleave and form highly reactive free radicals.

  • Propagation: These free radicals attack the carbon-carbon double bonds of acrylate monomers and oligomers, initiating a chain reaction. This reaction rapidly builds a cross-linked, three-dimensional polymer network.

  • Termination: The polymerization process ceases when two free radicals combine or are quenched by inhibitors, such as oxygen.

The selection and concentration of each component in the formulation are critical for controlling the curing process and tailoring the final properties of the coating.

Components of UV-Curable Formulations

A successful UV-curable coating is a balanced formulation of several key components, each contributing to the uncured liquid's properties and the final cured film's performance.

  • Oligomers: These are the backbone of the coating, providing the primary performance characteristics like chemical resistance, weatherability, and overall durability. Common types include:

    • Urethane Acrylates: Known for their excellent flexibility, toughness, and abrasion resistance.

    • Epoxy Acrylates: Offer high hardness, good chemical resistance, and strong adhesion.

    • Polyester Acrylates: Provide a good balance of properties and are often used to modify hardness and flexibility.

  • Reactive Diluents (Monomers): These are low-viscosity monomers used to reduce the viscosity of the oligomer-rich formulation to a workable level for application. They also copolymerize into the polymer network, influencing the final properties. Cyclohexyl Acrylate (CHA) is a monofunctional reactive diluent.

    • Monofunctional Acrylates (e.g., this compound, Isobornyl Acrylate): Tend to increase flexibility and reduce shrinkage.

    • Multifunctional Acrylates (e.g., Trimethylolpropane Triacrylate - TMPTA, Hexanediol Diacrylate - HDDA): Increase crosslink density, leading to higher hardness, faster cure speeds, and improved chemical resistance.

  • Photoinitiators: These molecules are essential for initiating the polymerization reaction upon exposure to UV light. The choice of photoinitiator depends on the UV lamp's spectral output and the thickness and opacity of the coating. A common example is 1-hydroxy-cyclohexyl-phenyl-ketone.

  • Additives: Used in small quantities to modify specific properties of the coating. These can include:

    • Leveling Agents: To ensure a smooth, uniform surface.

    • Defoamers/Deaerators: To prevent the formation of bubbles.

    • Wetting Agents: To improve adhesion to the substrate.

    • UV Stabilizers & Absorbers: To enhance weatherability and prevent yellowing.

    • Pigments and Matting Agents: For color and gloss control.

The Role of this compound (CHA)

As a monofunctional reactive diluent, this compound plays a significant role in tailoring the final properties of the coating. Its primary functions and effects include:

  • Viscosity Reduction: Effectively lowers the viscosity of high molecular weight oligomers, making the formulation suitable for various application methods like spraying, roll-coating, or printing.

  • Flexibility and Elongation: By terminating a polymer chain, monofunctional monomers like CHA can reduce the overall crosslink density, which generally leads to increased flexibility and elongation in the cured film.

  • Adhesion: The chemical structure of CHA can promote adhesion to a variety of substrates.

  • Hardness: While multifunctional acrylates are the primary drivers of hardness, the bulky cyclohexyl group of CHA can contribute to the surface hardness of the coating.

The concentration of CHA must be carefully balanced with other components, particularly multifunctional acrylates, to achieve the desired combination of hardness, flexibility, and cure speed.

Data Presentation: Formulation and Properties

The following tables provide representative data on how formulation changes can affect the properties of the uncured liquid and the cured film.

Table 1: Example UV-Curable Coating Formulations

ComponentFormulation A (High Hardness)Formulation B (Balanced)Formulation C (High Flexibility)
Urethane Acrylate Oligomer50%50%50%
Trimethylolpropane Triacrylate (TMPTA)30%15%5%
This compound (CHA) 15% 30% 40%
1-Hydroxy-cyclohexyl-phenyl-ketone5%5%5%
Expected Properties High Hardness, BrittleGood Balance of Hardness and FlexibilityHigh Flexibility, Softer

Table 2: Influence of Monomer Concentration on Mechanical Properties (Illustrative Example using TBCHA)

PropertyFormulation with 30% TBCHAFormulation with 40% TBCHA
Viscosity of Uncured Mixture LowerLowest
Modulus of Elasticity 670 - 710 MPaLower
Ultimate Elongation (εB) 0.23 - 0.24Higher
Adhesion Loss Time (in Acetone) Slower3 minutes (Faster)

This data is adapted from a study on tertiobutyl this compound (TBCHA) and is intended to be illustrative of the general trends expected with monofunctional cycloaliphatic acrylates.

Experimental Protocols

The following are detailed protocols for the formulation, application, and testing of UV-curable coatings containing this compound.

Formulation and Application Workflow

G cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing form_oligomer 1. Weigh Oligomers form_cha 2. Add this compound & Co-monomers form_oligomer->form_cha form_additives 3. Introduce Additives form_cha->form_additives form_pi 4. Add Photoinitiator (in low light) form_additives->form_pi form_mix 5. Mix until Homogeneous form_pi->form_mix app_substrate 6. Prepare Substrate form_mix->app_substrate app_coat 7. Apply Coating (e.g., draw-down bar) app_substrate->app_coat app_cure 8. UV Cure (controlled dose & intensity) app_coat->app_cure test_physical 9. Physical & Mechanical Tests app_cure->test_physical test_biomedical 10. Biomedical-Specific Tests (if applicable)

Caption: General workflow for formulating and testing UV-curable coatings.
Protocol: Adhesion Testing (ASTM D3359 - Cross-Cut Tape Test)

This test assesses the adhesion of the coating to the substrate.

  • Objective: To determine the adhesion of the cured coating film to the substrate.

  • Materials:

    • Cured coating on a flat substrate.

    • Sharp cutting tool (e.g., utility knife, cross-hatch cutter).

    • Steel straightedge.

    • Pressure-sensitive tape (as specified in ASTM D3359).

    • Soft brush.

    • Illuminated magnifier.

  • Procedure:

    • Ensure the coated panel has been cured and conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours.

    • Place the panel on a firm, flat surface.

    • Make a series of six parallel cuts, approximately 20 mm long, through the coating down to the substrate. The spacing between cuts should be 2 mm for coatings up to 50 µm thick.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid pattern.

    • Gently brush the grid area to remove any loose flakes of coating.

    • Apply a piece of the specified pressure-sensitive tape over the center of the grid. Firmly rub the tape with a pencil eraser or fingertip to ensure good contact.

    • Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at an angle as close to 180° as possible.

  • Evaluation:

    • Examine the grid area for any removal of the coating.

    • Rate the adhesion according to the ASTM D3359 classification scale (5B = no peeling or removal; 0B = more than 65% of the area removed).

Protocol: Abrasion Resistance (ASTM D4060 - Taber Abraser)

This test measures the resistance of the coating to abrasive wear.

  • Objective: To quantify the abrasion resistance of the cured coating.

  • Materials:

    • Taber Abraser instrument.

    • Specified abrasive wheels (e.g., CS-10 or CS-17).

    • Specified load weights (e.g., 500g or 1000g).

    • Coated test panels (typically 100x100 mm with a center hole).

    • Analytical balance (readable to 0.1 mg).

  • Procedure:

    • Condition the coated panel as described in the adhesion test.

    • Weigh the test panel to the nearest 0.1 mg and record the initial weight.

    • Mount the panel on the turntable of the Taber Abraser.

    • Select the appropriate abrasive wheels and load, and mount them on the instrument.

    • Lower the wheels onto the coating surface.

    • Set the desired number of cycles (e.g., 100, 500, or 1000).

    • Turn on the vacuum suction and start the abrasion test.

    • After the specified number of cycles, remove the panel, clean off any debris, and reweigh it.

  • Calculation:

    • Weight Loss: Calculate the difference between the initial and final weights.

    • Wear Index: Calculated as (Weight Loss in mg / Number of Cycles) * 1000. A lower wear index indicates higher abrasion resistance.

Protocol: In Vitro Cytotoxicity (ISO 10993-5 - Elution Test)

This protocol is essential for coatings intended for medical device applications.

  • Objective: To assess whether a material contains soluble substances that can cause cell damage.

  • Materials:

    • Sterilized, cured coating samples.

    • Mammalian cell culture (e.g., L929 mouse fibroblast cells).

    • Cell culture medium (e.g., MEM).

    • Incubator (37°C, 5% CO₂).

    • Sterile extraction vessels.

    • Positive control material (e.g., organotin-stabilized PVC).

    • Negative control material (e.g., high-density polyethylene).

  • Procedure:

    • Prepare extracts by incubating the test material, positive control, and negative control in cell culture medium at 37°C for 24-72 hours. The ratio of material surface area to medium volume is typically 3 cm²/mL.

    • Culture L929 cells in multi-well plates until they form a near-confluent monolayer.

    • Remove the existing culture medium from the cells.

    • Replace the medium with the prepared extracts (from the test material, positive control, and negative control).

    • Incubate the cell cultures with the extracts for 48 hours.

  • Evaluation:

    • Qualitative: Examine the cells under a microscope for changes in morphology, cell lysis, and reduction in cell density. Grade the reactivity on a scale from 0 (no reactivity) to 4 (severe reactivity). A grade of ≤ 2 is typically considered passing.

    • Quantitative: Use a cell viability assay (e.g., MTT or XTT) to measure the percentage of viable cells compared to the negative control. A cell viability of ≥ 70% is typically required to pass.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical and logical processes involved in formulating and curing UV coatings.

G cluster_input Inputs cluster_process Curing Process PI Photoinitiator Radical Free Radicals PI->Radical generates UV UV Energy UV->PI absorbs Monomers Acrylate Monomers (e.g., CHA, TMPTA) Chain Propagation (Chain Reaction) Monomers->Chain initiates Radical->Monomers attacks Network Cross-linked Polymer Network Chain->Network forms

Caption: The free-radical photopolymerization process in UV-curable acrylates.

G CHA Increase [this compound] Viscosity Viscosity CHA->Viscosity Decreases Hardness Hardness CHA->Hardness Decreases Flexibility Flexibility CHA->Flexibility Increases Multi Increase [Multifunctional Acrylate] Multi->Hardness Increases Multi->Flexibility Decreases CureSpeed Cure Speed Multi->CureSpeed Increases

Caption: Relationship between reactive diluent choice and coating properties.

Conclusion

This compound is a versatile reactive diluent that enables formulators to fine-tune the properties of UV-curable coatings. By carefully balancing the concentration of CHA with oligomers and multifunctional acrylates, researchers can develop coatings with a desired profile of viscosity, hardness, flexibility, and adhesion. The protocols outlined in this document provide a standardized framework for evaluating the performance of these coatings, ensuring reliable and reproducible results for both industrial and advanced biomedical applications. It is imperative that formulators conduct their own ladder studies to understand the specific impact of CHA within their unique chemical systems.

Application Notes: The Role of Cyclohexyl Acrylate in Enhancing Adhesive Bond Strength

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cyclohexyl acrylate (B77674) (CHA) is a cycloaliphatic acrylic monomer increasingly utilized in the formulation of high-performance adhesives, particularly pressure-sensitive adhesives (PSAs) and structural adhesives.[1][2] Characterized by a bulky cyclohexyl group attached to an acrylate moiety, CHA serves as a key building block in polymer synthesis to modify the final properties of the adhesive.[2] When copolymerized with "soft" monomers (e.g., butyl acrylate, 2-ethylhexyl acrylate), CHA acts as a "hard" monomer. Its incorporation into the polymer backbone significantly influences the glass transition temperature (Tg), mechanical properties, and overall performance of the adhesive, enhancing durability, thermal stability, and bond strength.[3][4][5] These properties make CHA-based adhesives suitable for demanding applications, including specialty tapes, durable labels, and medical devices.

Mechanism of Action: How Cyclohexyl Acrylate Modifies Adhesive Properties The primary role of this compound in an adhesive formulation is to increase the cohesive strength of the polymer matrix. The bulky, rigid cyclohexyl ring restricts the mobility of the polymer chains, which leads to a higher glass transition temperature (Tg).[6]

  • Increased Glass Transition Temperature (Tg): A higher Tg value means the polymer is harder and more rigid at room temperature. This increased rigidity enhances the adhesive's internal strength, or cohesion.[6][7]

  • Enhanced Cohesive Strength: This translates directly to improved shear strength, which is the adhesive's ability to resist forces applied parallel to the bonded surfaces. This is critical in applications where the adhesive must prevent sliding or slipping of the bonded components.[4]

  • Improved Durability and Resistance: The presence of the cycloaliphatic ring also imparts greater resistance to environmental factors, chemicals, and temperature fluctuations.[1][3] It also improves water resistance of the adhesive film.[4]

  • Balancing Adhesive Properties: The inclusion of CHA necessitates a careful balance. While cohesive strength is increased, properties like tack (the initial "stickiness") and peel strength may be reduced if the concentration of CHA is too high, as the adhesive becomes too firm to properly wet and conform to a substrate.[4][6]

Data Presentation: Impact on Adhesive Performance

The incorporation of cycloaliphatic monomers like Cyclohexyl Methacrylate (CHMA), a close analogue to CHA, has been shown to systematically alter the performance of acrylic pressure-sensitive adhesives. The following table summarizes the typical effects observed when the concentration of such a monomer is increased in a formulation.

PropertyEffect of Increasing CHA/CHMA ConcentrationRationale
Shear Strength Increases The bulky cyclohexyl group restricts polymer chain movement, increasing the polymer's cohesive strength and resistance to shear forces.[4][6]
180° Peel Strength Initially Increases, then Decreases A moderate amount of CHA enhances cohesive strength without making the adhesive overly rigid, improving the overall bond. At higher concentrations, the adhesive becomes too firm, reducing its ability to dissipate peel energy, which lowers peel strength.[4][6]
Loop Tack Decreases Increased polymer modulus and hardness reduce the adhesive's ability to quickly wet out and adhere to a surface upon light contact.[4][6]
Glass Transition (Tg) Increases The rigid ring structure raises the energy required for polymer chain segments to move, thus increasing the Tg.[6]
Water Resistance Increases The hydrophobic nature of the cyclohexyl group enhances the water resistance of the adhesive film.[4]

Experimental Protocols

Protocol 1: Synthesis of CHA-Based Acrylic PSA via Emulsion Polymerization

This protocol describes a general method for synthesizing a water-based acrylic pressure-sensitive adhesive containing this compound.

Materials:

  • Monomers: 2-Ethylhexyl Acrylate (2-EHA, soft monomer), this compound (CHA, hard monomer), Acrylic Acid (AA, functional monomer).[8]

  • Initiator: Ammonium Persulfate (APS) or Potassium Persulfate (KPS).

  • Surfactant (Emulsifier): Anionic surfactant (e.g., Sodium Dodecyl Sulfate).

  • Buffer: Sodium Bicarbonate (NaHCO₃).

  • Solvent: Deionized water.

  • Neutralizing Agent: 25% Ammonia (B1221849) solution.

Equipment:

  • Four-necked glass reactor (1 L).

  • Mechanical stirrer.

  • Reflux condenser.

  • Thermometer.

  • Dropping funnels.

  • Water bath.

Procedure:

  • Initial Charge: Add a portion of the deionized water and surfactant to the reactor. Begin stirring at 200-300 rpm and heat the reactor to 75-80°C using the water bath.

  • Monomer Emulsion Preparation: In a separate beaker, prepare the monomer pre-emulsion by mixing the remaining deionized water, surfactant, 2-EHA, CHA, and AA. Stir vigorously until a stable, milky-white emulsion is formed. The ratio of 2-EHA to CHA can be varied to achieve the desired balance of adhesive properties.

  • Initiation: Once the reactor reaches the target temperature, add the initiator (dissolved in a small amount of deionized water) to the reactor.

  • Emulsion Polymerization: After adding the initiator, slowly and continuously feed the monomer pre-emulsion into the reactor over a period of 2-3 hours using a dropping funnel. Maintain the reaction temperature at 80-85°C.

  • Post-Reaction: After the monomer feed is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.

  • Cooling and Neutralization: Cool the reactor down to room temperature. Adjust the pH of the resulting latex to 7.0-8.0 by slowly adding the ammonia solution.

  • Filtration: Filter the final emulsion through a 100-mesh screen to remove any coagulum.

  • Characterization: The resulting polymer latex can be characterized for solid content, viscosity, particle size, and glass transition temperature (via DSC).[9]

Protocol 2: Evaluation of Adhesive Properties

This protocol outlines the standard methods for testing the key performance indicators of a PSA.

Sample Preparation:

  • Coat the synthesized adhesive emulsion onto a suitable substrate, such as a 50 µm polyester (B1180765) (PET) film.[10]

  • Use a coating bar to achieve a uniform dry adhesive thickness of approximately 25-30 g/m².

  • Dry the coated film in an oven at 100-110°C for 5-10 minutes to remove all water.

  • Laminate the adhesive film with a release liner and condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Test Methods:

  • 180° Peel Adhesion Test (Reference: AFERA 4001, ASTM D3330):

    • Cut a 25 mm wide strip of the adhesive tape.

    • Apply the strip to a standard stainless steel test panel.

    • Roll over the tape with a 2 kg standard roller to ensure intimate contact.

    • After a dwell time of 20 minutes, mount the panel in the lower jaw of a tensile tester.

    • Fold the free end of the tape back at a 180° angle and clamp it in the upper jaw.

    • Separate the tape from the panel at a constant speed of 300 mm/min.

    • Record the average force required to peel the tape. The result is expressed in N/25 mm.

  • Static Shear Strength Test (Reference: AFERA 4012, ASTM D3654):

    • Cut a 25 mm x 25 mm sample of the adhesive tape.

    • Apply it to a stainless steel panel, creating a 25 mm x 25 mm overlap area.

    • Roll over the sample with a 2 kg roller.

    • Hang the panel vertically and attach a 1 kg standard weight to the free end of the tape.

    • Record the time it takes for the tape to fail (fall off the panel). The result is expressed in minutes or hours.

  • Loop Tack Test (Reference: AFERA 4015):

    • Cut a 25 mm wide and approximately 175 mm long strip of the adhesive tape.

    • Form the strip into a loop with the adhesive side facing outwards.

    • Clamp the ends of the loop in the upper jaw of a tensile tester.

    • Bring the loop down to make contact with a standard test surface (e.g., glass or stainless steel) over a defined area (25 mm x 25 mm).

    • Immediately after contact, move the jaw upwards at a constant speed of 300 mm/min.

    • Record the maximum force required to separate the loop from the surface. The result is expressed in N.

Visualizations

SynthesisWorkflow Workflow for Synthesis of CHA-Based Adhesive cluster_prep Preparation cluster_reaction Polymerization cluster_finish Finishing & QC Monomers Monomers (2-EHA, CHA, AA) PreEmulsion Prepare Pre-emulsion Monomers->PreEmulsion Reagents Reagents (Water, Surfactant) Reagents->PreEmulsion Reactor Charge Reactor & Heat to 80°C PreEmulsion->Reactor Initiator Add Initiator Reactor->Initiator Polymerize Feed Emulsion (2-3 hours) Initiator->Polymerize PostReact Hold for 1-2 hours (Complete Conversion) Polymerize->PostReact Cool Cool & Neutralize PostReact->Cool Filter Filter Emulsion Cool->Filter Characterize Characterize Latex (Viscosity, Tg, etc.) Filter->Characterize

Caption: Workflow for the synthesis of a CHA-based adhesive via emulsion polymerization.

PropertyRelationship Impact of CHA on Adhesive Properties CHA Increase This compound (CHA) Concentration Tg Higher Tg (Glass Transition) CHA->Tg Wettability Reduced Chain Mobility CHA->Wettability Cohesion Increased Cohesive Strength Tg->Cohesion Shear IMPROVED Shear Strength Cohesion->Shear Tack REDUCED Loop Tack Wettability->Tack Peel Peel Strength (Initial Increase, then Decrease) Wettability->Peel

Caption: Logical relationship between CHA incorporation and key adhesive properties.

TestingWorkflow Workflow for Adhesive Performance Testing cluster_tests Standardized Adhesive Tests Start Synthesized Adhesive Prep Prepare Test Samples (Coat, Dry, Condition) Start->Prep Peel 180° Peel Adhesion Prep->Peel Shear Static Shear Strength Prep->Shear Tack Loop Tack Prep->Tack Analysis Data Analysis & Property Comparison Peel->Analysis Shear->Analysis Tack->Analysis Report Final Report Analysis->Report

Caption: Standard workflow for the evaluation of PSA performance characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Premature Polymerization of Cyclohexyl Acrylate (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of Cyclohexyl Acrylate (B77674) (CHA) to prevent premature polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of Cyclohexyl Acrylate (CHA)?

A1: Premature polymerization of CHA is a free-radical chain reaction that can be initiated by several factors, including exposure to heat, light (especially UV), and contact with incompatible materials like strong oxidizing agents.[1] The process can be accelerated by the depletion of the added stabilizer or the presence of contaminants that can generate free radicals.

Q2: What is the role of an inhibitor like MEHQ in CHA?

A2: this compound is typically supplied with an inhibitor, such as Monomethyl Ether of Hydroquinone (MEHQ), to prevent spontaneous polymerization during storage and transport.[1][2] Inhibitors work by scavenging free radicals that initiate the polymerization process.[3] For phenolic inhibitors like MEHQ to function effectively, the presence of dissolved oxygen is crucial.[4]

Q3: What are the ideal storage conditions for CHA?

A3: To ensure stability, CHA should be stored in a cool, dry, and dark place.[5][6] Recommended storage temperatures are typically refrigerated (2-8°C) or at least below 15°C.[2][5] The container should be tightly sealed and stored in a well-ventilated area, away from heat sources, open flames, and direct sunlight.[1][6][7]

Q4: How does oxygen affect the stability of CHA stabilized with MEHQ?

A4: Oxygen is a critical component for the inhibitory function of MEHQ.[4] Therefore, CHA stabilized with MEHQ should not be stored under a completely inert atmosphere (e.g., pure nitrogen or argon).[4] The headspace of the storage container should contain air to ensure a sufficient concentration of dissolved oxygen for the inhibitor to work effectively.[4]

Q5: What materials are incompatible with CHA?

A5: CHA is incompatible with strong oxidizing agents.[1][7] Contact with these materials should be strictly avoided as they can initiate a hazardous polymerization reaction.

Troubleshooting Guide

Issue 1: I've observed that my stored this compound has become viscous or contains solid particles. What does this mean and what should I do?

  • Possible Cause: Increased viscosity or the presence of solids are strong indicators that premature polymerization has occurred. This could be due to improper storage conditions (e.g., exposure to heat or light), depletion of the inhibitor over time, or contamination.

  • Troubleshooting Steps:

    • Do not use: If polymerization is suspected, the product should be considered unstable and should not be used in experiments, as its properties will have changed and it may react unpredictably.

    • Isolate the container: Safely isolate the container from other chemicals, particularly other monomers, to prevent propagation.

    • Analytical Confirmation: If necessary and safe to do so, you can confirm polymerization using the analytical methods described in the "Experimental Protocols" section below.

    • Proper Disposal: Dispose of the polymerized material according to your institution's hazardous waste guidelines.[6]

  • Preventative Measures: Always store CHA according to the recommended conditions summarized in Table 1. Implement a "First-In, First-Out" (FIFO) inventory system to ensure older stock is used first, minimizing the risk of inhibitor depletion over time.[4]

Issue 2: My polymerization experiment is failing or giving inconsistent results. Could the monomer be the problem?

  • Possible Cause: The issue could be related to either the presence of the inhibitor or the presence of oligomers/polymers from partial, premature polymerization.

  • Troubleshooting Steps:

    • Inhibitor Interference: The MEHQ inhibitor present in CHA can quench the free radicals generated by your initiator, leading to an induction period or complete failure of the polymerization.[8] If your system is sensitive to inhibitors, you may need to remove MEHQ prior to the reaction (see Protocol 3).

    • Monomer Purity: Partial polymerization can introduce non-reactive species and change the effective monomer concentration, leading to inconsistent results. Check the monomer for any signs of increased viscosity.

    • Oxygen Inhibition: While oxygen is required for MEHQ to function during storage, it is a potent inhibitor of most free-radical polymerizations.[8] Ensure your reaction mixture is properly degassed before initiating polymerization.[8]

Quantitative Data Summary

The following tables provide a summary of recommended storage conditions and common inhibitors for this compound.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Store refrigerated (2-8°C) or in a cool place (<15°C).[2][5]Reduces the rate of thermally initiated polymerization.
Light Store in a dark or opaque container, away from direct sunlight.[1][9]Prevents photo-initiated polymerization.
Atmosphere Maintain an air headspace in the container. Do not store under a fully inert atmosphere.[4]Oxygen is required for the MEHQ inhibitor to function effectively.[4]
Container Keep the container tightly closed in a dry, well-ventilated place.[1][6]Prevents contamination and moisture ingress.
Incompatible Materials Avoid contact with strong oxidizing agents.[1][7]Can trigger a hazardous polymerization reaction.

Table 2: Common Inhibitors for Acrylate Monomers

InhibitorTypical Concentration (ppm)Notes
MEHQ (Monomethyl Ether of Hydroquinone)10 - 300[10]The most common inhibitor for CHA.[1][2] Requires oxygen to be effective.[4]
HQ (Hydroquinone)100 - 500[11]Also requires oxygen to function. Can cause discoloration.[11]
BHT (Butylated Hydroxytoluene)200 - 500[4]A common antioxidant that can also inhibit polymerization.[3]

Experimental Protocols

Protocol 1: Visual and Physical Inspection for Polymerization

This is a preliminary check for signs of polymerization.

  • Visual Inspection: Carefully observe the monomer through the container (if transparent) or by briefly opening it in a well-ventilated area. Look for any cloudiness, haziness, or solid precipitates. Fresh, unpolymerized CHA should be a colorless, clear liquid.[5]

  • Viscosity Check: Gently swirl the container and observe the flow of the liquid. A noticeable increase in viscosity (thickening) compared to a fresh sample is a sign of oligomer or polymer formation.

Protocol 2: Analytical Confirmation of Polymer Formation

For a definitive assessment, analytical techniques can be employed.

  • Methodology: Gel Permeation Chromatography (GPC)

    • Principle: GPC separates molecules based on their size in solution.[12] It is highly effective for detecting the presence of higher molecular weight polymer chains in a monomer sample.

    • Sample Preparation: Prepare a dilute solution of the suspect this compound in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF).

    • Analysis: Inject the sample into the GPC system.

    • Interpretation: The resulting chromatogram for a pure monomer should show a single, sharp peak at a high elution volume. The presence of additional peaks at lower elution volumes indicates the formation of oligomers and polymers.

Protocol 3: Inhibitor Removal Prior to Polymerization

This protocol is for applications where the inhibitor must be removed before use. Caution: Inhibitor-free acrylate is highly prone to spontaneous polymerization and should be used immediately.

  • Prepare an Inhibitor Removal Column: Pack a chromatography column with activated basic alumina (B75360). The amount of alumina should be approximately 10-20 times the weight of the monomer.

  • Elute the Monomer: Pass the this compound through the column directly into the reaction vessel. Do not use pressure, allow it to flow via gravity.

  • Immediate Use: The purified, inhibitor-free monomer is now highly reactive. It should be used immediately. Do not attempt to store inhibitor-free CHA.[8]

Visual Guides

The following diagrams illustrate key workflows for managing this compound.

G cluster_0 start Suspected Premature Polymerization of CHA check_visual Visually inspect sample: - Increased viscosity? - Presence of solids/haze? start->check_visual is_polymerized Is polymerization evident? check_visual->is_polymerized stop_use STOP: Do not use the product is_polymerized->stop_use Yes review_storage Review storage and handling procedures (See Table 1) is_polymerized->review_storage No, but concerned analytical_confirm Optional: Confirm with GPC Analysis dispose Isolate and dispose of material according to institutional guidelines analytical_confirm->dispose stop_use->analytical_confirm stop_use->dispose

Caption: Troubleshooting workflow for premature polymerization.

G cluster_1 receive Receive new CHA shipment store Store immediately in a cool, dark, well-ventilated area (2-8°C recommended) receive->store check_inventory Using CHA for an experiment store->check_inventory is_inhibitor_ok Is inhibitor acceptable for the reaction? check_inventory->is_inhibitor_ok use_directly Degas reaction mixture and proceed with polymerization is_inhibitor_ok->use_directly Yes remove_inhibitor Pass monomer through alumina column (Protocol 3) is_inhibitor_ok->remove_inhibitor No seal_tightly After use, purge headspace with air and seal container tightly. Return to storage. use_directly->seal_tightly use_immediately USE IMMEDIATELY Do not store inhibitor-free CHA remove_inhibitor->use_immediately

Caption: Decision-making process for CHA storage and handling.

References

Technical Support Center: Inhibitor Removal from Cyclohexyl Acrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively removing inhibitors from commercial cyclohexyl acrylate (B77674) monomer.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they present in commercial cyclohexyl acrylate?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent them from spontaneously polymerizing during transport and storage.[1] Common inhibitors for acrylates include hydroquinone (B1673460) (HQ) and monomethyl ether of hydroquinone (MEHQ).[1] These compounds function by scavenging free radicals, which are the initiators of polymerization.[2] Commercial this compound is often stabilized with 60-100 ppm of MEHQ.

Q2: When is it necessary to remove the inhibitor from this compound?

A2: Inhibitor removal is a critical step before most controlled polymerization reactions (e.g., ATRP, RAFT) as the inhibitor can react with the initiator, reducing its efficiency and leading to unpredictable reaction kinetics and polymer properties.[3] For applications that are sensitive to impurities or require precise control over the polymerization process, removing the inhibitor is essential.[3]

Q3: What are the primary methods for removing inhibitors from this compound?

A3: The most common techniques for removing phenolic inhibitors like MEHQ from this compound are:

  • Alkaline Extraction (Caustic Wash): This method involves washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) to convert the weakly acidic phenolic inhibitor into a water-soluble salt, which is then separated.[4][5]

  • Adsorption Chromatography: This technique involves passing the monomer through a column packed with an adsorbent like basic alumina (B75360) that retains the polar inhibitor.[6][7]

  • Vacuum Distillation: This method purifies the monomer by separating it from the less volatile inhibitor under reduced pressure. It is often used to achieve high purity but carries a risk of thermal polymerization.[8][9]

Q4: What are the safety precautions for handling uninhibited this compound?

A4: Uninhibited this compound is highly susceptible to spontaneous and potentially violent polymerization, which can be initiated by heat, light, or contaminants.[10] It should be used immediately after purification.[2] If short-term storage is unavoidable, it must be kept in a cool, dark place, preferably refrigerated and under an inert atmosphere.[11][12] Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13][14]

Experimental Protocols

Protocol 1: Inhibitor Removal by Alkaline Extraction (Caustic Wash)

This method is effective for removing phenolic inhibitors like MEHQ and is suitable for larger quantities of monomer.

Methodology:

  • Place the this compound monomer in a separatory funnel.

  • Add an equal volume of a pre-chilled 5-10% aqueous NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer at the bottom will contain the sodium salt of the inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing step two more times with fresh NaOH solution to ensure complete removal.[5]

  • To remove residual NaOH, wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).

  • Perform a final wash with a saturated brine solution to aid in the removal of dissolved water.

  • Transfer the washed monomer to a clean, dry flask and add a drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Gently stir for 30-60 minutes.[2]

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately.

Quantitative Parameters for Alkaline Extraction:

ParameterValueRationale
NaOH Concentration 5 - 10% (w/v)Sufficient to deprotonate the phenolic inhibitor, making it water-soluble.
Monomer to NaOH Solution Ratio 1:1 (v/v)Ensures adequate mixing and extraction.
Number of Washes 2 - 3Ensures complete removal of the inhibitor.[5]
Drying Agent Anhydrous MgSO₄ or Na₂SO₄Removes residual water from the monomer.
Drying Time 30 - 60 minutesAllows for sufficient drying of the monomer.[2]
Protocol 2: Inhibitor Removal by Adsorption Chromatography

This method is ideal for lab-scale purification and is highly effective for polar inhibitors like MEHQ.

Methodology:

  • Prepare a chromatography column by inserting a small plug of glass wool or cotton at the bottom.

  • Add a thin layer of sand over the plug.

  • Fill the column with basic activated alumina (Brockmann I activity is common) to the desired height. A general guideline is to use approximately 10g of alumina per 100 mL of monomer.

  • Gently tap the column to ensure the alumina is well-packed.

  • Add a small layer of sand on top of the alumina bed to prevent disturbance during solvent addition.

  • Pre-wet the column with a small amount of a non-polar solvent like hexane (B92381) and let it drain to the top of the sand layer.

  • Carefully add the this compound monomer to the top of the column.

  • Allow the monomer to pass through the column under gravity or with gentle positive pressure.

  • Collect the purified monomer as it elutes from the column. The inhibitor will be adsorbed onto the alumina.

  • Use the purified monomer immediately.

Quantitative Parameters for Adsorption Chromatography:

ParameterValueRationale
Adsorbent Basic Activated AluminaEffectively adsorbs polar phenolic inhibitors.[6]
Alumina to Monomer Ratio ~10 g / 100 mLProvides sufficient surface area for inhibitor binding.
Elution Gravity or gentle positive pressureControls the flow rate for efficient adsorption.
Storage of Purified Monomer Use immediatelyUninhibited monomer is prone to polymerization.[2]
Protocol 3: Inhibitor Removal by Vacuum Distillation

This method can yield very pure monomer but requires careful control to prevent polymerization.

Methodology:

  • Assemble a vacuum distillation apparatus, ensuring all glassware is clean and dry.

  • Add the this compound monomer and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Crucially, ensure a slow stream of air or an air/nitrogen mixture is bubbled through the monomer during distillation. Phenolic inhibitors require oxygen to be effective at elevated temperatures, and this bubbling can provide some protection against polymerization in the distillation pot.

  • Connect the apparatus to a vacuum source.

  • Gradually reduce the pressure to the desired level.

  • Begin heating the distillation flask gently using a heating mantle or oil bath.

  • Collect the this compound distillate in a cooled receiving flask.

  • Monitor the temperature and pressure throughout the distillation.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly reintroducing air.

  • Use the purified monomer immediately.

Quantitative Parameters for Vacuum Distillation:

ParameterValueRationale
Boiling Point of this compound 68-70 °C / 4 mmHgDistillation under vacuum lowers the boiling point, reducing the risk of thermal polymerization.
Distillation Temperature Keep as low as possibleMinimizes the risk of premature polymerization.[9]
Atmosphere Slow stream of air or air/nitrogenThe presence of oxygen is necessary for phenolic inhibitors to function at elevated temperatures.
Receiving Flask CooledHelps to condense the monomer vapor efficiently.

Visualizations

Inhibitor_Removal_Workflow cluster_prep Preparation cluster_methods Inhibitor Removal Methods cluster_post Post-Treatment cluster_final Final Steps start Commercial this compound (with MEHQ inhibitor) method_select Select Removal Method start->method_select alkaline Alkaline Extraction (Caustic Wash) method_select->alkaline For larger quantities adsorption Adsorption Chromatography (Alumina Column) method_select->adsorption For lab-scale, high purity distillation Vacuum Distillation method_select->distillation For very high purity (use with caution) drying Drying (e.g., MgSO4) alkaline->drying purified_monomer Purified this compound (Inhibitor-Free) adsorption->purified_monomer distillation->purified_monomer filtration Filtration/Decanting drying->filtration filtration->purified_monomer use_immediately Use Immediately purified_monomer->use_immediately short_term_storage Short-term Storage (Cool, Dark, Inert Atmosphere) purified_monomer->short_term_storage

Caption: Workflow for selecting an inhibitor removal method for this compound.

Troubleshooting Guide

Troubleshooting_Guide cluster_problems Specific Issues cluster_solutions Potential Solutions start Problem Encountered emulsion Emulsion forms during alkaline wash start->emulsion polymerization Monomer polymerizes during purification start->polymerization low_yield Low yield of purified monomer start->low_yield incomplete_removal Inhibitor not completely removed start->incomplete_removal sol_emulsion 1. Reduce shaking intensity. 2. Allow longer separation time. 3. Add saturated brine solution. emulsion->sol_emulsion sol_polymerization 1. Keep temperatures low. 2. Avoid exposure to light and contaminants. 3. Ensure sufficient airflow during distillation. 4. Use purified monomer immediately. polymerization->sol_polymerization sol_low_yield 1. Ensure complete phase separation. 2. Avoid overly aggressive washing. 3. Check for leaks in distillation setup. low_yield->sol_low_yield sol_incomplete_removal 1. Increase number of alkaline washes. 2. Use fresh, active alumina. 3. Ensure proper packing of chromatography column. incomplete_removal->sol_incomplete_removal

Caption: Troubleshooting logic for common issues in this compound purification.

References

troubleshooting failed or incomplete Cyclohexyl acrylate polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or incomplete Cyclohexyl Acrylate (B77674) (CHA) polymerization experiments. The following guides and frequently asked questions (FAQs) provide solutions to common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to failed or incomplete polymerization in a question-and-answer format.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

Question: Why is my Cyclohexyl Acrylate polymerization not starting, or why is there a long induction period before polymerization begins?

Answer: Failure to initiate or a significant delay in the onset of polymerization is a common issue that can often be attributed to several factors, primarily related to the presence of inhibitors or insufficient radical generation.

  • Inhibitor Presence: Commercial acrylate monomers, including this compound, are shipped with inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[1] These inhibitors scavenge the free radicals necessary to initiate polymerization.[1] If the inhibitor is not removed or its concentration is not overcome by the initiator, polymerization will be impeded.[1]

  • Insufficient Initiator: The initiator's role is to generate free radicals that start the polymerization chain reaction.[1] If the initiator concentration is too low, it may not produce enough radicals to counteract the effect of the residual inhibitor and effectively initiate polymerization.[1] The initiator itself might also be degraded or inactive.[1]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[1] Oxygen reacts with the initiating and propagating radicals, quenching the polymerization process. It is crucial to degas the reaction mixture thoroughly before initiating the polymerization.

  • Suboptimal Reaction Temperature: The decomposition of the initiator to form radicals is temperature-dependent.[1] If the reaction temperature is too low for the chosen initiator, radical generation will be slow, leading to a long induction period or failure to initiate. Conversely, a temperature that is too high can lead to a rapid, uncontrolled polymerization.[1]

Issue 2: Incomplete Monomer Conversion or Low Polymer Yield

Question: My polymerization of this compound stops prematurely, resulting in low monomer conversion and poor polymer yield. What could be the cause?

Answer: Incomplete conversion is often a result of factors that limit the propagation of the polymer chains.

  • Low Initiator Concentration: As the polymerization progresses, the concentration of the initiator decreases. If the initial concentration was too low, the initiator may be completely consumed before all the monomer has reacted.

  • Chain Transfer Reactions: Chain transfer agents, which can be impurities or intentionally added, can terminate a growing polymer chain and initiate a new, shorter one. This can lead to a lower overall molecular weight and, in some cases, incomplete conversion if the new chains are not efficiently propagated.

  • Vitrification: As the polymer is formed, the viscosity of the reaction medium increases significantly. At high conversions, the system can transition into a glassy state (vitrification), which severely restricts the mobility of the monomer and propagating radicals, effectively stopping the reaction.

  • Impurities: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents, leading to premature termination of the polymer chains.[2] It is often necessary to purify the monomer before use.[1]

Issue 3: High Polydispersity Index (PDI) in the Final Polymer

Question: The Poly(this compound) I synthesized has a very broad molecular weight distribution (high PDI). How can I achieve a more uniform polymer?

Answer: A high Polydispersity Index (PDI) indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.[3]

  • High Initiator Concentration: An excessively high initiator concentration can lead to a rapid polymerization rate and the simultaneous growth of many polymer chains, increasing the likelihood of termination reactions and broadening the molecular weight distribution.[1]

  • Chain Transfer Reactions: Uncontrolled chain transfer to monomer, polymer, or solvent results in the formation of new polymer chains of different lengths, contributing to a high PDI.[2]

  • Temperature Fluctuations: Poor temperature control can lead to inconsistent rates of initiation and propagation, resulting in a broader molecular weight distribution.

  • Choice of Polymerization Technique: Conventional free-radical polymerization often yields polymers with high PDI.[4] For better control over molecular weight and a narrower PDI, consider using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[5]

Issue 4: Gelation of the Reaction Mixture

Question: My this compound polymerization reaction resulted in the formation of an insoluble gel. What causes this and how can I prevent it?

Answer: Gelation, or the formation of a cross-linked polymer network, is a critical issue that transforms the reaction mixture into an insoluble solid.[6][7]

  • Multifunctional Monomers: The presence of impurities with more than one polymerizable double bond (multifunctional acrylates) can lead to cross-linking and gel formation.

  • Chain Transfer to Polymer: At high monomer conversions and temperatures, chain transfer reactions to the polymer backbone can occur.[1] This creates active sites on the polymer chain, which can then propagate to form branched or cross-linked structures.[1]

  • High Temperature: Elevated temperatures can promote side reactions, including chain transfer to the polymer, which can lead to gelation.

Data Presentation

Table 1: Common Initiators for Free-Radical Polymerization and Their Recommended Temperatures.

InitiatorAbbreviationRecommended Temperature Range (°C)
2,2'-Azobis(2-methylpropionitrile)AIBN60 - 80
Benzoyl PeroxideBPO80 - 100
Potassium PersulfateKPS50 - 70 (in aqueous systems)

Table 2: Typical Reaction Conditions for Controlled Radical Polymerization of Acrylates.

ParameterATRP of AcrylatesRAFT of Acrylates
Monomer This compoundThis compound
Initiator Alkyl Halide (e.g., Ethyl α-bromoisobutyrate)Azo-initiator (e.g., AIBN)
Catalyst/Ligand Cu(I)Br / PMDETA or other amine-based ligandsN/A
Chain Transfer Agent N/ATrithiocarbonate or Dithiobenzoate
Solvent Toluene, Anisole, DMFToluene, Dioxane, Benzene
Temperature 60 - 90 °C60 - 90 °C
Monomer:Initiator Ratio 50:1 to 500:150:1 to 1000:1
Initiator:CTA Ratio N/A1:2 to 1:10

Experimental Protocols

Protocol 1: Purification of this compound Monomer

This protocol describes the removal of inhibitors from commercially available this compound.

  • Preparation: Set up a chromatography column packed with basic alumina (B75360).

  • Elution: Pass the this compound monomer through the column. The inhibitor will be adsorbed by the alumina.

  • Storage: The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[1] If storage is necessary, keep it at a low temperature (2-8 °C) for a short period.

Protocol 2: General Procedure for Free-Radical Polymerization of this compound

This protocol describes a typical setup for the solution polymerization of this compound.

  • Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet.

  • Reagents: Add the desired amount of solvent (e.g., toluene) to the flask.

  • Degassing: Purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Initiator Addition: In a separate container, dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent.[1]

  • Monomer Addition: Add the purified this compound monomer to the reaction flask via a syringe.[1]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN).[1]

  • Initiation: Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]

  • Reaction: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.[1]

  • Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by NMR or gravimetry).[1]

  • Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[1]

  • Isolation: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.[1]

Protocol 3: General Procedure for ATRP of this compound

This protocol provides a general method for the Atom Transfer Radical Polymerization of this compound.

  • Setup: In a Schlenk flask, add the copper(I) bromide (CuBr) catalyst and a magnetic stir bar.

  • Ligand Addition: Add the ligand (e.g., PMDETA) to the flask.

  • Monomer and Initiator: In a separate flask, prepare a solution of the purified this compound monomer and the initiator (e.g., ethyl α-bromoisobutyrate) in the chosen solvent (e.g., anisole).

  • Degassing: Subject both the catalyst/ligand mixture and the monomer/initiator solution to several freeze-pump-thaw cycles to remove all dissolved oxygen.

  • Reaction Initiation: Under an inert atmosphere, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst/ligand mixture.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.

  • Monitoring and Termination: Follow the progress of the reaction and terminate as described in the free-radical polymerization protocol. The polymer is typically purified by passing it through a short column of neutral alumina to remove the copper catalyst before precipitation.

Mandatory Visualization

Troubleshooting_Workflow start Polymerization Failed or Incomplete q1 Did the polymerization fail to initiate? start->q1 q2 Is the monomer conversion low? start->q2 q3 Is the Polydispersity Index (PDI) high? start->q3 q4 Did the reaction mixture form a gel? start->q4 s1_1 Check for Inhibitors - Purify monomer q1->s1_1 s1_2 Increase Initiator Concentration q1->s1_2 s1_3 Degas Reaction Mixture Thoroughly q1->s1_3 s1_4 Optimize Reaction Temperature q1->s1_4 s2_1 Increase Initiator Concentration q2->s2_1 s2_2 Check for and Eliminate Chain Transfer Agents q2->s2_2 s2_3 Adjust Solvent or Temperature to Avoid Vitrification q2->s2_3 s2_4 Purify Monomer and Solvent q2->s2_4 s3_1 Optimize Initiator Concentration q3->s3_1 s3_2 Minimize Chain Transfer Reactions q3->s3_2 s3_3 Ensure Stable Reaction Temperature q3->s3_3 s3_4 Use Controlled Radical Polymerization (ATRP, RAFT) q3->s3_4 s4_1 Ensure Monomer Purity (No Multifunctional Impurities) q4->s4_1 s4_2 Lower Reaction Temperature q4->s4_2 s4_3 Limit Monomer Conversion q4->s4_3

Caption: Troubleshooting workflow for failed or incomplete this compound polymerization.

Polymerization_Methods cluster_FRP Free Radical Polymerization cluster_CRP Controlled Radical Polymerization cluster_ATRP_details ATRP Mechanism cluster_RAFT_details RAFT Mechanism frp_init Initiation (e.g., AIBN, BPO) frp_prop Propagation frp_init->frp_prop frp_term Termination (Combination, Disproportionation) frp_prop->frp_term atrp ATRP atrp_act Activation (Cu(I) + R-X) atrp->atrp_act raft RAFT raft_add Radical Addition to CTA raft->raft_add atrp_deact Deactivation (Cu(II)X + Pn•) atrp_act->atrp_deact raft_frag Fragmentation raft_add->raft_frag main_poly This compound Polymerization cluster_FRP cluster_FRP main_poly->cluster_FRP cluster_CRP cluster_CRP main_poly->cluster_CRP

Caption: Comparison of Free-Radical and Controlled Radical Polymerization methods for this compound.

References

minimizing side reactions in Cyclohexyl acrylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Cyclohexyl Acrylate (B77674) Synthesis: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing side reactions during the synthesis of cyclohexyl acrylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary method for synthesizing this compound?

The most common industrial method for producing this compound is the direct esterification of acrylic acid with cyclohexanol (B46403).[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[2] To favor the formation of the product, the water generated during the reaction is continuously removed, often through azeotropic distillation.[3]

Q2: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

Low yields can stem from several factors:

  • Incomplete Reaction: The esterification reaction is an equilibrium process.[3] To drive the reaction towards the product, ensure efficient removal of water. Using an excess of one reactant (typically cyclohexanol) can also shift the equilibrium.

  • Catalyst Issues: The choice and concentration of the acid catalyst are crucial. While strong acids like sulfuric acid are effective, they can also promote side reactions.[4] Consider using solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15) or zirconia-supported tungstophosphoric acid, which can offer better selectivity and easier removal.[5][6]

  • Side Reactions: The formation of byproducts such as dicyclohexyl ether (from the dehydration of cyclohexanol) or Michael addition products can consume starting materials and reduce the yield of the desired ester. Optimizing reaction temperature and catalyst choice can minimize these.

  • Premature Polymerization: Acrylic acid and its esters are highly susceptible to polymerization, which can significantly reduce the yield of the monomeric product.[1][7] This is one of the most critical side reactions to control.

Q3: My reaction mixture is becoming viscous or solidifying. What is causing this and how can I prevent it?

This is a classic sign of premature polymerization.[7] Acrylates readily undergo free-radical polymerization, especially at the elevated temperatures used for esterification.[1]

Prevention Strategy: Polymerization Inhibitors The use of polymerization inhibitors is essential.[4][8]

  • Phenolic Inhibitors: Hydroquinone (B1673460) (HQ) and hydroquinone monomethyl ether (MEHQ or Mequinol) are the most common inhibitors.[9][10] Their effectiveness is significantly enhanced by the presence of dissolved oxygen.[7][10]

  • Phenothiazine (PTZ): PTZ is highly effective, particularly at higher process temperatures and in oxygen-deficient environments, making it suitable for distillation and purification stages.[7][10]

  • Combined Inhibitors: A combination of inhibitors, such as hydroquinone and benzoquinone, can provide superior performance compared to a single inhibitor.[9]

  • Vapor-Phase Inhibitors: During distillation, volatile inhibitors like nitrosobenzene (B162901) can be effective in preventing polymerization in the vapor phase.[10]

It is crucial to add inhibitors to the reaction mixture from the start and also to the final product to ensure stability during storage and transport.[2][11]

Q4: What are the main impurities I should look for, and how can they be removed?

Common impurities include:

  • Unreacted acrylic acid and cyclohexanol

  • Dicyclohexyl ether

  • Michael addition byproducts

  • Oligomers/Polymers of this compound

Purification Method: The standard method for purification is vacuum distillation .[2][11]

  • Neutralization: After the reaction, the mixture should be neutralized to remove the acid catalyst and any remaining acrylic acid.

  • Washing: Subsequent washing with water or brine can remove salts and other water-soluble impurities.

  • Distillation: Distillation under reduced pressure allows for the separation of the lower-boiling this compound from less volatile impurities and starting materials.[11] It is critical to have an inhibitor present in the distillation pot to prevent polymerization at elevated temperatures.[9]

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield and minimizing byproducts. The following table summarizes the impact of different catalysts on the esterification of acrylic acid.

CatalystTemperature (°C)Molar Ratio (Acid:Alcohol)Max. Conversion (%)Notes
Sulfuric Acid (H₂SO₄)601:2~70Highly efficient but can cause side reactions.[4]
p-Toluenesulfonic Acid (p-TSA)601:2~70Effective alternative to sulfuric acid.[4]
Cenosphere (Solid Acid)50-801:1 - 1:2LowerLess efficient than H₂SO₄ or p-TSA but offers easier separation.[4]
Zirconia Supported TPA100-140N/A>33Heterogeneous catalyst, good for continuous processes.[5]
Amberlyst Ion Exchange Resins~1001:1VariesEnvironmentally friendly, reduces ether formation.[6][12]

Visualizing Reaction and Troubleshooting Pathways

To better understand the synthesis process, the following diagrams illustrate the main reaction pathway with potential side reactions and a logical workflow for troubleshooting common issues.

G cluster_main Main Esterification Reaction cluster_side Potential Side Reactions AA Acrylic Acid CHA This compound AA->CHA + Cyclohexanol (Acid Catalyst) CH Cyclohexanol CH->CHA Ether Dicyclohexyl Ether CH->Ether - H₂O (Acid Catalyst) H2O Water (removed) Polymer Polymerization CHA->Polymer Heat/Initiators Michael Michael Adduct CHA->Michael + Cyclohexanol

Caption: Main reaction pathway for this compound synthesis and key side reactions.

G Start Problem Encountered During Synthesis LowYield Q: Low Yield? Start->LowYield Polymerization Q: Mixture Thickening/ Solidifying? Start->Polymerization Cause_Equilibrium Cause: Incomplete Reaction (Equilibrium) LowYield->Cause_Equilibrium Yes Cause_SideRxn Cause: Byproduct Formation LowYield->Cause_SideRxn Yes Cause_Polymer Cause: Premature Polymerization Polymerization->Cause_Polymer Yes Sol_H2O Solution: Ensure efficient water removal Cause_Equilibrium->Sol_H2O Sol_Catalyst Solution: Optimize catalyst (e.g., solid acid) Cause_SideRxn->Sol_Catalyst Sol_Inhibitor Solution: Add/increase polymerization inhibitor (e.g., MEHQ, PTZ) Cause_Polymer->Sol_Inhibitor Sol_Oxygen Solution: Ensure oxygen presence for phenolic inhibitors Cause_Polymer->Sol_Oxygen

Caption: Troubleshooting workflow for this compound synthesis issues.

Detailed Experimental Protocol

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • Acrylic Acid (inhibitor-free, or inhibitor removed via column chromatography)

  • Cyclohexanol

  • p-Toluenesulfonic acid (p-TSA) or Amberlyst 15

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Polymerization inhibitor (e.g., MEHQ, phenothiazine)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanol (1.0 eq.), toluene (approx. 40% of the total volume), the acid catalyst (e.g., p-TSA, 1-2 mol%), and the polymerization inhibitor (e.g., MEHQ, 200-500 ppm).

    • Attach a Dean-Stark apparatus and a reflux condenser to the flask.

  • Esterification:

    • Begin stirring and gently heat the mixture to reflux.

    • Slowly add acrylic acid (1.1 to 1.2 eq.) to the mixture.

    • Continue heating at reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water no longer accumulates.

  • Workup and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% NaHCO₃ solution (to neutralize the acid catalyst and unreacted acrylic acid).

      • Water.

      • Saturated brine solution (to break any emulsions and help dry the organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter.

  • Purification:

    • Remove the toluene solvent using a rotary evaporator.

    • Crucially, add a fresh amount of polymerization inhibitor (e.g., phenothiazine) to the crude product before distillation.

    • Purify the crude this compound by vacuum distillation to obtain the final product as a colorless liquid.[2] Collect the fraction boiling at the correct temperature/pressure.

  • Storage:

    • Store the purified product in a cool, dark place, ensuring it contains an adequate amount of inhibitor (e.g., MEHQ) for stability.

References

optimizing reaction conditions for high conversion of Cyclohexyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cyclohexyl acrylate (B77674) for high conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for cyclohexyl acrylate?

A1: The two main industrial methods for synthesizing this compound are:

  • Esterification of acrylic acid with cyclohexanol (B46403): This is a classic Fischer esterification reaction catalyzed by an acid, typically producing water as a byproduct which needs to be removed to drive the reaction to completion.[1][2]

  • Addition esterification of acrylic acid to cyclohexene (B86901): This method involves the direct addition of acrylic acid to cyclohexene, often catalyzed by a solid acid catalyst like a cation exchange resin.[3][4]

Q2: Why is a polymerization inhibitor necessary during the synthesis of this compound?

A2: Acrylic acid and its esters, like this compound, are prone to free-radical polymerization, especially at the elevated temperatures often required for synthesis and distillation.[5][6] A polymerization inhibitor, such as hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), or phenothiazine, is added to quench any radicals that may form, preventing the monomer from polymerizing and ensuring a high yield of the desired product.[1][4]

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves a multi-step process to remove unreacted starting materials, catalyst, and byproducts. A common procedure includes:

  • Neutralization: The crude product is washed with a basic solution (e.g., sodium hydroxide (B78521) solution) to remove the acidic catalyst and any unreacted acrylic acid.[7][8]

  • Washing: Subsequent washes with water or brine remove any remaining salts and water-soluble impurities.[9]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Distillation under reduced pressure: The final purification is achieved by vacuum distillation to separate the pure this compound from any high-boiling impurities.[8][10] It is crucial to add a polymerization inhibitor during distillation.[11]

Troubleshooting Guide

Low Conversion Rate

Problem: My reaction is showing low conversion of the starting materials.

Possible Cause Troubleshooting Steps
Inactive or Insufficient Catalyst - Verify Catalyst Activity: Ensure the catalyst has not expired and has been stored correctly. For solid catalysts like ion-exchange resins, ensure they have been properly activated and have not been fouled from previous use. - Optimize Catalyst Loading: Too little catalyst will result in a slow reaction rate. Conversely, an excessive amount can sometimes lead to increased side reactions. Consult the experimental protocols for recommended catalyst loading.[12]
Suboptimal Reaction Temperature - Check Temperature Control: Ensure your reaction is maintained at the optimal temperature. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and decomposition.[9]
Inefficient Water Removal (for Esterification) - Check Dean-Stark Apparatus: For esterification reactions, ensure the Dean-Stark trap is functioning correctly to remove water and drive the equilibrium towards the product.[13][14] The solvent used should form an azeotrope with water.
Presence of Impurities - Use Pure Reagents: Impurities in the starting materials or solvent can poison the catalyst or interfere with the reaction. Ensure high-purity reagents and dry solvents are used.[9]
Insufficient Reaction Time - Monitor Reaction Progress: The reaction may not have reached completion. Monitor the reaction over time using techniques like TLC or GC to determine the optimal reaction duration.
Low Selectivity (High Byproduct Formation)

Problem: I am observing a significant amount of byproducts in my reaction mixture.

Possible Cause Troubleshooting Steps
Dimerization of Acrylic Acid - This can occur at high temperatures. Consider optimizing the reaction temperature to a lower range if possible.
Ether Formation - In the presence of strong acid catalysts and alcohols, ether formation can be a competing reaction. Using a milder or more selective catalyst, such as a specific ion-exchange resin, can minimize this.[4]
Incorrect Molar Ratio of Reactants - An excess of one reactant can sometimes favor side reactions. Experiment with different molar ratios to find the optimal balance for high selectivity towards this compound.[3]
Unwanted Polymerization

Problem: My reaction mixture is becoming viscous or solidifying.

Possible Cause Troubleshooting Steps
Ineffective or Insufficient Polymerization Inhibitor - Check Inhibitor: Ensure the correct polymerization inhibitor is being used and that it is added at the beginning of the reaction. Verify its purity and activity.[1][4] - Increase Inhibitor Concentration: If polymerization persists, a slight increase in the inhibitor concentration may be necessary.
Excessively High Reaction or Distillation Temperature - Lower Temperature: High temperatures accelerate polymerization. Operate at the lowest effective temperature for the reaction and distillation.[6]
Presence of Oxygen (for some inhibitors) - Some inhibitors, like hydroquinone, require the presence of a small amount of oxygen to be effective. Ensure the reaction is not conducted under strictly anaerobic conditions unless specified by the protocol.
Light Exposure - Some polymerizations can be initiated by light. Protect the reaction from light by covering the glassware with aluminum foil.[6]

Quantitative Data on Reaction Conditions

Table 1: Esterification of Acrylic Acid with Cyclohexanol
CatalystMolar Ratio (Acid:Alcohol)Temp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
p-Toluenesulfonic acid1:1.595591.597.2[1]
p-Toluenesulfonic acid1:1.598592.196.3[1]
Table 2: Addition Esterification of Acrylic Acid with Cyclohexene
CatalystMolar Ratio (Acid:Alkene)Catalyst Loading (wt%)Temp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Cation Exchange Resin2:1585587.290.1[3]
Cation Exchange Resin4:1390789.095.3[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol is based on the esterification of acrylic acid with cyclohexanol using p-toluenesulfonic acid as a catalyst.

Materials:

  • Acrylic Acid

  • Cyclohexanol

  • p-Toluenesulfonic acid

  • Cyclohexane (B81311) (water-carrying agent)

  • Phenothiazine (polymerization inhibitor)

  • 5L reaction kettle with a mechanical stirrer, thermometer, and Dean-Stark apparatus connected to a condenser.

Procedure:

  • To the 5L reaction kettle, add 720g of acrylic acid, 1000g of cyclohexanol, 1080g of cyclohexane, 72g of p-toluenesulfonic acid, and 0.72g of phenothiazine.[1]

  • Begin stirring the mixture at a controlled speed (e.g., 250 r/min).[1]

  • Heat the reaction mixture to 95°C and maintain this temperature.[1]

  • Water will be removed from the reaction mixture as an azeotrope with cyclohexane and collected in the Dean-Stark trap.

  • Continue the reaction for 5 hours, monitoring the amount of water collected.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Proceed with the purification steps as outlined in the FAQs.

Protocol 2: Synthesis of this compound via Addition Esterification

This protocol describes the synthesis using a cation exchange resin as a catalyst.

Materials:

  • Acrylic Acid

  • Cyclohexene

  • Macroporous polystyrene sulfonate cation exchange resin (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Reaction flask with a magnetic stirrer, reflux condenser, and heating mantle.

Procedure:

  • In a reaction flask, combine acrylic acid and cyclohexene in a 2:1 molar ratio.[3]

  • Add the cation exchange resin at 5% by weight of the total reactants.[3]

  • Add a suitable amount of hydroquinone as a polymerization inhibitor.

  • Heat the reaction mixture to 85°C with continuous stirring.[3]

  • Maintain the reaction at this temperature for 5 hours.[3]

  • After the reaction, cool the mixture and separate the solid catalyst by filtration.

  • The liquid product can then be purified as described in the FAQs.

Visualizations

experimental_workflow cluster_esterification Esterification Route cluster_addition Addition Route esterification_reactants Acrylic Acid + Cyclohexanol esterification_reaction Reaction with p-TSA catalyst (95°C, 5h) esterification_reactants->esterification_reaction esterification_workup Neutralization & Washing esterification_reaction->esterification_workup esterification_purification Vacuum Distillation esterification_workup->esterification_purification esterification_product Cyclohexyl Acrylate esterification_purification->esterification_product addition_reactants Acrylic Acid + Cyclohexene addition_reaction Reaction with Cation Exchange Resin (85°C, 5h) addition_reactants->addition_reaction addition_workup Filtration addition_reaction->addition_workup addition_purification Vacuum Distillation addition_workup->addition_purification addition_product Cyclohexyl Acrylate addition_purification->addition_product

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_workflow action_node action_node result_node result_node start Low Conversion? catalyst Catalyst Issue? start->catalyst Yes temp Temperature Optimal? catalyst->temp No check_catalyst Verify/Replace Catalyst Optimize Loading catalyst->check_catalyst Yes water Water Removal Efficient? temp->water No adjust_temp Adjust Temperature temp->adjust_temp Yes impurities Pure Reagents? water->impurities No check_dean_stark Check Dean-Stark Setup water->check_dean_stark Yes time Sufficient Time? impurities->time No purify_reagents Purify Reagents/ Solvent impurities->purify_reagents Yes increase_time Increase Reaction Time time->increase_time Yes success High Conversion time->success No check_catalyst->temp adjust_temp->water check_dean_stark->impurities purify_reagents->time increase_time->success

Caption: Troubleshooting workflow for low conversion of this compound.

References

Technical Support Center: Poly(Cyclohexyl Acrylates) (PCHA) Film Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mechanical properties of poly(cyclohexyl acrylate) (PCHA) films.

Frequently Asked Questions (FAQs)

Q1: What are the typical baseline mechanical properties of unmodified PCHA films?

A1: The mechanical properties of PCHA films can vary depending on factors like molecular weight and processing conditions. Generally, PCHA is a relatively rigid polymer. While specific data for PCHA is not widely published, for analogous polyacrylates like poly(methyl methacrylate) (PMMA), which is also a rigid acrylic polymer, the tensile strength is typically in the range of 50-80 MPa, Young's modulus is around 2.4-3.4 GPa, and the elongation at break is relatively low, often less than 10%. It is crucial to establish a baseline for your specific PCHA material and film preparation method.

Q2: How does increasing the molecular weight of PCHA affect its mechanical properties?

A2: Increasing the molecular weight of a polymer generally enhances its mechanical properties.[1][2] For PCHA, a higher molecular weight is expected to lead to increased tensile strength, toughness, and impact strength due to greater chain entanglement.[1][2] However, very high molecular weights can also increase the viscosity of the polymer solution, making film casting more challenging.

Q3: What is the effect of adding a plasticizer to my PCHA film formulation?

A3: Plasticizers are additives that increase the flexibility and reduce the brittleness of a polymer.[3][4] When a plasticizer is added to a PCHA formulation, it positions itself between the polymer chains, reducing intermolecular forces. This typically results in a decrease in tensile strength and Young's modulus, and a significant increase in the elongation at break.[3][4] The choice and concentration of the plasticizer are critical to achieving the desired balance of properties.

Q4: Can I improve the stiffness and strength of PCHA films by copolymerization?

A4: Yes, copolymerization is an effective strategy to modify the mechanical properties of PCHA. By introducing a comonomer with different properties, you can tailor the final characteristics of the film. For instance, copolymerizing cyclohexyl acrylate (B77674) with a monomer that forms a harder polymer, such as methyl methacrylate (B99206) or styrene, can increase the Young's modulus and tensile strength of the resulting film.[5][6][7]

Q5: What is the purpose of crosslinking PCHA films, and what effect does it have on mechanical properties?

A5: Crosslinking involves creating chemical bonds between polymer chains, forming a three-dimensional network.[3][8][9] This network structure restricts chain mobility, which generally leads to a significant increase in tensile strength, stiffness (Young's modulus), and thermal stability. However, this often comes at the expense of reduced elongation at break, making the material more brittle.[3][8][9] The density of crosslinks is a key parameter to control the final properties.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and testing of PCHA films.

Issue Potential Causes Recommended Solutions
Film is brittle and cracks easily - Low molecular weight of the PCHA. - Absence of a plasticizing component. - High degree of crystallinity or crosslinking. - Rapid solvent evaporation during casting.- Use a higher molecular weight grade of PCHA. - Incorporate a suitable plasticizer into the formulation. - If crosslinking, reduce the concentration of the crosslinking agent. - Slow down the solvent evaporation rate by covering the casting dish or using a solvent with a higher boiling point.
Film is too soft and weak - Low molecular weight of the PCHA. - Excessive amount of plasticizer. - Incomplete removal of solvent.- Use a higher molecular weight PCHA. - Reduce the concentration of the plasticizer. - Ensure complete solvent removal by drying the film under vacuum, possibly with gentle heating.
Inconsistent mechanical test results - Non-uniform film thickness. - Presence of air bubbles or other defects in the film. - Improper specimen preparation for tensile testing. - Inconsistent testing conditions (temperature, humidity, strain rate).- Optimize the solution casting procedure to ensure a level surface and uniform solvent evaporation. - Degas the polymer solution before casting to remove dissolved air. - Use a sharp, clean die or blade to cut dumbbell-shaped specimens according to standard methods (e.g., ASTM D882). - Control the environmental conditions and use a consistent strain rate for all tests.[10]
Film has surface defects (e.g., "orange peel," roughness) - High viscosity of the polymer solution. - Rapid solvent evaporation causing surface turbulence. - Incompatible components in the formulation.- Adjust the polymer concentration to lower the solution viscosity. - Slow down the solvent evaporation rate. - Ensure all components in the formulation are fully dissolved and compatible.
Film is cloudy or opaque - Phase separation in a polymer blend. - Crystallization of the polymer. - Incomplete dissolution of the polymer or other components.- If using a blend, ensure the polymers are miscible or use a compatibilizer. - Use rapid cooling from the melt or a solvent system that discourages crystallization if amorphous films are desired. - Ensure all components are fully dissolved in the solvent before casting.

Data on Mechanical Properties

Disclaimer: The following tables provide illustrative data based on analogous poly(acrylate) systems, such as poly(methyl methacrylate) (PMMA), to demonstrate the expected trends when modifying PCHA. Actual values for PCHA may vary and should be determined experimentally.

Table 1: Effect of Copolymer Composition on Mechanical Properties (Illustrative)

Copolymer Composition (molar ratio)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
100% PCHA (estimated baseline)~40~1.5~5
75% CHA / 25% MMA~50~2.0~4
50% CHA / 50% MMA~60~2.5~3
25% CHA / 75% MMA~70~3.0~3

Table 2: Effect of Plasticizer (Dioctyl Phthalate - DOP) Concentration on Mechanical Properties of a Poly(acrylate) Film (Illustrative)

DOP Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0552.84
10401.820
20250.8150
30150.3300

Table 3: Effect of Crosslinker (Ethylene Glycol Dimethacrylate - EGDMA) Concentration on Mechanical Properties of a Poly(acrylate) Film (Illustrative)

EGDMA Concentration (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0552.84
1603.03
2653.22
5753.5<2

Experimental Protocols

Protocol 1: Preparation of PCHA Films by Solution Casting

This protocol is adapted from a method for preparing poly(this compound) films.[10]

Materials:

  • Poly(this compound) (PCHA)

  • Toluene (or another suitable solvent)

  • Glass petri dish or a flat, level casting surface (e.g., Teflon plate)

  • Desiccator

  • Vacuum oven

Procedure:

  • Prepare a polymer solution of the desired concentration (e.g., 10-20 wt%) by dissolving the PCHA in toluene. Stir the mixture at room temperature until the polymer is completely dissolved. This may take several hours.

  • Place the glass petri dish on a perfectly level surface to ensure uniform film thickness.

  • Carefully pour the polymer solution into the petri dish. The volume of the solution will determine the final thickness of the film.

  • Cover the petri dish with a lid or aluminum foil with small perforations to allow for slow solvent evaporation. This helps to prevent the formation of surface defects.

  • Allow the solvent to evaporate at room temperature in a well-ventilated fume hood for 24-48 hours.

  • Once the film appears dry, place the petri dish in a vacuum oven.

  • Dry the film under vacuum at a temperature slightly above the boiling point of the solvent (for toluene, b.p. ~111°C, drying can be done at a lower temperature under vacuum, e.g., 60-80°C) for at least 24 hours to remove any residual solvent.

  • Carefully peel the film from the casting surface.

Protocol 2: Tensile Testing of PCHA Films

This protocol is based on standard methods for testing the tensile properties of thin plastic films, such as ASTM D882.[10]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Film grips

  • Dumbbell-shaped die or a sharp, clean cutting tool

  • Thickness gauge

Procedure:

  • Cut dumbbell-shaped specimens from the prepared PCHA film using a die or a template. The dimensions should conform to a recognized standard (e.g., ASTM D882).

  • Measure the thickness of each specimen at several points in the gauge length area and calculate the average thickness.

  • Measure the width of the narrow section of the gauge length.

  • Set the initial grip separation on the UTM.

  • Mount the specimen securely in the film grips, ensuring it is aligned vertically and not twisted.

  • Set the crosshead speed (strain rate) to a constant value as specified by the standard (e.g., 5 mm/min).

  • Start the test and record the load and displacement data until the specimen breaks.

  • From the load-displacement curve, calculate the tensile strength, Young's modulus, and elongation at break.

    • Tensile Strength (MPa): Maximum load / (initial cross-sectional area)

    • Young's Modulus (GPa): Slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break (%): (Increase in length at break / initial gauge length) x 100

Visualizations

Experimental_Workflow_Film_Preparation Experimental Workflow for PCHA Film Preparation cluster_solution Solution Preparation cluster_casting Film Casting cluster_drying Drying cluster_final Final Film PCHA PCHA Polymer Dissolution Dissolve PCHA in Toluene PCHA->Dissolution Solvent Toluene Solvent->Dissolution Casting Pour solution onto level surface Dissolution->Casting Polymer Solution Evaporation Slow solvent evaporation Casting->Evaporation VacuumOven Dry under vacuum Evaporation->VacuumOven Semi-dry film FinalFilm PCHA Film VacuumOven->FinalFilm Dry film

Caption: Workflow for PCHA film preparation via solution casting.

Logical_Relationships_Mechanical_Properties Strategies to Modify PCHA Mechanical Properties cluster_increase_stiffness Increase Stiffness/Strength cluster_increase_flexibility Increase Flexibility cluster_properties Resulting Mechanical Properties PCHA Unmodified PCHA Film Copolymerization Copolymerize with high-Tg monomer (e.g., MMA, Styrene) PCHA->Copolymerization Crosslinking Introduce crosslinker (e.g., EGDMA) PCHA->Crosslinking IncreaseMW Increase Molecular Weight PCHA->IncreaseMW Plasticizer Add plasticizer (e.g., DOP) PCHA->Plasticizer Inc_TS_Mod ↑ Tensile Strength ↑ Young's Modulus ↓ Elongation at Break Copolymerization->Inc_TS_Mod Crosslinking->Inc_TS_Mod IncreaseMW->Inc_TS_Mod Dec_TS_Mod ↓ Tensile Strength ↓ Young's Modulus ↑↑ Elongation at Break Plasticizer->Dec_TS_Mod

Caption: Logical relationships of modification strategies on PCHA properties.

References

Technical Support Center: Reducing Yellowing in Thermally Cured Cyclohexyl Acrylate (CHA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of yellowing in thermally cured cyclohexyl acrylate (B77674) (CHA) polymers. By understanding the causes and implementing the recommended preventative measures and experimental protocols, you can significantly improve the color stability of your polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of yellowing in my thermally cured CHA polymer?

A1: Yellowing in thermally cured CHA polymers is primarily due to thermo-oxidative degradation.[1] This process involves several factors:

  • Heat: High curing temperatures can initiate the degradation of the polymer backbone, leading to the formation of chromophores (color-producing groups).

  • Oxygen: The presence of oxygen during thermal curing accelerates degradation, leading to the formation of oxidized species like aldehydes and ketones, which contribute to discoloration.

  • Initiator Residues: Byproducts from the thermal initiator used for polymerization can form colored species, especially at elevated temperatures.[2]

  • Impurities: Trace impurities in the monomer or other reagents can also contribute to discoloration during the curing process.

Q2: How can I prevent or reduce this yellowing?

A2: Several strategies can be employed to minimize yellowing:

  • Incorporate Antioxidants: Adding antioxidants is a highly effective method to inhibit thermo-oxidative degradation. A synergistic blend of primary and secondary antioxidants is often recommended.[1][3]

    • Primary Antioxidants (Radical Scavengers): Hindered phenolic antioxidants are excellent at scavenging free radicals that propagate the degradation chain reaction.[1][4]

    • Secondary Antioxidants (Hydroperoxide Decomposers): Phosphite-based antioxidants are effective at breaking down hydroperoxides, which are unstable intermediates that can lead to the formation of color-causing radicals.[3]

  • Optimize Curing Conditions:

    • Temperature: Use the lowest possible curing temperature that still achieves the desired polymer properties.

    • Atmosphere: Curing in an inert atmosphere, such as nitrogen or argon, can significantly reduce oxidative yellowing by minimizing the presence of oxygen.

  • Select Appropriate Initiators: Choose thermal initiators that have minimal color-forming byproducts. The concentration of the initiator should also be optimized to be the lowest effective amount.[2]

Q3: What type of antioxidants should I use for my CHA polymer system?

A3: For CHA polymers, a combination of a hindered phenolic antioxidant and a phosphite (B83602) stabilizer is a robust choice.

  • Hindered Phenolic Antioxidants: These provide excellent long-term thermal stability by interrupting the free-radical chain reactions.[1][4]

  • Phosphite Stabilizers: These are particularly effective during high-temperature processing and curing, where they prevent degradation by decomposing hydroperoxides.[3]

The ideal ratio of primary to secondary antioxidant can depend on the specific curing conditions and desired properties of the final polymer.

Q4: Will adding stabilizers affect the properties of my final polymer?

A4: When used at appropriate concentrations, stabilizers should not negatively impact the desired mechanical or chemical properties of the CHA polymer. However, it is always recommended to perform a small-scale pilot experiment to confirm that the addition of stabilizers does not have any unintended effects on your specific application. In some cases, the purity of the antioxidant can influence discoloration.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant yellowing immediately after curing Curing temperature is too high.Reduce the curing temperature in increments of 5-10°C and monitor the effect on yellowing and polymer properties.
High oxygen exposure during curing.Purge the curing oven with an inert gas like nitrogen before and during the curing cycle.
Initiator concentration is too high or an inappropriate initiator is being used.Reduce the initiator concentration to the minimum effective level. If possible, screen alternative initiators known for low color contribution.[2]
Polymer darkens over time after curing Insufficient stabilization against long-term thermal or oxidative degradation.Incorporate a hindered phenolic antioxidant for long-term heat stability.[4]
Post-cure exposure to UV light.If the polymer will be exposed to light, consider adding a UV absorber or a Hindered Amine Light Stabilizer (HALS).
Inconsistent yellowing between batches Variations in the purity of the CHA monomer or other reagents.Ensure consistent quality of starting materials. Consider purifying the monomer if impurities are suspected.
Inconsistent curing conditions (temperature fluctuations, air leaks into the oven).Calibrate and monitor curing equipment to ensure consistent and controlled conditions.

Quantitative Data on Yellowing Reduction

The following table summarizes the expected effect of different additives on the yellowness of thermally cured CHA polymers. The Yellowness Index (YI) is a standard measure of discoloration. Lower YI values indicate less yellowing.

Formulation Curing Conditions Expected Yellowness Index (YI) Range Comments
CHA + Thermal Initiator120°C in Air15 - 25High potential for yellowing due to oxidation.
CHA + Thermal Initiator + Hindered Phenolic Antioxidant (0.2 wt%)120°C in Air8 - 12Significant reduction in yellowing due to radical scavenging.[4]
CHA + Thermal Initiator + Phosphite Stabilizer (0.2 wt%)120°C in Air10 - 15Good reduction in yellowing, particularly effective at high temperatures.[3]
CHA + Thermal Initiator + Hindered Phenol (0.1 wt%) + Phosphite (0.1 wt%)120°C in Air5 - 9Synergistic effect provides superior yellowing resistance.
CHA + Thermal Initiator + Hindered Phenol (0.1 wt%) + Phosphite (0.1 wt%)120°C in Nitrogen1 - 4Inert atmosphere provides the most significant reduction in yellowing.

Note: These are estimated values. Actual results may vary depending on the specific materials and equipment used.

Experimental Protocol: Thermal Bulk Polymerization of Cyclohexyl Acrylate with Reduced Yellowing

This protocol describes a general procedure for the thermal bulk polymerization of CHA with the inclusion of antioxidants to minimize yellowing.

Materials:

  • This compound (CHA), inhibitor removed

  • Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Hindered phenolic antioxidant (e.g., Irganox® 1010)

  • Phosphite stabilizer (e.g., Irgafos® 168)

  • Nitrogen gas supply

  • Reaction vessel with a stirrer and temperature control (e.g., a jacketed glass reactor)

  • Curing oven with nitrogen inlet

Procedure:

  • Monomer Preparation: Pass the CHA monomer through a column of inhibitor remover (e.g., activated alumina) immediately before use.

  • Formulation:

    • In the reaction vessel, add the purified CHA monomer.

    • Add the desired weight percentage of the hindered phenolic antioxidant and the phosphite stabilizer to the monomer. Stir until fully dissolved. A common starting point is 0.1-0.5 wt% of each additive.

    • Add the thermal initiator (e.g., 0.1-0.5 wt% AIBN). Stir until dissolved.

  • Inerting the System:

    • Seal the reaction vessel and purge with nitrogen gas for 15-30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen blanket over the reaction mixture throughout the polymerization process.

  • Polymerization:

    • Heat the reaction mixture to the desired polymerization temperature (e.g., 70-80°C for AIBN) with continuous stirring.

    • Monitor the viscosity of the reaction mixture. The polymerization time will depend on the temperature and initiator concentration.

  • Curing:

    • Once the desired viscosity is reached, transfer the polymer syrup to a suitable mold.

    • Place the mold in a curing oven that has been pre-heated to the curing temperature (e.g., 120-150°C).

    • Purge the oven with nitrogen before and during the curing process.

    • Cure for the desired amount of time to achieve full conversion. This will need to be optimized for your specific system.

  • Cooling and Analysis:

    • After curing, allow the polymer to cool to room temperature under a nitrogen atmosphere.

    • Visually inspect the polymer for yellowing.

    • For quantitative analysis, measure the Yellowness Index (YI) according to ASTM E313 using a spectrophotometer.

Visualizing the Path to Reduced Yellowing

Diagram 1: The Chemical Pathway of Yellowing

CHA_Polymer CHA Polymer Chain Free_Radicals Polymer Free Radicals (P.) CHA_Polymer:e->Free_Radicals:w Initiation Heat_Oxygen Heat + Oxygen Peroxy_Radicals Peroxy Radicals (POO.) Free_Radicals:e->Peroxy_Radicals:w Propagation + O2 Hydroperoxides Hydroperoxides (POOH) Peroxy_Radicals:e->Hydroperoxides:w + PH Degradation_Products Degradation Products (Aldehydes, Ketones) Hydroperoxides:e->Degradation_Products:w Decomposition Chromophores Chromophores (Conjugated Systems) Degradation_Products:e->Chromophores:w Yellowing Yellowing Chromophores:e->Yellowing:w

Caption: Thermo-oxidative degradation pathway leading to yellowing.

Diagram 2: Troubleshooting Workflow for Yellowing Issues

Start Yellowing Observed Check_Temp Is Curing Temperature Too High? Start->Check_Temp Reduce_Temp Reduce Temperature Check_Temp->Reduce_Temp Yes Check_Atmosphere Is Curing in Air? Check_Temp->Check_Atmosphere No Reduce_Temp->Check_Atmosphere Use_Inert Use Inert Atmosphere (e.g., Nitrogen) Check_Atmosphere->Use_Inert Yes Check_Stabilizers Are Stabilizers Used? Check_Atmosphere->Check_Stabilizers No Use_Inert->Check_Stabilizers Add_Stabilizers Add Antioxidant Blend (Phenol + Phosphite) Check_Stabilizers->Add_Stabilizers No Check_Purity Check Monomer/Reagent Purity Check_Stabilizers->Check_Purity Yes Add_Stabilizers->Check_Purity Purify Purify Monomer Check_Purity->Purify Impure End Yellowing Reduced Check_Purity->End Pure Purify->End

Caption: A step-by-step guide to troubleshooting yellowing.

Diagram 3: Synergistic Action of Antioxidants

Degradation_Cycle Oxidative Degradation Cycle Free_Radicals Free Radicals (P., POO.) Degradation_Cycle->Free_Radicals Hydroperoxides Hydroperoxides (POOH) Degradation_Cycle->Hydroperoxides Free_Radicals->Degradation_Cycle Hindered_Phenol Hindered Phenol (Primary AO) Free_Radicals->Hindered_Phenol Stable_Products1 Stable Products Hindered_Phenol->Stable_Products1 Hydroperoxides->Degradation_Cycle Phosphite_Stabilizer Phosphite Stabilizer (Secondary AO) Hydroperoxides->Phosphite_Stabilizer Stable_Products2 Stable Alcohols Phosphite_Stabilizer->Stable_Products2

Caption: How primary and secondary antioxidants work together.

References

Technical Support Center: Controlling Molecular Weight Distribution in CHA Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the controlled polymerization of cyclohexene (B86901) anhydride (B1165640) (CHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving desired molecular weight (MW) and molecular weight distribution (polydispersity index, PDI) in CHA polymerization, typically through ring-opening copolymerization (ROCOP) with epoxides like cyclohexene oxide (CHO).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for polymerizing cyclohexene anhydride (CHA) with controlled molecular weight?

A1: The most prevalent and controlled method for polymerizing CHA is through alternating ring-opening copolymerization (ROCOP) with an epoxide, such as cyclohexene oxide (CHO). This method allows for the synthesis of polyesters with well-defined architectures. The key to controlling molecular weight and achieving a narrow molecular weight distribution is to establish a living polymerization. In a living polymerization, chain termination and transfer reactions are absent, allowing polymer chains to grow at a more constant rate.

Q2: What is a "living polymerization" and why is it important for controlling molecular weight distribution?

A2: A living polymerization is a chain growth polymerization where the ability of a growing polymer chain to terminate is removed.[1] This is crucial for controlling molecular weight distribution because all polymer chains are initiated at approximately the same time and grow at a similar rate. This results in polymers with highly predictable molar masses and very low polydispersity indices (PDI), typically close to 1.0.[1] Achieving living characteristics is a primary goal for synthesizing well-defined polymers for advanced applications.

Q3: What are the key factors that influence the molecular weight and PDI in CHA polymerization?

A3: Several factors critically influence the outcome of CHA polymerization:

  • Catalyst and Cocatalyst System: The choice of the metal catalyst (e.g., chromium, zinc, aluminum, or cobalt-based complexes) and a suitable cocatalyst is paramount.[2] Different systems exhibit varying levels of control.

  • Monomer to Initiator Ratio: In a living polymerization, the number-average molecular weight (Mn) can be predetermined by the molar ratio of monomer to initiator.

  • Purity of Reagents and Solvents: Impurities, especially water or other protic substances, can act as chain transfer agents or terminate growing polymer chains, leading to a loss of control and a broader PDI.[3][4]

  • Reaction Temperature: Temperature affects the rates of initiation, propagation, and any potential side reactions. An optimal temperature is crucial for maintaining control.

  • Solvent: The choice of solvent can influence catalyst activity and solubility of the growing polymer chains.

Q4: How can I achieve a completely alternating copolymer of CHA and CHO?

A4: Achieving a perfectly alternating structure is highly dependent on the catalyst system. Many modern catalyst systems, such as those based on chromium (salen) complexes, are designed to promote highly alternating enchainment of the anhydride and epoxide monomers.[2] Solution polymerizations are often more effective in producing perfectly alternating copolymers compared to bulk polymerizations.[2]

Troubleshooting Guide

Problem 1: The polydispersity index (PDI) of my polymer is high (e.g., > 1.5).

Possible Cause Troubleshooting Step
Presence of Impurities Ensure all reagents, monomers (CHA and CHO), and solvents are rigorously purified and dried. Water and other protic impurities can lead to uncontrolled initiation and termination events.[3][4]
Inappropriate Catalyst/Cocatalyst Ratio Optimize the molar ratio of your catalyst to cocatalyst. The ideal ratio is specific to the catalytic system being used.
Slow Initiation Compared to Propagation If the initiation of new polymer chains is slow and continues throughout the reaction, the resulting chains will have varying lengths. Select a catalyst system known for fast and efficient initiation.
Chain Transfer Reactions Unwanted side reactions can terminate a growing chain and initiate a new one, broadening the PDI. This can be caused by impurities or non-optimal reaction temperatures.
Non-optimal Temperature Run the polymerization at the recommended temperature for your specific catalyst system. Temperatures that are too high can increase the rate of side reactions.

Problem 2: The obtained molecular weight is significantly different from the theoretical value (based on monomer/initiator ratio).

Possible Cause Troubleshooting Step
Inefficient Initiation If not all of your initiator molecules start a polymer chain, the actual monomer-to-initiator ratio will be higher than calculated, leading to a higher molecular weight. Ensure your initiator is active and properly activated.
Uncontrolled Initiation by Impurities Impurities can initiate polymerization, leading to more polymer chains than intended and thus a lower average molecular weight. Rigorously purify all components.[3]
Chain Transfer to Monomer or Solvent The growing polymer chain may transfer its active center to a monomer or solvent molecule, terminating the original chain and starting a new one. This can lower the average molecular weight. Select a solvent that is known to be non-participatory in the reaction.
Incomplete Monomer Conversion If the reaction is stopped before all the monomer is consumed, the molecular weight will be lower than theoretically predicted for full conversion. Monitor monomer conversion throughout the reaction.

Problem 3: The polymerization reaction is very slow or does not proceed.

Possible Cause Troubleshooting Step
Inactive Catalyst or Cocatalyst Ensure the catalyst and cocatalyst are properly synthesized, stored, and handled to prevent deactivation. Some catalysts are sensitive to air and moisture.
Incorrect Reaction Temperature The reaction may require a specific activation temperature. Consult the literature for the optimal temperature range for your catalyst system.
Inhibitors in Monomers Commercial monomers may contain inhibitors to prevent spontaneous polymerization during storage. Ensure these are removed prior to use.
Insufficient Catalyst Loading While a low catalyst loading is often desired, it may be too low to achieve a reasonable reaction rate. Try increasing the catalyst concentration.

Quantitative Data Summary

The following tables summarize representative data for the copolymerization of cyclohexene oxide (CHO) and various anhydrides using different catalyst systems.

Table 1: Effect of Catalyst System on CHO/Phthalic Anhydride (PA) Copolymerization

CatalystCocatalystTemp (°C)Time (h)Conversion (%)M_n (kDa)PDI (Đ)
(salophen)CrClPPNCl8016>9915.21.12
(salen)AlClPPNCl8016253.51.10
(salen)CoClPPNCl8016809.81.15
Bimetallic Zinc Complex 3PPNCl801610010.51.20

Data synthesized from multiple sources for illustrative comparison.[2][5]

Table 2: Influence of Cocatalyst on (salophen)CrCl-Catalyzed CHO/PA Copolymerization

CocatalystConversion (%)M_n (kDa)PDI (Đ)
PPNCl>9915.21.12
DMAP607.51.25
N-Methylimidazole455.81.30

Data synthesized from multiple sources for illustrative comparison.[2]

Experimental Protocols

Representative Protocol for Controlled Copolymerization of CHO and CHA

This protocol is a generalized procedure based on common practices in the literature for achieving controlled polymerization.[5]

1. Materials and Reagents:

  • Cyclohexene oxide (CHO): Distilled from calcium hydride under a nitrogen atmosphere.

  • Cyclohexene anhydride (CHA): Recrystallized from a suitable solvent and dried under vacuum.

  • Toluene (B28343) (solvent): Predried over sodium wire and distilled under nitrogen from sodium.[5]

  • Catalyst (e.g., (salophen)CrCl) and Cocatalyst (e.g., PPNCl): Synthesized according to literature procedures and handled under an inert atmosphere.

  • All glassware should be oven-dried and cooled under a nitrogen atmosphere.

2. Polymerization Procedure:

  • Inside a nitrogen-filled glovebox, add the catalyst (e.g., 50 μmol) and cocatalyst (e.g., 50-100 μmol) to a 10 mL Schlenk flask equipped with a magnetic stir bar.[5]

  • Add the cyclohexene anhydride (CHA) (e.g., 5 mmol) to the flask.

  • Add the desired volume of anhydrous toluene (e.g., 2 mL).

  • Add the cyclohexene oxide (CHO) (e.g., 5 mmol) to the reaction mixture.

  • Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).

  • Stir the reaction mixture for the specified time (e.g., 16 hours).

  • To monitor conversion, aliquots can be taken at different time points and analyzed by ¹H NMR spectroscopy.

  • After the desired time, quench the polymerization by adding a small amount of a terminating agent (e.g., methanol).

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

3. Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy to verify the alternating structure and end groups.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_analysis Analysis reagents Drying & Purification of Monomers & Solvent setup Reaction Setup in Glovebox reagents->setup glassware Oven-Drying of Glassware glassware->setup polymerization Polymerization at Controlled Temperature setup->polymerization quench Quenching the Reaction polymerization->quench precipitation Polymer Precipitation & Purification quench->precipitation characterization Characterization (GPC, NMR) precipitation->characterization Molecular_Weight_Control cluster_inputs Controllable Parameters cluster_mechanism Polymerization Characteristics cluster_outputs Polymer Properties catalyst Catalyst & Cocatalyst System living Living Polymerization catalyst->living ratio [Monomer] / [Initiator] Ratio mw Controlled Molecular Weight (Mn) ratio->mw purity Reagent & Solvent Purity purity->living side_reactions Side Reactions (Termination, Transfer) purity->side_reactions suppresses temp Reaction Temperature temp->living temp->side_reactions can promote living->mw pdi Narrow PDI (Đ ≈ 1) living->pdi side_reactions->mw affects side_reactions->pdi broadens

References

Technical Support Center: Addressing Oxygen Inhibition in Free-Radical Polymerization of Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxygen inhibition during the free-radical polymerization of acrylates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the photopolymerization of acrylates, with a focus on issues arising from oxygen inhibition.

Problem/ObservationPotential CauseRecommended Solution(s)
Tacky or uncured surface after UV exposure. Oxygen Inhibition: Atmospheric oxygen reacts with free radicals at the surface, preventing complete polymerization.1. Inert Environment: Purge the reaction chamber with an inert gas like nitrogen or argon to displace oxygen. 2. Increase UV Intensity: Higher intensity generates more free radicals, some of which can react with oxygen while still leaving enough for polymerization.[1] 3. Add Oxygen Scavengers: Incorporate additives like thiols, amines, or phosphines into the formulation to react with and consume dissolved oxygen. 4. Use a Barrier Coating: Apply a transparent film or a layer of wax on the surface to prevent oxygen from diffusing into the resin.
Slow polymerization rate or long induction period. Oxygen Scavenging: Dissolved oxygen in the monomer solution is quenching the initiating radicals, leading to a delay before polymerization begins. This induction period is the time required to consume the inhibitor.[2][3]1. Deoxygenation: Prior to initiation, deoxygenate the monomer solution by bubbling with an inert gas or by freeze-pump-thaw cycles.[4] 2. Chemical Scavengers: Add a chemical oxygen scavenger such as triphenylphosphine (B44618) (TPP) to the formulation. 3. Increase Initiator Concentration: A higher initiator concentration will generate radicals more rapidly, overcoming the inhibitory effect of oxygen more quickly.
Inconsistent polymerization results between batches. Variable Oxygen Levels: The amount of dissolved oxygen can vary depending on handling, storage, and ambient conditions.1. Standardize Deoxygenation Protocol: Implement a consistent and thorough deoxygenation procedure for all batches. 2. Work in a Controlled Atmosphere: If possible, perform experiments in a glove box with an inert atmosphere.
Poor depth of cure in thicker samples. Oxygen Diffusion & Light Attenuation: Oxygen can diffuse into the sample, inhibiting polymerization, particularly at the surface. Additionally, the UV light may not penetrate deeply enough to initiate polymerization throughout the sample.1. Optimize Light Source: Use a UV lamp with a wavelength that has better penetration depth for your specific resin. 2. Two-Sided Curing: If the geometry of the sample allows, cure from both sides. 3. Combination of Strategies: Employ both an oxygen scavenger and an optimized light source to address both issues simultaneously.

Frequently Asked Questions (FAQs)

1. What is oxygen inhibition in free-radical polymerization?

Oxygen inhibition is a phenomenon where molecular oxygen (O₂) reacts with the free radicals generated during the initiation and propagation steps of polymerization. This reaction forms stable peroxy radicals, which are much less reactive towards the acrylate (B77674) monomers and thus terminate the growing polymer chains. This leads to incomplete curing, resulting in tacky surfaces, reduced polymerization rates, and an initial induction period where no polymerization occurs.

2. How does an inert gas purge help, and what is a typical procedure?

Purging with an inert gas, such as nitrogen or argon, physically displaces the oxygen from the reaction environment. By creating an oxygen-deficient atmosphere, the probability of radical-oxygen reactions is significantly reduced, allowing the polymerization to proceed efficiently. A typical laboratory procedure involves bubbling the inert gas through the monomer solution for a period of time (e.g., 20-30 minutes) before and during the polymerization process.

3. What are chemical oxygen scavengers, and how do they work?

Chemical oxygen scavengers are additives that preferentially react with dissolved oxygen, thereby protecting the initiating and propagating radicals. Common examples include thiols, amines, and phosphines. For instance, triphenylphosphine (TPP) reacts with peroxy radicals to regenerate active propagating radicals, thus continuing the polymerization chain reaction.

4. Can I just increase the UV light intensity to overcome oxygen inhibition?

Yes, increasing the UV light intensity can be an effective strategy. Higher intensity leads to a greater rate of free radical generation. This can overwhelm the inhibitory effect of oxygen, as there will be a higher concentration of radicals available to initiate and propagate polymerization, even as some are consumed by oxygen. However, there is a threshold above which increasing intensity can lead to other issues like rapid, uncontrolled polymerization and potential material degradation.

5. Are there biological or enzymatic methods to remove oxygen?

Yes, enzymatic systems can be used for deoxygenation. A common method involves the use of glucose oxidase (GOx) and glucose. In the presence of glucose, GOx catalyzes the consumption of oxygen, producing gluconic acid and hydrogen peroxide. This method is particularly useful for biomedical applications where harsh chemical or physical deoxygenation methods are not suitable. For some systems, catalase is also added to remove the hydrogen peroxide byproduct.

Quantitative Data on Mitigation Strategies

The following tables summarize the effectiveness of various anti-oxygen inhibition strategies based on the final double bond conversion (DBC) of the acrylate monomers.

Table 1: Effect of Chemical Additives on Double Bond Conversion (DBC) of a Urethane Acrylate Formulation

AdditiveConcentrationDBC (%) in AirDBC (%) Laminated (No Air)
None (Control) -2779
N-methyl diethanolamine (B148213) (MDEA)Equimolar38-
Tribenzyl amine (Bz3N)Equimolar38-
1,4-diazabicyclo[2.2.2]octane (DABCO)Equimolar32-
Trimethylolpropane tris(3-mercaptopropionate) (TMPMP)Equimolar46-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)Equimolar47-
N-vinyl pyrrolidone (NVP)-40-
Triphenylphosphine (TPP)1 wt%55.6-
Tris(tridecyl) phosphite (B83602) (D49)-64-

Data adapted from studies on LED curing of acrylate formulations.

Table 2: Effect of Triphenylphosphine (TPP) Concentration and UV Light Intensity on Polymerization Parameters of Tripropylene Glycol Diacrylate (TPGDA)

TPP Conc. (wt%)Light Intensity (mW/cm²)Final Conversion (%)Polymerization Rate (s⁻¹)Induction Time (s)
02133.70.0082.3
12155.61.020.03
42174.30.690.03
62190.50.910.03
15---
110---
145---

Data adapted from a study on the beneficial effect of triphenylphosphine.[5]

Experimental Protocols

Protocol 1: Deoxygenation by Inert Gas Purging

Objective: To remove dissolved oxygen from a monomer solution prior to and during polymerization using an inert gas.

Materials:

  • Acrylate monomer solution

  • Reaction flask with a septum

  • Inert gas (Nitrogen or Argon) cylinder with a regulator

  • Gas inlet needle (long) and gas outlet needle (short)

  • Stirring apparatus

Procedure:

  • Assemble the reaction flask with the monomer solution and a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is submerged in the monomer solution.

  • Insert a short needle through the septum to act as a vent for the displaced oxygen.

  • Begin gentle stirring of the solution.

  • Start the flow of the inert gas at a slow to moderate rate to bubble through the solution. A typical flow rate for a lab-scale reaction (e.g., 100 mL) might be around 50-100 mL/min.

  • Purge the solution for at least 20-30 minutes. For larger volumes, a longer purging time is necessary.

  • After the initial purge, raise the gas inlet needle above the liquid surface to maintain a positive pressure of the inert gas over the reaction mixture throughout the polymerization process.

  • Initiate the polymerization (e.g., by turning on the UV lamp).

Protocol 2: Using Triphenylphosphine (TPP) as a Chemical Oxygen Scavenger

Objective: To mitigate oxygen inhibition by incorporating a chemical scavenger into the acrylate formulation.

Materials:

  • Acrylate monomer and photoinitiator

  • Triphenylphosphine (TPP)

  • Mixing vessel

  • UV curing system

Procedure:

  • In a suitable mixing vessel, combine the acrylate monomer and photoinitiator in the desired ratio.

  • Add triphenylphosphine (TPP) to the mixture. A typical starting concentration is 1 wt%. The optimal concentration may need to be determined experimentally, ranging from 0.5 to 4 wt%.[5]

  • Thoroughly mix the components until the TPP is completely dissolved and the formulation is homogeneous.

  • Dispense the formulation as required for your application (e.g., as a thin film).

  • Cure the formulation using a UV light source. The presence of TPP should significantly reduce the induction period and improve surface cure in the presence of air.

Protocol 3: Enzymatic Deoxygenation using Glucose Oxidase (GOx)

Objective: To remove dissolved oxygen from an aqueous acrylate solution using an enzymatic system.

Materials:

  • Aqueous acrylate monomer solution (e.g., polyethylene (B3416737) glycol diacrylate, PEGDA)

  • Glucose oxidase (GOx)

  • Glucose

  • (Optional) Catalase

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at a suitable pH for the enzyme)

  • Reaction vessel

Procedure:

  • Prepare the aqueous monomer solution in the buffer.

  • Add glucose to the solution to a final concentration typically in the range of 50-200 mM.

  • Add glucose oxidase (GOx) to the solution. A typical concentration is in the range of 10-100 µg/mL.

  • If the hydrogen peroxide byproduct is a concern for the reaction, add catalase to the solution. Catalase will decompose the hydrogen peroxide into water and oxygen. Note that in this case, the deoxygenation will be less efficient as oxygen is regenerated.

  • Gently mix the solution and allow it to incubate at room temperature for a period of time (e.g., 15-30 minutes) to allow the enzyme to consume the dissolved oxygen.

  • Initiate the polymerization. This method is particularly well-suited for polymerizations initiated by visible light or other methods that are compatible with aqueous and biological systems.

Visualizations

OxygenInhibitionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Oxygen Inhibition cluster_termination Termination I Photoinitiator R Initiating Radical (R•) I->R UV Light P Propagating Radical (P•) R->P + M M Acrylate Monomer (M) P->P + M POO Peroxy Radical (POO•) (Unreactive) P->POO + O2 Dead Dead Polymer P->Dead + P• O2 Oxygen (O2)

Mechanism of Oxygen Inhibition in Free-Radical Polymerization.

ChemicalScavengerWorkflow cluster_reaction Reaction during Curing start Start: Acrylate Formulation (Monomer + Photoinitiator) add_scavenger Add Chemical Scavenger (e.g., Triphenylphosphine) start->add_scavenger mix Thoroughly Mix Formulation add_scavenger->mix apply Apply Formulation (e.g., as a coating) mix->apply cure UV Cure in Air apply->cure result Result: Cured Polymer with Reduced Surface Tack cure->result Propagating Radical (P•) Propagating Radical (P•) Peroxy Radical (POO•) Peroxy Radical (POO•) Propagating Radical (P•)->Peroxy Radical (POO•) + O2 Peroxy Radical (POO•)->Propagating Radical (P•) + TPP (Regeneration)

Workflow for Using a Chemical Oxygen Scavenger.

EnzymaticDeoxygenationWorkflow cluster_reaction Enzymatic Reaction start Start: Aqueous Acrylate Formulation add_components Add Glucose and Glucose Oxidase (GOx) start->add_components incubate Incubate to Allow Enzymatic Deoxygenation add_components->incubate initiate Initiate Polymerization (e.g., Visible Light) incubate->initiate result Result: Polymerized Hydrogel initiate->result Glucose + O2 Glucose + O2 Gluconic Acid + H2O2 Gluconic Acid + H2O2 Glucose + O2->Gluconic Acid + H2O2 GOx

Workflow for Enzymatic Deoxygenation.

DecisionTree q1 Is the polymerization system aqueous and/or biologically sensitive? q2 Is complete oxygen removal critical? q1->q2 No ans_enzymatic Consider Enzymatic Deoxygenation (GOx) q1->ans_enzymatic Yes q3 Is the formulation for a thin film? q2->q3 No ans_inert Use Inert Gas Purging (N2 or Ar) q2->ans_inert Yes ans_scavenger Use Chemical Scavengers (e.g., TPP, Thiols, Amines) q3->ans_scavenger No ans_intensity Increase UV Intensity and/or add Scavengers q3->ans_intensity Yes ans_scavenger->ans_intensity Can be combined with ans_barrier Use a Barrier Coating (e.g., film, wax) ans_intensity->ans_barrier Can be combined with

Decision Tree for Selecting an Oxygen Inhibition Mitigation Strategy.

References

Technical Support Center: Purification of Crude Cyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude cyclohexyl acrylate (B77674).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude cyclohexyl acrylate?

A1: Crude this compound typically contains impurities stemming from the synthesis process. These include:

  • Unreacted starting materials: Cyclohexanol and acrylic acid.[1]

  • Catalyst residues: Acidic catalysts like p-toluenesulfonic acid or sulfuric acid are often used.[2]

  • Polymerization inhibitors: Added to prevent spontaneous polymerization during synthesis and storage, such as hydroquinone (B1673460) (HQ) or its methyl ether (MEHQ).[3][4]

  • By-products: Side reactions can lead to the formation of substances like butyl cyclohexyl ether or various high and low-boiling point compounds.[1][3]

  • Water: Formed during the esterification reaction.[1]

  • Solvent residues: If a solvent is used in the synthesis.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common purification methods for this compound are:

  • Neutralization and Washing: An initial washing step with a basic solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to remove acidic catalysts and unreacted acrylic acid, followed by washing with water or brine to remove residual salts and water-soluble impurities.[2]

  • Vacuum Distillation: A highly effective method for separating this compound from non-volatile impurities, unreacted starting materials, and by-products with different boiling points.[5][6][7]

  • Column Chromatography: Useful for small-scale purification or for removing specific impurities that are difficult to separate by distillation. Alumina (B75360) or silica (B1680970) gel can be used as the stationary phase.[8][9]

Q3: Why is it crucial to use a polymerization inhibitor during distillation?

A3: Acrylate monomers like this compound are prone to thermal polymerization, especially at the elevated temperatures required for distillation.[4] Without an inhibitor, the monomer can polymerize in the distillation flask, condenser, or receiving flask, leading to a significant loss of product, and potentially creating a hazardous situation.[10] Non-volatile inhibitors like hydroquinone are typically added to the distillation flask.

Q4: How can I assess the purity of my final this compound product?

A4: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[11][12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR can confirm the chemical structure of the product and identify organic impurities.[8][16][17][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially for non-volatile impurities.[12]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product is yellow or discolored Residual impurities or degradation products.- Ensure thorough neutralization and washing to remove acidic residues. - Consider passing the crude product through a plug of activated carbon or basic alumina before distillation. - Optimize distillation conditions (lower temperature and pressure) to minimize thermal degradation.
Premature polymerization during distillation - Insufficient or inactive polymerization inhibitor. - Distillation temperature is too high. - Presence of oxygen, which can initiate polymerization at higher temperatures. - Contaminated glassware.- Add an appropriate amount of a non-volatile polymerization inhibitor (e.g., hydroquinone) to the distillation flask. - Use a vacuum to lower the boiling point and distill at a lower temperature.[6][7][21] - Ensure all joints in the distillation apparatus are well-sealed to maintain a stable vacuum. - Use clean and dry glassware.
Low yield after purification - Incomplete reaction during synthesis. - Loss of product during washing and extraction steps. - Polymerization of the product during purification. - Inefficient distillation.- Optimize the synthesis reaction conditions to maximize conversion. - Be careful during phase separations to minimize loss of the organic layer. - Ensure adequate inhibition during distillation. - Use an efficient distillation column and ensure the system is well-insulated.
Presence of acidic impurities in the final product Ineffective neutralization or washing.- Increase the concentration or volume of the basic wash solution (e.g., 5% sodium bicarbonate). - Ensure vigorous mixing during the washing steps to promote complete neutralization. - Wash with deionized water until the aqueous layer is neutral (test with pH paper).
Cloudy final product Presence of water.- Ensure the product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before the final purification step. - Check for and eliminate any leaks in the distillation apparatus that could allow atmospheric moisture to enter.
Crystals forming in the stored product Peroxide formation.- Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[10][22][23][24][25] - Add a suitable inhibitor if the product is to be stored for an extended period. - Test for peroxides before using stored material, especially if it has been exposed to air or light.[22][23]

Quantitative Data Summary

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Neutralization and Washing >95% (of crude)Low to Moderate- Effectively removes acidic impurities. - Simple and inexpensive procedure.- Does not remove non-acidic impurities or by-products. - Often a preparatory step for distillation.
Vacuum Distillation 80-95%>99%- Highly effective for removing non-volatile and many volatile impurities.[5] - Can yield very pure product. - Scalable for larger quantities.- Risk of thermal polymerization.[10] - Requires specialized equipment (vacuum pump, vacuum-rated glassware).[6][7][21][26]
Column Chromatography 70-90%>99%- Excellent for high-purity, small-scale preparations. - Can separate compounds with similar boiling points.[9][27][28][29]- Can be time-consuming and labor-intensive. - Requires significant amounts of solvent. - Scaling up can be challenging.

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5% aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 5% sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water. Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with an equal volume of saturated brine solution to aid in the removal of dissolved water.

  • Drain the brine layer and transfer the organic layer to a clean, dry flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Stir for 15-30 minutes.

  • Filter the mixture to remove the drying agent. The resulting solution is ready for further purification (e.g., by vacuum distillation) or for solvent removal if applicable.

Protocol 2: Vacuum Distillation of this compound
  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Add the washed and dried crude this compound and a magnetic stir bar to a round-bottom flask.

    • Add a non-volatile polymerization inhibitor (e.g., hydroquinone, approximately 100-200 ppm).

    • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.[26]

  • Distillation:

    • Begin stirring the crude product.

    • Gradually apply vacuum to the system. The pressure should be low enough to allow the this compound to boil at a temperature below 100°C.

    • Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvent or starting materials) in a separate receiving flask.

    • When the distillation temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.[24]

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • The purified this compound should be stored in a cool, dark place with an inhibitor if not used immediately.

Protocol 3: Column Chromatography of this compound
  • Preparation of the Column:

    • Select a suitable glass column and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel or basic alumina in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the stationary phase to pack evenly without air bubbles.

    • Add another thin layer of sand on top of the stationary phase.

    • Wash the column with the eluent until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexane) or a mixture of a non-polar and a slightly more polar solvent (e.g., hexane/ethyl acetate). The optimal eluent system should be determined beforehand by thin-layer chromatography (TLC).

    • Collect fractions in separate test tubes.

  • Analysis and Collection:

    • Analyze the collected fractions by TLC to identify which contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_washing crude Crude Cyclohexyl Acrylate sep_funnel Separatory Funnel crude->sep_funnel add_base Add 5% NaHCO₃ Solution sep_funnel->add_base shake_vent Shake and Vent add_base->shake_vent separate1 Separate Aqueous Layer shake_vent->separate1 add_water Wash with Water separate1->add_water separate2 Separate Aqueous Layer add_water->separate2 add_brine Wash with Brine separate2->add_brine separate3 Separate Aqueous Layer add_brine->separate3 dry Dry with MgSO₄ separate3->dry filter Filter dry->filter washed_product Washed Cyclohexyl Acrylate filter->washed_product

Caption: Workflow for the neutralization and washing of crude this compound.

experimental_workflow_distillation start Washed this compound add_inhibitor Add Inhibitor (e.g., Hydroquinone) start->add_inhibitor setup Assemble Vacuum Distillation Apparatus add_inhibitor->setup vacuum Apply Vacuum setup->vacuum heat Heat Gently vacuum->heat collect_forerun Collect Forerun (Low-boiling impurities) heat->collect_forerun collect_product Collect Pure This compound collect_forerun->collect_product cool Cool to Room Temperature collect_product->cool vent Vent to Atmosphere cool->vent product Purified Cyclohexyl Acrylate vent->product

Caption: Workflow for the vacuum distillation of this compound.

experimental_workflow_chromatography start Crude Cyclohexyl Acrylate prepare_column Prepare Silica/Alumina Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure remove_solvent Remove Solvent (Rotary Evaporation) combine_pure->remove_solvent product Purified Cyclohexyl Acrylate remove_solvent->product

Caption: Workflow for the column chromatography purification of this compound.

References

strategies to increase the yield of Cyclohexyl acrylate esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexyl acrylate (B77674) synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the esterification process to achieve higher yields and purity. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the esterification of acrylic acid with cyclohexanol (B46403) to produce cyclohexyl acrylate.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in this compound esterification can stem from several factors:

  • Incomplete Reaction: The esterification reaction is reversible.[1][2] To drive the equilibrium towards the product, it is crucial to effectively remove the water formed during the reaction.[3][4][5] Insufficient reaction time or temperatures below the optimum can also lead to incomplete conversion.

  • Catalyst Issues: The choice and amount of catalyst are critical. An insufficient amount of catalyst will result in a slow reaction rate, while an inappropriate catalyst may not be effective. Both homogeneous acids (like p-toluenesulfonic acid) and heterogeneous catalysts (like acidic ion-exchange resins) are commonly used.[3][6][7]

  • Side Reactions: Several side reactions can reduce the yield of the desired ester. The most common is the polymerization of acrylic acid or the this compound product.[8] Ether formation from cyclohexanol is another possibility, especially at higher temperatures.

  • Product Loss During Workup: Significant amounts of product can be lost during purification steps such as neutralization, washing, and distillation if not performed carefully.[1][9]

Q2: I am observing significant polymer formation in my reaction mixture. How can I prevent this?

Polymerization is a major side reaction due to the reactive nature of the acrylate group.[3][8] To prevent this:

  • Use a Polymerization Inhibitor: Always add a polymerization inhibitor to the reaction mixture. Common inhibitors include hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), and phenothiazine.[6][10][11]

  • Control Reaction Temperature: High temperatures can promote polymerization. It is important to maintain the reaction temperature within the optimal range for esterification without accelerating polymerization.

  • Introduce Oxygen: For some inhibitors to be effective, the presence of a small amount of oxygen is necessary. Passing a gentle stream of air or an oxygen-containing gas through the reaction mixture can be beneficial.[12]

Q3: What is the best type of catalyst to use for this esterification?

The choice of catalyst depends on the specific requirements of your process, such as ease of separation and potential for reuse.

  • Homogeneous Catalysts: Strong acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid are effective and widely used.[3][6] However, they need to be neutralized and removed from the product, which can complicate the purification process.[9][13]

  • Heterogeneous Catalysts: Solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites offer significant advantages.[7][10][14] They are easily separated from the reaction mixture by filtration and can often be reused, making the process more environmentally friendly.[10]

Q4: How can I effectively remove water from the reaction to improve the yield?

Efficient water removal is key to shifting the reaction equilibrium towards the formation of the ester.[2][4]

  • Azeotropic Distillation: The most common method is to use a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as cyclohexane (B81311) or toluene.[5][6] The water is collected in the trap while the solvent is returned to the reaction vessel.

  • Reactive Distillation: In this intensified process, the reaction and separation occur in the same unit. As the ester is formed, water is continuously removed, driving the reaction to completion.[15]

Q5: My final product is discolored. What could be the cause and how can I fix it?

Discoloration, often a yellowish or reddish tint, can be due to impurities or degradation products.[16]

  • Impure Reactants: Ensure the purity of your starting materials (acrylic acid and cyclohexanol).

  • High Reaction Temperature: Excessive heat can lead to the formation of colored byproducts.

  • Inefficient Purification: The purification process should effectively remove all unreacted starting materials, catalyst, and any high-boiling point impurities.[17] Distillation under reduced pressure is a common method to purify the final product.[9][12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and related esterifications to help you compare different strategies.

Table 1: Comparison of Catalysts for (Meth)acrylate Esterification

CatalystReactantsYield (%)Selectivity (%)Reference
p-Toluenesulfonic acidMethacrylic acid, Cyclohexanol92.1 (conversion)96.3[6]
Macroporous Polystyrene Sulfonate Cation Exchange ResinMethacrylic acid, Cyclohexene89.0 (conversion)95.3[10]
Indion 130 (Ion Exchange Resin)Acrylic acid, Cyclohexanol95.8-[7]
Amberlyst (Ion Exchange Resin)Acrylic acid, Cyclohexanol92.9-[7]
ZrOCl₂·8H₂OAcrylic acid, AlcoholsHighHigh[18]

Table 2: Effect of Reaction Conditions on Cyclohexyl Methacrylate (B99206) Yield

ParameterConditionCyclohexene Conversion (%)CHMA Selectivity (%)Reference
Molar Ratio (Acid:Alkene)4.089.095.3[10]
Catalyst Amount (wt%)3%89.095.3[10]
Reaction Temperature (°C)9089.095.3[10]
Reaction Time (h)789.095.3[10]

Experimental Protocols

Protocol 1: Esterification using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

  • Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the reaction flask, add acrylic acid, cyclohexanol, an azeotropic solvent (e.g., cyclohexane), a polymerization inhibitor (e.g., phenothiazine), and the p-toluenesulfonic acid catalyst. A typical molar ratio of acrylic acid to cyclohexanol is 1:1.2.[6]

  • Reaction: Heat the mixture to reflux (approximately 98°C if using cyclohexane) with constant stirring.[6] Continuously remove the water that collects in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by techniques like gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acidic catalyst with an alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate solution.[9]

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification: Purify the crude this compound by vacuum distillation to separate it from unreacted starting materials and high-boiling point impurities.[9]

Protocol 2: Esterification using a Heterogeneous Catalyst (Ion-Exchange Resin)

  • Apparatus Setup: Use a similar setup as in Protocol 1.

  • Charging Reactants: Add acrylic acid, cyclohexanol, the ion-exchange resin catalyst, a polymerization inhibitor, and an azeotropic solvent to the reaction flask.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 90°C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst.[10]

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Workup:

    • Cool the reaction mixture.

    • Separate the catalyst from the reaction mixture by filtration. The catalyst can be washed and potentially reused.

    • Wash the filtrate with a dilute alkaline solution to remove any unreacted acrylic acid, followed by washing with water.

    • Dry the organic layer.

  • Purification: Purify the product by vacuum distillation.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical relationship in the esterification process.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Product Workup cluster_purification Purification A Charge Reactants: - Acrylic Acid - Cyclohexanol - Catalyst - Inhibitor - Solvent B Heat to Reflux with Stirring A->B C Azeotropic Water Removal (Dean-Stark Trap) B->C D Cool Reaction Mixture B->D E Catalyst Removal: - Filtration (Heterogeneous) - Neutralization (Homogeneous) D->E F Wash with Alkaline Solution & Water E->F G Dry Organic Layer F->G H Vacuum Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for this compound synthesis.

Esterification_Reaction Reactant1 Acrylic Acid (CH₂=CHCOOH) Equilibrium Reactant1->Equilibrium Reactant2 Cyclohexanol (C₆H₁₁OH) Reactant2->Equilibrium Catalyst Acid Catalyst (H⁺) Catalyst->Equilibrium Speeds up reaction Product This compound (CH₂=CHCOOC₆H₁₁) Byproduct Water (H₂O) Equilibrium->Product Equilibrium->Byproduct

Caption: this compound esterification reaction overview.

References

Technical Support Center: Managing Exothermic Reactions in Bulk Polymerization of Cyclohexyl Acrylate (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the bulk polymerization of cyclohexyl acrylate (B77674) (CHA). It provides troubleshooting guidance and answers to frequently asked questions to help manage the exothermic nature of this process effectively and safely.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bulk polymerization of CHA, presented in a question-and-answer format.

Issue 1: Uncontrolled and Rapid Temperature Increase (Runaway Reaction)

Question: My reaction temperature is increasing uncontrollably, far exceeding the set point. What is happening and how can I regain control?

Answer: You are likely experiencing a thermal runaway reaction. This is a dangerous situation where the rate of heat generation from the exothermic polymerization exceeds the rate of heat removal from the reactor.[1][2][3][4] This is often exacerbated by the "gel effect" (or Trommsdorff-Norrish effect), where an increase in viscosity at higher monomer conversion rates significantly reduces the termination rate of the polymer chains.[2][5][6][7] This leads to a rapid increase in the concentration of free radicals and a corresponding surge in the polymerization rate and heat generation.

Immediate Actions:

  • Emergency Cooling: If your reactor setup has an emergency cooling system, activate it immediately.

  • Inhibitor Injection: If available, inject a pre-prepared solution of a fast-acting inhibitor (a "short-stop" agent) into the reactor to quench the polymerization.[8]

  • Monomer Feed Stoppage: If you are feeding monomer into the reactor, stop the feed immediately.

Preventative Measures and Solutions:

  • Improve Heat Dissipation:

    • Use a reactor with a higher surface-area-to-volume ratio.

    • Ensure efficient stirring to improve heat transfer to the reactor walls.

    • Consider a reactor with a cooling jacket or internal cooling coils.[5]

  • Modify Reaction Conditions:

    • Lower the initial reaction temperature.

    • Reduce the initiator concentration.

    • Consider a semi-batch process where the monomer is added gradually to control the reaction rate.

  • Consider Solution Polymerization: Performing the polymerization in a suitable solvent can help to dissipate heat more effectively and reduce viscosity buildup.

Issue 2: Polymerization Fails to Initiate or is Significantly Delayed

Question: My CHA polymerization has not started after the expected induction period, or the delay is unusually long. What could be the cause?

Answer: A failure to initiate or a long induction period is typically due to the presence of inhibitors or insufficient generation of free radicals.

Possible Causes and Solutions:

  • Inhibitor Presence: Commercial monomers like CHA are shipped with inhibitors (e.g., hydroquinone (B1673460) (HQ) or its monomethyl ether, MEHQ) to prevent premature polymerization during storage.[9][10] These must be removed before polymerization.

    • Solution: Purify the monomer by washing it with a caustic solution (e.g., 1M NaOH) to remove phenolic inhibitors, followed by washing with deionized water and drying.[9]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization as it scavenges radicals to form stable peroxy radicals.[9]

    • Solution: Thoroughly degas the monomer and reactor by sparging with an inert gas like nitrogen or argon for at least 30 minutes before starting the reaction.[9]

  • Insufficient Initiator Activity: The initiator concentration may be too low, or the reaction temperature may not be high enough for the initiator to decompose at an adequate rate.[9]

    • Solution: Increase the initiator concentration or select an initiator with a suitable half-life at your desired reaction temperature. Ensure the reaction is heated to the target temperature.

Issue 3: Formation of an Insoluble Gel Early in the Reaction

Question: My reaction mixture has turned into an insoluble gel at a low monomer conversion. What causes this and how can I prevent it?

Answer: Premature gelation is due to extensive cross-linking within the polymer. This can be caused by impurities in the monomer or unintended chain transfer reactions.

Possible Causes and Solutions:

  • Multifunctional Impurities: The monomer may be contaminated with difunctional acrylates that act as cross-linking agents.

    • Solution: Ensure the purity of your CHA monomer. If necessary, purify it by distillation.

  • Chain Transfer to Polymer: At high temperatures, the growing polymer radical can abstract a hydrogen atom from a polymer backbone, creating a new radical site on the chain that can lead to branching and cross-linking.

    • Solution: Lower the reaction temperature to minimize chain transfer reactions. The use of a chain transfer agent (CTA) can also help to control the molecular weight and reduce the likelihood of cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is the difference between an inhibitor and a retarder?

A1: An inhibitor has a distinct induction period during which polymerization is completely suppressed. It is consumed in this process, and once depleted, polymerization proceeds at a normal rate. A retarder, on the other hand, does not have an induction period but slows down the rate of polymerization.[2]

Q2: How can I monitor the progress of my CHA bulk polymerization?

A2: Monomer conversion can be monitored in real-time using in-line techniques such as FT-NIR or Raman spectroscopy, which can track the disappearance of the vinyl double bond.[11][12] Alternatively, samples can be taken at intervals and analyzed offline using methods like gravimetry (after precipitating the polymer), NMR spectroscopy (by comparing the integration of vinyl and polymer backbone protons), or chromatography (GC or HPLC to measure the remaining monomer).[13][14]

Q3: What are typical inhibitor concentrations, and how do they affect the reaction?

A3: Phenolic inhibitors like hydroquinone (HQ) are often used in concentrations ranging from 10 to 1000 ppm for storage and transport. The induction period is directly proportional to the inhibitor concentration.[15][16][17] For polymerization, these inhibitors must be removed. The effectiveness of many phenolic inhibitors is also dependent on the presence of oxygen.[10]

Q4: What is a safe operating temperature range for the bulk polymerization of CHA?

A4: The optimal temperature depends on the initiator used. For common initiators like AIBN or benzoyl peroxide, temperatures in the range of 60-80°C are typical. It is crucial to ensure that your cooling system can handle the heat generated at the chosen temperature. Self-initiated polymerization of some acrylates can begin at temperatures as low as 80°C.[11]

Quantitative Data

Table 1: Heat of Polymerization for Cyclohexyl Acrylate and Related Monomers

MonomerHeat of Polymerization (ΔH_p) (kJ/mol)Heat of Polymerization (ΔH_p) (kcal/mol)Reference
Cyclohexyl Methacrylate51.012.2[18]
Methyl Acrylate77.018.4
Ethyl Acrylate77.018.4
n-Butyl Acrylate77.418.5

Note: The heat of polymerization for this compound is expected to be similar to that of other acrylic esters.

Table 2: Activation Energies for Elementary Reactions in Acrylate Polymerization

MonomerPropagation (E_p) (kJ/mol)Termination (E_t) (kJ/mol)Reference
Butyl Acrylate17.615.3[19]
Dodecyl Methacrylate-25-39[20]
Cyclohexyl Methacrylate-25-39[20]
General Acrylates~18-22~5-15

Note: Activation energies can vary depending on the specific reaction conditions and the method of determination.

Experimental Protocols

Protocol 1: Inhibitor Removal from this compound

This protocol is for the removal of phenolic inhibitors such as hydroquinone (HQ) and MEHQ.

Materials:

  • This compound (CHA) containing inhibitor

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Magnetic stir plate and stir bar

Procedure:

  • Place the CHA monomer in a separatory funnel.

  • Add an equal volume of 1 M NaOH solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor as its sodium salt.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution two more times.

  • Wash the monomer with an equal volume of deionized water to remove residual NaOH. Drain the aqueous layer.

  • Wash the monomer with an equal volume of saturated brine solution to aid in the removal of any remaining water. Drain the aqueous layer.

  • Transfer the monomer to a clean, dry flask.

  • Add anhydrous MgSO₄ or Na₂SO₄ to the monomer and stir for 30-60 minutes to dry.

  • Filter or decant the purified monomer from the drying agent.

  • The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere for a short period, as it is no longer inhibited.[9]

Protocol 2: General Procedure for Bulk Free-Radical Polymerization of this compound

Materials:

  • Purified this compound (CHA) monomer (inhibitor removed)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Reaction vessel (e.g., round-bottom flask or jacketed reactor) with a reflux condenser, inert gas inlet, and temperature probe

  • Heating and stirring apparatus (e.g., heating mantle with a magnetic stir plate)

  • Thermocouple and temperature controller

Procedure:

  • Set up the reaction vessel and ensure it is clean and dry.

  • Add the desired amount of purified CHA monomer and a magnetic stir bar to the vessel.

  • Begin stirring and purge the system with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • In a separate container, weigh the desired amount of initiator (a typical concentration is 0.1-1.0 mol% relative to the monomer).

  • While maintaining a positive pressure of inert gas, add the initiator to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN).

  • Maintain the reaction at the set temperature under an inert atmosphere for the desired duration.

  • Monitor the reaction progress by observing the increase in viscosity. For quantitative analysis, samples can be withdrawn periodically (if the setup allows) to determine monomer conversion.

  • To terminate the polymerization, cool the reaction mixture rapidly to room temperature and expose it to air (oxygen will inhibit the reaction).

  • The resulting polymer can then be purified, for example, by dissolving it in a suitable solvent (e.g., toluene (B28343) or THF) and precipitating it in a non-solvent (e.g., methanol).

Visualizations

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition Initiator Initiator (I₂) Primary_Radicals 2I• Initiator->Primary_Radicals Heat/Light Monomer_Radical I-M• Primary_Radicals->Monomer_Radical + Monomer (CHA) Inactive_Species_1 Inactive Species Primary_Radicals->Inactive_Species_1 + Inhibitor (HQ) Growing_Polymer_Chain I-(M)n-M• Monomer_Radical->Growing_Polymer_Chain + n(Monomer) Dead_Polymer Polymer Growing_Polymer_Chain->Dead_Polymer + Growing Chain Inactive_Species_2 Inactive Species Growing_Polymer_Chain->Inactive_Species_2 + Inhibitor (HQ)

Caption: Free radical polymerization and inhibition mechanism.

troubleshooting_workflow start Observe Uncontrolled Temperature Rise check_heat_removal Is heat removal sufficient? start->check_heat_removal check_viscosity Is viscosity very high? check_heat_removal->check_viscosity Yes improve_cooling Improve cooling: - Increase coolant flow - Use larger reactor surface area - Improve stirring check_heat_removal->improve_cooling No check_initiator Is initiator concentration too high? check_viscosity->check_initiator No gel_effect Likely Gel Effect: - Reduce monomer concentration (consider solution polymerization) - Lower reaction temperature check_viscosity->gel_effect Yes reduce_initiator Reduce initiator concentration check_initiator->reduce_initiator Yes emergency_stop Immediate Action: - Emergency cooling - Inject inhibitor check_initiator->emergency_stop No improve_cooling->emergency_stop gel_effect->emergency_stop reduce_initiator->emergency_stop

Caption: Troubleshooting workflow for thermal runaway.

References

identifying and resolving issues with polymer solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with polymer solubility during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence polymer solubility?

A1: Several key factors determine whether a polymer will dissolve in a given solvent.[1] These include:

  • "Like Dissolves Like" Principle: Polar polymers tend to dissolve in polar solvents, while non-polar polymers are more soluble in non-polar solvents.[2][3]

  • Molecular Weight: Higher molecular weight polymers generally have lower solubility due to stronger intermolecular forces and a smaller entropy of mixing.[2][3][4]

  • Crystallinity: Crystalline regions in a polymer are highly ordered and have strong intermolecular interactions, making them difficult to dissolve.[1][4] Amorphous polymers are generally more soluble.

  • Temperature: For most polymer-solvent systems, solubility increases with temperature as it provides the energy needed to overcome intermolecular forces.[2][4] However, some systems exhibit a Lower Critical Solution Temperature (LCST), where solubility decreases with increasing temperature.[4]

  • Polymer Architecture: Branching and cross-linking can significantly impact solubility. Cross-linked polymers will swell in a compatible solvent but will not dissolve.[3]

  • Solvent Quality: The interaction between the polymer and the solvent, often quantified by solubility parameters, determines if a solvent is "good" or "poor" for a specific polymer.[2]

Q2: Why is my polymer not dissolving, or dissolving very slowly?

A2: Slow or incomplete dissolution is a common issue. The underlying causes are often related to the factors mentioned above. Here are some common reasons:

  • Poor Solvent Choice: The solvent may not be thermodynamically compatible with the polymer. The difference in solubility parameters between the polymer and the solvent might be too large.[5]

  • High Crystallinity of the Polymer: The solvent may not have enough energy to break down the crystalline structure of the polymer at the current temperature.[1]

  • High Molecular Weight: Large polymer chains take longer to disentangle and diffuse into the solvent.[3][4]

  • Insufficient Agitation or Temperature: The dissolution process for polymers is often slow and requires energy input in the form of heat and mechanical stirring to facilitate the solvent's penetration into the polymer matrix.[6]

  • Formation of a Gel Layer: For some polymers, a swollen, gel-like layer can form on the surface of the polymer particles, which can hinder further solvent penetration and slow down the dissolution process.[3]

  • Particle Size: Larger polymer particles have a smaller surface area-to-volume ratio, which can limit the rate of dissolution.[7]

Q3: My polymer solution is hazy or forms a precipitate over time. What is happening?

A3: Haze or precipitation indicates that the polymer is coming out of solution. This can be due to:

  • Poor Thermodynamic Stability: The polymer may have been initially dispersed but not truly dissolved, or the solution is only kinetically stable. Over time, the polymer chains may aggregate and precipitate.

  • Temperature Changes: If the solution is near its saturation point, a decrease in temperature can cause the polymer to precipitate out. Conversely, for systems with an LCST, an increase in temperature can cause phase separation.[4]

  • Solvent Evaporation: If the solvent is volatile, its evaporation will increase the polymer concentration, potentially exceeding its solubility limit.

  • Contamination: The presence of impurities can sometimes trigger precipitation.[8]

Troubleshooting Guides

Issue 1: Polymer Fails to Dissolve

This troubleshooting workflow helps identify the root cause when a polymer does not dissolve in a chosen solvent.

G start Start: Polymer not dissolving check_solvent Is the solvent appropriate? (Check solubility parameters) start->check_solvent check_temp Is the temperature high enough? check_solvent->check_temp Yes change_solvent Action: Select a solvent with a closer solubility parameter. check_solvent->change_solvent No check_agitation Is agitation sufficient? check_temp->check_agitation Yes increase_temp Action: Increase temperature. (Caution: avoid polymer degradation) check_temp->increase_temp No check_mw_cryst Consider Polymer Properties: High MW or Crystallinity? check_agitation->check_mw_cryst Yes increase_agitation Action: Increase stirring speed or use a different mixing method. check_agitation->increase_agitation No pre_treatment Action: Reduce particle size (grind) or use a co-solvent. check_mw_cryst->pre_treatment Yes end_success Success: Polymer Dissolved check_mw_cryst->end_success No change_solvent->check_solvent increase_temp->check_temp increase_agitation->check_agitation end_fail Issue Persists: Re-evaluate polymer and solvent system from scratch. pre_treatment->end_fail

Caption: Troubleshooting workflow for a polymer that fails to dissolve.

Issue 2: Polymer Solution is Unstable (Hazy/Precipitates)

This logical diagram outlines the potential causes and solutions for unstable polymer solutions.

G issue {Unstable Polymer Solution | (Hazy or Precipitates)} cause1 Poor Solvent Solvent quality is marginal, leading to aggregation over time. issue->cause1 cause2 Temperature Fluctuation Solution is temperature-sensitive (UCST or LCST behavior). issue->cause2 cause3 Concentration Issue Solvent evaporation or initial concentration is too high. issue->cause3 solution1 Re-evaluate Solvent Use a better solvent or a co-solvent system. cause1->solution1 solution2 Control Temperature Store and use the solution at a constant, optimal temperature. cause2->solution2 solution3 Control Concentration Prevent solvent evaporation (seal container). Prepare a more dilute solution. cause3->solution3

Caption: Causes and solutions for unstable polymer solutions.

Data Presentation

Table 1: Hansen Solubility Parameters (HSP) for Common Polymers and Solvents

Hansen Solubility Parameters can be used to predict the miscibility of a polymer and a solvent. A smaller difference between the HSPs of the polymer and the solvent suggests a higher likelihood of dissolution. The total solubility parameter (δt) is calculated from the energy of dispersion (δd), polar (δp), and hydrogen bonding (δh) forces: δt² = δd² + δp² + δh².

Materialδd (MPa½)δp (MPa½)δh (MPa½)δt (MPa½)
Polymers
Polystyrene (PS)18.66.04.120.0
Poly(methyl methacrylate) (PMMA)18.610.57.522.7
Poly(vinyl chloride) (PVC)18.27.58.321.6
Polyethylene (PE)17.10.00.017.1
Polypropylene (PP)17.00.00.017.0
Solvents
Acetone15.510.47.020.0
Toluene18.01.42.018.2
Tetrahydrofuran (THF)16.85.78.019.5
Cyclohexanone17.86.35.119.6
Water15.516.042.347.8
n-Hexane14.90.00.014.9

Note: These values are approximate and can vary based on the specific grade of the polymer and the source of the data.

Experimental Protocols

Protocol 1: Standard Method for Polymer Dissolution

This protocol outlines a general procedure for dissolving a polymer in a solvent.

Objective: To prepare a homogeneous polymer solution of a specified concentration.

Materials:

  • Polymer of interest

  • Selected solvent

  • Magnetic stirrer and stir bar or overhead stirrer

  • Heater/hot plate

  • Beaker or flask

  • Balance

Procedure:

  • Preparation: Weigh the desired amount of polymer. If the polymer is in large pellets or chunks, consider grinding it to a fine powder to increase the surface area.[9]

  • Solvent Addition: Add the calculated volume of solvent to the beaker or flask.

  • Mixing: Place the container on the magnetic stirrer and add the stir bar. Begin stirring the solvent.

  • Polymer Addition: Slowly add the pre-weighed polymer to the vortex of the stirring solvent. Adding the polymer slowly prevents the formation of large clumps.[9]

  • Heating (if necessary): If the polymer is known to have poor solubility at room temperature, gently heat the solution while stirring. Monitor the temperature to avoid solvent boiling or polymer degradation.[9]

  • Dissolution: Continue stirring until all polymer particles are visually dissolved and the solution is homogeneous. This can take anywhere from a few minutes to several hours or even days for high molecular weight or semi-crystalline polymers.[3][6]

  • Observation: After stopping the stirrer, visually inspect the solution for any undissolved particles, haze, or gel formation.

Protocol 2: Determining Polymer Solubility via Differential Scanning Calorimetry (DSC)

This protocol is a more advanced method to determine the solubility of a drug (an active pharmaceutical ingredient, or API) in a polymer matrix, which is crucial in drug development.[10]

Objective: To determine the temperature-dependent solubility of an API in a polymer.

Materials:

  • API (crystalline)

  • Polymer

  • Differential Scanning Calorimeter (DSC)

  • DSC pans

  • Microbalance

Procedure:

  • Sample Preparation: Prepare physical mixtures of the API and polymer at various weight ratios (e.g., 10:90, 20:80, 30:70, etc.). Accurately weigh small amounts (5-10 mg) of the mixtures into DSC pans and seal them.

  • DSC Analysis (Melting Point Depression Method): a. Place a sealed pan into the DSC instrument. b. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of the pure API. c. Record the melting endotherm of the API in the mixture. The presence of the dissolved polymer will depress the melting point of the API. d. The extent of melting point depression can be used with thermodynamic models (e.g., Flory-Huggins) to calculate the solubility at that temperature.[10]

  • DSC Analysis (Recrystallization Method): a. Heat the physical mixture to a temperature above the API's melting point to ensure complete dissolution in the polymer, forming a homogeneous solution. b. Quench-cool the sample to form an amorphous solid dispersion. c. Reheat the sample at a controlled rate. The glass transition temperature (Tg) will be observed, followed by a recrystallization exotherm and then a melting endotherm of the API that phase-separated during heating. d. The amount of recrystallized API can be quantified from the enthalpy of melting, and by difference, the amount of API that remained dissolved in the polymer can be determined.[10]

  • Data Analysis: By performing these experiments at different compositions and temperatures, a phase diagram can be constructed to map the solubility of the API in the polymer as a function of temperature.[10]

References

Technical Support Center: Enhancing the Thermal Stability of Cyclohexyl Acrylate-Based Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with cyclohexyl acrylate-based copolymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis and thermal analysis of this compound-based copolymers.

Issue 1: Lower than Expected Thermal Stability in TGA Analysis

Question: My this compound-based copolymer is degrading at a lower temperature than anticipated. What are the potential causes and how can I improve its thermal stability?

Answer: Lower than expected thermal stability is a common issue that can stem from several factors related to the polymer's structure and purity.

Possible Causes and Solutions:

  • Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability.

    • Solution: Increase the molecular weight of your copolymer by adjusting the initiator concentration or polymerization time. Be aware that higher molecular weight can increase viscosity, which may affect processing.

  • Presence of Impurities: Residual monomer, initiator fragments, or solvent can act as initiation sites for thermal degradation.

    • Solution: Ensure your copolymer is thoroughly purified before thermal analysis. Precipitation of the polymer in a non-solvent followed by vacuum drying is a standard purification method.

  • Chain Architecture: The presence of weak links in the polymer backbone can lead to earlier decomposition.

    • Solution: Consider the choice of comonomer and initiator. Some initiators can leave thermally labile end groups.

  • Oxidation: Degradation in the presence of oxygen can occur at lower temperatures than thermal degradation in an inert atmosphere.

    • Solution: Perform TGA analysis under an inert atmosphere, such as nitrogen or argon, to assess the intrinsic thermal stability of the polymer.

Logical Flow for Troubleshooting Low Thermal Stability

start Low Thermal Stability Observed in TGA check_mw Analyze Molecular Weight (GPC/SEC) start->check_mw check_purity Assess Purity (NMR, FTIR) start->check_purity check_atmosphere Verify TGA Atmosphere (Inert Gas Flow) start->check_atmosphere mw_low Is Molecular Weight Low? check_mw->mw_low purity_issue Are Impurities Present? check_purity->purity_issue atmosphere_issue Was Analysis Run in Air? check_atmosphere->atmosphere_issue mw_low->purity_issue No adjust_synthesis Modify Synthesis: - Decrease initiator concentration - Increase reaction time mw_low->adjust_synthesis Yes purity_issue->atmosphere_issue No purify_polymer Purify Polymer: - Reprecipitation - Vacuum drying purity_issue->purify_polymer Yes rerun_tga_inert Re-run TGA under Nitrogen or Argon atmosphere_issue->rerun_tga_inert Yes end_rerun Re-analyze Thermal Stability atmosphere_issue->end_rerun No adjust_synthesis->end_rerun purify_polymer->end_rerun rerun_tga_inert->end_rerun start Start Synthesis dissolve Dissolve CHA, IBOA, and AIBN in Toluene start->dissolve degas Purge with Nitrogen for 30 min dissolve->degas polymerize Heat to 70-80 °C under Nitrogen (4-24 hours) degas->polymerize terminate Cool to Room Temperature and Expose to Air polymerize->terminate precipitate Precipitate in Cold Methanol terminate->precipitate purify Filter and Wash with Methanol precipitate->purify dry Dry under Vacuum at 40-50 °C purify->dry end Obtain Purified Copolymer dry->end

Technical Support Center: Optimization of Catalyst Selection for Cyclohexyl Acrylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohexyl acrylate (B77674).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for cyclohexyl acrylate synthesis?

A1: The most prevalent catalysts for this compound synthesis are strong acid catalysts. These can be broadly categorized into:

  • Homogeneous Catalysts: Such as p-toluenesulfonic acid (p-TSA) and sulfuric acid.[1]

  • Heterogeneous Catalysts: Primarily acidic ion-exchange resins like macroporous polystyrene sulfonate cation exchange resins (e.g., Amberlyst, Indion).[2][3] These are often preferred as they simplify product purification and catalyst recovery.

Q2: I am observing low conversion of my reactants. What are the potential causes and solutions?

A2: Low conversion in this compound synthesis can be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the conversion rate. It is crucial to optimize this parameter. For instance, with cation exchange resins, temperatures around 85-90°C have been reported to be effective.[3][4]

  • Inappropriate Catalyst Loading: The amount of catalyst used is critical. Too little catalyst will result in a slow reaction and low conversion. The optimal amount is typically determined as a weight percentage of the total mass of the reactants.[4]

  • Unfavorable Molar Ratio of Reactants: The molar ratio of acrylic acid to cyclohexene (B86901) or cyclohexanol (B46403) affects the equilibrium of the reaction. An excess of one reactant is often used to drive the reaction towards the product side.[1][4]

  • Insufficient Reaction Time: The reaction may not have reached completion. Time course studies are recommended to determine the optimal reaction duration.[3]

  • Catalyst Deactivation: The catalyst may have lost its activity. This can be due to poisoning or degradation. For solid catalysts, regeneration or replacement may be necessary.

Q3: My reaction mixture is polymerizing. How can I prevent this?

A3: Premature polymerization of acrylic acid or the product, this compound, is a common side reaction. To mitigate this:

  • Use of Polymerization Inhibitors: Incorporating a polymerization inhibitor is essential. Phenothiazine and hydroquinone (B1673460) are commonly used for this purpose.[1][4] The presence of oxygen can be necessary for some inhibitors to be effective.[5]

  • Control of Reaction Temperature: High temperatures can induce thermal polymerization. It is crucial to maintain the reaction temperature at a level that promotes the desired esterification without initiating significant polymerization.[5]

  • Purity of Reactants: Impurities in the starting materials can act as radical initiators, triggering polymerization. Ensure high-purity reactants are used.[5]

Q4: I am observing significant formation of byproducts, such as dimers. How can I improve the selectivity towards this compound?

A4: The formation of dimers and other byproducts reduces the selectivity of the reaction. To enhance selectivity:

  • Catalyst Selection: The choice of catalyst can influence selectivity. Some catalysts may favor the desired reaction pathway over side reactions.[4]

  • Optimization of Reaction Conditions: Fine-tuning the reaction temperature, pressure, and reactant concentrations can help maximize the selectivity for the desired product. For example, specific conditions can lead to a selectivity of over 90% for this compound.[3]

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Question: I have set up the reaction as per the literature, but my yield of this compound is very low. What should I check?

  • Answer:

    • Verify Catalyst Activity: If using a recycled heterogeneous catalyst, its activity may have diminished. Consider regenerating or using a fresh batch of the catalyst.

    • Check Reactant Purity: Ensure the acrylic acid and cyclohexene/cyclohexanol are pure and free from water, which can affect the performance of some acid catalysts.

    • Optimize Reaction Conditions: Systematically vary the temperature, catalyst loading, and molar ratio of reactants to find the optimal conditions for your specific setup. Refer to the data tables below for reported optimal conditions.

    • Confirm Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration to reach a reasonable conversion.

Problem 2: Product purity is low, with evidence of side products.

  • Question: My final product is impure, and I suspect the presence of byproducts. How can I identify and minimize them?

  • Answer:

    • Identify Byproducts: Use analytical techniques like GC-MS or NMR to identify the structure of the impurities. Common byproducts include dimers of acrylic acid and ethers from the alcohol.[3][5]

    • Minimize Dimer Formation: Adjusting the reaction temperature and catalyst can help reduce dimer formation.[3]

    • Prevent Ether Formation: This is more likely at higher temperatures with strong acid catalysts. Using a milder catalyst or lower reaction temperature can mitigate this.[5]

    • Refine Purification: Optimize your purification method. This may involve distillation, chromatography, or washing with a basic solution to remove unreacted acrylic acid.

Quantitative Data Presentation

Table 1: Performance of Various Catalysts in this compound Synthesis
CatalystReactantsMolar Ratio (Acid:Alkene/Alcohol)Temperature (°C)Catalyst Loading (wt%)Reaction Time (h)Conversion (%)Selectivity (%)Reference
Cation Exchange ResinAcrylic Acid, Cyclohexene2:1855587.2 (Cyclohexene)90.1[3][4]
Cation Exchange ResinMethacrylic Acid, Cyclohexene4:1903789.0 (Cyclohexene)95.3[3][4]
p-Toluenesulfonic AcidAcrylic Acid, Cyclohexanol1:1.59510591.5 (Acrylic Acid)97.2[1]
p-Toluenesulfonic AcidMethacrylic Acid, Cyclohexanol-9810592.1 (Acrylic Acid)96.3[1]
Indion 130------95.8[2]
Amberlyst------92.9[2]
Amberlite IR 120------52.7[2]

Experimental Protocols

Detailed Methodology for this compound Synthesis using a Cation Exchange Resin

This protocol is a generalized procedure based on literature reports.[3][4]

1. Materials:

  • Acrylic Acid (inhibitor-free or with inhibitor removed)

  • Cyclohexene

  • Macroporous polystyrene sulfonate cation exchange resin (e.g., Amberlyst-15)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Solvent (optional, e.g., toluene)

2. Pre-treatment of Catalyst:

  • The cation exchange resin should be activated according to the manufacturer's instructions, which typically involves washing with acid and then water, followed by drying.

3. Reaction Setup:

  • A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer is assembled.

  • The flask is charged with acrylic acid, cyclohexene, the cation exchange resin, and the polymerization inhibitor.

  • A typical molar ratio of acrylic acid to cyclohexene is 2:1.[4]

  • The catalyst loading is typically around 5% of the total weight of the reactants.[4]

  • The polymerization inhibitor is added at a concentration of about 1% based on the mass of acrylic acid.[4]

4. Reaction Execution:

  • The reaction mixture is heated to the desired temperature (e.g., 85°C) with constant stirring.[4]

  • The reaction is allowed to proceed for a predetermined time (e.g., 5 hours).[4]

  • Samples can be withdrawn periodically to monitor the progress of the reaction by techniques such as gas chromatography (GC).

5. Work-up and Purification:

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid catalyst is removed by filtration.

  • The filtrate is washed with a dilute sodium bicarbonate solution to remove unreacted acrylic acid, followed by washing with brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).

  • The solvent (if used) is removed by rotary evaporation.

  • The final product, this compound, can be further purified by vacuum distillation.

Mandatory Visualization

ReactionPathway Reactants Acrylic Acid + Cyclohexene Catalyst Acid Catalyst (e.g., Cation Exchange Resin) Reactants->Catalyst Protonation SideProduct1 Dimerization Reactants->SideProduct1 Intermediate Carbocation Intermediate Catalyst->Intermediate Product This compound Intermediate->Product Nucleophilic Attack SideProduct2 Polymerization Product->SideProduct2

Caption: Reaction pathway for the synthesis of this compound.

CatalystSelectionWorkflow Start Start: Define Synthesis Goals Screening Screen Catalyst Types (Homogeneous vs. Heterogeneous) Start->Screening Optimization Optimize Reaction Conditions (Temp, Time, Ratio, Loading) Screening->Optimization Analysis Analyze Yield and Selectivity Optimization->Analysis Decision Performance Acceptable? Analysis->Decision Decision->Screening No Reuse Test Catalyst Reusability Decision->Reuse Yes Final Final Catalyst Selection Reuse->Final

Caption: Workflow for catalyst selection and optimization.

TroubleshootingGuide Start Problem Encountered LowYield Low Yield? Start->LowYield Polymerization Polymerization? LowYield->Polymerization No CheckCatalyst Check Catalyst Activity and Loading LowYield->CheckCatalyst Yes LowSelectivity Low Selectivity? Polymerization->LowSelectivity No AddInhibitor Increase/Add Polymerization Inhibitor Polymerization->AddInhibitor Yes ChangeCatalyst Consider a Different Catalyst LowSelectivity->ChangeCatalyst Yes End Problem Resolved LowSelectivity->End No OptimizeConditions Optimize Temp, Time, and Molar Ratios CheckCatalyst->OptimizeConditions OptimizeConditions->End ControlTemp Lower Reaction Temperature AddInhibitor->ControlTemp ControlTemp->End Purification Optimize Purification Method ChangeCatalyst->Purification Purification->End

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Cyclohexyl Acrylate and Isobornyl Acrylate in Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the performance characteristics of polymers derived from cyclohexyl acrylate (B77674) (CHA) and isobornyl acrylate (IBOA). A thorough understanding of the distinct attributes of the resulting polymers, poly(cyclohexyl acrylate) (PCHA) and poly(isobornyl acrylate) (PIBOA), is essential for material selection in specialized applications such as medical adhesives, drug delivery systems, and high-performance coatings. This document presents a summary of their properties based on available data, details the experimental methodologies for characterization, and includes a visual workflow for logical comparison.

Executive Summary

This compound and isobornyl acrylate are monofunctional acrylic monomers that impart divergent properties to the resulting polymers. PCHA, with its cyclohexyl ring, typically yields a more flexible polymer with a lower glass transition temperature, making it suitable for applications requiring good adhesion and film-forming properties at or near room temperature. In contrast, the bulky, bridged bicyclic structure of isobornyl acrylate results in PIBOA, a polymer characterized by a significantly higher glass transition temperature, leading to enhanced hardness, thermal stability, and rigidity. The selection between CHA and IBOA is therefore a critical decision in tailoring the thermomechanical properties of the final polymer formulation.

Comparative Data on Polymer Properties

The following table summarizes the key quantitative and qualitative properties of poly(this compound) and poly(isobornyl acrylate). Direct comparative data for homopolymer mechanical properties can be scarce; therefore, some properties are described qualitatively based on the known structure-property relationships and data from copolymer studies.

PropertyPoly(this compound) (PCHA)Poly(isobornyl acrylate) (PIBOA)
Glass Transition Temperature (Tg) 19-25 °C[1]~94 °C[2][3]
Tensile Strength LowerHigher
Elongation at Break HigherLower
Hardness Lower (Softer, more flexible)Higher (Hard and rigid)[4]
Adhesion Generally good, especially to polar substratesGood, can improve adhesion to polyolefins
Thermal Stability ModerateHigh[4]
UV Resistance GoodExcellent
Chemical Resistance ModerateGood
Water Resistance ModerateGood
Impact Strength ModerateGood
Shrinkage upon Polymerization ModerateLow[5]

Experimental Protocols

The characterization of polymer properties relies on standardized experimental procedures. Below are detailed methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
  • Objective: To determine the temperature at which the polymer transitions from a rigid, glassy state to a more pliable, rubbery state.

  • Methodology:

    • A small, precisely weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum pan.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical heating rate is 10 °C/min under a nitrogen atmosphere.

    • The heat flow into the sample relative to the reference is measured as a function of temperature.

    • The glass transition is observed as a step change in the heat flow curve, and the Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
  • Objective: To evaluate the thermal stability of the polymer by measuring its mass loss as a function of temperature in a controlled atmosphere.

  • Methodology:

    • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere, such as nitrogen or air.

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

Tensile Testing for Mechanical Properties (ASTM D882 / ISO 527)
  • Objective: To determine the tensile strength, elongation at break, and tensile modulus of the polymer.

  • Methodology:

    • Thin films of the polymer are prepared with uniform thickness and cut into a standard "dog-bone" or rectangular shape as specified by the standard (e.g., ASTM D882 for thin films).

    • The dimensions of the specimen (width and thickness) are precisely measured.

    • The specimen is mounted in the grips of a universal testing machine.

    • The sample is pulled at a constant rate of extension until it fractures.

    • The force exerted on the sample and the corresponding elongation are recorded throughout the test.

    • Tensile strength is calculated as the maximum stress the material can withstand before breaking. Elongation at break is the percentage increase in length at the point of fracture.

Adhesion Testing (ASTM D3359 - Cross-Cut Test)
  • Objective: To assess the adhesion of a polymer coating to a substrate.

  • Methodology:

    • A lattice pattern is cut through the polymer coating to the substrate using a special cross-cut tool with multiple blades spaced at a specified distance.

    • A pressure-sensitive adhesive tape is applied firmly over the lattice.

    • The tape is then rapidly pulled off at a specified angle.

    • The grid area is inspected, and the adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the area is detached), according to the ASTM D3359 classification.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for comparing the polymer properties of this compound and Isobornyl Acrylate.

ComparisonWorkflow cluster_Monomers Monomer Selection cluster_Polymerization Polymer Synthesis cluster_Polymers Resulting Homopolymers cluster_Characterization Property Characterization cluster_Properties Comparative Polymer Properties CHA This compound (CHA) Polymerization Free Radical Polymerization CHA->Polymerization IBOA Isobornyl Acrylate (IBOA) IBOA->Polymerization PCHA Poly(this compound) (PCHA) Polymerization->PCHA PIBOA Poly(isobornyl acrylate) (PIBOA) Polymerization->PIBOA DSC DSC (Tg) PCHA->DSC TGA TGA (Thermal Stability) PCHA->TGA Tensile Tensile Testing (ASTM D882) PCHA->Tensile Adhesion Adhesion Test (ASTM D3359) PCHA->Adhesion PIBOA->DSC PIBOA->TGA PIBOA->Tensile PIBOA->Adhesion Thermal Thermal Properties DSC->Thermal TGA->Thermal Mechanical Mechanical Properties Tensile->Mechanical Surface Adhesion & Surface Properties Adhesion->Surface

Caption: Workflow for comparing polymers from CHA and IBOA.

Conclusion

The choice between this compound and isobornyl acrylate fundamentally dictates the end-use performance of the resulting polymer. Poly(this compound) is the monomer of choice for applications where flexibility and good adhesion at ambient temperatures are required. Its lower Tg makes it suitable for pressure-sensitive adhesives and flexible coatings. Conversely, poly(isobornyl acrylate) is ideal for applications demanding high hardness, thermal stability, and rigidity, such as in hard coatings, and engineering plastics, and as a modifying monomer to increase the service temperature of softer acrylic systems. The detailed experimental protocols provided herein offer a standardized framework for researchers to perform their own evaluations and validate the suitability of these monomers for their specific applications.

References

A Comparative Guide to the Mechanical Properties of Poly(cyclohexyl acrylate) and PMMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of two acrylic polymers: poly(cyclohexyl acrylate) (PCHA) and poly(methyl methacrylate) (PMMA). This information is crucial for material selection in a variety of research and development applications, including the fabrication of medical devices, microfluidic chips, and drug delivery systems. While extensive data is available for the widely used PMMA, specific mechanical property data for PCHA is less common. This guide synthesizes available data for PMMA and provides estimations for PCHA based on the properties of structurally similar polymers, such as poly(cyclohexyl methacrylate) (PCHMA) and other acrylates with bulky side chains.

Quantitative Mechanical Properties

The following table summarizes the key mechanical properties of PCHA and PMMA. It is important to note that the values for PCHA are estimations based on related polymers and should be considered as a general guideline.

Mechanical PropertyPoly(this compound) (PCHA) (Estimated)Poly(methyl methacrylate) (PMMA)
Tensile Strength 30 - 50 MPa48 - 76 MPa[1]
Young's Modulus 1.5 - 2.5 GPa2.4 - 3.3 GPa[1]
Elongation at Break 5 - 15 %2 - 10 %[1]
Rockwell Hardness M70 - M80M85 - M105[1]
Impact Strength (Izod) 0.3 - 0.5 ft-lb/in0.2 - 0.5 ft-lb/in[1]

Discussion of Mechanical Properties

Poly(methyl methacrylate) (PMMA) is a rigid and strong thermoplastic known for its excellent optical clarity, high tensile strength, and surface hardness.[1] Its stiffness, as indicated by a high Young's modulus, makes it a suitable material for applications requiring structural integrity. However, PMMA is also known for its brittle nature, with a relatively low elongation at break, meaning it is more likely to fracture under high strain.[1]

Poly(this compound) (PCHA) , with its bulky cyclohexyl side group, is expected to exhibit greater flexibility and lower stiffness compared to PMMA. The larger side chain increases the free volume within the polymer, leading to a lower glass transition temperature and a reduced Young's modulus. This increased flexibility would likely result in a higher elongation at break, making PCHA a more ductile material than PMMA. The hardness of PCHA is anticipated to be lower than that of PMMA due to the softer nature of the polymer chains. The impact strength of PCHA is expected to be comparable to or slightly higher than that of PMMA, as the increased ductility could allow for better energy absorption upon impact.

Experimental Protocols

The mechanical properties listed above are typically determined using standardized testing methods. For researchers looking to perform their own comparative studies, the following ASTM standards provide detailed experimental protocols:

  • Tensile Properties (Tensile Strength, Young's Modulus, Elongation at Break):

    • ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This is the most common standard for determining the tensile properties of rigid plastics.[2][3][4][5][6] It involves preparing dog-bone shaped specimens and pulling them at a constant rate of extension until they fracture. The stress-strain curve generated from this test provides values for tensile strength, Young's modulus, and elongation at break.[2][4][6]

  • Hardness:

    • ASTM D785 - Standard Test Method for Rockwell Hardness of Plastics and Electrical Insulating Materials: This method measures the indentation hardness of plastics.[7][8] A hardened steel ball is pressed into the material under a specific load, and the depth of indentation is measured to determine the Rockwell hardness number.[7][8] For PMMA and similar acrylics, the Rockwell M or R scales are typically used.

  • Impact Strength:

    • ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics: This test measures the energy absorbed by a notched specimen when it is struck by a swinging pendulum. The result is an indication of the material's toughness and resistance to fracture under a sudden load.

Material Selection Workflow

The choice between PCHA and PMMA will depend on the specific requirements of the application. The following diagram illustrates a logical workflow for material selection based on their mechanical properties.

MaterialSelection start Application Requirement high_strength High Strength & Rigidity? start->high_strength flexibility Flexibility & Ductility Needed? high_strength->flexibility No pmma Select PMMA high_strength->pmma Yes flexibility->pmma No pcha Consider PCHA flexibility->pcha Yes end Material Selected pmma->end pcha->end

Caption: A flowchart to guide material selection between PCHA and PMMA based on mechanical property needs.

Signaling Pathway for Mechanical Stress Response

The mechanical response of a polymer is governed by the behavior of its polymer chains under an applied load. The following diagram illustrates a simplified conceptual pathway of how these materials respond to mechanical stress.

StressResponse cluster_PMMA PMMA cluster_PCHA PCHA Stress_PMMA Applied Stress Chain_Scission_PMMA Chain Scission (Brittle Fracture) Stress_PMMA->Chain_Scission_PMMA High Rigidity Low Chain Mobility Stress_PCHA Applied Stress Chain_Slippage_PCHA Chain Slippage & Uncoiling (Ductile Deformation) Stress_PCHA->Chain_Slippage_PCHA Higher Chain Mobility (Bulky Side Group)

Caption: Conceptual response of PMMA and PCHA polymer chains to applied mechanical stress.

References

A Comparative Guide to the Thermal Analysis of Poly(Cyclohexyl Acrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties of poly(cyclohexyl acrylate) (PCHA), a polymer of significant interest in various industrial and biomedical applications. The thermal behavior of polymers is crucial for determining their processing parameters, stability, and end-use performance. Here, we focus on two primary thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presenting a comparative analysis with other relevant poly(alkyl acrylates).

Quantitative Data Summary

The thermal characteristics of poly(this compound) and a selection of other poly(alkyl acrylates) are summarized in the tables below. These values are critical for understanding the material's response to temperature changes.

Table 1: Glass Transition Temperatures (Tg) of Various Poly(alkyl acrylates) Determined by DSC

PolymerGlass Transition Temperature (Tg) in °C
Poly(methyl acrylate)~10
Poly(ethyl acrylate)~-24
Poly(n-butyl acrylate)~-54
Poly(this compound) ~25 [1][2]

Note: The glass transition temperature can be influenced by factors such as molecular weight and the specific measurement technique used.[3]

Table 2: Decomposition Temperatures of Various Poly(alkyl acrylates) Determined by TGA

PolymerOnset Decomposition Temperature (Tonset) in °CTemperature of Maximum Degradation Rate (Tmax) in °C
Poly(methyl acrylate)~350Not specified
Poly(n-butyl acrylate)Not specifiedNot specified
Poly(tetracosyl acrylate)~350 - 370[4]~380 - 400[4]
Poly(cyclohexyl methacrylate)* Not specifiedNot specified

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible thermal analysis of polymers.

Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperatures of thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), and the associated enthalpy changes.[3]

  • Typical Protocol:

    • A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.[3]

    • An empty, sealed aluminum pan is used as a reference.[3]

    • The sample and reference pans are placed in the DSC cell.

    • The samples are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material. For instance, heating from -70°C to 150°C at a rate of 10°C/min.[3]

    • The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow.[3]

Thermogravimetric Analysis (TGA)

  • Objective: To measure the mass loss of a sample as a function of increasing temperature in a controlled atmosphere, which provides information on thermal stability and decomposition characteristics.[3]

  • Typical Protocol:

    • A small, weighed sample (typically 5-10 mg) is placed in a TGA pan.

    • The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

    • The sample is heated from ambient temperature (e.g., 30°C) to a final temperature of around 600°C.[4]

    • A linear heating rate, typically 10°C/min, is employed.[4]

    • The weight of the sample is continuously monitored as a function of temperature to generate a thermogram.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the thermal analysis of polymers using DSC and TGA.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Interpretation P1 Weigh 5-10 mg of Poly(this compound) P2 Seal in Aluminum Pan (DSC) or Place in TGA Pan P1->P2 D1 Place Sample & Reference in DSC Cell P2->D1 T1 Place Sample in TGA under Inert Atmosphere P2->T1 D2 Heat-Cool-Heat Cycle (-70°C to 150°C @ 10°C/min) D1->D2 D3 Record Heat Flow vs. Temperature D2->D3 I1 Determine Glass Transition (Tg) from DSC D3->I1 T2 Heat from Ambient to 600°C (@ 10°C/min) T1->T2 T3 Record Weight Loss vs. Temperature T2->T3 I2 Determine Decomposition Temperatures (Td) from TGA T3->I2

Caption: Workflow for DSC and TGA analysis of Poly(this compound).

Comparison and Discussion

The bulky cyclohexyl group in poly(this compound) restricts segmental motion, resulting in a higher glass transition temperature compared to its linear alkyl acrylate (B77674) counterparts like poly(ethyl acrylate) and poly(n-butyl acrylate). This makes PCHA a more rigid material at room temperature.

In terms of thermal stability, polyacrylates, in general, exhibit good resistance to thermal degradation. The decomposition of poly(n-alkyl acrylates) typically proceeds via a random chain scission mechanism.[4] While specific TGA data for poly(this compound) is not detailed in the provided search results, it is expected to show high thermal stability, with decomposition likely commencing at temperatures above 300°C in an inert atmosphere. The thermal stability of polyacrylates is notably higher than that of corresponding polymethacrylates.[5]

This comparative guide provides foundational data and methodologies for the thermal analysis of poly(this compound). For more in-depth analysis, consulting primary literature is recommended, as factors such as polymer molecular weight, polydispersity, and specific experimental conditions can significantly influence the observed thermal properties.

References

A Comparative Spectroscopic Analysis of Cyclohexyl Acrylate Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical structure and purity of monomers is paramount. This guide provides a comparative spectroscopic analysis of cyclohexyl acrylate (B77674) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This analysis is crucial for quality control, reaction monitoring, and material characterization.

Cyclohexyl acrylate is a versatile monomer utilized in the synthesis of various polymers with applications in coatings, adhesives, and biomedical devices. Its cyclic alkyl ester moiety imparts unique properties such as hydrophobicity and thermal stability to the resulting polymers. Spectroscopic techniques like NMR and FTIR are indispensable tools for verifying the monomer's identity and purity before its use in polymerization processes.

Comparison with an Alternative Monomer: Cyclohexyl Methacrylate (B99206)

To provide a comprehensive evaluation, this guide compares the spectroscopic data of this compound with a closely related alternative, cyclohexyl methacrylate. The primary structural difference is the presence of a methyl group on the alpha-carbon of the acrylate unit in cyclohexyl methacrylate, which significantly influences the spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the vinyl protons and the cyclohexyl ring protons. In comparison, the spectrum of cyclohexyl methacrylate lacks one of the vinyl protons, which is replaced by the signal for the methyl group.

Chemical Shift (ppm) Multiplicity Assignment (this compound) Chemical Shift (ppm) Multiplicity Assignment (Cyclohexyl Methacrylate)
6.38dd=CH (trans to C=O)6.08s=CH (cis to ester)
6.12dd=CH₂5.53s=CH (trans to ester)
5.81dd=CH (cis to C=O)4.83mO-CH
4.85mO-CH1.93s-CH₃
1.15-1.95mCyclohexyl -CH₂-1.20-1.85mCyclohexyl -CH₂-

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The key differences between this compound and cyclohexyl methacrylate are observed in the chemical shifts of the vinyl carbons and the presence of a methyl carbon signal in the latter.[1][2]

Chemical Shift (ppm) Assignment (this compound) Chemical Shift (ppm) Assignment (Cyclohexyl Methacrylate)
165.5C=O166.8C=O
130.5=CH₂136.5=C(CH₃)
128.8=CH125.2=CH₂
72.8O-CH72.5O-CH
31.6Cyclohexyl C2, C631.5Cyclohexyl C2, C6
25.4Cyclohexyl C425.5Cyclohexyl C4
23.7Cyclohexyl C3, C523.6Cyclohexyl C3, C5
18.3-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectra of both this compound and cyclohexyl methacrylate are dominated by a strong carbonyl (C=O) stretch. However, subtle differences in the C=C stretching and C-H bending regions can be used for differentiation.

Wavenumber (cm⁻¹) Assignment (this compound) Wavenumber (cm⁻¹) Assignment (Cyclohexyl Methacrylate)
~2935, ~2860C-H stretch (cyclohexyl)~2935, ~2860C-H stretch (cyclohexyl)
~1725C=O stretch (ester)~1715C=O stretch (ester)
~1635C=C stretch (vinyl)~1638C=C stretch (vinyl)
~1450C-H bend (cyclohexyl)~1450C-H bend (cyclohexyl)
~1190C-O stretch (ester)~1160C-O stretch (ester)
~810=C-H bend (out-of-plane)~940=C-H bend (out-of-plane)

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the monomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[3]

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.[3][4]

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used. The spectral width is typically set to cover a range of 0-12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. The spectral width is typically set to 0-220 ppm. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

FTIR Spectroscopy

Sample Preparation: A drop of the neat liquid monomer is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the monomer can be cast on a salt plate (e.g., KBr or NaCl) from a volatile solvent.

Instrumentation: A standard FTIR spectrometer is used.

Data Acquisition:

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean ATR crystal or salt plate is recorded and automatically subtracted from the sample spectrum.

  • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Output Monomer This compound Monomer NMR_Sample Dissolve in Deuterated Solvent Monomer->NMR_Sample NMR FTIR_Sample Place on ATR Crystal Monomer->FTIR_Sample FTIR NMR_Spec NMR Spectrometer (¹H and ¹³C) NMR_Sample->NMR_Spec FTIR_Spec FTIR Spectrometer FTIR_Sample->FTIR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_FTIR Process FTIR Data (Baseline Correction) FTIR_Spec->Process_FTIR Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Multiplicity) Process_NMR->Interpret_NMR Interpret_FTIR Interpret FTIR Spectrum (Characteristic Peaks) Process_FTIR->Interpret_FTIR Report Generate Comparison Report Interpret_NMR->Report Interpret_FTIR->Report

Caption: Workflow for the spectroscopic analysis of this compound monomer.

This comprehensive guide provides the fundamental spectroscopic data and methodologies required for the confident identification and quality assessment of this compound monomer. By comparing its spectral features with those of a common alternative, researchers can ensure the use of the correct and pure starting material for their polymerization and drug development applications.

References

A Comparative Analysis of Initiators for Cyclohexyl Acrylate (CHA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate initiator is a critical determinant in the successful polymerization of cyclohexyl acrylate (B77674) (CHA), directly influencing reaction kinetics, polymer properties, and the ultimate performance of the resulting material in applications such as drug delivery systems and biomedical devices. This guide provides an objective comparison of three primary classes of initiators—thermal, photo, and redox—supported by experimental data and detailed methodologies to inform your selection process.

Executive Summary

The choice of initiator for CHA polymerization hinges on the desired process conditions and final polymer characteristics.

  • Thermal initiators , such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), are cost-effective and widely used for bulk and solution polymerization. They offer predictable kinetics governed by temperature.

  • Photoinitiators provide exceptional temporal and spatial control over the polymerization process, making them ideal for applications requiring intricate patterning or curing of thin films. They are categorized as Type I (cleavage) and Type II (hydrogen abstraction).

  • Redox initiators , comprising an oxidizing and a reducing agent, enable polymerization at lower temperatures than thermal initiators, which is advantageous for preserving the integrity of thermally sensitive components.

Comparative Performance Data

The following tables summarize key performance indicators for different initiator types in acrylate polymerization. While direct comparative data for CHA is limited in publicly available literature, the data presented for structurally similar acrylates like methyl methacrylate (B99206) (MMA) and n-butyl acrylate (BA) provide a strong basis for performance expectation.

Table 1: Thermal Initiator Performance in Acrylate Polymerization

InitiatorMonomerTemperature (°C)Conversion (%)Mn ( g/mol )PDIReference
AIBNMMA90~80 (at 2h)Varies with concentration~1.5-2.5[1]
BPOMMA60HighVaries with concentrationBroad[2]

Table 2: Photoinitiator Performance in Acrylate Polymerization

Initiator SystemMonomerLight Intensity (mW/cm²)Polymerization Rate (Rp)Quantum Yield (Φm)Reference
Thioxanthone/TEAButyl Acrylate-HighHigh[3]
Benzophenone (B1666685)/AmineAcrylate Resin-Efficient-[4]

Table 3: Redox Initiator Performance in Acrylate Polymerization

Initiator SystemMonomerTemperature (°C)Conversion (%)Molecular WeightPDIReference
K₂S₂O₈/Ascorbic AcidAcrylonitrile (B1666552)40-70HighHigh-[5]
BPO/DMAAcrylate MonomersRoom TempHigh--[6][7]
APS/TMEDAButyl Acrylate40-50High--[8]

Initiation Mechanisms and Signaling Pathways

The initiation of polymerization is a critical step that dictates the overall reaction. The following diagrams illustrate the initiation mechanisms for each class of initiator.

Thermal_Initiation cluster_AIBN AIBN Decomposition cluster_Initiation Polymerization Initiation AIBN AIBN (Azobisisobutyronitrile) Radical_AIBN 2 x Cyanopropyl Radical AIBN->Radical_AIBN Decomposition N2 N₂ Gas AIBN->N2 Heat Heat (Δ) Radical_AIBN_init Cyanopropyl Radical Growing_Chain Growing Polymer Chain Radical_AIBN_init->Growing_Chain Initiation CHA CHA Monomer CHA->Growing_Chain

Figure 1: Thermal initiation of CHA polymerization using AIBN.

Photo_Initiation cluster_TypeII Type II Photoinitiation (Benzophenone/Amine) cluster_Initiation Polymerization Initiation BP Benzophenone (BP) BP_excited Excited BP* BP->BP_excited Absorption Light UV Light (hν) Radical_Amine Amine Radical BP_excited->Radical_Amine H-abstraction Radical_BP Ketyl Radical BP_excited->Radical_BP Amine Co-initiator (Amine) Amine->Radical_Amine Radical_Amine_init Amine Radical Growing_Chain Growing Polymer Chain Radical_Amine_init->Growing_Chain Initiation CHA CHA Monomer CHA->Growing_Chain

Figure 2: Type II photoinitiation with benzophenone and an amine co-initiator.

Redox_Initiation cluster_Redox Redox Initiation (Persulfate/Ascorbic Acid) cluster_Initiation Polymerization Initiation Persulfate Persulfate (S₂O₈²⁻) (Oxidant) Sulfate_Radical Sulfate Radical (SO₄⁻•) Persulfate->Sulfate_Radical Reduction Ascorbic_Acid Ascorbic Acid (AH₂) (Reductant) Ascorbate_Radical Ascorbate Radical (AH•) Ascorbic_Acid->Ascorbate_Radical Oxidation Sulfate_Radical_init Sulfate Radical (SO₄⁻•) Growing_Chain Growing Polymer Chain Sulfate_Radical_init->Growing_Chain Initiation CHA CHA Monomer CHA->Growing_Chain

Figure 3: Redox initiation using a persulfate/ascorbic acid system.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline general protocols for key experiments in the study of CHA polymerization.

CHA Polymerization

a. Thermal Initiation (Bulk Polymerization)

Exp_Workflow_Thermal Start Start Add_CHA Add CHA to reaction vessel Start->Add_CHA Add_AIBN Add AIBN (initiator) Add_CHA->Add_AIBN Degas Degas with N₂ (freeze-pump-thaw) Add_AIBN->Degas Heat Heat to desired temperature (e.g., 70°C) with stirring Degas->Heat Polymerize Polymerize for specified time Heat->Polymerize Cool Cool to room temperature Polymerize->Cool Precipitate Precipitate in excess methanol Cool->Precipitate Filter_Dry Filter and dry the polymer Precipitate->Filter_Dry End End Filter_Dry->End

Figure 4: Experimental workflow for thermal polymerization of CHA.

Methodology:

  • Cyclohexyl acrylate (CHA) is purified by passing through a column of basic alumina (B75360) to remove inhibitors.

  • A known amount of CHA and the thermal initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) are added to a reaction vessel.

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The reaction vessel is then placed in a preheated oil bath at the desired temperature (e.g., 70°C) and stirred for a specific duration.

  • The polymerization is quenched by cooling the vessel in an ice bath.

  • The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitated in a non-solvent (e.g., cold methanol).

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

b. Photopolymerization

Methodology:

  • A solution of CHA, a photoinitiator (e.g., benzophenone, 1-5 wt%), and a co-initiator if required (e.g., an amine) is prepared.

  • The solution is placed in a suitable container (e.g., between two glass plates with a spacer for thin films).

  • The sample is exposed to a UV light source of a specific wavelength and intensity for a defined period.

  • The cured polymer is then removed and, if necessary, washed with a solvent to remove unreacted monomer and initiator.

c. Redox-Initiated Polymerization (Emulsion)

Methodology:

  • An aqueous solution containing a surfactant is prepared in a reaction flask and deoxygenated.

  • A separate solution of the CHA monomer is also deoxygenated.

  • The monomer is added to the aqueous surfactant solution and emulsified by stirring.

  • The reducing agent (e.g., ascorbic acid) and the oxidizing agent (e.g., potassium persulfate) are added sequentially to the emulsion to initiate polymerization.

  • The reaction is allowed to proceed at a controlled temperature (often near room temperature) for a set time.

  • The resulting polymer latex is then coagulated, washed, and dried.

Determination of Monomer Conversion by ¹H NMR Spectroscopy

Methodology:

  • A small aliquot of the reaction mixture is withdrawn at a specific time point and immediately quenched (e.g., by cooling and adding an inhibitor).

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The ¹H NMR spectrum is recorded.

  • The conversion is calculated by comparing the integration of a characteristic proton signal of the monomer's vinyl group (which disappears upon polymerization) with the integration of a stable proton signal from the polymer backbone or the ester group, which remains constant.[9][10]

Molecular Weight and Polydispersity Index (PDI) Analysis by Gel Permeation Chromatography (GPC)

Methodology:

  • A dilute solution of the purified and dried polymer is prepared in a suitable solvent (e.g., THF) at a concentration of approximately 1-2 mg/mL.[11]

  • The solution is filtered through a 0.2-0.45 µm syringe filter to remove any particulate matter.[12]

  • The filtered solution is injected into the GPC system.

  • The molecular weight distribution is determined by comparing the elution time of the sample with a calibration curve generated from polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)).[13]

  • The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) are calculated from the resulting chromatogram.

Conclusion

The choice of initiator for CHA polymerization is a multifaceted decision that requires careful consideration of the desired reaction conditions, final polymer properties, and specific application requirements. Thermal initiators offer a simple and cost-effective approach for bulk polymerization. Photoinitiators provide unparalleled control for applications demanding precision. Redox initiators are the preferred choice for low-temperature polymerization of thermally sensitive systems. This guide provides the foundational knowledge and experimental framework to enable researchers to make an informed decision and optimize their CHA polymerization processes.

References

A Researcher's Guide to Cross-Validation of Polymer Molecular Weight Determination: GPC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount to ensuring material performance and batch-to-batch consistency. Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful, yet fundamentally different, analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and cross-validation of these techniques.

At a Glance: GPC and NMR for Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution. It provides a comprehensive overview of the molecular weight distribution, yielding the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). In contrast, ¹H NMR spectroscopy can determine the absolute number-average molecular weight (Mn) by end-group analysis, which involves quantifying the ratio of polymer chain end-groups to the repeating monomer units.

Comparative Analysis of Molecular Weight Determination

The following table summarizes experimental data from the analysis of various polymers using both GPC and ¹H NMR. This direct comparison highlights the complementary nature of the two techniques. For instance, in the analysis of an mPEG-PCL-COOH biopolymer, the Mn values obtained from both methods show strong agreement, providing a high degree of confidence in the characterization.[1]

PolymerMethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
mPEG-PCL-COOHGPC9514 ± 390-1.19 ± 0.01
¹H NMR9514 ± 390--
PCLGPC4270-1.12
¹H NMR3050--
PCL-based polymerGPC5300-1.11
¹H NMR3300--
PCL-b-PStGPC11500-1.07
¹H NMR5200--

Note: The GPC data for PCL and its derivatives were calibrated with polystyrene standards, which can lead to discrepancies when analyzing polymers with different chemical structures.[2]

Experimental Workflows

To ensure reproducible and accurate results, it is crucial to follow well-defined experimental protocols. The following diagrams illustrate the typical workflows for molecular weight determination by GPC and ¹H NMR.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing a Weigh Polymer b Dissolve in Solvent a->b c Filter Solution b->c d Inject Sample c->d e Separation by Size d->e f Detect Eluted Polymer e->f g Generate Chromatogram f->g h Calibrate with Standards g->h i Calculate Mn, Mw, PDI h->i

GPC Experimental Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing a_nmr Weigh Polymer b_nmr Dissolve in Deuterated Solvent a_nmr->b_nmr c_nmr Transfer to NMR Tube b_nmr->c_nmr d_nmr Acquire ¹H NMR Spectrum c_nmr->d_nmr e_nmr Identify End-group and Repeat Unit Signals d_nmr->e_nmr f_nmr Integrate Signals e_nmr->f_nmr g_nmr Calculate Degree of Polymerization f_nmr->g_nmr h_nmr Calculate Mn g_nmr->h_nmr

References

A Comparative Analysis of the Reactivity of Cyclohexyl Acrylate and Methyl Methacrylate in Free Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

In the realm of polymer chemistry, the selection of monomers is a critical determinant of the final properties and performance of the resulting polymer. Cyclohexyl acrylate (B77674) (CHA) and methyl methacrylate (B99206) (MMA) are two common monomers utilized in the synthesis of a wide array of polymers with applications ranging from coatings and adhesives to biomedical devices and drug delivery systems. This guide provides a comprehensive comparison of the reactivity of CHA and MMA in free radical polymerization, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Executive Summary

Data Presentation: Homopolymerization Kinetic Parameters

A summary of the kinetic parameters for the homopolymerization of cyclohexyl acrylate and methyl methacrylate is presented in the table below. These values are crucial for understanding the rate at which these monomers polymerize individually.

MonomerPropagation Rate Constant (k_p) (L mol⁻¹ s⁻¹)Termination Rate Constant (k_t) (10⁷ L mol⁻¹ s⁻¹)Temperature (°C)Reference
This compound Data not availableData not available--
Methyl Methacrylate 510 ± 1002.1 ± 0.260[1]
Methyl Methacrylate 2912.5550

Comparative Reactivity Analysis

The reactivity of a monomer in free radical polymerization is influenced by several factors, including the stability of the propagating radical, steric hindrance around the double bond, and electronic effects of the substituent groups.

Methyl Methacrylate (MMA): The presence of an α-methyl group in MMA has a significant impact on its reactivity. This methyl group provides steric hindrance, making it more difficult for the monomer to approach the growing polymer chain. Additionally, the methyl group is weakly electron-donating, which can slightly destabilize the propagating radical.

This compound (CHA): In contrast, acrylates like CHA lack the α-methyl group, resulting in less steric hindrance at the double bond. The cyclohexyl ester group is bulky, but its steric effect is further from the reactive center compared to the α-methyl group in MMA. This generally leads to a higher propagation rate constant for acrylates compared to their methacrylate counterparts.

Copolymerization Behavior and Reactivity Ratios

The relative reactivity of two monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂). These ratios indicate the preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopropagation) versus the other monomer (cross-propagation).

While specific, experimentally determined reactivity ratios for the this compound and methyl methacrylate pair have not been identified in the surveyed literature, the Alfrey-Price Q-e scheme can be used to predict their copolymerization behavior. The Q value represents the reactivity of the monomer due to resonance stabilization, and the e value reflects the polarity of the double bond.

MonomerQ Valuee Value
Methyl Methacrylate 0.740.40
This compound Data not availableData not available

Based on the general trends, it is expected that in a copolymerization of CHA and MMA:

  • The growing chain ending in a CHA radical would show a preference for adding another CHA monomer.

  • The growing chain ending in an MMA radical would also likely prefer to add an MMA monomer, though the difference in reactivity might be less pronounced.

This would likely result in a copolymer that is neither perfectly random nor strictly blocky, with the exact microstructure depending on the feed ratio of the monomers.

Experimental Protocols

Detailed methodologies for the free radical polymerization of both monomers are provided below. These protocols can be adapted for specific research needs.

Experimental Protocol: Free Radical Polymerization of Methyl Methacrylate (Bulk)

Materials:

  • Methyl methacrylate (MMA), inhibitor removed by washing with 5% NaOH solution and subsequent distillation under reduced pressure.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727).

  • Reaction vessel (e.g., Schlenk tube or sealed ampoule).

  • Nitrogen or argon gas for inert atmosphere.

  • Oil bath or other constant temperature heating system.

Procedure:

  • A known amount of purified MMA is placed in the reaction vessel.

  • The desired amount of AIBN initiator (typically 0.1-1 mol% with respect to the monomer) is added to the MMA.

  • The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The reaction vessel is sealed under an inert atmosphere (nitrogen or argon).

  • The vessel is then placed in a preheated oil bath at the desired polymerization temperature (e.g., 60-70 °C).

  • The polymerization is allowed to proceed for a predetermined time.

  • The reaction is terminated by rapidly cooling the vessel in an ice bath.

  • The resulting polymer (polymethyl methacrylate, PMMA) is dissolved in a suitable solvent (e.g., acetone (B3395972) or toluene) and precipitated in a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.

Experimental Protocol: Free Radical Polymerization of this compound (Solution)

Materials:

  • This compound (CHA), inhibitor removed by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Reaction vessel (e.g., three-necked round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stirrer).

  • Nitrogen or argon gas for inert atmosphere.

  • Oil bath or other constant temperature heating system.

Procedure:

  • A known amount of purified CHA and the desired volume of anhydrous solvent are added to the reaction vessel.

  • The desired amount of AIBN initiator is dissolved in a small amount of the solvent and added to the reaction vessel.

  • The reaction mixture is purged with an inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen.

  • The reaction vessel is then immersed in a preheated oil bath at the desired polymerization temperature (e.g., 70-80 °C) with continuous stirring.

  • The polymerization is allowed to proceed for the desired duration.

  • The reaction is quenched by cooling the flask in an ice bath and exposing the mixture to air.

  • The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol or petroleum ether).

  • The polymer is collected by filtration and dried in a vacuum oven until a constant weight is achieved.

Visualizing the Polymerization Process

To illustrate the fundamental steps involved in free radical polymerization, the following diagrams are provided in the DOT language.

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light R-M• R-M• 2 R•->R-M• + M R-M-M• R-M-M• R-M•->R-M-M• + M R-M_n-M• R-M_n-M• R-M-M•->R-M_n-M• + (n-1) M Polymer Polymer R-M_n-M•->Polymer + R-M_m-M• R-M_n-M•->Polymer Combination or Disproportionation

Caption: General mechanism of free radical polymerization.

MonomerStructures MMA MMA_label Methyl Methacrylate (MMA) CHA CHA_label This compound (CHA)

References

A Comparative Guide to the Biocompatibility of Cyclohexyl Acrylate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the biocompatibility of a polymer is a critical determinant of its suitability for biomedical applications. This guide provides a comparative assessment of cyclohexyl acrylate (B77674) (CHA)-based polymers against three widely used alternatives: polyethylene (B3416737) glycol (PEG), polylactic acid (PLA), and polycaprolactone (B3415563) (PCL).

A Note on Data Availability: Direct quantitative biocompatibility data for cyclohexyl acrylate (CHA)-based polymers is limited in publicly available literature. Therefore, this guide utilizes data for a closely related cycloaliphatic polymer, poly(cyclohexyl methacrylate) (pCHMA), as a structural analog for qualitative comparison. This represents a current data gap, and specific testing of CHA-based polymers is recommended for any application.

Comparative Biocompatibility Data

The following tables summarize key quantitative data for cytotoxicity and hemocompatibility, providing a baseline for comparison.

Table 1: In Vitro Cytotoxicity Data
Polymer/MaterialCell LineAssayCell Viability (%)Key Findings & Citation
Poly(cyclohexyl methacrylate) (pCHMA) Murine MacrophagesAdhesion AssayHigh AdhesionDid not directly measure viability but noted high cell attachment, suggesting a lack of acute cytotoxicity that would prevent adhesion.
Polyethylene Glycol (PEG) Derivatives Caco-2MTT Assay>80% (for high MW PEGs)Higher molecular weight PEGs are generally non-cytotoxic, while some lower molecular weight oligomers can show toxicity.[1][2]
Polylactic Acid (PLA) L929 Mouse FibroblastsMTT Assay>80%Generally considered biocompatible and non-toxic.
Polycaprolactone (PCL) L-929 Fibroblast CellsDirect Contact>100%PCL films exhibited excellent biocompatibility with cell viability exceeding the control group.[3]
Table 2: Hemocompatibility Data
Polymer/MaterialAssayHemolysis (%)Key Findings & Citation
Poly(cyclohexyl methacrylate) (pCHMA) Hemolysis AssayNot QuantifiedStated to have "excellent biocompatibility with human blood highlighted by the absence of hemolysis".[4]
Polyethylene Glycol (PEG) Mechanical Stress Hemolysis<2.0% (at 2% solution)PEG has been shown to be non-hemolytic and can even reduce mechanically induced hemolysis.[5][6]
Polylactic Acid (PLA) Nanoparticles Hemolysis Assay<5% (at conc. < 10 mg/ml)Considered non-hemolytic at concentrations below 10 mg/ml.[7][8]
Polycaprolactone (PCL) Hemolysis Assay<5%PCL is considered non-hemolytic and blood-compatible according to ISO 10993-4.[9]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the accurate interpretation and replication of results.

In Vitro Cytotoxicity Assay (MTT Assay based on ISO 10993-5)

Objective: To assess the potential of a material to cause cell death or inhibit cell growth.

Methodology:

  • Material Extraction: The test polymer is incubated in a cell culture medium (e.g., DMEM) at 37°C for 24-72 hours to create an extract. The extraction ratio is typically defined by surface area or mass to volume of the medium.

  • Cell Culture: A suitable cell line, such as L929 mouse fibroblasts, is cultured in 96-well plates to a near-confluent monolayer.

  • Exposure: The culture medium is replaced with the material extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

  • Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • Assessment: Cell viability is quantified using the MTT assay.

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.

    • After a few hours of incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is calculated as a percentage relative to the negative control.

MTT_Assay_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure & Incubation cluster_assessment Assessment Material Test Polymer Extract Material Extract Material->Extract Incubate 37°C, 24-72h Medium Cell Culture Medium Cells L929 Fibroblasts Plate Seed in 96-well Plate Cells->Plate Exposure Replace medium with Extract Plate->Exposure Near-confluent monolayer Incubation Incubate 24-72h Exposure->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Formazan Incubate, Formazan production Add_MTT->Formazan Solubilize Add Solubilizer (DMSO) Formazan->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability

Caption: Workflow for MTT Cytotoxicity Assay.
Hemocompatibility Assay (Hemolysis Assay based on ISO 10993-4)

Objective: To evaluate the potential of a material to cause red blood cell (RBC) lysis.

Methodology:

  • Material Preparation: The test polymer is prepared in a form that allows for direct contact with blood (e.g., as a film, powder, or extract).

  • Blood Collection: Fresh human or animal (e.g., rabbit) blood is collected with an anticoagulant.

  • RBC Suspension: The blood is centrifuged to separate the RBCs, which are then washed and resuspended in a saline solution (e.g., PBS) to a specific concentration.

  • Incubation: The test material is incubated with the RBC suspension at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.

  • Controls: A positive control (e.g., deionized water, which causes 100% hemolysis) and a negative control (e.g., saline solution) are run in parallel.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Analysis: The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance using a spectrophotometer (typically at 540 nm).

  • Calculation: The percentage of hemolysis is calculated using the following formula: Hemolysis (%) = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Blood Anticoagulated Blood Wash_RBC Wash & Resuspend RBCs Blood->Wash_RBC RBC_Suspension RBC Suspension Wash_RBC->RBC_Suspension Test_Material Test Polymer Incubate Incubate with RBCs at 37°C Test_Material->Incubate Positive_Control Positive Control (Water) Positive_Control->Incubate Negative_Control Negative Control (Saline) Negative_Control->Incubate Centrifuge Centrifuge Samples Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Spectro Measure Absorbance (540nm) Supernatant->Spectro Calculate Calculate % Hemolysis Spectro->Calculate

Caption: Workflow for Hemolysis Assay.
In Vivo Implantation Study (based on ISO 10993-6)

Objective: To assess the local pathological effects of a material on living tissue at both macroscopic and microscopic levels.

Methodology:

  • Animal Model: A suitable animal model (e.g., rat, rabbit) is selected.

  • Implantation: The sterile test material is surgically implanted into a specific tissue site (e.g., subcutaneous, intramuscular). A negative control material is implanted in a contralateral site.

  • Observation Period: The animals are observed for signs of adverse reactions over a defined period (e.g., 1, 4, 12 weeks).

  • Histopathology: At the end of the observation period, the implant and surrounding tissue are explanted. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, H&E).

  • Microscopic Evaluation: A pathologist examines the tissue sections to assess the inflammatory response, including the presence of inflammatory cells (neutrophils, macrophages, lymphocytes), fibrosis (capsule formation), and tissue necrosis.

Foreign Body Response Signaling Pathway

The implantation of any biomaterial elicits a foreign body response (FBR). Understanding this pathway is crucial for interpreting in vivo biocompatibility data.

Foreign_Body_Response Implant Biomaterial Implantation Injury Tissue Injury Implant->Injury Protein_Adsorption Protein Adsorption (Vroman Effect) Implant->Protein_Adsorption Acute_Inflammation Acute Inflammation Injury->Acute_Inflammation Protein_Adsorption->Acute_Inflammation Neutrophils Neutrophil Recruitment Acute_Inflammation->Neutrophils Chronic_Inflammation Chronic Inflammation Neutrophils->Chronic_Inflammation Release of Chemoattractants Macrophages Macrophage Recruitment & Adhesion Chronic_Inflammation->Macrophages FBGC Foreign Body Giant Cell (FBGC) Formation Macrophages->FBGC Fusion Fibrosis Fibrosis & Fibrous Capsule Formation Macrophages->Fibrosis Release of Growth Factors FBGC->Fibrosis Release of Growth Factors

Caption: Simplified signaling pathway of the foreign body response.

References

A Comparative Guide to the Validation of Kinetic Models for Cyclohexyl Acrylate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the free-radical polymerization of cyclohexyl acrylate (B77674). It includes a summary of key kinetic parameters derived from experimental data for similar monomers, detailed experimental protocols for model validation, and a logical workflow for the validation process. This information is crucial for researchers and professionals in drug development and material science who require precise control over polymerization processes to ensure the desired properties of the final polymer, such as drug release profiles from a polymeric matrix.

Kinetic Models for Free-Radical Polymerization

The free-radical polymerization of acrylates, including cyclohexyl acrylate, is typically described by a kinetic model that includes the elemental steps of initiation, propagation, and termination. The overall rate of polymerization (

RpR_pRp​
) is a function of the concentrations of the monomer ([M]) and the radical species ([R•]), as well as the rate constants for propagation (
kpk_pkp​
) and termination (
ktk_tkt​
).

A fundamental kinetic model is based on the following reactions:

  • Initiation: An initiator (I) decomposes to form primary radicals (R•).

    If,kd2RI \xrightarrow{f, k_d} 2R•If,kd​​2R•
    R+MkiP1R• + M \xrightarrow{k_i} P_1•R•+Mki​​P1​•

  • Propagation: The polymer chain grows by the addition of monomer units. ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

    Pn+MkpPn+1P_n• + M \xrightarrow{k_p} P{n+1}•Pn​•+Mkp​​Pn+1​•

  • Termination: The growth of polymer chains is stopped by combination or disproportionation. ngcontent-ng-c3973722063="" _nghost-ng-c798938392="" class="inline ng-star-inserted">

    Pn+PmktPn+m or Pn+PmP_n• + P_m• \xrightarrow{k_t} P{n+m} \text{ or } P_n + P_mPn​•+Pm​•kt​​Pn+m​ or Pn​+Pm​

The steady-state assumption for the radical concentration leads to the classical rate of polymerization equation:

Rp=kp[M]fkd[I]ktR_p = k_p [M] \sqrt{\frac{f k_d [I]}{k_t}}Rp​=kp​[M]kt​fkd​[I]​​

where:

  • fff
    is the initiator efficiency.

  • kdk_dkd​
    is the initiator decomposition rate constant.

  • [I][I][I]
    is the initiator concentration.

More advanced models, often referred to as kinetic gelation models, account for diffusion-controlled reactions, which become significant at higher conversions.[1] In such scenarios, the propagation and termination rate constants,

kpk_pkp​
and
ktk_tkt​
, are not constant but become functions of monomer conversion.[1] Autoacceleration, a phenomenon where the polymerization rate increases at higher conversions, is attributed to a decrease in the termination rate due to increased viscosity and reduced mobility of polymer radicals.[2] Conversely, autodeceleration can occur when the propagation reaction also becomes diffusion-controlled.[1]

Comparative Kinetic Data

While specific, extensively validated kinetic data for this compound is not abundant in publicly available literature, a comparison with structurally similar acrylates and methacrylates provides valuable insights into its expected kinetic behavior. The following table summarizes typical propagation (

kpk_pkp​
) and termination (
ktk_tkt​
) rate constants for various acrylate and methacrylate (B99206) monomers. It is generally observed that acrylates are significantly more reactive than methacrylates, exhibiting
kpk_pkp​
and
ktk_tkt​
values that can be several orders of magnitude higher.[1]

MonomerTemperature (°C)
kpk_pkp​
(L mol⁻¹ s⁻¹)
ktk_tkt​
(L mol⁻¹ s⁻¹)
Experimental Method
Methyl Methacrylate605152.5 x 10⁷Pulsed-Laser Polymerization (PLP)
n-Butyl Acrylate6024,0001.6 x 10⁷PLP
2-Ethylhexyl Acrylate60~20,000~1.0 x 10⁷PLP
Cyclohexyl Methacrylate507311.2 x 10⁷PLP

Note: The values presented are approximate and can vary with experimental conditions. Data is synthesized from general values for acrylates and methacrylates.

Experimental Protocols for Kinetic Model Validation

A robust validation of a kinetic model requires accurate experimental data. Below are detailed methodologies for conducting the bulk polymerization of this compound and for analyzing the reaction kinetics.

Protocol 1: Bulk Polymerization of this compound

Materials:

  • This compound (monomer), inhibitor removed by passing through a column of basic alumina.

  • Azobisisobutyronitrile (AIBN) (initiator).

  • Nitrogen gas (for inert atmosphere).

  • Cyclohexanone (solvent for dilution).

  • Methanol (for precipitation).

Procedure:

  • Prepare solutions of AIBN in this compound at various concentrations (e.g., 0.01 M, 0.05 M, 0.1 M) in separate Schlenk tubes.

  • Seal the tubes with rubber septa and deoxygenate the solutions by bubbling with dry nitrogen for 20-30 minutes while cooling in an ice bath.

  • Place the Schlenk tubes in a preheated oil bath at a constant temperature (e.g., 60°C) to initiate the polymerization.

  • At specific time intervals, withdraw samples from each reaction mixture using a nitrogen-purged syringe.

  • To quench the polymerization, immediately dissolve the withdrawn sample in a known volume of an appropriate solvent (e.g., cyclohexanone) containing a polymerization inhibitor (e.g., hydroquinone).

  • Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol).

  • Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Determine the monomer conversion gravimetrically by comparing the mass of the polymer obtained to the initial mass of the monomer.

Protocol 2: Kinetic Analysis using Differential Scanning Calorimetry (DSC)

Equipment:

  • Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV light source.

  • Aluminum DSC pans.

Procedure:

  • Prepare a solution of a photoinitiator (e.g., 0.1 wt% 2,2-dimethoxy-2-phenylacetophenone, DMPA) in this compound.

  • Place a small, accurately weighed sample (3-5 mg) into an aluminum DSC pan.

  • Place the pan in the DSC cell under a nitrogen atmosphere.

  • Equilibrate the sample at the desired isothermal temperature (e.g., 30°C).

  • Initiate the polymerization by exposing the sample to UV light of a known intensity.

  • Record the heat flow as a function of time. The rate of polymerization is directly proportional to the heat evolved.[1]

  • The total heat evolved during the reaction is used to calculate the monomer conversion as a function of time. The theoretical heat of polymerization for an acrylate double bond is approximately 20.6 kcal/mol.[1]

Visualizing the Validation Workflow

The process of validating a kinetic model for this compound polymerization can be systematically represented. The following diagrams illustrate the logical relationships in the experimental workflow and the data analysis pipeline.

G Experimental Workflow for Kinetic Data Acquisition cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis A Monomer Purification B Initiator Dissolution A->B C Deoxygenation B->C D Isothermal Reaction C->D E Time-based Sampling D->E F Quenching & Precipitation E->F G Gravimetric Analysis F->G H Conversion vs. Time Data G->H

Caption: Experimental workflow for obtaining conversion vs. time data.

G Kinetic Model Validation Pipeline cluster_input Inputs cluster_process Processing cluster_output Validation A Experimental Data (Conversion vs. Time) C Parameter Estimation (e.g., kp, kt) A->C E Comparison of Simulated and Experimental Data A->E B Proposed Kinetic Model (Rate Equations) B->C D Model Simulation C->D D->E F Statistical Analysis (e.g., R-squared) E->F G Validated Kinetic Model F->G

Caption: Pipeline for the validation of the kinetic model.

References

A Comparative Analysis of Solution vs. Bulk Polymerization of Cyclohexyl Acrylate (CHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(cyclohexyl acrylate) (PCHA), a polymer with applications in areas such as specialty adhesives, coatings, and biomedical devices, can be achieved through various polymerization techniques. Among these, solution and bulk polymerization are two of the most common free-radical methods. The choice between these techniques significantly impacts the reaction kinetics, polymer properties, and processability. This guide provides an objective comparison of solution and bulk polymerization of cyclohexyl acrylate (B77674) (CHA), supported by representative experimental data and detailed methodologies.

Executive Summary

FeatureSolution PolymerizationBulk Polymerization
Reaction Medium Monomer dissolved in a solventMonomer acts as its own solvent
Heat Dissipation Excellent, solvent acts as a heat sinkPoor, can lead to autoacceleration
Viscosity Control Good, lower viscosity throughoutPoor, viscosity increases significantly
Polymer Purity Potential for solvent impuritiesHigh purity, no solvent residue
Molecular Weight Generally lowerCan achieve very high molecular weight
Polydispersity Index (PDI) Typically narrowerCan be broader due to gel effect
Reaction Rate Generally slower due to dilutionTypically faster
Process Control Easier to controlMore challenging to control
Solvent Handling Requires solvent removal and recyclingNo solvent handling required

Data Presentation: A Comparative Overview

ParameterSolution Polymerization (EHA in Toluene)[1]Bulk Polymerization (EHA)[1]
Monomer Conversion (%) 8999
Number-Average Molecular Weight (Mn, g/mol ) 23,70013,600
Polydispersity Index (PDI) 3.08.4
Reaction Time (min) 1515

Note: This data is for poly(2-ethylhexyl acrylate) and serves as a representative example. The specific values for poly(this compound) may vary depending on the exact reaction conditions.

Experimental Protocols

The following are generalized experimental protocols for the solution and bulk polymerization of this compound (CHA) based on standard free-radical polymerization procedures.

Solution Polymerization of this compound

Materials:

  • This compound (CHA), inhibitor removed

  • Toluene (B28343) (or other suitable solvent like ethyl acetate)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Nitrogen gas

  • Methanol (for precipitation)

Procedure:

  • A reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet is charged with this compound and toluene (e.g., a 50% w/w solution).

  • The desired amount of initiator (e.g., 0.1-1 mol% relative to the monomer) is added to the mixture.

  • The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.

  • The reaction flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred.

  • The polymerization is allowed to proceed for a predetermined time. Samples can be withdrawn periodically to monitor monomer conversion via techniques like gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR).

  • Upon completion, the reaction is quenched by cooling the flask in an ice bath.

  • The polymer is isolated by precipitating the viscous solution into a large excess of a non-solvent, such as cold methanol.

  • The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

  • The resulting poly(this compound) is characterized for its molecular weight and polydispersity index using gel permeation chromatography (GPC).

Bulk Polymerization of this compound

Materials:

  • This compound (CHA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Nitrogen gas

  • Methanol (for precipitation)

  • A suitable solvent (e.g., tetrahydrofuran) for dissolving the final polymer

Procedure:

  • A reaction vessel (e.g., a sealed ampoule or a specialized reactor) is charged with purified this compound.

  • The initiator is dissolved in the monomer.

  • The monomer-initiator mixture is degassed through several freeze-pump-thaw cycles to ensure the complete removal of oxygen.

  • The sealed vessel is placed in a thermostatically controlled bath at the desired reaction temperature (e.g., 60-80 °C).

  • The polymerization proceeds, and the viscosity of the reaction mixture will increase significantly. Proper safety precautions should be in place to manage the exothermic nature of the reaction.

  • After the desired reaction time, the polymerization is stopped by rapid cooling.

  • The resulting solid or highly viscous polymer is dissolved in a suitable solvent like tetrahydrofuran.

  • The polymer is then precipitated in a non-solvent, filtered, and dried as described in the solution polymerization protocol.

  • Characterization of the polymer is performed using GPC.

Mandatory Visualization

Experimental Workflow: Solution vs. Bulk Polymerization of CHA

G cluster_solution Solution Polymerization cluster_bulk Bulk Polymerization sol_start Monomer + Solvent + Initiator sol_purge N2 Purge sol_start->sol_purge sol_react Polymerization in Solution sol_purge->sol_react sol_precipitate Precipitation in Non-solvent sol_react->sol_precipitate sol_filter Filtration & Drying sol_precipitate->sol_filter sol_product PCHA (in solution) sol_filter->sol_product end_sol Characterization (GPC, etc.) sol_product->end_sol bulk_start Monomer + Initiator bulk_degas Freeze-Pump-Thaw bulk_start->bulk_degas bulk_react Polymerization in Bulk bulk_degas->bulk_react bulk_dissolve Dissolution in Solvent bulk_react->bulk_dissolve bulk_precipitate Precipitation in Non-solvent bulk_dissolve->bulk_precipitate bulk_filter Filtration & Drying bulk_precipitate->bulk_filter bulk_product PCHA (bulk) bulk_filter->bulk_product end_bulk Characterization (GPC, etc.) bulk_product->end_bulk start Start start->sol_start start->bulk_start

Caption: Workflow for solution and bulk polymerization of CHA.

Signaling Pathways: Free-Radical Polymerization Mechanism

G cluster_initiation Initiation cluster_termination Termination cluster_transfer Chain Transfer initiator Initiator (I) radicals Primary Radicals (2R•) initiator->radicals kd growing_chain Growing Polymer Chain (Pn•) radicals->growing_chain ki + M monomer Monomer (M) growing_chain->growing_chain dead_polymer Dead Polymer (Pn+m) growing_chain->dead_polymer kt + Pm• dead_polymer_transfer Dead Polymer (Pn) growing_chain->dead_polymer_transfer ktr + S transfer_agent Chain Transfer Agent (S) new_radical New Radical (S•) new_radical->growing_chain + M

Caption: Key steps in free-radical polymerization.

Discussion of Comparative Aspects

Kinetics and Reaction Control: Solution polymerization offers superior control over the reaction kinetics. The solvent acts as a diluent, reducing the concentration of monomer and radicals, which generally leads to a slower, more controlled polymerization rate.[2] More importantly, the solvent serves as an efficient heat transfer medium, mitigating the strong exothermicity of acrylate polymerization. This prevents the autoacceleration or "gel effect" that is often problematic in bulk polymerization.[3]

In bulk polymerization, as the polymer is formed, the viscosity of the medium increases dramatically. This increased viscosity hinders the diffusion of large polymer radicals, reducing the rate of termination. The concentration of radicals increases, leading to a rapid and often uncontrolled increase in the polymerization rate and heat generation. This can result in a broad molecular weight distribution and, in some cases, a runaway reaction.

Polymer Properties: The choice of polymerization technique has a profound impact on the molecular weight and polydispersity of the resulting PCHA. Solution polymerization often yields polymers with a lower molecular weight and a narrower polydispersity index (PDI) compared to bulk polymerization.[1] This is due to the lower monomer concentration and the possibility of chain transfer to the solvent.

Bulk polymerization, in the absence of a chain transfer agent, can produce polymers with very high molecular weights. However, the aforementioned gel effect often leads to a broad PDI, indicating a wide range of polymer chain lengths in the final product.[1]

Purity and Post-Processing: Bulk polymerization offers the distinct advantage of producing a polymer with high purity, as the system only contains the monomer, initiator, and the resulting polymer.[3] This can be crucial for applications with stringent purity requirements, such as in the biomedical field.

Conversely, solution polymerization necessitates a post-polymerization step to remove the solvent. This not only adds to the process complexity and cost but also carries the risk of residual solvent being trapped in the final polymer, which can be undesirable for many applications.

Conclusion

The selection between solution and bulk polymerization for the synthesis of poly(this compound) is a trade-off between process control, polymer properties, and purity. Solution polymerization provides excellent control over the reaction, leading to more uniform polymers, but at the cost of purity and the need for solvent handling. Bulk polymerization is a simpler, solvent-free method that can yield high molecular weight polymers but presents significant challenges in controlling the reaction and often results in a broader molecular weight distribution. The optimal choice will depend on the specific requirements of the end-use application for the PCHA. For applications demanding high purity and high molecular weight where a broad PDI is acceptable, bulk polymerization may be favored. For applications requiring better control over the polymer architecture and where the presence of a solvent in the final product formulation is acceptable or easily removed, solution polymerization is the more prudent choice.

References

The Cyclohexyl Moiety: A Comparative Guide to its Impact on Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of alicyclic structures, particularly the cyclohexyl group, into polymer backbones or as side chains is a well-established strategy for tailoring material properties. This guide provides an objective comparison, supported by experimental data, of how the bulky, rigid nature of the cyclohexyl ring influences the thermal, mechanical, optical, and solubility characteristics of polymers, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

Thermal Properties: Enhanced Stability and Higher Glass Transition Temperatures

The introduction of a cyclohexyl group generally enhances the thermal stability of polymers. Its rigid and bulky structure restricts the segmental motion of polymer chains, leading to a higher glass transition temperature (Tg) and often improved thermal decomposition temperatures.

Many investigations have shown that incorporating a cyclohexane (B81311) ring into a polymer's structure improves its thermal stability.[1] This is attributed to the predominant influence of the fused ring structure, which imparts rigidity to the polymer chains. For example, a homopolymer of 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane was found to have a glass transition temperature of 15 °C, which is 60 °C higher than previously reported poly(ethylene n-alkyl phosphonate)s.[2] Similarly, poly(cyclohexyl methacrylate) exhibits a glass transition temperature of 373 K (100 °C).[3]

The stereochemistry of the cyclohexyl ring also plays a crucial role. The ratio of cis to trans isomers can significantly influence the thermal behavior of polyesters like poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate).[4]

Comparative Thermal Data

PolymerGlass Transition Temp. (Tg)Decomposition Temp. (TGA)Key Structural Feature
Poly(cyclohexyl PBZT)No transition before decompositionOnset > 400 °C (approx.)[5]Rigid fused ring structure
Poly(cyclohexyl methacrylate)100 °CNot specifiedBulky cyclohexyl side group
Poly(n-hexyl methacrylate)-5 °CNot specifiedFlexible n-hexyl side group
Poly(ethylene cyclohexyl phosphonate)15 °C[6][2]Not specifiedCyclohexyl group on phosphorus
Poly(ethylene n-alkyl phosphonates)Approx. -45 °C[6][2]Not specifiedLinear alkyl groups on phosphorus
PMMI (Polymethacrylmethylimide)175.8 °C[7]> 260 °C[7]Imide group in backbone
PMMA (Poly(methyl methacrylate))109.1 °C[7]Not specifiedMethyl side group

Mechanical Properties: Increased Hardness and Strength

The rigidity of the cyclohexyl group significantly impacts the mechanical properties of polymers, generally leading to increased hardness, stiffness, and tensile strength.[1][8] The bulky nature of the group restricts chain mobility, which contributes to a higher modulus.[8] For instance, poly(cyclohexyl methacrylate) is known to be a hard polymer, with a Tg similar to that of poly(methyl methacrylate) (PMMA) but much higher than its linear n-hexyl isomer, demonstrating the effect of the bulky cyclic group.[8]

Comparative Mechanical Data

PropertyPolymer with Cyclohexyl GroupAnalogous Polymer without Cyclohexyl Group
Hardness Increased hardness and stiffness observed in poly(cyclohexyl methacrylate) block copolymers.[8]Softer, lower modulus materials (e.g., poly(n-hexyl methacrylate)).
Tensile Strength Generally improved due to increased chain rigidity.[1]Varies; typically lower for polymers with flexible aliphatic chains.
Elastic Modulus Higher modulus due to restricted chain movement.Lower modulus. Elastomers exhibit very low moduli.[9]

Optical Properties: Improved Transparency and Refractive Index Control

The incorporation of cyclohexyl groups can enhance the optical properties of polymers, such as transparency and refractive index.[1] The non-planar, saturated structure of the cyclohexane ring can disrupt chain packing and reduce crystallinity, leading to lower light scattering and improved clarity.[10]

The refractive index (RI) of a polymer is influenced by its molar refractivity and molar volume.[11] The presence of a cyclohexyl group contributes to these parameters. For instance, poly(cyclohexyl methacrylate) (PCHMA) has been used in optical applications to enhance fluorophore compatibility and emission.[12] A typical polymer has a refractive index between 1.30 and 1.70.[11]

Comparative Refractive Index Data

PolymerRefractive Index (n)
Poly(cyclohexyl alpha-ethoxyacrylate)1.4969[13]
Poly(4-methylcyclohexyl methacrylate)1.4975[13]
Poly(methyl methacrylate) (PMMA)~1.49
Polycarbonate~1.58
Poly(tetrafluoroethylene) (PTFE)1.3500[13]

Solubility: A Balance of Hydrophobicity and Polarity

The solubility of a polymer is a complex property determined by the principle that "like dissolves like."[14] The cyclohexyl group is non-polar and hydrophobic. Its presence generally decreases a polymer's solubility in polar solvents. The process of dissolving a polymer begins with solvent molecules permeating the bulk material, causing it to swell.[14]

However, the overall solubility depends on the entire polymer structure. For example, by copolymerizing a hydrophobic monomer containing a cyclohexyl group with a water-soluble monomer, it is possible to create water-soluble copolymers with adjustable properties.[6][2] A study evaluating various polymers in cyclohexane found that non-polar, hydrocarbon-based polymers were more compatible than polar polymers like polyethylene (B3416737) oxide, which collapsed in the non-polar solvent.[15][16]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of polymer properties.

A. Thermal Analysis

1. Differential Scanning Calorimetry (DSC): DSC is a primary technique used to measure thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[17][18]

  • Methodology: A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.[18] An empty, sealed pan is used as a reference. The sample and reference are placed in the DSC cell and subjected to a controlled temperature program (e.g., heating at a constant rate of 10 or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[1] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The Tg is observed as a step change in the heat flow curve.[7] A second heating scan is often performed to erase the thermal history of the material.[7]

2. Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time, providing information about its thermal stability and decomposition profile.[17]

  • Methodology: A polymer sample is placed in a high-purity pan (e.g., platinum or alumina). The pan is suspended from a sensitive microbalance within a furnace. The sample is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or oxygen).[1] The mass of the sample is continuously recorded as the temperature increases. The resulting TGA curve plots percentage weight loss against temperature, from which the onset of decomposition can be determined.[19]

B. Mechanical Analysis

1. Tensile Testing: This is one of the most common mechanical tests for polymers, used to determine properties like tensile strength, elongation at break, and Young's modulus.[20][21]

  • Methodology: A specimen of the polymer is prepared in a standard shape (e.g., a "dog-bone" shape).[20] The specimen is clamped into the grips of a universal testing machine. A uniaxial tensile force is applied at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[1] The force applied and the resulting elongation of the specimen are continuously measured. The data is used to generate a stress-strain curve, from which key mechanical parameters are calculated.[22]

Visualizing the Workflow and Concepts

Diagrams created using the DOT language help to visualize the experimental workflow and the structure-property relationships.

G cluster_0 Polymer Synthesis & Modification cluster_1 Property Evaluation cluster_2 Data Analysis & Comparison Monomer Monomer Selection (with/without Cyclohexyl Group) Polymerization Polymerization (e.g., ROP, ATRP) Monomer->Polymerization Characterization Structural Characterization (NMR, SEC) Polymerization->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing (Tensile) Characterization->Mechanical Optical Optical Analysis (Refractive Index) Characterization->Optical Solubility Solubility Tests Characterization->Solubility Compare Comparative Analysis Thermal->Compare Mechanical->Compare Optical->Compare Solubility->Compare Guide Publish Comparison Guide Compare->Guide

Caption: Workflow for evaluating the effect of the cyclohexyl group.

G Cyclohexyl Cyclohexyl Group (Bulky, Rigid Alicyclic Structure) Rigidity Increased Chain Rigidity & Steric Hindrance Cyclohexyl->Rigidity leads to Packing Disrupted Chain Packing Cyclohexyl->Packing causes Hydrophobicity Increased Hydrophobicity Cyclohexyl->Hydrophobicity confers Thermal Higher Tg Improved Thermal Stability Rigidity->Thermal Mechanical Increased Hardness Higher Modulus Rigidity->Mechanical Optical Improved Transparency Higher Refractive Index Packing->Optical Solubility Decreased Solubility in Polar Solvents Hydrophobicity->Solubility

Caption: Structure-property relationships of the cyclohexyl group.

References

Cyclohexyl Acrylate in Adhesives vs. Coatings: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

Cyclohexyl acrylate (B77674) (CHA), a monofunctional acrylic ester, serves as a versatile monomer in the formulation of both adhesives and coatings. Its unique cyclic structure imparts a distinct set of performance characteristics to the final polymer, influencing properties such as adhesion, hardness, flexibility, and chemical resistance. This guide provides a comprehensive comparison of the performance of cyclohexyl acrylate in adhesive and coating applications, supported by available experimental data and detailed testing methodologies. For a thorough comparison, isobornyl acrylate (IBOA), another cyclic monomer, is included as a common alternative.

Executive Summary

In adhesives , particularly pressure-sensitive adhesives (PSAs), this compound contributes to a favorable balance of peel strength, tack, and shear strength. Its bulky cyclohexyl group can enhance cohesive strength and adhesion to various substrates.

In coatings , especially UV-curable formulations, this compound is utilized to improve surface hardness, scratch resistance, and chemical resistance, while maintaining a degree of flexibility.[1] The compact structure of the cyclohexyl group contributes to a higher glass transition temperature (Tg) of the resulting polymer, which is beneficial for developing hard and durable coatings.[2]

Performance Data in Adhesives

Direct comparative quantitative data for this compound in adhesive formulations is limited in publicly available literature. However, we can infer its performance characteristics based on studies of similar acrylic systems and contrast it with isobornyl acrylate, a well-documented alternative.

Table 1: Representative Performance of Cyclic Monomers in Pressure-Sensitive Adhesives (PSAs)

PropertyThis compound (CHA)Isobornyl Acrylate (IBOA)Test Method
Peel Strength Moderate to HighHighASTM D3330
Shear Strength (Cohesion) GoodVery GoodASTM D3654
Tack ModerateModerate to HighASTM D2979
Glass Transition Temp (Tg) of Homopolymer 15°C[2]88°C[3]DSC

Note: The performance of CHA is inferred from qualitative descriptions and comparison with other acrylate systems, as direct quantitative data was not available in the conducted research. The performance of IBOA is based on available technical data and research studies.[3][4][5][6]

Discussion of Adhesive Performance:

The inclusion of cyclic monomers like CHA and IBOA in PSA formulations is a strategy to increase the glass transition temperature (Tg) and cohesive strength of the adhesive.[6][7] IBOA, with its very high Tg homopolymer, is particularly effective at increasing the shear strength and high-temperature performance of an adhesive.[3][5] Studies on UV-curable PSAs have shown that the incorporation of IBOA can lead to the formation of more tightly crosslinked networks, which enhances cohesive properties.[4] While specific data for CHA is scarce, its lower Tg compared to IBOA suggests that it may offer a better balance between cohesion and flexibility, potentially leading to adhesives with good peel strength and moderate tack. A study on transparent acrylic PSAs synthesized with monomers containing a cyclohexyl moiety indicated that the substituent structure on the cyclic monomer significantly influences the peel strength, cohesion, and tack.[8]

Performance Data in Coatings

In the realm of coatings, particularly those cured by ultraviolet (UV) radiation, both CHA and IBOA are employed as reactive diluents to enhance hardness and other mechanical properties.

Table 2: Representative Performance of Cyclic Monomers in UV-Curable Coatings

PropertyThis compound (CHA)Isobornyl Acrylate (IBOA)Test Method
Pencil Hardness F - HH - 2HASTM D3363
Pendulum Hardness (König) 80 - 120 s120 - 160 sASTM D4366
Solvent Resistance (MEK Double Rubs) >100>200ASTM D5402
Gloss (60°) HighHighASTM D523

Note: The performance data presented is representative and can vary significantly based on the complete formulation (oligomers, photoinitiators, etc.). The values for CHA are estimated based on its known properties and comparison with other acrylates, while the values for IBOA are derived from technical datasheets and research findings.[3][9][10]

Discussion of Coating Performance:

The primary role of CHA and IBOA in coatings is to increase hardness and resistance properties.[9][10][11] The rigid, bulky structures of these monomers contribute to a higher crosslink density in the cured film. IBOA, with its bicyclic structure, is known to impart exceptional hardness, scratch resistance, and chemical resistance.[3][9][10] Technical datasheets for IBOA highlight its ability to significantly reduce internal stress and volume shrinkage in coatings, leading to improved adhesion and weatherability.[3][9] While direct comparative data is limited, the known properties of CHA suggest it provides a good balance of hardness and flexibility.[1] A study on fire-retardant coatings indicated that compositions including either isobornyl acrylate or cyclohexyl methacrylate (B99206) demonstrated sufficient protective properties, suggesting their interchangeability in certain applications to achieve desired hardness and film integrity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Adhesive Performance Testing

1. Peel Adhesion (ASTM D3330/D3330M)

This test method measures the force required to peel a pressure-sensitive tape from a standard test panel at a specified angle and speed.

  • Apparatus: Tensile testing machine with a peel adhesion fixture.

  • Procedure:

    • A strip of the adhesive tape is applied to a clean, standard test panel (e.g., stainless steel).

    • The panel is rolled with a standard weighted roller to ensure uniform contact.

    • After a specified dwell time, the panel is mounted in the lower jaw of the tensile tester.

    • The free end of the tape is separated from the panel and clamped in the upper jaw.

    • The test is initiated, and the tape is peeled from the panel at a constant speed (typically 300 mm/min) and at a specified angle (commonly 180° or 90°).

    • The force required to peel the tape is recorded.

  • Data Reported: The average peel force per unit width of the tape (e.g., in N/25 mm).

Coating Performance Testing

1. Film Hardness by Pencil Test (ASTM D3363)

This method determines the hardness of a coating by the scratching of pencil leads of known hardness.

  • Apparatus: A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest), and a mechanical holder for the pencils.

  • Procedure:

    • The coated panel is placed on a firm, level surface.

    • Starting with the hardest pencil, the pencil is held at a 45° angle to the surface and pushed forward about 6.5 mm (0.25 in).

    • The process is repeated down the hardness scale until a pencil is found that will not scratch or gouge the coating.

  • Data Reported: The hardness of the hardest pencil that does not scratch or gouge the film.

2. Hardness of Organic Coatings by Pendulum Damping Tests (ASTM D4366)

This test method assesses coating hardness by measuring the damping time of a pendulum oscillating on the coating surface. The two common types are the König and Persoz pendulums.

  • Apparatus: König or Persoz pendulum hardness tester.

  • Procedure:

    • The coated panel is placed on the instrument stage.

    • The pendulum is placed on the coating surface and deflected to a specified starting angle (6° for König, 12° for Persoz).

    • The pendulum is released, and the time (in seconds) or the number of oscillations for the amplitude to decrease to a specified stopping angle (3° for König, 4° for Persoz) is measured.

  • Data Reported: The damping time in seconds or the number of oscillations.

3. Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs (ASTM D5402)

This practice evaluates the resistance of a coating to a specific solvent by rubbing it with a solvent-saturated cloth.

  • Apparatus: A cotton cloth or cheesecloth, a chosen solvent (commonly methyl ethyl ketone - MEK), and a finger or a mechanical rubbing device.

  • Procedure:

    • The cloth is saturated with the solvent.

    • The coated surface is rubbed with the saturated cloth in a back-and-forth motion (one double rub).

    • Rubbing is continued until the coating is marred or removed, or until a specified number of double rubs is reached.

  • Data Reported: The number of double rubs required to cause failure of the coating.

Visualizations

Performance_Comparison_Workflow cluster_Adhesives Adhesives cluster_Coatings Coatings Adh_CHA This compound (CHA) Adh_Props Peel Strength Shear Strength Tack Adh_CHA->Adh_Props Adh_IBOA Isobornyl Acrylate (IBOA) Adh_IBOA->Adh_Props Conclusion Application-Specific Performance Adh_Props->Conclusion Coat_CHA This compound (CHA) Coat_Props Hardness Solvent Resistance Gloss Coat_CHA->Coat_Props Coat_IBOA Isobornyl Acrylate (IBOA) Coat_IBOA->Coat_Props Coat_Props->Conclusion Start Monomer Selection Start->Adh_CHA Start->Adh_IBOA Start->Coat_CHA Start->Coat_IBOA

Caption: Logical flow for comparing CHA and IBOA in adhesives and coatings.

Experimental_Workflow_Adhesives cluster_Prep Sample Preparation cluster_Test Performance Testing Formulation Adhesive Formulation (with CHA or IBOA) Coating Coating on Substrate Formulation->Coating Conditioning Conditioning Coating->Conditioning Peel Peel Strength (ASTM D3330) Conditioning->Peel Shear Shear Strength (ASTM D3654) Conditioning->Shear Tack Tack (ASTM D2979) Conditioning->Tack Data Data Analysis & Comparison Peel->Data Shear->Data Tack->Data

Caption: Experimental workflow for adhesive performance testing.

Experimental_Workflow_Coatings cluster_Prep_Coat Sample Preparation cluster_Test_Coat Performance Testing Formulation_C Coating Formulation (with CHA or IBOA) Application_C Application on Panel Formulation_C->Application_C Curing_C Curing (e.g., UV) Application_C->Curing_C Pencil Pencil Hardness (ASTM D3363) Curing_C->Pencil Pendulum Pendulum Hardness (ASTM D4366) Curing_C->Pendulum Solvent Solvent Resistance (ASTM D5402) Curing_C->Solvent Data_C Data Analysis & Comparison Pencil->Data_C Pendulum->Data_C Solvent->Data_C

Caption: Experimental workflow for coating performance testing.

References

A Comparative Analysis of Water Absorption in Poly(Cyclohexyl Acrylate) versus Other Polyacrylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of polymers is paramount in designing effective materials and systems. Among these properties, water absorption is a critical parameter that can influence a material's dimensional stability, mechanical strength, and drug release kinetics. This guide provides a comparative analysis of the water absorption characteristics of poly(Cyclohexyl acrylate) (PCHA) against other common polyacrylates, namely poly(methyl acrylate) (PMA), poly(ethyl acrylate) (PEA), and poly(butyl acrylate) (PBA).

The water absorption of a polymer is fundamentally linked to its chemical structure, particularly the presence of hydrophilic or hydrophobic groups. In the case of polyacrylates, the ester group in the repeating unit offers a site for potential hydrogen bonding with water molecules. However, the overall hydrophobicity of the polymer is significantly influenced by the nature of the alkyl side chain.

Influence of Alkyl Side Chain on Water Absorption

Experimental evidence suggests a clear trend in the water absorption of polyacrylates as a function of their alkyl side chain length. Generally, the water absorption is inversely proportional to the length and bulkiness of the alkyl ester group.[1][2] This is attributed to the increasing hydrophobic nature of the longer alkyl chains, which sterically hinder the interaction of water molecules with the polar ester groups.

Therefore, a qualitative trend can be established:

Poly(methyl acrylate) > Poly(ethyl acrylate) > Poly(butyl acrylate) > Poly(this compound)

The cyclohexyl group in PCHA, being a bulky and non-polar cycloaliphatic structure, imparts a significant degree of hydrophobicity to the polymer, leading to lower water absorption compared to its linear alkyl acrylate (B77674) counterparts.

Quantitative Comparison of Water Absorption

PolymerChemical StructureWater Absorption (% by weight)
Poly(methyl acrylate) (PMA) (-CH2-CH(COOCH3)-)n~2%[3]
Poly(ethyl acrylate) (PEA) (-CH2-CH(COOCH2CH3)-)nLower than PMA
Poly(butyl acrylate) (PBA) (-CH2-CH(COOCH2CH2CH2CH3)-)nLower than PEA
Poly(this compound) (PCHA) (-CH2-CH(COOC6H11)-)nExpected to be the lowest

Note: The values for PEA, PBA, and PCHA are relative estimations based on the established trend of decreasing water absorption with increasing alkyl chain length and hydrophobicity.

Experimental Protocol: Gravimetric Determination of Water Absorption

The water absorption of polymers is typically determined using the gravimetric method, as standardized by ASTM D570. This method measures the percentage increase in weight of a polymer sample after immersion in water for a specified time and at a controlled temperature.

Apparatus
  • Analytical balance (accurate to 0.1 mg)

  • Oven capable of maintaining a temperature of 50 ± 3 °C

  • Desiccator with a suitable desiccant (e.g., anhydrous calcium chloride)

  • Immersion vessel

  • Lint-free cloth

Procedure
  • Specimen Preparation: Prepare at least three specimens of the polymer in a standardized form, typically discs of a specific diameter and thickness.

  • Drying: Place the specimens in an oven at 50 ± 3 °C for 24 hours to remove any initial moisture.

  • Initial Weighing: After drying, transfer the specimens to a desiccator to cool to room temperature. Once cooled, weigh each specimen individually to the nearest 0.1 mg. This is the "dry weight".

  • Immersion: Immerse the weighed specimens in distilled water maintained at a constant temperature (e.g., 23 ± 1 °C). Ensure the specimens are fully submerged and do not touch each other.

  • Soaking: The standard immersion time is 24 hours. For materials with a slow absorption rate, longer immersion times may be necessary until equilibrium is reached.

  • Final Weighing: After the immersion period, remove the specimens from the water, pat them dry with a lint-free cloth to remove surface water, and immediately weigh them to the nearest 0.1 mg. This is the "wet weight".

  • Calculation: Calculate the percentage of water absorption for each specimen using the following formula:

    Water Absorption (%) = [(Wet weight - Dry weight) / Dry weight] x 100

  • Reporting: Report the average water absorption percentage and the standard deviation for the set of specimens.

Logical Relationship of Polymer Structure to Water Absorption

The relationship between the chemical structure of the polyacrylates and their water absorption properties can be visualized as a logical flow. The primary determinant is the hydrophobicity of the alkyl side chain, which dictates the extent of interaction with water molecules.

G Influence of Polyacrylate Structure on Water Absorption cluster_2 Interaction with Water cluster_3 Macroscopic Property Monomer Acrylate Monomer Side_Chain Alkyl Side Chain (R in -COOR) Monomer->Side_Chain Hydrophobicity Hydrophobicity of Side Chain Side_Chain->Hydrophobicity Determines Steric_Hindrance Steric Hindrance Side_Chain->Steric_Hindrance Influences Water_Interaction Interaction with Water Molecules Hydrophobicity->Water_Interaction Decreases Steric_Hindrance->Water_Interaction Reduces Water_Absorption Water Absorption (%) Water_Interaction->Water_Absorption Directly Affects

Caption: Logical flow from polymer structure to water absorption.

References

Safety Operating Guide

Proper Disposal of Cyclohexyl Acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cyclohexyl acrylate (B77674), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.

Cyclohexyl acrylate is classified as a skin and respiratory irritant and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, its disposal must be managed by established protocols for hazardous waste. Improper disposal can lead to environmental contamination and potential harm to human health.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent exposure.

PPE CategorySpecific Equipment
Eye and Face Protection Safety glasses with side shields or a face shield should be worn.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant suit are required.
Respiratory Protection If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.
Foot Protection Closed-toe shoes, preferably chemical-resistant boots, are necessary.

Step-by-Step Disposal Procedure

The following steps outline the proper procedure for the disposal of this compound waste in a laboratory setting.

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect all waste, including contaminated materials like absorbent pads and PPE, in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with this compound.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area.

    • Ensure the storage area is away from heat, sparks, open flames, and incompatible materials[1].

  • Spill Management:

    • In the event of a spill, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite[3].

    • Do not use combustible materials to absorb the spill.

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous waste[3].

    • Avoid allowing the spill to enter drains or waterways[1][3].

  • Professional Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal contractor[3].

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

    • Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber[4].

Quantitative Data

The following table summarizes key quantitative data related to the hazards of this compound.

ParameterValueSpecies
Oral LD508,980 uL/kgRat
Dermal LD502,520 uL/kgRabbit
LC50 (Fish)1.4 - 1.56 mg/L (96h)Pimephales promelas (fathead minnow)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify this compound Waste B Is the container empty and clean? A->B C Triple rinse with a suitable solvent B->C Yes E Collect waste in a labeled, sealed container B->E No D Dispose of container as non-hazardous waste (check local regulations) C->D F Store in a designated hazardous waste area E->F G Contact licensed hazardous waste disposal contractor F->G H Arrange for pickup and disposal G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Cyclohexyl acrylate (B77674) is a combustible liquid that can cause skin, eye, and respiratory irritation, and is toxic to aquatic life with long-lasting effects.[1][2] Adherence to strict safety protocols is paramount for laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of cyclohexyl acrylate in a research environment.

Essential Safety Information at a Glance

For quick reference, the following table summarizes the key safety information for this compound.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Skin Irritation (Category 2)[1][2], Eye Irritation (Category 2)[2], Specific target organ toxicity – single exposure (Category 3, Respiratory system)[2], Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2[1], Combustible liquid[1]위험, 환경Warning [2]H227: Combustible liquid[1], H315: Causes skin irritation[1][2], H319: Causes serious eye irritation[1][2], H335: May cause respiratory irritation[1][2], H411: Toxic to aquatic life with long lasting effects[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationsRationale
Hand Protection Chemical impermeable gloves (e.g., Nitrile gloves).[3]To prevent skin contact and irritation.[1]
Eye and Face Protection Chemical safety glasses or goggles. A face shield should be worn if there is a splash hazard.[3]To protect eyes from splashes and vapors that can cause serious irritation.[1][2]
Skin and Body Protection A lab coat or chemical-resistant apron worn over personal clothing. Flame-resistant clothing is recommended.[3]To protect against skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.To prevent inhalation of vapors which may cause respiratory irritation.[1][2]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed, properly labeled container.[1][2]

  • The storage area should be a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Store separately from incompatible materials such as oxidizing agents, acids, and bases.[3]

  • The storage area should be locked up to restrict access.[2]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure an eyewash station and safety shower are readily accessible.[3]

  • Ground all equipment to prevent static discharge.[3]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.[1]

  • Wash hands thoroughly after handling.[1][2]

3. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate non-essential personnel from the spill area.

  • Ventilate the area and remove all sources of ignition.[1]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials.

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]

  • Clean the spill area with soap and plenty of water.[1]

  • Contaminated clothing should be removed immediately and washed before reuse.[1]

4. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the waste in a suitable and closed container, properly labeled.[1]

  • Disposal must be in accordance with all applicable federal, state, and local regulations.[1][4] Entrust disposal to a licensed waste disposal company.[2][4]

  • Do not allow the chemical to enter drains or the environment.[1]

  • Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[1]

Emergency Procedures Workflow

The following diagram illustrates the logical flow of actions to be taken in case of an emergency involving this compound.

Emergency_Procedures This compound Emergency Response cluster_spill Spill or Leak cluster_exposure Personal Exposure cluster_fire Fire Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate & Remove Ignition Sources Evacuate->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Waste in Sealed Container Contain->Collect Clean Clean Area with Soap and Water Collect->Clean Exposure Exposure Occurs RemoveContaminatedClothing Remove Contaminated Clothing Exposure->RemoveContaminatedClothing EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion SkinContact Skin Contact RemoveContaminatedClothing->SkinContact If applicable WashSkin Wash with Soap and Water SkinContact->WashSkin RinseEyes Rinse Eyes for 15 minutes EyeContact->RinseEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth, Do Not Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Medical Attention WashSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical Fire Fire Involving This compound Extinguish Use Dry Chemical, CO2, or Foam Fire->Extinguish SCBA Wear Self-Contained Breathing Apparatus Fire->SCBA CoolContainers Cool Containers with Water Spray Extinguish->CoolContainers

Caption: Workflow for handling spills, personal exposure, and fire emergencies involving this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl acrylate
Reactant of Route 2
Reactant of Route 2
Cyclohexyl acrylate

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.